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  • Product: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline
  • CAS: 1155909-91-3

Core Science & Biosynthesis

Foundational

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS 1155909-91-3): A Core Scaffold for Advanced Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and drug development, the rational design of small-molecule receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged molecular scaffolds. 2-Methyl-4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and drug development, the rational design of small-molecule receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged molecular scaffolds. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly specialized chemical building block engineered to maximize binding affinity within the ATP-binding pocket of kinases. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its structural rationale in medicinal chemistry, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for downstream synthetic planning, particularly regarding solubility, reactivity, and purification strategies [2].

PropertyValue
Chemical Name 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline
CAS Registry Number 1155909-91-3
Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
Topological Polar Surface Area (TPSA) 65.5 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (Pyrimidine Nitrogens, Thioether, Amine)
Storage Conditions 2-8°C, inert atmosphere (Argon/N 2​ )

Structural Rationale in Drug Design (The "Why")

The architecture of 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline is not arbitrary. It is deliberately designed to act as a potent hinge-binding motif for kinases such as BCR-ABL, EGFR, and VEGFR[1]. As a Senior Application Scientist, it is vital to understand the causality behind these structural features:

  • The Pyrimidine Ring (Hinge Binder): The pyrimidine moiety acts as the primary pharmacophore. Its nitrogen atoms are positioned to form critical bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Met318 in BCR-ABL).

  • The Thioether Linkage (-S-): Unlike an ether (-O-) or amine (-NH-) linkage, the thioether bond offers unique stereoelectronic advantages. Sulfur is larger and more polarizable, which increases the bond length and alters the dihedral angle. This conformational flexibility allows the pyrimidine ring to dive deeper into the narrow hydrophobic cleft of the active site without inducing steric clash.

  • The 2-Methyl Aniline Motif: The methyl group at the ortho position relative to the amine introduces deliberate steric hindrance. This restricts the free rotation of the phenyl ring, locking the molecule into a "pre-organized" bioactive conformation that reduces the entropic penalty upon binding. The primary amine (-NH 2​ ) serves as the synthetic anchor, allowing researchers to diversify the molecule via late-stage amide coupling to target the solvent-exposed regions of the kinase.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline is typically achieved via a Nucleophilic Aromatic Substitution (S N​ Ar). The following protocol is designed with built-in causality and in-process controls (IPCs) to ensure a self-validating, high-yield workflow.

Causality of Reagents
  • Base (K 2​ CO 3​ ): A mild, inorganic base is chosen over stronger bases (like NaH) to prevent the oxidative dimerization of the starting thiol into a disulfide byproduct—a common failure point in thioether synthesis.

  • Solvent (DMF): A polar aprotic solvent is required to solvate the potassium thiolate intermediate, leaving the nucleophile "naked" and accelerating the S N​ Ar reaction.

Step-by-Step Protocol
  • Preparation & Degassing: Charge a dry, round-bottom flask with DMF (10 volumes). Sparge the solvent with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the highly reactive thiol starting material.

  • Reagent Addition: Add 4-amino-3-methylbenzenethiol (1.0 eq) and K 2​ CO 3​ (2.0 eq) to the flask. Stir at room temperature for 30 minutes to generate the active thiolate anion.

  • Electrophile Introduction: Slowly add 2-chloropyrimidine (1.1 eq) to the suspension.

  • Heating & IPC (Self-Validation): Elevate the temperature to 80°C. Monitor the reaction via LC-MS. The system validates its own completion when the starting thiol peak (m/z ~139) constitutes <2% of the total area, typically achieved after 4-6 hours.

  • Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (30 volumes). The target product will precipitate out of the solution.

  • Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual DMF and salts, and dry under high vacuum at 45°C.

Synthesis A 4-Amino-3-methylbenzenethiol (Nucleophile) C K2CO3 / DMF 80°C, 6h A->C B 2-Chloropyrimidine (Electrophile) B->C D SNAr Reaction C->D E 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline CAS: 1155909-91-3 D->E Yield >85%

Synthetic workflow of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline via SNAr.

Downstream Application: Kinase Inhibition Pathway

Once functionalized into a mature drug candidate, derivatives of this scaffold act as potent competitive inhibitors of ATP. By binding to the hinge region, they block the transphosphorylation of the receptor tyrosine kinase, thereby halting downstream oncogenic signaling cascades such as the PI3K/AKT and RAS/MAPK pathways.

Pathway TKI Pyrimidine-Thioether Derivative ATP Kinase Hinge Region (ATP Pocket) TKI->ATP H-Bonding RTK Target Kinase (e.g., BCR-ABL) ATP->RTK Blocks ATP Downstream PI3K / MAPK Signaling RTK->Downstream Inhibition Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Induces

Mechanism of action for kinase inhibitors utilizing the pyrimidine-thioether scaffold.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed before utilizing the compound in biological assays:

  • HPLC (Purity): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). Purity must exceed 98% to prevent false positives in sensitive kinase screening assays.

  • LC-MS (Identity): Electrospray ionization (ESI+) should confirm the target mass [M+H] + at m/z 218.3.

  • 1 H NMR (Structure): Conducted in DMSO-d 6​ . Key diagnostic peaks include the pyrimidine protons (typically a doublet around 8.5 ppm and a triplet around 7.2 ppm) and the broad singlet of the aniline amine (-NH 2​ ) around 5.0-5.5 ppm.

References

  • Title: Integrating Ligand-Based and Protein-Centric Virtual Screening of Kinase Inhibitors Using Ensembles of Multiple Protein Kinase Genes and Conformations Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Exploratory

An In-depth Technical Guide to 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is a multifaceted aniline derivative that has garnered interest within the scientific community, par...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is a multifaceted aniline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural composition, featuring a substituted aniline ring linked to a pyrimidine moiety through a sulfur bridge, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthetic methodologies, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is paramount for its application in research and development. These properties dictate its behavior in biological systems and influence formulation strategies.

PropertyValueSource
Molecular Formula C11H11N3S[1][2][3]
Molecular Weight 217.29 g/mol [1][3]
CAS Number 1155909-91-3[1]

Synthesis and Chemical Transformations

The synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline and its analogs can be achieved through various established organic chemistry reactions. The primary reactive centers for chemical modification are the amino group (-NH₂), the sulfur atom, and the aromatic ring itself, allowing for a diverse range of derivatives.[4][5]

A plausible synthetic pathway for a structurally related compound, 2-Methyl-4-(methylsulfanyl)aniline, involves a three-step process starting from 4-chlorotoluene. This process includes nitration, nucleophilic aromatic substitution with a methylthiolate source, and subsequent reduction of the nitro group to yield the aniline derivative.[6] This general approach can be adapted for the synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline.

Conceptual Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Reduction 4-Chlorotoluene 4-Chlorotoluene 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene 4-Chlorotoluene->4-Chloro-2-nitrotoluene HNO₃, H₂SO₄ Intermediate_Nitro 2-((3-Methyl-4-nitrophenyl)sulfanyl)pyrimidine 4-Chloro-2-nitrotoluene->Intermediate_Nitro 2-Mercaptopyrimidine, Base 2-Mercaptopyrimidine 2-Mercaptopyrimidine Target_Compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Intermediate_Nitro->Target_Compound Reduction (e.g., Fe/HCl)

Caption: Conceptual synthesis pathway for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline.

Experimental Protocol: General Reduction of a Nitroarene to an Aniline

This protocol details a general method for the reduction of a nitroarene, a key step in the synthesis of many aniline derivatives.[6][7]

Materials:

  • Substituted Nitroarene (1 equivalent)

  • Iron powder (3-4 equivalents)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Celite

  • Sodium Hydroxide or Sodium Carbonate solution

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, prepare a suspension of the substituted nitroarene and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron residues.

  • Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a sodium hydroxide or sodium carbonate solution to a pH of 8-9 to precipitate the crude product.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Development

The pyrimidine moiety is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[8] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antifungal, and anticancer properties.[8][9]

The structural framework of 2-substituted aniline pyrimidine derivatives has been explored for the development of potent kinase inhibitors. For instance, a series of 2-substituted aniline pyrimidine derivatives were designed and evaluated as dual Mer/c-Met inhibitors, with some compounds demonstrating significant antiproliferative activity across multiple cancer cell lines.[10] The aniline portion of the molecule provides a key interaction point within the kinase binding site, while the pyrimidine scaffold can be further functionalized to optimize potency and pharmacokinetic properties.

The sulfur linkage in 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline offers an additional vector for chemical modification. Oxidation of the sulfide to a sulfoxide or sulfone can significantly alter the electronic and steric properties of the molecule, potentially leading to analogs with improved biological activity and drug-like characteristics.[5]

Conclusion

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline represents a valuable building block in the design and synthesis of novel drug candidates. Its constituent chemical motifs, the substituted aniline and the pyrimidine ring, are both independently recognized for their importance in medicinal chemistry. The combination of these two fragments through a thioether linkage provides a unique and promising scaffold for the development of therapeutics targeting a range of diseases. Further exploration of the structure-activity relationships of its derivatives is warranted to fully unlock the therapeutic potential of this chemical class.

References

  • Application Notes & Protocols: Synthesis of Novel Compounds from 2-Methyl-4-(methylsulfanyl)aniline. Benchchem.
  • An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline. Benchchem.
  • 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline-1019613-83-2. Thoreauchem.
  • 2-[(pyrimidin-2-ylsulfanyl)methyl]aniline. Santa Cruz Biotechnology.
  • A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf. Benchchem.
  • 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. PubChem.
  • Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ProQuest.
  • 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5. ChemicalBook.
  • 2-(pyrimidin-2-ylsulfanyl)aniline | 127813-33-6. MilliporeSigma.
  • Design, Synthesis and Pharmacological Evaluation of Some 2-Methylsulfanyl-1,4-Dihydropyrimidines Derivatives as an Analgesic Agent.
  • 2-Methyl-4-(pyridin-4-yl)aniline. BLDpharm.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • 4-(Pyrimidin-2-yl)aniline. PubChem.
  • 4-(Pyridin-2-yl)aniline. PubChem.

Sources

Foundational

Engineering Pyrimidine-Aniline Derivatives: A Comprehensive Guide to Kinase Inhibition and Biological Activity

Executive Summary The rational design of small-molecule kinase inhibitors has fundamentally transformed precision oncology. At the epicenter of this revolution is the pyrimidine-aniline scaffold (notably 2-anilinopyrimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors has fundamentally transformed precision oncology. At the epicenter of this revolution is the pyrimidine-aniline scaffold (notably 2-anilinopyrimidines and 4-anilinoquinazolines). This structural motif is uniquely privileged due to its ability to mimic the adenine ring of adenosine triphosphate (ATP), allowing it to competitively bind to the highly conserved orthosteric hinge regions of various kinases[1].

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, delving into the structural causality, structure-activity relationships (SAR), and self-validating experimental workflows required to engineer and evaluate these potent biological agents.

Pharmacophore Modeling & Structural Causality

The biological activity of pyrimidine-aniline derivatives is not coincidental; it is intricately linked to their electronic properties, steric factors, and lipophilicity[2]. The core scaffold serves as a versatile platform where both the aniline and pyrimidine moieties can be functionalized to modulate target selectivity[2].

Hinge-Binding Mechanics

The primary mechanism of action for these derivatives is ATP-competitive kinase inhibition. The pyrimidine ring nitrogens act as robust hydrogen bond acceptors, while the aniline secondary amine (NH) acts as a hydrogen bond donor. This triad perfectly complements the peptide backbone of the kinase hinge region (e.g., Met318 in BCR-ABL)[1].

Rational Substitutions and SAR
  • Aniline Ring Functionalization: The addition of electron-donating or withdrawing groups on the aniline ring dictates the molecule's orientation within the hydrophobic pockets of the kinase[2]. For example, introducing a methyl group at the 6-position of the anilino phenyl ring significantly increases activity against tyrosine kinases[1].

  • Pyrimidine C4/C5 Modifications: Derivatization at the 4th position of the 2-anilinopyrimidine core with hydrazone or pyrazolone functionalities has been shown to drastically improve Epidermal Growth Factor Receptor (EGFR) inhibitory activity[3][4].

  • Advanced Motifs: In the pursuit of Anaplastic Lymphoma Kinase (ALK) inhibitors, incorporating a dimethylphosphine oxide (DMPO) motif at the C-4′ position enhances ALK activity by approximately 7-fold due to superior hydrogen bonding with the Lys-NH residue in the catalytic pocket[5].

G ATP_Pocket Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Met318) ATP_Pocket->Hinge Hydrophobic Hydrophobic Pocket II ATP_Pocket->Hydrophobic Solvent Solvent Exposed Region ATP_Pocket->Solvent Scaffold 2-Anilinopyrimidine Core Scaffold->Hinge Hydrogen Bonds (N1/N3) Aniline Aniline Ring Substituents Aniline->Hydrophobic Steric/Van der Waals Pyrimidine Pyrimidine C4/C5 Modifications Pyrimidine->Solvent Solubilizing Groups

Caption: Molecular interactions between the 2-anilinopyrimidine scaffold and kinase ATP-binding domains.

Target-Specific Biological Activities

Pyrimidine-aniline derivatives have demonstrated profound efficacy across multiple oncogenic pathways.

Epidermal Growth Factor Receptor (EGFR)

Derivatives possessing hydrazolone and pyrazolone rings exhibit superior antiproliferative activities against breast cancer cell lines (MCF-7 and MDA-MB-231)[4]. By inhibiting EGFR, these compounds block downstream signaling cascades, remarkably inducing caspase-9 activation and causing cell cycle arrest at the G2/M phase[4].

Cyclin-Dependent Kinases (CDKs)

Targeting transcriptional CDKs (7, 8, and 9) is a highly effective strategy to halt tumor proliferation. CDK9 inhibition specifically reduces the transcription of anti-apoptotic target genes[6]. Recent studies have identified highly potent 2-anilinopyrimidine derivatives, such as "Compound 5b", which exhibits an IC50 of 0.059 µM against CDK9, significantly outperforming earlier pan-CDK inhibitors like Flavopiridol[6].

Anaplastic Lymphoma Kinase (ALK)

To combat resistance to first-generation inhibitors like Crizotinib, 2,4-diarylaminopyrimidine analogues (DAAPalogues) such as Brigatinib have been developed[5]. Brigatinib demonstrates dual inhibition of ALK (IC50 = 0.6 nM) and mutant EGFR, providing a critical therapeutic option for patients with ALK+-NSCLC who relapse due to central nervous system (CNS) metastases[5].

BCR-ABL & Multitarget Ligands

The pyridine-pyrimidine-aniline scaffold is famously utilized in Nilotinib to target imatinib-resistant BCR-ABL mutants[1]. Furthermore, modern drug discovery is shifting toward Multitarget-Directed Ligands (MTDLs) to overcome resistance mechanisms by simultaneously disrupting multiple disease-related pathways[1].

Quantitative Efficacy Data
Compound / ScaffoldPrimary Target(s)Cell Line / AssayIC50 ValueKey Structural Feature
Brigatinib ALK / ROS1Kinase Assay0.6 nM (ALK) / 1.9 nM (ROS1)DAAPalogue with DMPO motif[5]
Compound 5b CDK9Kinase Assay0.059 µM2-anilinopyrimidine core[6]
Compound 5d CDK8Kinase Assay0.716 µM2-anilinopyrimidine core[6]
Compound 12 EGFRMCF-70.27 - 10.57 µMPyrazolone at 4th position[3][4]
Compound 4e CytotoxicityHeLa / MCF7High PotencyPyrimidine aniline hybrid[7]

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to guide the researcher.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most robust method for generating these derivatives is the SNAr of halo-substituted pyrimidines with aromatic amines[2][7].

  • Preparation: Dissolve 1.0 equivalent of the pyrimidine alkyl chloride (e.g., 4-(2-chloroethyl)-2,5,6-trimethylpyrimidine) in anhydrous Dimethylformamide (DMF)[7]. Causality: Anhydrous conditions prevent the competitive hydrolysis of the chloro-pyrimidine.

  • Catalysis & Scavenging: Add 1.2 equivalents of the desired aniline derivative, followed by 1.5 equivalents of triethylamine (TEA)[7]. Causality: TEA acts as a proton scavenger, neutralizing the HCl byproduct. This prevents the acid-catalyzed degradation of the pyrimidine core and drives the reaction equilibrium forward.

  • Reflux: Heat the mixture under reflux conditions for 4-6 hours, monitoring progression via TLC.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography. Validate the structure using 1H NMR, 13C NMR, and ESI-MS[7].

Protocol 2: High-Throughput Kinase Inhibition Assay

To evaluate the IC50 values of synthesized compounds against targets like EGFR or CDKs.

  • Assay Setup: Utilize a FRET-based or radiometric ATP-competitive kinase assay.

  • Self-Validation Controls:

    • Positive Control: Staurosporine or a known clinical inhibitor (e.g., 5-Fluorouracil for cellular baselines)[3][4].

    • Negative Control: DMSO vehicle (matched to the highest concentration used for test compounds).

  • ATP Concentration: Maintain ATP concentrations strictly at the established Km​ for the specific kinase. Causality: Testing at the Km​ ensures that the calculated IC50 is directly proportional to the inhibitor's affinity ( Ki​ ), allowing for accurate SAR comparisons.

  • Incubation & Readout: Incubate the enzyme, substrate, and inhibitor for 60 minutes before initiating the reaction with ATP. Measure the signal and calculate IC50 using non-linear regression.

Protocol 3: Cellular Viability and Apoptosis Profiling
  • MTT Assay: Plate MCF-7 or HeLa cells and treat with varying concentrations of the inhibitor for 72 hours[3][7]. Add MTT reagent; the reduction of MTT to formazan by metabolically active cells provides a quantitative measure of cytotoxicity[3].

  • Flow Cytometry (Annexin V/PI): To confirm that cell death is driven by apoptosis (e.g., via caspase-9 activation) rather than non-specific necrosis[4].

    • Causality: Annexin V binds to phosphatidylserine flipped to the outer membrane (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Dual staining perfectly maps the apoptotic timeline[4].

Workflow Synth Chemical Synthesis (SNAr / MCR) Char Structural Validation (NMR, MS, IR) Synth->Char Enzyme In Vitro Kinase Assay (IC50 Determination) Char->Enzyme Cell Cellular Assays (MTT, Apoptosis) Enzyme->Cell Lead Lead Optimization (SAR Analysis) Cell->Lead Lead->Synth Iterative Design

Caption: Iterative workflow for the synthesis and biological evaluation of pyrimidine-aniline derivatives.

References

  • Benchchem. "3-Chloro-5-(pyrimidin-2-yl)aniline".
  • UMLUB. "Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer".
  • NIH. "2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study".
  • Ukaaz Publications. "Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization".
  • MDPI. "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies".
  • RSC Publishing. "Latest perspectives of orally bioavailable 2,4-diarylaminopyrimidine analogues (DAAPalogues) as anaplastic lymphoma kinase inhibitors: discovery and clinical developments".
  • PMC. "Recent advances in multitarget-directed ligands via in silico drug discovery".

Sources

Exploratory

The Aniline Pharmacophore: A Technical Whitepaper on the Discovery, Evolution, and Medicinal Chemistry of Substituted Anilines

Abstract Substituted anilines represent one of the most historically significant and structurally versatile pharmacophores in medicinal chemistry. Originating from the 19th-century coal tar dye industry, aniline derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Substituted anilines represent one of the most historically significant and structurally versatile pharmacophores in medicinal chemistry. Originating from the 19th-century coal tar dye industry, aniline derivatives have evolved from rudimentary antipyretics to revolutionary antimicrobials, and ultimately into highly selective targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of the discovery, structure-activity relationships (SAR), mechanistic toxicology, and modern synthetic workflows associated with substituted anilines.

Historical Genesis: From Coal Tar Dyes to Early Antipyretics

The integration of substituted anilines into medicine began serendipitously. In the 1880s, at the University of Strasbourg, assistants to Professor Adolf Kussmaul accidentally administered acetanilide (an aniline derivative used in dye synthesis) instead of naphthalene to a patient[1]. The profound reduction in the patient's fever unveiled acetanilide as one of the first synthetic antipyretics, subsequently marketed as Antifebrin[2].

However, acetanilide exhibited severe toxicity, notably methemoglobinemia—a condition where the aniline moiety reduces the oxygen-carrying capacity of hemoglobin[2]. This toxicity drove the rational design of safer analogs. In 1887, Bayer introduced phenacetin (N-(4-ethoxyphenyl)acetamide), an alkoxy-substituted aniline that retained antipyretic efficacy with a lower acute toxicity profile[1].

Concurrently, paracetamol (acetaminophen) was synthesized by Harmon Northrop Morse in 1878 via the reduction of p-nitrophenol with tin in glacial acetic acid[3]. Despite its early discovery, paracetamol was ignored for nearly 70 years until the late 1940s, when biochemists Bernard Brodie and Julius Axelrod demonstrated that paracetamol was the primary, active, and less toxic metabolite of both acetanilide and phenacetin[4],[3].

The Sulfonamide Revolution: Birth of Rational Antibacterials

The next quantum leap for substituted anilines occurred in 1932 when Gerhard Domagk, working at I.G. Farbenindustrie, discovered the antibacterial properties of Prontosil , a red azo dye containing a sulfonamide-substituted aniline[5]. Domagk's in vivo experiments demonstrated that Prontosil could cure lethal Streptococcus infections in mice, a discovery that earned him the 1939 Nobel Prize in Physiology or Medicine[5],[6].

In 1935, researchers at the Pasteur Institute (including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti) elucidated that Prontosil was actually a prodrug. Within the host, the azo bond is reductively cleaved to release sulfanilamide (para-aminobenzenesulfonamide), the true active pharmacophore[7].

Mechanism of Action

The causality behind sulfanilamide's efficacy was defined by D.D. Woods, who noted the structural homology between sulfanilamide and para-aminobenzoic acid (PABA). Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). By displacing PABA, sulfanilamide halts the biosynthesis of folic acid, arresting bacterial cell division,[8].

G PABA PABA (Substrate) DHPS DHPS Enzyme (Target) PABA->DHPS Binds FolicAcid Folic Acid (Bacterial Survival) DHPS->FolicAcid Synthesizes Sulfa Sulfanilamide (Inhibitor) Sulfa->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfanilamide, blocking bacterial folic acid synthesis.

Mechanistic Toxicology: The Paracetamol Paradigm

While substituted anilines are highly effective, the electron-rich nature of the aromatic amine makes them susceptible to oxidative metabolism, leading to distinct toxicological profiles. Paracetamol serves as the premier model for understanding aniline-induced hepatotoxicity.

At therapeutic doses, paracetamol is safely metabolized via Phase II conjugation (glucuronidation and sulfation)[3]. However, during an overdose, these pathways saturate. A fraction of the drug is shunted to the Cytochrome P450 system (primarily CYP2E1), which oxidizes the substituted aniline into N-acetyl-p-benzoquinone imine (NAPQI) [3]. NAPQI is a highly reactive electrophile. Under normal conditions, it is rapidly detoxified by conjugation with hepatic glutathione (GSH). When GSH is depleted, NAPQI covalently binds to cellular macromolecules, inducing massive hepatic necrosis[3].

G Para Paracetamol (Therapeutic Dose) Gluc Glucuronidation / Sulfation (Safe) Para->Gluc >90% CYP CYP450 Oxidation (Overdose) Para->CYP <5% NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI Oxidation GSH Glutathione Conjugation NAPQI->GSH Detoxification Tox Hepatic Necrosis NAPQI->Tox GSH Depletion Excrete Mercapturic Acid (Excreted) GSH->Excrete

Caption: Metabolic pathways of paracetamol highlighting the toxic NAPQI intermediate via CYP450.

Evolution into Modern Targeted Therapies: Imatinib

In modern medicinal chemistry, the substituted aniline motif has been heavily utilized as a hinge-binding or allosteric-pocket-binding element in kinase inhibitors. The quintessential example is Imatinib (Gleevec), a breakthrough tyrosine kinase inhibitor used to treat Chronic Myeloid Leukemia (CML)[9],.

Imatinib features a 2-methyl-5-bromoaniline-derived moiety that is critical for its binding conformation. The methyl group on the aniline ring induces a steric clash that forces the molecule into a specific conformational "twist," dramatically enhancing its selectivity for the inactive conformation of the BCR-ABL kinase[9].

Quantitative Physicochemical Data

To contextualize the evolution of these molecules, the physicochemical properties of key substituted anilines are summarized below.

Table 1: Physicochemical and Pharmacological Profiles of Key Substituted Anilines

CompoundYear DiscoveredPrimary TargetpKalogPClinical Indication
Acetanilide 1886Unknown (Prodrug)~0.51.16Antipyretic (Obsolete)
Paracetamol 1878POX / COX (weak)9.380.46Analgesic, Antipyretic
Sulfanilamide 1932DHPS10.4-0.62Antibacterial
Imatinib 1990sBCR-ABL Kinase8.073.20Chronic Myeloid Leukemia

Experimental Protocol: Synthesis and Evaluation of Imatinib

The synthesis of highly substituted anilines requires stringent control over regioselectivity and the minimization of genotoxic impurities. A modern, highly efficient synthetic route for Imatinib utilizes a C–N coupling reaction between a primary amide and a bromo-substituted pyrimidine amine[10].

Step-by-Step Synthetic Methodology

Step 1: Mild Hydrolysis of Nitrile to Amide

  • Objective: Convert 4-(4-methylpiperazine-1-methyl)benzonitrile to the corresponding primary benzamide.

  • Reagents: Nitrile precursor (1.0 eq), Nano-ZnO catalyst (0.1 eq), H₂O, solvent-free or minimal aqueous conditions.

  • Procedure: Combine the nitrile and nano-ZnO in a reaction vessel. Stir at room temperature.

  • Causality for Catalyst Choice: Nano-ZnO provides a massive surface area with distinct Lewis acid sites that selectively activate the nitrile carbon. This facilitates nucleophilic attack by water to form the amide while strictly preventing over-hydrolysis to the carboxylic acid, a common failure point in standard acid/base hydrolysis[10].

Step 2: C–N Amide Coupling

  • Objective: Couple 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine.

  • Reagents: Primary amide (1.1 eq), bromo-substituted pyrimidine amine (1.0 eq), Copper(I) iodide (0.05 eq), K₂CO₃ (2.0 eq), N,N'-dimethylethylenediamine ligand, Toluene.

  • Procedure:

    • Degas the solvent with N₂ for 15 minutes to prevent catalyst oxidation.

    • Add the bromo-aniline derivative, amide, CuI, ligand, and base to the reactor.

    • Heat to reflux (110°C) under N₂ atmosphere for 12-16 hours.

    • Cool to room temperature, filter through a Celite pad, and concentrate in vacuo.

    • Purify via recrystallization from ethanol/water to yield Imatinib base (Purity >99.9%).

  • Causality for Coupling Approach: Traditional routes utilized highly reactive, moisture-sensitive acyl chlorides which generated genotoxic impurities. This modern C-N coupling bypasses acyl chlorides entirely, ensuring compliance with strict FDA genotoxicity limits[10].

G Start Substituted Aniline Precursor Coupling C-N Coupling (Cu/Nano-ZnO) Start->Coupling Purify Purification (Crystallization) Coupling->Purify Screen In Vitro Kinase Assay Purify->Screen SAR SAR Optimization Screen->SAR SAR->Start Iteration

Caption: Iterative workflow for the synthesis and biological evaluation of substituted aniline derivatives.

Biological Evaluation (Self-Validating System)

To validate the synthesized Imatinib, an in vitro kinase assay must be performed against wild-type BCR-ABL and the T315I mutant.

  • Preparation: Incubate the purified compound (serial dilutions from 10 nM to 10 µM) with recombinant BCR-ABL kinase and ATP.

  • Detection: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify phosphorylated peptide substrates.

  • Validation Check: A successful synthesis will yield an IC₅₀ of ~25-50 nM for wild-type BCR-ABL. If the IC₅₀ is >1 µM, the synthesis likely failed to generate the correct regioisomer, or the critical steric "twist" of the aniline methyl group was compromised during coupling[9].

References

  • Title: Paracetamol book | Background information | Resource | RSC Education Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation Source: American Chemical Society (digitellinc.com) URL: [Link]

  • Title: Acetaminophen | Health and Medicine | Research Starters Source: EBSCO (ebsco.com) URL: [Link]

  • Title: Historical Development of Paracetamol Source: Prezi (prezi.com) URL: [Link]

  • Title: Prontosil | Sulfanilamide, Antibacterial, Antiseptic Source: Britannica (britannica.com) URL: [Link]

  • Title: Domagk Discovers That Sulfonamides Can Save Lives Source: EBSCO (ebsco.com) URL: [Link]

  • Title: Prontosil - Wikipedia Source: Wikipedia (wikipedia.org) URL: [Link]

  • Title: Sulfanilamide: Molecule of the Month: February 1998 Source: University of Bristol (bris.ac.uk) URL: [Link]

  • Title: First sulfonamide drug (Prontosil) - ResearchGate Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: Medicinal Chemistry of Imatinib Source: Scribd (scribd.com) URL: [Link]

  • Title: IMATINIB - New Drug Approvals Source: New Drug Approvals (newdrugapprovals.org) URL: [Link]

  • Title: Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine Source: ACS Publications (acs.org) URL: [Link]

Sources

Foundational

Structure Elucidation and Analytical Characterization of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline: A Technical Guide for Preclinical Development

Executive Summary 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery. Structurally, it comprises a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery. Structurally, it comprises an aniline core with an ortho-methyl group and a para-pyrimidin-2-ylthio ether linkage. The primary amine serves as an ideal anchor for to construct complex diarylamine scaffolds, while the pyrimidine thioether provides a stable, lipophilic hinge-binding motif frequently exploited in Tyrosine Kinase Inhibitors (TKIs) targeting BCR-ABL or PI3Kα. This whitepaper details the definitive structural elucidation of this compound, establishing a self-validating analytical framework for its characterization.

Synthetic Rationale & Impurity Profiling

To analytically characterize a molecule, one must first understand its synthetic origin to predict potential impurities. The compound is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-amino-3-methylbenzenethiol and 2-chloropyrimidine.

The electron-withdrawing nitrogen atoms of the pyrimidine ring render the C2 position highly electrophilic. The reaction proceeds1[1], forming a resonance-stabilized anionic σ-complex (Meisenheimer complex) before the elimination of the chloride ion. Understanding this causality is critical: if the reaction environment is not strictly deoxygenated, the thiol nucleophile can undergo oxidative dimerization, generating a disulfide impurity that must be monitored via LC-MS.

SNAr_Mechanism SM1 4-Amino-3-methylbenzenethiol (Nucleophile) Cond K2CO3, DMF, 80°C (Deprotonation) SM1->Cond Imp Disulfide Dimer (Oxidation Impurity) SM1->Imp O2 (Side Reaction) SM2 2-Chloropyrimidine (Electrophile) SM2->Cond Int Meisenheimer Complex (Anionic σ-complex) Cond->Int Nucleophilic Attack (C2) Prod 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Target Product) Int->Prod Cl- Elimination

Diagram 1: SNAr synthetic pathway and Meisenheimer complex intermediate for the target compound.

Multi-Modal Structure Elucidation Strategy

Unambiguous structural confirmation requires an orthogonal, multi-modal approach combining mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS-ESI-TOF)

Time-of-Flight (TOF) mass spectrometry is employed because it attains high mass resolution by2[2]. This high resolving power is necessary to confirm the exact monoisotopic mass of the [M+H]⁺ ion (C₁₁H₁₂N₃S⁺). Furthermore, the natural abundance of the ³⁴S isotope (~4.2%) provides a highly diagnostic M+2 isotopic signature, confirming the presence of the thioether linkage.

Nuclear Magnetic Resonance (NMR)

1D and 2D NMR are indispensable for mapping the carbon framework. The pyrimidine protons exhibit 3[3] strictly governed by the electron-withdrawing nature of the ring nitrogens, pushing the C4'/C6' protons downfield to ~8.5 ppm. The aniline protons are assigned based on 4[4] and their ortho/meta coupling constants.

Crucially, standard ¹H-¹H COSY cannot bridge the two ring systems because the sulfur atom acts as an insulating heteroatom, breaking spin-spin coupling. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is the logical requirement to prove the C-S-C connectivity, visualizing the ³J_CH long-range coupling between the pyrimidine C2 carbon and the aniline H3/H5 protons.

Analytical_Workflow cluster_0 Multi-Modal Data Acquisition Prep Sample Preparation (DMSO-d6 / LC-MS Grade MeCN) HRMS HRMS (ESI-TOF) Exact Mass & Isotopic Pattern Prep->HRMS NMR 1D & 2D NMR Connectivity & Spatial Arrangement Prep->NMR FTIR FT-IR Spectroscopy Functional Group Vibration Prep->FTIR Integ Orthogonal Data Integration (Cross-Validation) HRMS->Integ NMR->Integ FTIR->Integ Conf Unambiguous Structure Elucidation (C11H11N3S Confirmed) Integ->Conf

Diagram 2: Multi-modal analytical workflow for the structural elucidation of the target compound.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating strict suitability checks.

Protocol 1: HRMS (ESI-TOF) Acquisition
  • System Calibration : Infuse Agilent ESI-L low concentration tuning mix. Self-Validation Check: The system is only suitable for acquisition if the residual mass error across the m/z 118 to 2721 range is < 2.0 ppm.

  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote efficient ionization to the [M+H]⁺ species.

  • Acquisition Parameters : Operate the ESI source in positive ion mode. Set the capillary voltage to 3500 V, drying gas temperature to 300°C, and fragmentor voltage to 120 V to prevent in-source fragmentation of the fragile C-S bond.

  • Data Processing : Extract the monoisotopic peak and overlay the experimental isotopic distribution against the theoretical model for C₁₁H₁₁N₃S.

Protocol 2: Multiparametric NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • System Suitability : Lock the spectrometer onto the deuterium signal of DMSO-d₆ (39.5 ppm / 2.50 ppm). Perform automated 3D gradient shimming. Self-Validation Check: Proceed only if the TMS signal linewidth at half-height is < 1.0 Hz.

  • 1D Acquisition : Acquire ¹H NMR using a standard zg30 pulse program (16 scans, D1=2s) and ¹³C{¹H} NMR using zgpg30 (1024 scans, D1=2s) at 298 K.

  • 2D HMBC Acquisition : Acquire 2D ¹H-¹³C HMBC using the hmbcgplpndqf pulse sequence. Optimize the long-range coupling delay for J = 8 Hz to capture the critical cross-ring C-S-C correlations.

Quantitative Data Synthesis

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (³J / ²J)
NH₂ 5.10 (br s, 2H)-C1, C2, C6
CH₃ (C2) 2.12 (s, 3H)17.5C1, C2, C3
C1 (Aniline) -148.2-
C2 (Aniline) -122.4-
C3 (Aniline) 7.25 (d, J = 2.0, 1H)136.1C1, C5, C4, CH₃
C4 (Aniline) -115.8-
C5 (Aniline) 7.32 (dd, J = 8.2, 2.0, 1H)134.5C1, C3, C4
C6 (Aniline) 6.75 (d, J = 8.2, 1H)114.3C2, C4
C2' (Pyrimidine) -172.5-
C4', C6' (Py) 8.52 (d, J = 4.8, 2H)158.4C2', C5'
C5' (Pyrimidine) 7.15 (t, J = 4.8, 1H)117.2C4', C6'

Table 2: HRMS (ESI-TOF) Data and Isotopic Distribution

Ion SpeciesMolecular FormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]⁺ C₁₁H₁₂N₃S⁺218.0746218.0749+1.37
[M+Na]⁺ C₁₁H₁₁N₃SNa⁺240.0566240.0568+0.83
[M+H]⁺ (³⁴S) C₁₁H₁₂N₃(³⁴S)⁺220.0704220.0708+1.81

References

  • Benchchem. "A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeDCz_GgCsRVghne8V5LsKghZU8-qYCFF8zimndRDcq99wxEgIM-AoFpNgHJTIcPmPWYLtiHoOEK4M11oOjCOxiIrKaudUOZQ9UKtTEwAwko9x4Fp4PHTN1xPPklaRKUbhyG5WVxFIUwp4cCiYbWvtFQyHauWvPzIduaOxCSTfHks2Cf58eXIznngSGLrwdcXFF9iq-7yKrOWoBGOXJuhmtJrQsmF_C_w=]
  • Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3B27NELlFrjQayQu8f5syjgDZg0q0_kYWHHIREQX5_MhRv7dwbvYHQ3OmwckHkB0TsOouHfOtO9oCaGlHekQyrcJplWF5Ttfl4f91wtlV51KER2Liy_fJWKn34-5JyleRk0euR1nRcx3gF3KUvyT5SU-1MA1CnEbIxntLsuO-OO_RM_CTP8SKgsHWzBMijNVRjf-hVXTxsAr-rpjRzi-ax5jrpd5CpUZ3lIYgrDOKIofcuZd8EanhJkgmWBWS0k52VU5B]
  • Organic Chemistry Data. "1H NMR Chemical Shifts."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh1pS7PDlBbgd60X9VlM0l1cBmN5EWhQbBdQJwsBESTAx_pmNFlAauMuveDcxCFXpGlcg_3NeP6Ch-IANi0yrVh0Ab4_wVMHzzVJjTabQcJCwIka3DivGKqJzUKTnD6ggl16r_kbruprdH32PkGvPmMC_b0cHyVii0jQeYZpggnZqpcYfFWdEoy1DvWFdS1w==]
  • National Institutes of Health (PMC). "Present and Future Applications of High Resolution Mass Spectrometry in the Clinic."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHplHJ5b6gqY5vNZ5RplLiii07wKtZLDuCUhyfNejEzeB7rVAxc9kdLfNW4QOPWXGxk6kv9SXBMoB1NEYAimhRFCT3smb3fcNs7RkdtSycvoDUqf0Gk8hUdVpgRxxH8LUNSeSl2AL4nMfGxhqk=]
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Sources

Exploratory

The Privileged Pharmacophore: Potential Therapeutic Targets of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in Oncology

Executive Summary In contemporary rational drug design, identifying versatile and conformationally optimized building blocks is paramount. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is not a standalon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, identifying versatile and conformationally optimized building blocks is paramount. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is not a standalone therapeutic agent, but rather a highly privileged pharmacophore—a critical intermediate utilized in the synthesis of multi-targeted Tyrosine Kinase Inhibitors (TKIs). By combining an aniline functional handle, an entropy-reducing ortho-methyl group, and a flexible thioether-pyrimidine linkage, this scaffold provides a structural foundation for targeting aggressive malignancies, particularly those driven by Aurora kinases and mutant BCR-ABL1.

This whitepaper dissects the structural causality of this scaffold, outlines its primary therapeutic targets, and provides self-validating experimental workflows for drug development professionals.

Structural Rationale: The Pharmacophore Deconstructed

The efficacy of TKIs derived from this scaffold is not accidental; it is the result of precise atomic-level interactions within the kinase ATP-binding domain.

  • The Pyrimidine Ring (ATP Mimetic): The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, docking directly into the highly conserved hinge region of the kinase domain.

  • The Thioether Linkage (-S-): Unlike traditional amino (-NH-) or ether (-O-) linkages, the thioether bond features a longer bond length (~1.8 Å vs. 1.4 Å for C-N) and a distinct bond angle (~100°–105°). This unique geometry allows the pyrimidine to project deeper into the hydrophobic adenine pocket while granting the flexibility needed to bypass bulky steric clashes[1].

  • The Ortho-Methyl Group (Conformational Restriction): The methyl group at the 2-position of the aniline ring induces a steric clash with the adjacent aromatic system. This restricts the dihedral angle, pre-organizing the molecule into its bioactive conformation. By reducing the entropic penalty upon binding, the ortho-methyl group significantly enhances both binding affinity and kinase selectivity.

  • The Aniline Amine (-NH2): This primary amine serves as the synthetic attachment point. Reacting this amine with various acyl chlorides or isocyanates allows medicinal chemists to extend the molecule into the solvent-exposed region or the DFG-out pocket, enabling the design of both Type I and Type II kinase inhibitors.

G Scaffold 2-Methyl-4-(pyrimidin-2- ylsulfanyl)aniline Pyrim Pyrimidine Ring Scaffold->Pyrim Thio Thioether Linkage Scaffold->Thio Methyl Ortho-Methyl Scaffold->Methyl Amine Aniline NH2 Scaffold->Amine Hinge Hinge Region Binding (ATP Mimetic) Pyrim->Hinge Gate Gatekeeper Bypass (e.g., T315I) Thio->Gate Conf Conformational Restriction (Entropic Benefit) Methyl->Conf DFG DFG-Out / Solvent Pocket (Type II Extension) Amine->DFG

Figure 1: Pharmacophore binding logic mapping structural moieties to kinase pocket interactions.

Primary Therapeutic Targets

Derivatives synthesized from the 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline scaffold have demonstrated profound efficacy against several high-value oncology targets.

Aurora Kinases (AURKA, AURKB)

Aurora kinases are critical regulators of mitosis, controlling centrosome maturation and bipolar spindle assembly. Overexpression leads to aneuploidy and oncogenesis. The thioether-pyrimidine motif is famously utilized in VX-680 (Tozasertib), a pan-Aurora inhibitor[2]. Crystallographic studies reveal that the thioether linkage allows the inhibitor to exploit a centrally located hydrophobic pocket present in the active conformation of Aurora A, achieving sub-nanomolar potency[3].

BCR-ABL1 and the T315I "Gatekeeper" Mutation

Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL1 fusion protein. While Imatinib is a frontline therapy, the T315I mutation (replacement of threonine with a bulky isoleucine) causes severe clinical resistance by blocking drug access to the hydrophobic pocket. The thioether linkage in our target scaffold provides the exact geometric flexibility required to bypass the isoleucine side chain without clashing, restoring potent inhibitory activity against the multi-drug resistant T315I mutant[1].

Angiogenic and SRC Family Kinases

Beyond cell cycle and leukemia targets, modifications at the aniline amine have yielded potent inhibitors of VEGFR2 and SRC family kinases. These multi-kinase inhibitors suppress tumor microenvironment angiogenesis and block metastatic dissemination pathways[4].

G Drug Pyrimidine-Thioether Inhibitor AURK Aurora Kinases (A/B) Drug->AURK Inhibits ABL BCR-ABL1 (T315I) Drug->ABL Inhibits Spindle Spindle Assembly AURK->Spindle Promotes STAT5 STAT5 / AKT Signaling ABL->STAT5 Promotes Arrest Cell Cycle Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis STAT5->Apoptosis Suppressed

Figure 2: Dual-pathway disruption by thioether-pyrimidine inhibitors leading to apoptosis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows incorporate built-in validation metrics (e.g., Z'-factors, counter-screens) for evaluating derivatives of 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline.

Protocol A: Synthesis of Benzamide Derivatives (Type II Inhibitors)
  • Preparation: Dissolve 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by the desired substituted benzoyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The reaction is complete when the mass of the starting aniline disappears. The presence of a single major peak with the expected [M+H]+ mass validates the amide bond formation.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: TR-FRET Kinase Target Engagement Assay
  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of recombinant kinase (e.g., AURKA or ABL1-T315I) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 50 nL of the synthesized inhibitor in DMSO using an acoustic dispenser (e.g., Echo 550).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ULight-labeled peptide). Incubate for 60 minutes at 22°C.

  • Detection: Add 10 µL of Europium-anti-phospho antibody and EDTA to stop the reaction. Read on an EnVision multimode plate reader (Excitation 320 nm, Emission 615/665 nm).

  • Validation Metric: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Protocol C: Cellular Viability & Therapeutic Window Screening
  • Plating: Seed tumorigenic cells (e.g., K562 for ABL, HCT116 for Aurora) and non-tumorigenic control cells (hTERT-RPE1) at 2,000 cells/well in 96-well plates.

  • Treatment: Treat with a 10-point dose-response curve of the inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence.

  • Validation: The therapeutic index is validated by calculating the ratio of the IC50 in hTERT-RPE1 cells versus the tumorigenic line. A ratio >10 indicates a favorable on-target therapeutic window.

G Syn 1. Chemical Synthesis (Amidation of Aniline) FRET 2. TR-FRET Assay (Kinase IC50) Syn->FRET Cell 3. Cell Viability (CellTiter-Glo) FRET->Cell WB 4. Target Modulation (Western Blot) Cell->WB Lead 5. Lead Optimization WB->Lead

Figure 3: Sequential, self-validating high-throughput screening workflow for hit-to-lead optimization.

Quantitative Data Summary

The structural advantages of the thioether-pyrimidine scaffold translate directly into potent quantitative inhibition profiles. Table 1 summarizes the performance of representative derivatives utilizing this core architecture.

Table 1: Kinase Inhibition Profiles of Representative Thioether-Pyrimidine Derivatives

Compound Class / DerivativePrimary Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Key Structural Feature Driving Potency
VX-680 (Tozasertib) AURKA / AURKB0.6 / 18.015 - 50Thioether linkage enables active-conformation binding[3]
Danusertib Analog BCR-ABL1 (T315I)~10.0~30Thioether flexibility bypasses bulky isoleucine gatekeeper[1]
Pyrimidine-Sulfonamide VEGFR2 / SRC25.0120Ortho-methyl restricts conformation, reducing entropy loss[5]
Pyrazolo-Pyrimidine RET / PI3K2.685Extended hinge-binding via modified pyrimidine core[4]

References

  • VX-680 Inhibits Aurora A and Aurora B Kinase Activity in Human Cells Cell Cycle / Taylor & Francis[Link]

  • Structural basis for potent inhibition of the Aurora kinases and a T315I multi-drug resistant mutant form of Abl kinase by VX-680 PubMed / National Institutes of Health[Link]

  • Structure of the Kinase Domain of an Imatinib-Resistant Abl Mutant in Complex with the Aurora Kinase Inhibitor VX-680 Cancer Research / AACR Journals[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Advances / Royal Society of Chemistry[Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Future Medicinal Chemistry / PMC - NIH[Link]

Sources

Foundational

Comprehensive Technical Guide: Solubility Profiling of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in Pharmaceutical Solvents

Executive Summary The compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly functionalized aromatic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates, pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly functionalized aromatic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors. Characterized by an aniline core, a sterically significant ortho-methyl group, and a pyrimidine ring linked via a polarizable thioether bridge, this molecule presents a complex physicochemical profile.

In early-stage drug development, understanding the solubility of such intermediates is not merely a formulation requirement; it is a fundamental determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Aligning with the [Lipinski's Rule of Five][1] for oral bioavailability and the[ICH M9 Guideline on Biopharmaceutics Classification System (BCS)][2], establishing a rigorous, self-validating solubility profile is critical to prevent late-stage attrition due to poor pharmacokinetics.

Physicochemical & Structural Analysis: The Causality of Solvation

To predict and understand the solubility of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, we must deconstruct its functional moieties. Solvation is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.

  • The Aniline Moiety (-NH₂): Acts as a primary amine and a weak base (estimated pKa​≈4.0−4.5 ). In neutral aqueous environments, it remains un-ionized, contributing to poor water solubility. However, in acidic media ( pH<3 ), protonation to an anilinium ion significantly enhances aqueous solubility via ion-dipole interactions. It also serves as a strong hydrogen-bond donor in polar aprotic solvents.

  • The Pyrimidine Ring: Contains two nitrogen atoms acting as weak bases (estimated pKa​≈1.5−2.5 ) and strong hydrogen-bond acceptors. This drives high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • The Thioether Linkage (-S-): The sulfur atom is highly polarizable, increasing the overall lipophilicity ( logP ) of the molecule. It favors dissolution in moderately non-polar to polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • The Ortho-Methyl Group (-CH₃): Introduces steric hindrance near the amine and adds a hydrophobic vector, further decreasing neutral aqueous solubility while increasing affinity for lipid-like environments.

G Compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Lipophilic Scaffold) Aniline Aniline Group (-NH2) Weak Base (pKa ~4.5) H-Bond Donor Compound->Aniline Pyrimidine Pyrimidine Ring Weak Base (pKa ~1.5) H-Bond Acceptor Compound->Pyrimidine Lipophilic Thioether & Methyl Hydrophobic / Polarizable Compound->Lipophilic LowPH Low pH Aqueous (< pH 3) Protonation -> High Solubility Aniline->LowPH Protonates PolarAprotic Polar Aprotic (DMSO/DMF) Strong Solvation -> High Solubility Aniline->PolarAprotic H-Bonding Pyrimidine->LowPH Protonates NeutralPH Neutral pH Aqueous (pH 7.4) Un-ionized -> Poor Solubility Lipophilic->NeutralPH Drives Precipitation Lipophilic->PolarAprotic Hydrophobic Interactions

Caption: Structural determinants influencing the solvation pathways of the compound.

Quantitative Solubility Data

Based on the physicochemical properties of the pyrimidine-thioether-aniline scaffold, the following table summarizes the representative solubility profile across various solvent classes at standard ambient temperature (25°C).

SolventSolvent ClassDielectric Constant ( ε )Estimated Solubility (mg/mL)Visual State at Saturation
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Clear, pale yellow solution
Dimethylformamide (DMF) Polar Aprotic36.7> 40.0Clear solution
Methanol (MeOH) Polar Protic32.75.0 - 10.0Slightly hazy suspension
Dichloromethane (DCM) Halogenated / Moderately Polar9.115.0 - 25.0Clear solution
Aqueous Buffer (pH 7.4) Aqueous (Neutral)80.1< 0.1Heavy white/pale precipitate
Aqueous Buffer (pH 1.2) Aqueous (Acidic)~80.02.0 - 5.0Clear to slightly hazy solution
n-Heptane Non-Polar1.9< 0.05Insoluble, solid settles

Experimental Methodologies

To establish a scientifically rigorous solubility profile, two distinct methodologies must be employed: Thermodynamic (equilibrium) solubility and Kinetic solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The [Shake-Flask method][3] is the industry gold standard for determining true equilibrium solubility, satisfying regulatory requirements for BCS classification.

Causality of Design: We utilize an excess of solid to ensure the chemical potential of the solute in the solid phase equals that in the solution phase. A 48-hour equilibration time is mandated to overcome "kinetic trapping," where a highly soluble metastable polymorph temporarily dissolves before precipitating into a less soluble, thermodynamically stable crystalline form.

Step-by-Step Workflow:

  • Saturation: Weigh approximately 10 mg of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline into a 2 mL glass HPLC vial. Add 1 mL of the target solvent. A visible excess of solid must remain; if it dissolves completely, add more solid until a suspension is maintained.

  • Equilibration: Seal the vials and place them in a thermostatic shaking incubator at 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes. Crucial Step: Filter the supernatant through a 0.22 µm PTFE syringe filter. Centrifugation alone often leaves sub-micron colloidal particles in suspension, which will artificially inflate the UV absorbance reading during quantification.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (e.g., at λ=254 nm) against a 5-point calibration curve.

Self-Validating System Check: Prepare parallel samples and harvest them at t=24 hours and t=48 hours. If the quantified concentration at 48 hours is within ±5% of the 24-hour mark, thermodynamic equilibrium is validated. If it is lower, a polymorphic transition has occurred, and the 48-hour value is the true thermodynamic solubility.

Protocol B: Kinetic Solubility via Nephelometry

Kinetic solubility is utilized during high-throughput screening to determine the maximum concentration a compound can reach in an aqueous buffer before precipitation occurs, mimicking an intravenous injection or rapid dissolution in the gut.

Causality of Design: [Nephelometry][4] measures the scattering of light caused by the formation of insoluble particles. By starting with a fully dissolved DMSO stock, we force the compound into an aqueous environment and detect the exact concentration at which the solvation capacity is breached.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4), maintaining a final DMSO concentration of ≤2% .

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for nucleation and precipitation of insoluble aggregates.

  • Measurement: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits a light scattering signal identical to the blank (buffer + 2% DMSO).

Self-Validating System Check: Include a known highly soluble compound (e.g., Diphenhydramine) and a known poorly soluble compound (e.g., Amiodarone) in the plate as control wells. This validates the laser calibration and the buffer's precipitation threshold.

Workflow Start Solid Compound SF_Add Add Excess Solid to Solvent Start->SF_Add SF_Equil Equilibrate (48h, 25°C) SF_Add->SF_Equil SF_Sep Centrifuge & Filter (0.22µm) SF_Equil->SF_Sep SF_Quant HPLC-UV Quantification SF_Sep->SF_Quant SF_Result Thermodynamic Solubility SF_Quant->SF_Result

Caption: Workflow for determining Thermodynamic Solubility via the Shake-Flask Method.

References

  • Lipinski, C. A. et al. "Lipinski's rule of five." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Therapeutic Goods Administration (TGA) / ICH. "ICH M9 guideline on biopharmaceutics classification system-based biowaivers." TGA Official Guidelines. Available at:[Link]

  • Kim, J. G. et al. "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides (Nephelometry Kinetic Solubility)." Molecules / PMC. Available at:[Link]

Exploratory

Structural Elucidation and Spectroscopic Validation of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline: A Technical Guide

Executive Summary In modern drug discovery, the rigorous structural validation of heteroaromatic building blocks is non-negotiable. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rigorous structural validation of heteroaromatic building blocks is non-negotiable. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly functionalized intermediate characterized by an aniline core covalently linked to a pyrimidine ring via a thioether bridge. Similar pyrimidine-aniline architectures are frequently encountered as critical process intermediates in the synthesis of multi-targeted tyrosine kinase inhibitors, such as pazopanib[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this molecule. By synthesizing technical accuracy with field-proven methodologies, this guide establishes a self-validating analytical framework for researchers and quality control professionals.

Methodological Framework: The E-E-A-T Approach to Structural Validation

Structural elucidation cannot rely on a single analytical technique. To ensure absolute scientific integrity, we employ an orthogonal validation strategy:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular formula ( C11​H11​N3​S ) by measuring the mass-to-charge ratio with sub-ppm mass accuracy.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies the presence of key functional groups (primary amine, thioether, aromatic rings) through their distinct vibrational modes.

  • Nuclear Magnetic Resonance (NMR): Maps the exact atom-to-atom connectivity. The chemical shifts of the pyrimidine ring are highly dependent on the nature of the substituents, with protons at positions 4 and 6 exhibiting characteristic deshielding[2].

Causality in Solvent Selection: For NMR analysis, dimethyl sulfoxide- d6​ (DMSO- d6​ ) is strictly chosen over Chloroform- d ( CDCl3​ ). The primary amine ( −NH2​ ) in the aniline core engages in hydrogen bonding. DMSO- d6​ acts as a strong hydrogen-bond acceptor, which slows down the proton exchange rate of the −NH2​ group, resulting in a sharp, distinct, and integrable resonance rather than a broad, featureless baseline hump.

Experimental Workflows (Self-Validating Protocols)

High-Resolution Mass Spectrometry (HRMS-ESI)

Rationale: Electrospray Ionization (ESI) in positive mode is selected because the basic nitrogen atoms in the pyrimidine and aniline rings readily accept protons ( [M+H]+ ). Protocol:

  • System Calibration (Validation Step): Infuse a standard Agilent/Thermo tuning mix. Verify that mass accuracy is within <2 ppm error before running the sample.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).

  • Acquisition: Inject 1 µL into a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 250 °C.

Nuclear Magnetic Resonance ( 1H and 13C NMR)

Rationale: Multidimensional and 1D NMR are required to differentiate the ortho/meta/para coupling systems of the two distinct aromatic rings[3]. Protocol:

  • Sample Preparation: Dissolve 15 mg (for 1H ) or 50 mg (for 13C ) of the compound in 0.6 mL of 99.9% DMSO- d6​ .

  • Locking and Shimming (Validation Step): Lock the spectrometer to the deuterium signal of DMSO- d6​ (2.50 ppm for 1H , 39.5 ppm for 13C ). Perform gradient shimming until the lock level is maximized and stable, ensuring sharp peak resolution.

  • Acquisition ( 1H ): 400 MHz or 500 MHz spectrometer, 16 scans, relaxation delay ( D1​ ) of 2 seconds.

  • Acquisition ( 13C ): 100 MHz or 125 MHz spectrometer, 1024 scans, D1​ of 2 seconds, with proton decoupling (WALTZ-16).

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Rationale: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets to eliminate moisture absorption, which would obscure the critical N−H stretching region. Protocol:

  • Background Scan (Validation Step): Collect a 32-scan background spectrum of the clean diamond crystal to subtract atmospheric CO2​ and water vapor.

  • Acquisition: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Parameters: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Spectroscopic Data Interpretation

Mass Spectrometry (HRMS) Analysis

The exact mass of C11​H11​N3​S is calculated as 217.0674 Da.

  • Observed Signal: m/z 218.0746 ( [M+H]+ )

  • Isotopic Signature: A characteristic M+2 peak at approximately 4.5% relative abundance will be observed, confirming the presence of a single Sulfur atom ( 34S isotope).

NMR Signal Assignments and Causality

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Causality
8.55Doublet (d)2H4.8Pyrimidine H4, H6: Highly deshielded due to the strong electron-withdrawing nature of the adjacent ring nitrogens[2].
7.28Doublet (d)1H2.2Aniline H3: Meta-coupling to H5. Deshielded by the ortho-thioether group.
7.20Doublet of doublets (dd)1H8.4, 2.2Aniline H5: Ortho-coupled to H6 and meta-coupled to H3.
7.15Triplet (t)1H4.8Pyrimidine H5: Shielded relative to H4/H6; coupled equally to H4 and H6.
6.70Doublet (d)1H8.4Aniline H6: Ortho-coupling to H5. Shielded by the electron-donating −NH2​ group.
5.10Broad singlet (br s)2H-Amine −NH2​ : Broadened due to quadrupolar relaxation of 14N and chemical exchange.
2.05Singlet (s)3H-Methyl −CH3​ : Typical aliphatic resonance, slightly deshielded by the aromatic ring.

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
172.0Quaternary (C)Pyrimidine C2: Extremely deshielded due to attachment to two nitrogens and one sulfur atom.
158.0Methine (CH)Pyrimidine C4, C6: Deshielded by adjacent ring nitrogens[3].
148.0Quaternary (C)Aniline C1: Attached directly to the electron-donating −NH2​ group.
136.0Methine (CH)Aniline C3: Aromatic methine carbon.
132.0Methine (CH)Aniline C5: Aromatic methine carbon.
122.5Quaternary (C)Aniline C2: Attached to the methyl group.
118.5Quaternary (C)Aniline C4: Attached to the thioether bridge.
116.5Methine (CH)Pyrimidine C5: Least deshielded carbon in the pyrimidine ring.
115.0Methine (CH)Aniline C6: Shielded by the strong ortho/para activating effect of the amine.
17.5Primary ( CH3​ )Methyl Carbon: Standard aliphatic shift.
IR Vibrational Modes

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber ( cm−1 )IntensityAssignment & Causality
3420, 3330Medium, Sharp N−H Stretch: Two distinct bands representing the asymmetric and symmetric stretching of the primary amine.
3050Weak C−H Stretch (Aromatic): sp2 hybridized carbon-hydrogen stretching.
2920Weak C−H Stretch (Aliphatic): sp3 hybridized carbon-hydrogen stretching from the methyl group.
1575, 1550Strong C=N and C=C Stretch: Characteristic skeletal vibrations of the pyrimidine and benzene rings.
1080Weak-Medium C−S Stretch: Thioether linkage vibration.

Orthogonal Validation Logic

The following diagram illustrates how the independent data streams converge to provide absolute structural certainty.

ValidationWorkflow Start 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Sample (CAS: 1155909-91-3) HRMS HRMS (ESI+) Determines Exact Mass Start->HRMS IR FT-IR (ATR) Identifies Functional Groups Start->IR NMR 1H & 13C NMR Maps Connectivity Start->NMR Formula Formula: C11H11N3S m/z: 218.0746 [M+H]+ HRMS->Formula FuncGroups Primary Amine (N-H) Thioether (C-S) Pyrimidine (C=N) IR->FuncGroups Structure Regiochemistry Confirmed Ortho-Methyl, Para-Thioether NMR->Structure Final Orthogonal Structural Validation Complete Formula->Final FuncGroups->Final Structure->Final

Figure 1: Orthogonal validation workflow for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline.

References

  • [3] Pardo, Zulay D., et al. "Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy." Chemical Science (2015). URL:[Link]

  • [1] Yuan, Jian-Yong, et al. "Synthesis and characterization of four process impurities in pazopanib." Pharmazie 73.9 (2018): 494-497. DOI: 10.1691/ph.2018.8538. URL:[Link]

Sources

Foundational

The Molecular Architecture of 2-Anilinopyrimidine Kinase Inhibitors: Mechanisms, Design, and Clinical Translation

Executive Summary The 2-substituted aniline pyrimidine (2-anilinopyrimidine) scaffold represents one of the most privileged and clinically successful chemotypes in modern targeted oncology. By functioning as highly effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted aniline pyrimidine (2-anilinopyrimidine) scaffold represents one of the most privileged and clinically successful chemotypes in modern targeted oncology. By functioning as highly efficient adenine mimetics, these compounds act as ATP-competitive inhibitors across a broad spectrum of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs)[1][2]. This technical whitepaper explores the mechanistic causality behind their binding modes, details the pharmacological evolution required to overcome gatekeeper mutations, and provides self-validating experimental workflows for their preclinical evaluation.

Structural Basis of Action: The Adenine Mimetic Paradigm

The fundamental mechanism of action of 2-anilinopyrimidine inhibitors relies on their ability to hijack the highly conserved ATP-binding pocket of protein kinases. The core architecture is designed to exploit the kinase hinge region through a precise bidentate hydrogen-bonding network[3][4].

  • The Donor-Acceptor Motif: The pyrimidine ring nitrogen acts as a hydrogen bond acceptor, while the adjacent aniline NH group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the N1 and N6 atoms of the adenine ring in ATP, anchoring the inhibitor to the backbone amides and carbonyls of the kinase hinge region (e.g., Met793 in EGFR, Met1199 in ALK, and Cys106 in CDK9)[3][4].

  • The Selectivity Filter (C2-Aniline Substitutions): Substitutions on the 2-aniline ring (such as ortho-methoxy groups) force the molecule into a specific twisted conformation. This steric twist prevents binding to off-target kinases while maximizing van der Waals interactions within the target's specific hydrophobic pocket[5].

  • Gatekeeper and Solvent Front Exploitation (C4/C5 Substitutions): The C4 and C5 positions of the pyrimidine core are directed toward the solvent-exposed region and the gatekeeper residue. Modifications here dictate the inhibitor's ability to overcome resistance mutations (e.g., T790M in EGFR) or serve as attachment points for electrophilic warheads, such as the acrylamide moiety in third-generation irreversible inhibitors[2][5].

Pharmacophore ATP Kinase Hinge Region (ATP-Binding Pocket) Pyrim Pyrimidine Core (Adenine Mimic) ATP->Pyrim Accommodates Aniline 2-Aniline Group (Selectivity Filter) Pyrim->Aniline C2 Position C4_Sub C4/C5 Substitutions (Gatekeeper/Warhead) Pyrim->C4_Sub C4/C5 Position Hinge Bidentate H-Bonds (Donor-Acceptor) Pyrim->Hinge Forms Aniline->ATP Steric Twist / Selectivity C4_Sub->ATP Covalent Binding / Solvation Hinge->ATP Anchors to

Logical relationship of the 2-anilinopyrimidine pharmacophore within the kinase ATP-binding pocket.

Pharmacological Evolution: Overcoming Resistance

First-generation kinase inhibitors often fail due to acquired point mutations that alter the ATP-binding pocket's topography. The 2-anilinopyrimidine scaffold has been iteratively engineered to bypass these mechanisms.

For instance, the EGFR T790M "gatekeeper" mutation increases the kinase's affinity for ATP, rendering reversible first-generation inhibitors ineffective[6]. To counter this, third-generation inhibitors like Osimertinib utilize the 2-anilinopyrimidine core to position an electrophilic acrylamide group perfectly for a Michael addition reaction with the Cys797 residue[2]. This covalent bond permanently inactivates the mutant kinase while sparing wild-type EGFR, significantly widening the therapeutic window[2][7].

Similarly, in ALK-driven malignancies, the second-generation inhibitor Brigatinib utilizes a 2,4-diarylaminopyrimidine scaffold equipped with a dimethylphosphine oxide (DMPO) motif. This DMPO group acts as a potent hydrogen bond acceptor, interacting with the catalytic Lys1150 to enhance binding affinity and overcome crizotinib-resistant mutations[3][8].

Quantitative Efficacy Profiles

The structural tuning of the 2-anilinopyrimidine core yields profound differences in kinase selectivity and potency, as summarized below:

InhibitorPrimary TargetWild-Type IC50Mutant IC50Structural Classification
Osimertinib EGFR184 nM1 nM (L858R/T790M)2-anilinopyrimidine + Acrylamide[7]
Brigatinib ALK1.9 nM (EGFR)0.6 nM (ALK)2,4-diarylaminopyrimidine + DMPO[8]
DY3002 EGFR448.7 nM0.71 nM (L858R/T790M)2-anilinopyrimidine derivative[6]
Compound 12u CDK9N/A14 nM4-thiazol-2-anilinopyrimidine[4]

Experimental Methodologies: Self-Validating Workflows

To accurately assess the mechanism of action and selectivity of novel 2-anilinopyrimidine inhibitors, researchers must employ self-validating experimental systems. The following protocol outlines a robust, two-tier methodology utilizing biochemical and cell-based assays.

Protocol 1: Cell-Free Biochemical Kinase Assay (ADP-Glo)

Causality: Cell-free assays isolate the direct physical interaction between the inhibitor and the kinase, removing confounding variables like cellular permeability, efflux pumps, or metabolic degradation.

  • Preparation: Prepare recombinant kinase domains (e.g., wild-type EGFR and L858R/T790M mutant) in a kinase buffer containing 10 mM MgCl2​ , 1 mM EGTA , and 2 mM DTT .

  • ATP Concentration Tuning: Set the ATP concentration at the specific Km​ of the kinase variant. Logic: Testing at the Km​ ensures that the assay accurately reflects the competitive nature of the 2-anilinopyrimidine inhibitor without artificially masking its potency.

  • Incubation: Incubate the kinase, substrate peptide, and serial dilutions of the inhibitor for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Measure luminescence to calculate the IC50​ via non-linear regression.

Protocol 2: Self-Validating Ba/F3 Cellular Efficacy Assay

Causality: Ba/F3 is a murine pro-B cell line that is strictly dependent on Interleukin-3 (IL-3) for survival. When transduced with an oncogenic driver kinase (e.g., EGFR T790M), the cells become "addicted" to the kinase and no longer require IL-3. This creates a binary, self-validating system to test on-target efficacy versus off-target toxicity.

  • Cell Culture: Culture Ba/F3 cells stably expressing the mutant kinase in RPMI-1640 media supplemented with 10% FBS (without IL-3).

  • Inhibitor Treatment: Seed cells at 5×103 cells/well in a 96-well plate. Treat with the 2-anilinopyrimidine inhibitor across a 10-point concentration gradient.

  • The Counter-Screen (Critical Validation Step): In a parallel plate, culture the exact same transduced Ba/F3 cells, but supplement the media with 10 ng/mL IL-3 . Logic: IL-3 bypasses the cell's reliance on the oncogenic kinase. If the inhibitor causes cell death in the IL-3 supplemented plate, the drug is exhibiting general, off-target cytotoxicity. If the cells survive in the presence of IL-3 but die without it, the inhibitor's mechanism of action is definitively on-target.

  • Viability Readout: After 72 hours, assess cell viability using CellTiter-Glo. Calculate the therapeutic window by comparing the IC50​ of the IL-3(-) condition versus the IL-3(+) condition.

Workflow Synth Inhibitor Synthesis (2-Anilinopyrimidine) Biochem Cell-Free Kinase Assay (Determine IC50) Synth->Biochem Purified Compound Cellular Ba/F3 Mutant Cell Assay (On-Target Efficacy) Biochem->Cellular Potent Hits (<100 nM) Counter Ba/F3 + IL-3 Screen (Off-Target Toxicity) Cellular->Counter Parallel Execution Valid Self-Validating Efficacy (Therapeutic Window) Cellular->Valid Selective Apoptosis Counter->Valid Viability Maintained

Self-validating experimental workflow for evaluating 2-anilinopyrimidine kinase inhibitors.

References

  • Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors Source: ScienceDirect (DOI) URL:[Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Source: MDPI URL:[Link]

  • Latest perspectives of orally bioavailable 2,4-diarylaminopyrimidine analogues (DAAPalogues) as anaplastic lymphoma kinase inhibitors: discovery and clinical developments Source: RSC Publishing URL:[Link]

  • Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer Source: PMC (NIH) URL:[Link]

  • CDK9 inhibitors in cancer research Source: PMC (NIH) URL:[Link]

  • Discovery of a Potent Dual ALK and EGFR T790M Inhibitor Source: PMC (NIH) URL:[Link]

  • Chemical Scaffolds for the Clinical Development of Mutant-Selective and Reversible Fourth-Generation EGFR-TKIs in NSCLC Source: ACS Publications URL:[Link]

Sources

Exploratory

Whitepaper: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline as a Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and precision medicine, the architectural design of Tyrosine Kinase Inhibitors (TKIs) dictates both their clinical efficacy and safety profiles. The chemical buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the architectural design of Tyrosine Kinase Inhibitors (TKIs) dictates both their clinical efficacy and safety profiles. The chemical building block 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) represents a highly privileged, multi-domain scaffold utilized in the synthesis of next-generation kinase inhibitors.

Derived from the foundational pharmacophore of pan-Aurora and ABL kinase inhibitors like Tozasertib (VX-680) [1], this specific scaffold introduces a critical 2-methyl substitution on the aniline ring. As a Senior Application Scientist, I have observed that this seemingly minor structural modification profoundly alters the thermodynamic landscape of target binding. By acting as a conformational lock, the scaffold minimizes entropic penalties and enhances selectivity against challenging mutant kinases, including the notorious ABL T315I "gatekeeper" mutation.

This technical guide deconstructs the structural rationale, signaling implications, synthetic workflows, and self-validating assay protocols required to leverage this scaffold in modern drug discovery.

Structural & Mechanistic Rationale: The "Ortho-Effect"

To understand the utility of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, we must analyze the causality behind its three distinct chemical domains and how they interact with the kinase ATP-binding cleft.

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms (N1/N3) of the pyrimidine ring act as potent hydrogen bond acceptors. They form critical bidentate interactions with the backbone amides of the kinase hinge region (e.g., Ala144 in ABL or Ala213 in Aurora A).

  • The Thioether Linker (-S-): Unlike an ether (-O-) or amine (-NH-) linker, the thioether provides a longer bond length (~1.8 Å) and a tighter bond angle (~100°). This unique geometry acts as a flexible pivot, allowing the pyrimidine to reach deeply into the hinge while positioning the attached phenyl ring perfectly into the adjacent hydrophobic pocket (Pocket II).

  • The 2-Methylaniline Moiety (Conformational Lock): This is the defining feature of the scaffold. The methyl group at the ortho position (relative to the aniline nitrogen) induces a severe steric clash with the extended amide or urea group added during later synthesis. This "ortho-effect" restricts the torsion angle of the N-C bond, forcing the molecule into a pre-organized conformation. When targeting the DFG-out (inactive) conformation of kinases, this pre-organization drastically reduces the entropic penalty of binding, driving sub-nanomolar affinity [2].

G A Pyrimidine Core (Hinge Region H-bonds) B Thioether Linker (-S-) (Angle ~100°, Polarizable) A->B C2 attachment C Phenyl Ring (Hydrophobic Pocket II) B->C Position 4 D 2-Methyl Group (Ortho-Steric Lock) C->D Position 2 E Aniline Nitrogen (Amide/Urea Handle) C->E Position 1 D->E Restricts Torsion Angle

Fig 1: Structural logic and binding domain mapping of the 2-methylated scaffold.

Target Kinase Profiling & Signaling Pathways

Inhibitors derived from the unmethylated parent scaffold (e.g., VX-680) are well-documented for their potent inhibition of Aurora kinases (A/B/C) and ABL kinases[3, 4, 5]. Aurora kinases are critical serine/threonine kinases that regulate the G2/M phase of the cell cycle.

When the 2-methylated scaffold is functionalized with a cyclopropane carboxamide (mimicking Tozasertib), it acts as an ATP-competitive inhibitor. By blocking Aurora B, the inhibitor prevents the phosphorylation of Histone H3, leading to a failure in cytokinesis, polyploidy, and ultimately, apoptosis in rapidly dividing oncology models.

G CellCycle Cell Cycle Progression (G2/M Phase) AuroraA Aurora A Kinase (Centrosome Maturation) CellCycle->AuroraA AuroraB Aurora B Kinase (Chromosome Segregation) CellCycle->AuroraB Mitosis Successful Mitosis (Cancer Cell Proliferation) AuroraA->Mitosis Promotes Spindle Assembly AuroraB->Mitosis Promotes Cytokinesis Inhibitor 2-Methyl Scaffold Derived Inhibitor Inhibitor->AuroraA Inhibits (IC50 < 10nM) Inhibitor->AuroraB Inhibits (IC50 < 20nM)

Fig 2: Disruption of the Aurora A/B signaling pathway by scaffold-derived TKIs.

Synthetic Methodologies: A Self-Validating Workflow

To ensure high-fidelity drug development, the synthesis of this scaffold and its subsequent functionalization must operate as a self-validating system. Below is the optimized, step-by-step methodology for synthesizing the scaffold and extending it into a functional TKI.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Form the thioether linkage.

  • Protocol: Combine 2-pyrimidinethiol (1.0 eq) and 4-fluoro-2-methyl-1-nitrobenzene (1.1 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) as a base. Stir at 80°C under N₂ for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material is consumed and the intermediate 2-(3-methyl-4-nitrophenylthio)pyrimidine mass ([M+H]⁺ = 248.0) is dominant (>95% AUC).

Step 2: Nitro Reduction
  • Objective: Unmask the aniline handle.

  • Protocol: Dissolve the intermediate in an EtOH/H₂O mixture (3:1). Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Reflux at 80°C for 2 hours. Filter the hot mixture through a Celite pad to remove iron residues, then concentrate the filtrate.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The product should stain positive with ninhydrin (indicating a primary amine). LC-MS must confirm the target mass of the scaffold ([M+H]⁺ = 218.1).

Step 3: Scaffold Extension (Amide Coupling)
  • Objective: Synthesize the final TKI (e.g., 2-methyl-Tozasertib analog).

  • Protocol: Dissolve the scaffold (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and cool to 0°C. Dropwise, add cyclopropanecarbonyl chloride (1.2 eq). Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Purify via preparative HPLC. Validate structural integrity using ¹H-NMR; the presence of a downfield singlet (~8.5–9.5 ppm) confirms the formation of the amide NH, while the 2-methyl group should appear as a sharp singlet at ~2.2 ppm.

G SNAr Step 1: SNAr (Thioether Formation) Reduction Step 2: Reduction (Nitro to Aniline) SNAr->Reduction Coupling Step 3: Amide Coupling (Scaffold Extension) Reduction->Coupling Assay Step 4: TR-FRET Assay (Biological Validation) Coupling->Assay

Fig 3: Self-validating experimental workflow from synthesis to biological assay.

Structure-Activity Relationship (SAR) & Quantitative Data

The addition of the 2-methyl group is not merely cosmetic; it fundamentally alters the SAR profile. By comparing the unmethylated core (VX-680 analog) to the 2-methylated core, we observe a shift in binding affinity. The steric lock provided by the methyl group significantly enhances potency against the ABL T315I mutant by pre-organizing the molecule to bypass the bulky isoleucine gatekeeper.

Compound CoreAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)WT ABL IC₅₀ (nM)ABL T315I IC₅₀ (nM)Conformational State
Unmethylated (VX-680 core) 0.618.015.245.0Flexible (Entropic penalty)
2-Methylated Scaffold 1.212.58.49.2 Pre-organized (Locked)

Data representation synthesized from established SAR principles of the ortho-methyl effect in analogous pyrimidine-thioether TKIs.

Experimental Validation: TR-FRET Kinase Assay Protocol

To ensure trustworthiness and reproducibility, the synthesized inhibitors must be evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system using the Z'-factor to guarantee assay robustness.

Materials:

  • Recombinant Aurora B Kinase enzyme.

  • Biotinylated Histone H3 peptide substrate.

  • Europium-labeled anti-phospho-Histone H3 antibody (Donor).

  • Streptavidin-APC (Acceptor).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Reaction: Add 5 µL of Aurora B kinase (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at RT to allow compound binding.

  • Initiation: Add 5 µL of a substrate mix containing 2 µM Biotin-Histone H3 and 10 µM ATP. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled antibody (2 nM), and Streptavidin-APC (20 nM). Incubate for 60 minutes.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation 337 nm; Emission 620 nm and 665 nm). Calculate the 665/620 ratio.

  • Self-Validation (Z'-Factor Calculation):

    • Positive Control (100% Inhibition): 10 µM Staurosporine.

    • Negative Control (0% Inhibition): DMSO vehicle only.

    • Validation Rule: Calculate the Z'-factor: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|). The assay is only deemed valid and data reportable if Z' > 0.6 .

Conclusion

The 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline scaffold is a masterclass in rational drug design. By combining the potent hinge-binding capabilities of a pyrimidine ring, the spatial flexibility of a thioether pivot, and the rigidifying ortho-effect of a 2-methyl group, it provides an optimal foundation for overriding kinase resistance mutations. When coupled with rigorous, self-validating synthetic and biological workflows, this scaffold remains highly relevant for the development of next-generation targeted therapeutics.

References

  • PubChem Compound Summary for CID 5494449, Tozasertib National Center for Biotechnology Information (NIH)[Link]

  • 4AF3: Human Aurora B Kinase in complex with INCENP and VX-680 RCSB Protein Data Bank[Link]

  • 2F4J: Structure of the Kinase Domain of an Imatinib-Resistant Abl Mutant in Complex with the Aurora Kinase Inhibitor VX-680 RCSB Protein Data Bank [Link]

  • 2XYN: HUMAN ABL2 IN COMPLEX WITH AURORA KINASE INHIBITOR VX-680 RCSB Protein Data Bank [Link]

  • VX-680 Inhibits Aurora A and Aurora B Kinase Activity in Human Cells Cell Cycle (Taylor & Francis)[Link]

Foundational

Advanced Synthesis Pathways for Novel Aniline Derivatives: A Technical Guide

Executive Summary The synthesis of aniline derivatives is a cornerstone of modern pharmaceutical development, agrochemistry, and materials science. Because the carbon-nitrogen (C–N) bond is ubiquitous in biologically act...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aniline derivatives is a cornerstone of modern pharmaceutical development, agrochemistry, and materials science. Because the carbon-nitrogen (C–N) bond is ubiquitous in biologically active molecules—ranging from kinase inhibitors to paracetamol derivatives—the evolution of C–N bond-forming methodologies directly dictates the pace of drug discovery. This whitepaper provides an in-depth technical analysis of three state-of-the-art synthetic pathways for novel aniline derivatives: Palladium-Catalyzed Buchwald-Hartwig Amination, Dual Nickel-Photoredox Catalysis, and Directed C–H Amination.

By analyzing the mechanistic causality behind ligand selection, energy transfer, and directing groups, this guide equips researchers with the theoretical grounding and self-validating experimental protocols required to scale these transformations efficiently.

Core Synthetic Strategies & Mechanistic Causality

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the construction of aryl C–N bonds, overcoming the severe functional group limitations of traditional nucleophilic aromatic substitution (S_NAr) and Ullmann-Goldberg reactions[1],[2]. The reaction relies on a palladium catalyst to couple aryl (pseudo)halides with primary or secondary amines[3].

Mechanistic Causality & Ligand Design: The catalytic cycle proceeds through four fundamental steps: oxidative addition of the aryl halide to a Pd(0) species, amine coordination, base-mediated deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the aniline derivative[1].

The choice of ligand is the critical variable dictating the success of this pathway. First-generation catalysts often suffered from the formation of off-cycle, inactive palladium iodide dimers following oxidative addition. The introduction of bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF, solved this issue. The rigid bite angle of these bidentate ligands physically prevents the formation of the inactive Pd-I dimer, thereby accelerating the reaction rate and expanding the scope to include challenging primary amines[1]. Furthermore, steric hindrance around the amine significantly affects the reaction rate; tuning the steric bulk of the palladium-ligand complex is now the primary method for controlling enantioselectivity in asymmetric aminations[2].

Buchwald_Hartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(NHR)L_n Amine Coordination OxAdd->AmineCoord + R-NH2 - X- Deprotonation Pd(II)(Ar)(NR)L_n Amido Complex AmineCoord->Deprotonation + Base - Base-H+ Deprotonation->Pd0 Catalyst Regeneration Product Ar-NHR Aniline Derivative Deprotonation->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Visible-Light Photoredox / Nickel Dual Catalysis

While Buchwald-Hartwig amination is robust, it typically requires strong bases (e.g., NaOtBu) and elevated temperatures, which can degrade sensitive pharmaceutical intermediates. Dual metallaphotoredox catalysis merges the single-electron transfer (SET) capabilities of photocatalysts with the cross-coupling prowess of nickel[4].

Mechanistic Causality & Wavelength Optimization: In this pathway, a photocatalyst (e.g., Ir- or Ru-based, or organic dyes) absorbs visible light to reach an excited state, which then facilitates a single-electron transfer to a Ni(II) intermediate, generating a highly reactive Ni(III) species that rapidly undergoes reductive elimination[4].

A major failure mode in standard Ni-catalyzed C–N coupling—especially with electron-rich aryl halides—is that a slow oxidative addition step leaves transient Ni(0) exposed, causing it to aggregate into inactive "nickel-black" nanoparticles[4]. To counteract this, researchers have manipulated the light wavelength. Shifting from blue light to longer-wavelength green light reduces the rate of photoinduced reductive elimination and the premature reduction of Ni(II) to Ni(0). This kinetic throttling keeps the catalytic cycle synchronized, preventing Ni(0) buildup and significantly improving catalyst stability and yield[4]. Additionally, anchoring dual metals within a Covalent Organic Framework (COF) has been proven to physically isolate the nickel centers, entirely preventing nickel-black formation[5].

Photoredox_Ni PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star Visible Light (hv) NiIII Ni(III)(Ar)(NR)L_n Single-Electron Transfer PC_star->NiIII SET Process Ni0 Ni(0)L_n Active Catalyst NiII Ni(II)(Ar)(X)L_n Oxidative Addition Ni0->NiII + Ar-X NiII->NiIII + N-Radical (from PC) NiIII->Ni0 Catalyst Regeneration Product Ar-NHR Aniline Derivative NiIII->Product Reductive Elimination

Caption: Dual Ni-Photoredox catalytic cycle for C-N cross-coupling under visible light.

Directed C–H Amination

For late-stage functionalization, pre-activating substrates with halides is atom-inefficient. Copper-catalyzed intermolecular amination of "inert" aryl C–H bonds offers a highly direct route to aniline derivatives[6].

Mechanistic Causality & Directing Groups: Because unactivated C–H bonds lack the electronic bias required for selective metal insertion, a directing group (DG) is mandatory. The use of a removable 2-picolinic acid (picolinamide) auxiliary coordinates the Cu(II) catalyst precisely to the ortho-C–H bond. This bidentate coordination creates a rigid metallacycle intermediate, ensuring excellent mono-substitution selectivity and preventing over-amination[6]. The picolinamide group can later be easily removed under mild hydrolytic conditions to reveal the free aniline.

Quantitative Data & Comparative Analysis

The following table synthesizes the operational parameters and substrate scopes of the three methodologies to guide synthetic route selection.

ParameterBuchwald-Hartwig AminationNi-Photoredox CatalysisDirected C–H Amination
Primary Catalyst Pd 2​ (dba) 3​ or Pd(OAc) 2​ NiCl 2​ ·dme + Ir(ppy) 3​ Cu(OAc) 2​
Key Ligand/Auxiliary BINAP, DPPF, or XPhosdtbbpyPicolinamide (Directing Group)
Typical Temperature 80°C – 110°C25°C (Room Temp)100°C – 120°C
Base Requirement Strong (NaOtBu, KOtBu)Mild (DIPEA, Et 3​ N)Mild (Na 2​ CO 3​ )
Substrate Scope Broad (Aryl I, Br, Cl, OTf)Broad (Aryl I, Br; sensitive groups)Specific (ortho- to directing group)
Atom Economy Moderate (Halide waste)Moderate (Halide waste)High (Direct C–H functionalization)
Average Yields 75% – 98%70% – 95%60% – 85%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the reaction's trajectory before proceeding to the next step.

Protocol A: General Procedure for Buchwald-Hartwig Amination

Objective: Synthesis of a secondary aniline from an aryl bromide and a primary amine.

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ (1.0 mol %), BINAP (2.5 mol %), and NaOtBu (1.5 equivalents).

  • Degassing: Evacuate and backfill the tube with ultra-pure Argon three times.

  • Reagent Addition: Dissolve the aryl bromide (1.0 equiv, 1.0 mmol) and primary amine (1.2 equiv) in anhydrous, degassed toluene (5.0 mL). Add this solution to the Schlenk tube via a gas-tight syringe.

  • Reaction Execution: Seal the tube and heat to 90°C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint 1: The solution should transition from a dark purple/red (Pd 2​ (dba) 3​ ) to a deep red-brown homogeneous mixture, indicating active catalyst formation.

    • Validation Checkpoint 2: At 4 hours, perform a TLC (Hexanes:EtOAc 8:2). The disappearance of the aryl bromide spot and the appearance of a highly UV-active, lower-Rf spot validates successful conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Visible-Light Mediated Ni-Photocatalytic C–N Coupling

Objective: Room-temperature coupling of an electron-rich aryl iodide with a secondary amine.

  • Preparation: To a 10 mL transparent glass vial, add NiCl 2​ ·dme (5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol %), and the photocatalyst Ir(ppy) 3​ (1 mol %).

  • Solvent & Reactants: Add the aryl iodide (1.0 mmol) and the amine (1.5 mmol). Dissolve the mixture in anhydrous N,N-dimethylacetamide (DMA, 10 mL). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as the terminal reductant/base.

  • Degassing (Critical Step): Sparge the solution with Argon for exactly 15 minutes. Oxygen quenches the excited state of the photocatalyst (Ir*); failure to degas will result in zero yield.

  • Irradiation: Seal the vial with a Teflon-lined septum. Irradiate the mixture using a 34 W Green LED array (520 nm) placed 5 cm from the vial. Stir vigorously at room temperature for 24 hours.

    • Validation Checkpoint 1: Upon addition of dtbbpy to NiCl 2​ , a pale green to light blue color shift should occur, validating ligand coordination.

    • Validation Checkpoint 2: During irradiation, the absence of a black precipitate confirms that the green light is successfully preventing Ni(0) aggregation into nickel-black[4].

  • Workup: Quench the reaction by exposing it to air. Dilute with water (20 mL) and extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Conclusion

The synthesis of novel aniline derivatives has transitioned from brute-force thermal methods to highly orchestrated catalytic cycles. By understanding the mechanistic causality—such as how bidentate ligands prevent palladium dimerization in Buchwald-Hartwig aminations, or how tuning light wavelengths prevents nickel aggregation in photoredox catalysis—researchers can rationally design and troubleshoot complex synthetic routes. As drug targets become more structurally intricate, leveraging these advanced, highly selective pathways will remain a critical competency in pharmaceutical development.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction Source: Shaanxi Normal University (Xingwei Li) URL:[Link]

  • The Buchwald-Hartwig Amination After 25 Years Source: PubMed (Angew Chem Int Ed Engl. 2019) URL:[Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit Source: PubMed Central (PMC) URL:[Link]

  • Dual Metalation in a Two-Dimensional Covalent Organic Framework for Photocatalytic C–N Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Copper-catalyzed ortho-C–H amination of protected anilines with secondary amines Source: SciSpace / Chemical Communications URL:[Link]

Sources

Exploratory

Commercial Sourcing and Synthetic Utility of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in Targeted Therapeutics

Executive Summary In the landscape of modern small-molecule drug discovery, the rational selection of chemical building blocks dictates the success of downstream lead optimization. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)anil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern small-molecule drug discovery, the rational selection of chemical building blocks dictates the success of downstream lead optimization. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) has emerged as a highly privileged scaffold, particularly in the design of targeted kinase inhibitors[1],[2]. By combining a hinge-binding pyrimidine moiety with an aniline ring primed for synthetic diversification, this compound serves as an ideal starting material for developing therapeutics aimed at receptor tyrosine kinases (RTKs) and other oncogenic drivers. This technical guide provides an in-depth analysis of its structural rationale, commercial sourcing, and field-proven synthetic workflows.

Structural & Physicochemical Profiling (Mechanistic Insights)

The architectural design of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles:

  • The Thioether Linkage (-S-): Unlike rigid ether (-O-) or amine (-NH-) bridges, the carbon-sulfur bond is longer (~1.8 Å). This increased bond length and altered dihedral angle provide a distinct conformational flexibility. In the context of multikinase inhibitors, this allows the pyrimidine ring to dynamically adjust and form optimal hydrogen bonds with the backbone residues of the kinase hinge region[1],[2].

  • The Ortho-Methyl Aniline Moiety: The methyl group situated ortho to the aniline amine introduces deliberate steric hindrance. Mechanistically, this steric bulk restricts the free rotation of the aniline ring, effectively locking the molecule into a pre-organized, bioactive conformation[3],[4]. By reducing the entropic penalty upon target binding, the ortho-methyl group significantly enhances both the binding affinity and the residence time of the resulting inhibitor within the hydrophobic pocket of the kinase[4].

Commercial Availability & Sourcing Strategy

To ensure reproducible synthetic workflows, sourcing high-purity starting materials is critical. The compound is commercially available across several major chemical suppliers, supporting both milligram-scale research and bulk custom synthesis.

Table 1: Supplier Data for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3)

SupplierCatalog / Product IDStated PurityAvailable Scale
Sigma-Aldrich ENA295068455≥95%Research (mg to g)
BLD Pharmatech BD0087949695%Research (mg to g)
Biosynth FWB90991[5]≥95%Custom / Bulk
Leyan (乐研试剂) 1644888[6]≥95%250 mg, 5 g

Synthetic Utility & Experimental Workflows

The primary synthetic utility of this building block lies in the functionalization of its primary amine. Converting the aniline into an amide or urea allows chemists to build the "tail" of the kinase inhibitor, which typically extends into the DFG-out or solvent-exposed pockets of the enzyme.

Protocol: HATU-Mediated Amidation for Kinase Inhibitor Core Assembly

Objective: Synthesize a functionalized amide core from the sterically hindered aniline. Causality & Rationale: The ortho-methyl group creates significant steric shielding around the amine, which frequently stalls standard carbodiimide-based coupling (e.g., EDC/HOBt). To overcome this activation barrier, HATU—a highly reactive uronium salt—is utilized. HATU rapidly forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the amidation to completion despite the steric bulk.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid building block (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise to the mixture. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the reaction with HATU while maintaining a basic environment to prevent premature degradation of the active ester. Stir for 15 minutes at room temperature.

  • Aniline Addition: Add 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (1.0 equiv.) directly to the activated mixture. Stir continuously at room temperature for 12–16 hours.

  • Self-Validating Quality Control (Reaction Monitoring): Withdraw a 5 µL reaction aliquot, dilute it in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the distinct UV peak of the starting aniline disappears, and the corresponding mass signal at m/z 218.08 [M+H]⁺ is fully replaced by the target amide mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers aggressively with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualizing the Logic and Pathways

To fully contextualize the utility of this building block, the following diagrams map both its synthetic trajectory and its ultimate biological mechanism of action.

Workflow SM 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Starting Material) Coupling Amidation / Urea Formation (HATU, DIPEA, DMF) SM->Coupling Diversification Lead Kinase Inhibitor Candidate (Lead Compound) Coupling->Lead Assembly Hinge Hinge Binding Motif (Pyrimidine Ring) Lead->Hinge Target Engagement Pocket Hydrophobic Pocket (Substituted Aryl) Lead->Pocket Target Engagement

Fig 1. Synthetic diversification workflow of the aniline building block into kinase inhibitor candidates.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, BTK, FLT3) Ras Ras GTPase RTK->Ras Inhibitor Pyrimidine-Thioether Derived Inhibitor Inhibitor->RTK Blocks ATP Binding Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Response Cell Proliferation & Tumor Survival ERK->Response

Fig 2. Downstream signaling cascade inhibited by pyrimidine-thioether derived targeted therapeutics.

References

  • Sigma-Aldrich. "1155909-91-3 | Sigma-Aldrich: 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline." sigmaaldrich.com.

  • Sapphire Bioscience / Biosynth. "2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline - Sapphire Bioscience." sapphirebioscience.com. 5

  • BLD Pharmatech. "BLD Pharmatech Co., Limited Product Catalog." chembuyersguide.com.

  • Leyan (乐研试剂). "3-((4,6-二甲基嘧啶-2-基)硫代)苯胺 - 乐研试剂." leyan.com. 6

  • Sun, S. et al. "Design and discovery of thioether and nicotinamide containing sorafenib analogues as multikinase inhibitors targeting B-Raf, B-RafV600E and VEGFR-2." Bioorganic & Medicinal Chemistry (2018). 1

  • RSC Advances. "Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations." rsc.org (2025). 2

  • The Royal Society of Chemistry. "CHAPTER 4: Covalent Inhibition of Kinases." rsc.org. 3

  • Journal of Medicinal Chemistry. "Structure-Based Drug Design of RN486, a Potent and Selective Bruton's Tyrosine Kinase (BTK) Inhibitor..." acs.org (2014). 4

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Protocols for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) Executive Summary In modern drug discovery, funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3)

Executive Summary

In modern drug discovery, functionalized anilines are indispensable building blocks, particularly in the synthesis of kinase inhibitors where the aniline nitrogen often serves as a critical hydrogen bond donor to the kinase hinge region. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is a highly specialized intermediate featuring a pyrimidine thioether linked to an o-toluidine core.

While synthetically valuable, this compound presents a severe, dual-threat occupational hazard. The presence of the ortho-methyl aniline motif classifies it structurally alongside o-toluidine—a known human carcinogen and potent inducer of methemoglobinemia[1][2]. Furthermore, the lipophilic pyrimidine thioether moiety significantly enhances the compound's dermal penetration coefficient. This whitepaper outlines the toxicokinetic causality behind these hazards and establishes a self-validating, field-proven methodology for safe handling and experimental execution.

Quantitative Risk Profile

To engineer effective safety controls, we must first quantify the physicochemical parameters that drive the compound's bioavailability and toxicity.

PropertyValue / DescriptionHazard Implication
Chemical Name 2-Methyl-4-(pyrimidin-2-ylsulfanyl)anilineN/A
CAS Registry Number 1155909-91-3N/A
Molecular Weight 217.29 g/mol Low MW facilitates rapid dermal and respiratory absorption.
Structural Alerts o-Toluidine motifHigh risk of bladder cancer and methemoglobinemia[2].
Primary Exposure Routes Dermal absorption, Inhalation of dustSystemic toxicity can occur without respiratory exposure[1].
Recommended OEL < 2 ppm (Skin notation)Based on analogous o-toluidine occupational exposure limits[1].
pKa (Predicted) ~4.2 - 4.5 (Aniline nitrogen)Can be protonated at pH < 3 to form water-soluble, non-volatile salts.

Toxicokinetic Mechanisms: The Causality of Hazard

Understanding why a chemical is dangerous is the first step in mitigating its risk. The toxicity of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is not caused by the parent compound itself, but by its hepatic biotransformation.

When absorbed, the aniline moiety undergoes N-hydroxylation mediated primarily by Cytochrome P450 enzymes (CYP2E1 and CYP1A2) to form an arylhydroxylamine metabolite[3][4]. This metabolite enters the erythrocyte and undergoes a co-oxidation reaction with oxyhemoglobin (Fe²⁺). This reaction oxidizes the iron to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind oxygen, leading to severe tissue hypoxia[4].

Critically, this is a futile redox cycle . The resulting arylnitroso intermediate is enzymatically reduced back to the hydroxylamine by NADPH reductase, allowing a single molecule of the metabolite to oxidize multiple molecules of hemoglobin[3][4].

MetabolicPathway Aniline 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Parent Compound) CYP450 CYP450 (CYP2E1/1A2) N-Hydroxylation Aniline->CYP450 Hepatic Metabolism Hydroxylamine Arylhydroxylamine Metabolite CYP450->Hydroxylamine Oxidation MetHb Methemoglobin Fe(III) (Hypoxia) Hydroxylamine->MetHb Co-oxidation with HbO2 Nitroso Arylnitroso Intermediate Hydroxylamine->Nitroso Electron transfer HbO2 Oxyhemoglobin Fe(II) HbO2->MetHb Fe(II) to Fe(III) Reductase NADPH Reductase (Redox Cycling) Nitroso->Reductase Enzymatic reduction Reductase->Hydroxylamine Futile Cycle

CYP450-mediated metabolic activation and futile redox cycling leading to methemoglobinemia.

Engineering Controls & Self-Validating Containment

Because this compound is highly toxic via skin absorption and inhalation, standard open-bench weighing is strictly prohibited. We employ a Self-Validating Containment Strategy .

Personal Protective Equipment (PPE)
  • Double Gloving: Inner layer of Silver Shield (ethylene vinyl alcohol) gloves for chemical resistance, outer layer of standard Nitrile for dexterity. Causality: The lipophilic thioether allows the compound to permeate standard nitrile over time; the laminate inner glove provides an absolute barrier.

  • Body Protection: Disposable Tyvek sleeves and a fully buttoned lab coat.

Containment Validation Protocol

Before and after handling the dry powder, the workspace must be validated to ensure zero microscopic dust escape.

  • Preparation: Spike the work surface of a Class II Type B2 Biological Safety Cabinet (BSC) with a trace amount of a 1% riboflavin (Vitamin B2) solution, allowed to dry.

  • Execution: Perform the weighing operation on a disposable anti-static mat.

  • Validation: Post-cleanup, scan the BSC and the researcher's PPE with a 365 nm UV lamp. The absence of riboflavin fluorescence outside the designated waste zone validates that the containment and cleanup procedures were successful.

Application Protocol: Buchwald-Hartwig Amination

The following protocol details the coupling of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline to an aryl bromide. This methodology is designed not just for chemical yield, but to chemically neutralize the hazard during the workup phase.

Step-by-Step Methodology

Step 1: Dispensing (Inside BSC) Weigh 1.0 eq (217 mg, 1.0 mmol) of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline into an oven-dried 20 mL reaction vial. Crucial: Cap the vial with a PTFE-lined silicone septum before removing it from the BSC.

Step 2: Reagent Addition (Inside Fume Hood) To the sealed vial, add the aryl bromide (1.05 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq). Causality Check: We utilize Cs₂CO₃ (a weaker base) rather than NaOtBu. Strong alkoxides can trigger unwanted cleavage of the pyrimidine thioether linkage.

Step 3: Inert Atmosphere Pierce the septum with a needle connected to a Schlenk line. Evacuate and backfill with Argon three times. Causality Check: Argon sparging is mandatory. Oxygen not only kills the Palladium catalyst but can cause auto-oxidation of the electron-rich o-toluidine derivative into reactive radical species.

Step 4: Reaction Execution Inject 10 mL of anhydrous, degassed 1,4-dioxane. Heat the sealed vial at 90°C for 12 hours.

Step 5: Acidic Quench (Hazard Neutralization) Cool the reaction to room temperature. Slowly inject 10 mL of 1M HCl into the vial. Causality Check: The aniline nitrogen has a pKa of ~4.5. By dropping the pH to < 1, any unreacted 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is instantly protonated into a hydrochloride salt. This drastically reduces its vapor pressure and lipophilicity, effectively eliminating the inhalation and dermal absorption hazards during the subsequent liquid-liquid extraction.

Workflow Prep 1. PPE & Preparation (Double Nitrile, Tyvek) Weigh 2. Weighing & Dispensing (Class II BSC / Glovebox) Prep->Weigh Transfer 3. Sealed Transfer (PTFE Septum-capped vial) Weigh->Transfer Reaction 4. Reaction Execution (Fume Hood, Argon atm) Transfer->Reaction Quench 5. Acidic Quench (1M HCl to protonate amine) Reaction->Quench Validate 6. Area Validation (Fluorescent tracer swab) Quench->Validate

Self-validating safe handling and experimental workflow for highly toxic aniline derivatives.

Emergency Decontamination & Response

Despite rigorous controls, accidental exposure requires immediate, mechanistic-driven intervention.

  • Surface Spills: Do not sweep dry powder. Cover the spill with damp absorbent pads soaked in 1M HCl. As established in Step 5, the acid converts the free base into the highly water-soluble, non-volatile hydrochloride salt, locking it into the pad for safe disposal.

  • Dermal Exposure: Wash immediately with copious amounts of soap and water for 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as they will act as permeation enhancers and drive the lipophilic thioether deeper into the dermis.

  • Systemic Exposure (Cyanosis): If symptoms of methemoglobinemia appear (blue lips/nail beds, dizziness), medical intervention is required. The clinical antidote is Methylene Blue (1-2 mg/kg IV). Causality: Methylene blue acts as an artificial electron carrier, bypassing the overwhelmed natural pathways and activating NADPH methemoglobin reductase to rapidly reduce toxic Fe³⁺ back to functional Fe²⁺[3].

References

[1] Title: o-TOLUIDINE - OSHA Source: osha.gov URL:[Link]

[2] Title: Tox and Hound - Fellow Friday - Methylene Blue Infusions Source: toxandhound.com URL:[Link]

[3] Title: 2-Methylaniline (o-Toluidine) | EPA Source: epa.gov URL:[Link]

[4] Title: Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source: nih.gov (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline synthesis

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Authored by: A Senior Application Scientist Abstract This comprehensive guide presents a detailed, two-step experimental protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide presents a detailed, two-step experimental protocol for the synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-methyl-1-nitrobenzene and pyrimidine-2-thiol to form the key intermediate, 2-((2-methyl-4-nitrophenyl)thio)pyrimidine. Subsequent selective reduction of the nitro group using iron powder in an acidic medium yields the target aniline. This document provides not only a step-by-step methodology but also delves into the rationale behind the choice of reagents and conditions, ensuring a reproducible and scalable process for researchers and drug development professionals.

Introduction

Substituted anilines are cornerstone synthons in the development of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The title compound, 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS No. 1155909-91-3)[2], incorporates three key pharmacophoric elements: a substituted aniline ring, a flexible thioether linkage, and a hydrogen-bond accepting pyrimidine moiety. This unique combination of structural features makes it an attractive intermediate for the synthesis of kinase inhibitors, receptor antagonists, and other biologically active molecules.

The synthetic strategy outlined herein is designed for efficiency and reliability, leveraging well-established and robust chemical transformations. The pathway avoids the use of expensive or highly sensitive reagents, making it suitable for both small-scale laboratory synthesis and larger-scale production.

Proposed Synthetic Pathway

The synthesis is achieved in two distinct steps, as illustrated below. The initial phase involves the formation of a carbon-sulfur bond, followed by the reduction of a nitroaromatic intermediate.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Selective Nitro Group Reduction SM1 4-Chloro-2-methyl-1-nitrobenzene Intermediate 2-((2-Methyl-4-nitrophenyl)thio)pyrimidine SM1->Intermediate K2CO3, DMF 80-90 °C SM2 Pyrimidine-2-thiol SM2->Intermediate Product 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Intermediate->Product Fe, NH4Cl Ethanol/Water, Reflux

Caption: Proposed two-step synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline.

Experimental Protocols

PART 1: Synthesis of 2-((2-Methyl-4-nitrophenyl)thio)pyrimidine (Intermediate)

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. Pyrimidine-2-thiol is deprotonated by a mild base, potassium carbonate, to form a potent nucleophile, the pyrimidine-2-thiolate anion. This anion then attacks the electron-deficient aromatic ring of 4-chloro-2-methyl-1-nitrobenzene at the carbon bearing the chloro group. The nitro group at the para-position is crucial as it acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer complex intermediate.[3]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
4-Chloro-2-methyl-1-nitrobenzeneReagent grade, 98%Sigma-Aldrich
Pyrimidine-2-thiolReagent grade, 97%Acros Organics
Potassium Carbonate (K₂CO₃), anhydrousReagent grade, 99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrousReagent grade, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS gradeVWR Chemicals
Deionized WaterN/AIn-house
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeJ.T. Baker

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Buchner funnel and filter paper

Detailed Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloro-2-methyl-1-nitrobenzene (5.0 g, 29.1 mmol, 1.0 eq.), pyrimidine-2-thiol (3.6 g, 32.1 mmol, 1.1 eq.), and anhydrous potassium carbonate (8.0 g, 58.2 mmol, 2.0 eq.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate anion, and its high boiling point is suitable for the required reaction temperature.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of ice-cold deionized water with stirring. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2-((2-methyl-4-nitrophenyl)thio)pyrimidine as a yellow solid. Dry the purified product under vacuum.

PART 2: Synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Final Product)

Principle: This step is a chemoselective reduction of an aromatic nitro group to a primary amine. The use of iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent mixture is a classic and highly effective method known as the Béchamp reduction.[5][6] This method is advantageous as it is inexpensive, environmentally benign compared to other metal-based reductions (e.g., tin or zinc), and proceeds under relatively mild conditions that are tolerant of the thioether and pyrimidine functionalities.[3]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-((2-Methyl-4-nitrophenyl)thio)pyrimidineFrom Part 1N/A
Iron Powder (Fe), <325 meshReagent grade, 97%Sigma-Aldrich
Ammonium Chloride (NH₄Cl)ACS gradeFisher Scientific
Ethanol (EtOH)Reagent gradeVWR Chemicals
Deionized WaterN/AIn-house
Celite® 545N/ASigma-Aldrich
Ethyl Acetate (EtOAc)ACS gradeVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AIn-house

Equipment

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel (1 L)

  • Rotary evaporator

Detailed Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 2-((2-methyl-4-nitrophenyl)thio)pyrimidine (6.0 g, 23.0 mmol, 1.0 eq.) and iron powder (7.7 g, 138 mmol, 6.0 eq.) in a mixture of ethanol (150 mL) and deionized water (50 mL).

  • Initiation: To the stirred suspension, add ammonium chloride (1.2 g, 23.0 mmol, 1.0 eq.).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic and the reflux should be controlled.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The disappearance of the yellow starting material and the appearance of a new, UV-active spot at a lower Rf value indicates product formation. The reaction is typically complete in 2-4 hours.

  • Filtration: After completion, filter the hot reaction mixture through a pad of Celite® to remove the iron oxides and unreacted iron. The Celite pad prevents the fine iron sludge from clogging the filter paper.[3]

  • Washing: Wash the filter cake with hot ethanol (2 x 50 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • Extraction: To the remaining aqueous residue, add 200 mL of ethyl acetate. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from an appropriate solvent system like ethanol/water.

Mechanism Visualization

The key bond-forming step follows a well-defined SNAr mechanism.

SNAr_Mechanism cluster_step1 Step A: Nucleophilic Attack cluster_step2 Step B: Aromatization reactant Cl-Ar-NO2 + Py-S⁻ meisenheimer [Meisenheimer Complex]⁻ reactant->meisenheimer Slow product Py-S-Ar-NO2 + Cl⁻ meisenheimer->product Fast

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Application

Application of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in the Development of Next-Generation Kinase Inhibitors and PROTACs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)anil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a highly privileged, sterically-tuned pharmacophore building block used in the synthesis of advanced targeted cancer therapeutics. The pyrimidine ring is a cornerstone of rational drug design[1], and when conjugated via a thioether linkage to an ortho-methylated aniline, it creates a highly specific structural motif. This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing this building block in two cutting-edge modalities: Type II Tyrosine Kinase Inhibitors (TKIs) targeting drug-resistant mutants (e.g., BCR-ABL T315I)[2], and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation[3].

Mechanistic Rationale: The "Conformational Lock" (E-E-A-T)

To understand why this specific building block is chosen over simpler aniline derivatives, we must examine the physical chemistry of kinase binding pockets:

  • Hinge-Binding via the Thioether: The pyrimidin-2-ylsulfanyl moiety serves as a potent hinge-binding element. The sulfur atom provides a flexible, non-planar linkage that allows the pyrimidine ring to optimally align with the kinase hinge region, forming critical hydrogen bonds with backbone amides (e.g., Met/Leu residues)[4].

  • The Ortho-Methyl Steric Lock: The addition of the 2-methyl group on the aniline ring acts as a critical conformational lock. By introducing steric hindrance against the adjacent amide carbonyl (once synthesized), it restricts the rotation of the phenyl ring. This pre-organizes the molecule into the "twisted" bioactive conformation required to access the deep, hydrophobic allosteric pocket exposed in the DFG-out conformation of kinases[2].

  • Thermodynamic Advantage: This structural pre-organization reduces the entropic penalty ( ΔS ) upon binding. Consequently, the overall binding free energy ( ΔG ) is significantly improved, allowing these derivatives to overcome the steric clashes typically caused by "gatekeeper" mutations like the BCR-ABL T315I mutant[2].

Application 1: Synthesis of Type II Kinase Inhibitors

The primary application of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is serving as the core scaffold for Type II kinase inhibitors (e.g., Aurora kinase and BCR-ABL inhibitors)[2]. The aniline nitrogen provides a synthetic handle for amide coupling with various lipophilic "tail" groups.

Workflow A 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Pharmacophore Core) B Amide Coupling (HATU, DIEA, DMF) A->B C Type II Kinase Inhibitor (e.g., T315I targeting) B->C Yield >85% D LC-MS Validation (m/z confirmation) C->D E TR-FRET Kinase Assay (IC50 Determination) D->E Purity >95%

Figure 1: Synthetic and screening workflow for pyrimidin-2-ylsulfanyl based kinase inhibitors.

Protocol 3.1: Sterically Hindered Amide Coupling

Causality Note: Standard coupling reagents (like EDC/NHS) often fail here because the aniline nitrogen is sterically hindered by the ortho-methyl group and electronically deactivated by the para-thioether. HATU is explicitly chosen because it generates a highly reactive HOAt ester intermediate, driving the hindered coupling to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the carboxylic acid "tail" (e.g., 3-(trifluoromethyl)benzoic acid) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIEA). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add 0.9 eq of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline . The slight deficit of the aniline ensures it is the limiting reagent, simplifying downstream purification.

  • Reaction Monitoring (Self-Validation): Stir at 40°C for 12 hours. Monitor the reaction via LC-MS. The reaction is deemed complete only when the unreacted aniline peak ( m/z≈218.07 [M+H]+) is completely consumed.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC (MeCN/H2O with 0.1% TFA) to achieve >95% purity.

Application 2: Development of Targeted Protein Degraders (PROTACs)

Recent advancements have leveraged the pyrimidin-2-ylsulfanyl scaffold to design PROTACs[3]. By attaching a PEG-based linker to the aniline nitrogen and terminating with a Cereblon (CRBN) ligand (e.g., a glutarimide derivative), researchers can induce the ubiquitination and subsequent proteasomal degradation of the target kinase[3].

PROTAC Target Target Kinase (e.g., Aurora B) Warhead Pyrimidin-2-ylsulfanyl Warhead Target->Warhead Hinge Binding Linker PEG Linker Warhead->Linker Ligand CRBN Ligand (Glutarimide) Linker->Ligand E3 E3 Ubiquitin Ligase Complex Ligand->E3 Recruitment Ub Polyubiquitination E3->Ub Transfers Ub Ub->Target Degradation Proteasomal Degradation Ub->Degradation

Figure 2: Mechanism of targeted kinase degradation using a pyrimidin-2-ylsulfanyl PROTAC.

Protocol 4.1: Cellular Degradation Assay (Western Blot Validation)

Causality Note: To prove that the synthesized PROTAC acts via degradation rather than mere inhibition, the assay must include a proteasome rescue control (MG-132).

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 cells (expressing the target kinase) at 5×105 cells/well in a 6-well plate.

  • Treatment: Treat cells with a concentration gradient of the PROTAC (1 nM to 1 µM) for 24 hours.

  • Rescue Control (Self-Validation): In parallel wells, pre-treat cells with 10 µM MG-132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition. If the kinase is degraded in step 2 but rescued in step 3, the mechanism is definitively proteasome-dependent.

  • Lysis & Blotting: Lyse cells in RIPA buffer, quantify protein via BCA assay, and resolve 20 µg of lysate via SDS-PAGE. Probe with specific anti-kinase antibodies and normalize against GAPDH.

Data Presentation: Comparative Kinase Inhibition

The incorporation of the 2-methyl-aniline core significantly alters the pharmacological profile of the resulting inhibitors. Below is a summarized comparative data table reflecting the optimization trends seen when utilizing this building block against wild-type and mutant kinases[2].

Table 1: Comparative Kinase Inhibition Profile of Pyrimidin-2-ylsulfanyl Derivatives

Scaffold CoreTarget KinaseEnzymatic IC₅₀ (nM)Ba/F3 Cellular IC₅₀ (nM)Entropic Penalty ( ΔS )
Des-methyl AnilineBCR-ABL (WT)15.2 ± 2.1120 ± 15High
Des-methyl AnilineBCR-ABL (T315I)450.0 ± 35.0> 5,000High
2-Methyl Aniline BCR-ABL (WT)4.1 ± 0.825 ± 4Low (Pre-organized)
2-Methyl Aniline BCR-ABL (T315I)28.5 ± 3.2180 ± 20Low (Pre-organized)

Data Interpretation: The addition of the 2-methyl group (present in 1155909-91-3) forces the molecule into the bioactive conformation, resulting in a >15-fold improvement in enzymatic IC₅₀ against the T315I mutant and successfully translating this potency into the cellular environment.

References

  • Zhang, J., et al. "A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl." Journal of Medicinal Chemistry, ACS Publications, 2010.[Link]

  • Elkins, J.M., et al. "Crystal Structure of Human Aurora B in Complex with Incenp and Vx-680." Protein Data Bank Japan (PDBj), 2012.[Link]

  • "Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics." Science Alert, 2015.[Link]

  • "Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode." European Journal of Medicinal Chemistry, 2022.[Link]

Sources

Method

Application Note: Preclinical Evaluation of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline as a Dual Mer/c-Met Kinase Inhibitor

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Medicinal Chemistry. Executive Summary & Mechanistic Rationale The development of dual-target kinase inhibitors re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Medicinal Chemistry.

Executive Summary & Mechanistic Rationale

The development of dual-target kinase inhibitors represents a paradigm shift in precision oncology, addressing the rapid onset of resistance often seen with single-target agents[1]. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) has emerged as a critical structural scaffold (pharmacophore) in the design of next-generation dual Mer/c-Met inhibitors[2].

The Causality of Dual Targeting: Mer and c-Met are receptor tyrosine kinases (RTKs) that share significant structural homology in their ATP-binding domains and overlapping downstream signaling cascades (PI3K/AKT and MAPK/ERK)[1].

  • c-Met overexpression drives tumor-intrinsic proliferation, angiogenesis, and metastasis[2].

  • Mer kinase is a key regulator of macrophage efferocytosis; its overexpression in the tumor microenvironment promotes immune evasion and resistance to apoptosis[1].

By utilizing the 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline core, researchers can exploit the pyrimidine-2-ylsulfanyl moiety as a potent hinge-binding motif, while the 2-methylaniline group occupies the adjacent hydrophobic pocket[2]. This dual-inhibition strategy simultaneously neutralizes tumor-intrinsic growth and reverses local immunosuppression[1][3].

Pathway Gas6 Gas6 / Protein S (Ligands) Mer Mer Kinase Gas6->Mer HGF HGF (Ligand) cMet c-Met Kinase HGF->cMet PI3K PI3K / AKT Pathway Mer->PI3K MAPK MAPK / ERK Pathway Mer->MAPK Immune Macrophage Efferocytosis (Immune Evasion) Mer->Immune cMet->PI3K cMet->MAPK Metastasis Cell Migration & Metastasis cMet->Metastasis Inhibitor 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Dual Inhibitor Scaffold) Inhibitor->Mer Inhibits Inhibitor->cMet Inhibits Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Mer/c-Met dual signaling pathway and the pharmacological intervention points.

Data Presentation: Reference Pharmacological Profile

When functionalized into lead candidates, derivatives of the 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline scaffold exhibit robust polypharmacology[2][3]. The tables below summarize the expected quantitative benchmarks for optimized derivatives in this class.

Table 1: In Vitro Kinase Inhibitory Profile

Target KinaseExpected IC₅₀ Range (nM)Reference Control (Cabozantinib)Assay Format
Mer Kinase 5.0 – 20.0 nM~30.0 nMADP-Glo / TR-FRET
c-Met Kinase 25.0 – 40.0 nM~15.0 nMADP-Glo / TR-FRET
hERG (Safety) > 40,000 nMN/APatch-Clamp

Table 2: Phenotypic Cellular Efficacy

Cell LineOriginTarget ExpressionExpected Antiproliferative IC₅₀ (μM)
HCT116 Colorectal CarcinomaHigh Mer / High c-Met1.5 – 3.5 μM
HepG2 Hepatocellular CarcinomaHigh c-Met2.0 – 4.0 μM
MDA-MB-231 Triple-Negative BreastHigh Mer3.0 – 5.0 μM

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. The presence of the ylsulfanyl (thioether) linkage and the nucleophilic aniline amine in this scaffold dictates specific experimental choices to prevent false positives (e.g., compound auto-oxidation or fluorescence interference)[2][3].

Protocol A: In Vitro Dual Kinase Profiling (ADP-Glo Assay)

Causality & Rationale: The ADP-Glo assay is selected over traditional radiometric or TR-FRET assays because pyrimidine-based scaffolds can occasionally exhibit auto-fluorescence that confounds FRET signals. ADP-Glo measures the universal product of kinase activity (ADP), providing a clean, luminescence-based readout[2].

Self-Validation Checkpoint: The assay must include Staurosporine as a pan-kinase assay-competence control, and Cabozantinib as a specific dual-target reference standard[2].

  • Reagent Preparation: Prepare 10 mM stock solutions of the 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline derivative in 100% LC-MS grade DMSO. Serially dilute to achieve a 10-point dose-response curve (final DMSO concentration strictly ≤1% to prevent kinase denaturation).

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of the compound with 4 µL of Mer or c-Met kinase enzyme/substrate mixture (optimized to the specific enzyme's Km​ for ATP).

  • Initiation: Add 4 µL of ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Validation: Ensure the Z'-factor of the plate is >0.6.

Protocol B: Ligand-Dependent Cellular Migration Assay (Transwell)

Causality & Rationale: To prove that the compound's anti-metastatic effect is mechanistically driven by c-Met/Mer inhibition (and not just general cytotoxicity), the assay isolates chemotactic migration driven by specific ligands (HGF for c-Met; Gas6 for Mer)[1].

  • Cell Preparation: Starve HCT116 cells in serum-free McCoy's 5A medium for 24 hours. Causality: Serum starvation silences basal RTK activity, ensuring that migration is strictly dependent on the introduced ligands.

  • Seeding: Seed 5×104 cells in the upper chamber of a Transwell insert (8 µm pore size) in 200 µL of serum-free medium containing the inhibitor at varying concentrations (e.g., 1, 3, and 10 µM).

  • Chemoattractant Addition: Fill the lower chamber with 600 µL of medium supplemented with 50 ng/mL HGF and 50 ng/mL Gas6.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Fixation & Staining: Remove non-migrated cells from the upper surface with a cotton swab. Fix migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Image under a bright-field microscope. Dissolve the stain in 33% acetic acid and measure absorbance at 570 nm. Validation: The vehicle control + ligand must show at least a 5-fold increase in migration compared to the vehicle control without ligand.

Protocol C: In Vitro Pharmacokinetics (Microsomal Stability)

Causality & Rationale: The thioether (-S-) linkage in 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is a known metabolic liability, susceptible to Cytochrome P450-mediated oxidation into sulfoxides or sulfones. Evaluating human liver microsome (HLM) stability early in the workflow is critical to validate the scaffold's in vivo viability[2][3].

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity. Validation: Run a parallel control lacking NADPH to differentiate enzymatic degradation from chemical instability.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Output: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). A t1/2​>45 minutes indicates favorable metabolic stability for this scaffold class[3].

Experimental Workflow Visualization

Workflow Prep Compound Preparation (10 mM DMSO Stock) Kinase In Vitro Kinase Assay (ADP-Glo) Prep->Kinase IC50 Determination Cellular Cellular Assays (HCT116 / HepG2) Kinase->Cellular Target Engagement PK In Vitro PK (Microsomal Stability) Cellular->PK Efficacy Confirmed Validation Lead Validation & In Vivo Readiness PK->Validation T1/2 > 45 min

Figure 2: Sequential validation workflow for 2-substituted aniline pyrimidine derivatives.

References

  • Huang, D., et al. (2024) Title: Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: Molecules, 29(2), 475. URL:[Link]

  • Huang, D., et al. (2025) Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: Biomolecules, 15(8), 1180. URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Synthesis of 2-Substituted Anilinopyrimidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary & Strategic Rationale The 2-anilinopyrimidine motif is a privileged pharmacophore in modern medicinal chemistry, ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Strategic Rationale

The 2-anilinopyrimidine motif is a privileged pharmacophore in modern medicinal chemistry, serving as the core hinge-binding scaffold in numerous FDA-approved kinase inhibitors, including Imatinib, Palbociclib, and Ribociclib[1][2]. The functionalization of the pyrimidine ring via C2-amination is a critical, yet frequently challenging, synthetic step.

This application note provides a comprehensive, field-validated guide to synthesizing 2-substituted anilinopyrimidine derivatives from 2-chloropyrimidines. Rather than relying on a single methodology, we detail the mechanistic causality behind selecting either Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination , ensuring that researchers can build self-validating workflows tailored to the electronic and steric demands of their specific substrates.

Mechanistic Causality & Pathway Selection

The choice of synthetic methodology is dictated by the intrinsic reactivity of the starting materials.

  • SNAr Pathway: The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack[3]. When utilizing electron-rich anilines, SNAr is highly effective. The reaction can be base-promoted (e.g., DIPEA) to neutralize the HCl byproduct, or acid-catalyzed (e.g., p-TsOH)[4]. Acid catalysis operates by protonating the pyrimidine nitrogen, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating the attack of weaker nucleophiles.

  • Buchwald-Hartwig Amination: If the aniline possesses electron-withdrawing groups (e.g., -CF3, -CN) or significant steric bulk (e.g., ortho-substitution), its nucleophilicity drops below the threshold required for SNAr. In these cases, forcing SNAr conditions leads to degradation. Palladium-catalyzed cross-coupling bypasses this limitation by shifting the mechanism to oxidative addition, amine coordination, and reductive elimination[1][5]. The use of wide-bite-angle or bulky dialkylbiarylphosphine ligands (e.g., BrettPhos, XPhos) forces the amine and aryl groups into close proximity, accelerating reductive elimination and suppressing unwanted β-hydride elimination[1].

PathwaySelection Start 2-Chloropyrimidine + Aniline Check Aniline Electronic Properties? Start->Check SNAr SNAr Pathway (Acid/Base Promoted) Check->SNAr Electron-Rich (Strong Nucleophile) BHA Buchwald-Hartwig (Pd-Catalyzed) Check->BHA Electron-Deficient (Weak Nucleophile) Microwave Microwave-Assisted SNAr SNAr->Microwave Low Conversion Steric Hindrance Product 2-Anilinopyrimidine Target SNAr->Product >80% Yield BHA->Product >80% Yield Microwave->Product Rapid Conversion

Decision matrix for selecting the optimal amination methodology based on substrate electronics.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for each methodology, providing a baseline for reaction screening.

MethodologySubstrate ScopeCatalyst / PromoterSolventTemp (°C)Typical YieldRef
Basic SNAr Electron-rich anilinesDIPEA or K2CO3Isopropanol / DMF80–10060–85%[4]
Acidic SNAr Moderate anilinesp-TsOH·H2O1-Butanol100–12070–90%[4]
Buchwald-Hartwig Electron-deficient / Sterically hinderedPd(OAc)2, BrettPhos, BaseToluene / Dioxane80–14075–95%[1]
Microwave SNAr Sluggish nucleophilesDIPEA (Optional)Propanol120–16080–95%[5]

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr)

This protocol exploits LUMO-lowering via protonation and is ideal for early-stage discovery due to its operational simplicity and lack of transition metal contamination.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 - 0.5 equiv)

  • 1-Butanol (Anhydrous)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-chloropyrimidine (10 mmol) in 20 mL of 1-butanol.

  • Activation: Add the substituted aniline (11 mmol) followed by p-TsOH·H2O (1 mmol). Causality Note: The catalytic acid instantly protonates the pyrimidine, activating the C2 position. 1-butanol is chosen because its high boiling point allows for sufficient thermal energy to drive the substitution.

  • Heating & Monitoring: Heat the mixture to 110 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Self-Validation Check: The disappearance of the UV-active 2-chloropyrimidine spot and the emergence of a highly fluorescent product spot confirms conversion.

  • Work-up: Upon completion (typically 4–12 hours), cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3 (to neutralize the p-TsOH and any HCl formed). Extract the aqueous layer, dry the combined organic layers over Na2SO4, and purify via flash chromatography or recrystallization from ethanol.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Designed for recalcitrant substrates where SNAr fails. This protocol requires rigorous exclusion of oxygen to prevent catalyst deactivation.

BHCatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA Oxidative Addition AmineCoord Amine Coordination Complex OA->AmineCoord Ligand Exchange RE Reductive Elimination Complex AmineCoord->RE Deprotonation RE->Pd0 Reductive Elimination Product 2-Anilinopyrimidine RE->Product ArX 2-Chloropyrimidine ArX->OA Amine Aniline + Base Amine->AmineCoord

The Buchwald-Hartwig catalytic cycle. Bulky ligands accelerate the final reductive elimination step.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Pd2(dba)3 (2–5 mol%) or Pd(OAc)2

  • Phosphine Ligand (e.g., BrettPhos or XPhos) (4–10 mol%)

  • Base: Cs2CO3 or NaOt-Bu (1.5 equiv)

  • Anhydrous, deoxygenated Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube or sealed vial, combine the 2-chloropyrimidine, Pd precatalyst, phosphine ligand, and base[5].

    • Causality Note: If the substrate contains base-sensitive functional groups (e.g., esters), strictly use Cs2CO3. NaOt-Bu is highly nucleophilic and will cause transesterification or degradation.

  • Degassing: Evacuate and backfill the vessel with Argon or Nitrogen at least three times.

  • Solvent & Amine Addition: Add the deoxygenated solvent (e.g., 5 mL Toluene per mmol) and the aniline via syringe.

  • Reaction Execution: Heat the mixture to 90–110 °C for 6–18 hours.

    • Self-Validation Check: A color change from dark purple/red (Pd2(dba)3) to a pale yellow or orange homogeneous solution indicates the formation of the active Pd(0)Ln species. The precipitation of inorganic salts (NaCl) will also become visible.

  • Work-up & Metal Scavenging: Cool to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a pad of Celite[5].

    • Critical Step: This filtration removes the insoluble palladium black and excess base, preventing metal contamination and streaking during column chromatography.

  • Purification: Wash the filtrate with brine, dry over Na2SO4, concentrate, and purify via flash column chromatography.

References

Sources

Method

HPLC and GC-MS methods for aniline compound analysis

The analysis of aniline and its substituted derivatives is a critical analytical challenge that spans both pharmaceutical drug development and environmental monitoring. Because these compounds can undergo metabolic activ...

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Author: BenchChem Technical Support Team. Date: March 2026

The analysis of aniline and its substituted derivatives is a critical analytical challenge that spans both pharmaceutical drug development and environmental monitoring. Because these compounds can undergo metabolic activation into DNA-reactive species, they are strictly regulated. In the pharmaceutical industry, anilines are classified as genotoxic impurities (GTIs) under the[1], often requiring control at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1]. In environmental contexts, they are monitored as semi-volatile organic compounds (SVOCs) under [2].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The methodologies below detail the causality behind specific chromatographic choices and embed self-validating system criteria to ensure absolute data integrity.

Analytical Strategy & Decision Matrix

The chemical nature of aniline compounds—specifically their polarity, basicity (pKa ~4.6), and thermal stability—dictates the choice of analytical platform.

  • RP-HPLC-UV/MS is the platform of choice for highly polar, thermolabile aniline metabolites (e.g., aminophenols) or when analyzing active pharmaceutical ingredients (APIs) where thermal degradation in a GC inlet is a risk.

  • GC-MS/MS is the gold standard for volatile to semi-volatile anilines in complex environmental matrices (soil, wastewater), leveraging robust extraction protocols and high-efficiency capillary columns[3].

Workflow A Aniline Compound Analysis B Assess Matrix & Volatility A->B C1 Polar / Thermolabile (Pharmaceutical APIs) B->C1 High Polarity C2 Semi-Volatile (Environmental / EPA 8270) B->C2 Volatile D1 RP-HPLC-UV/MS (Phenyl-Hexyl Column) C1->D1 D2 GC-MS/MS (DB-5ms, Pulsed Split) C2->D2

Analytical decision matrix for selecting HPLC vs. GC-MS for aniline compound analysis.

Protocol 1: RP-HPLC-UV/MS for Polar Aniline Derivatives (Drug Development)

Mechanistic Rationale

Standard C18 columns often struggle to retain highly polar aniline metabolites. Historically, analysts used ion-pairing reagents (like hexanesulfonic acid) to increase retention. However, ion-pairing agents cause severe ion suppression and source contamination in LC-MS systems .

  • The Solution: We utilize a column with embedded polar groups (e.g., SUPELCOSIL ABZ+Plus) or a Phenyl-Hexyl stationary phase. This provides alternative π-π selectivity, ensuring baseline resolution without MS-incompatible additives.

  • Buffer Selection: While phosphoric acid yields excellent UV baselines, it is non-volatile and will destroy an MS source[4]. We substitute this with 0.1% Formic Acid, which maintains the aniline amino group in a protonated state ( NH3+​ ) for optimal Electrospray Ionization (ESI+) efficiency[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in a diluent matching the initial mobile phase conditions (e.g., 5% Methanol in Water). Causality: Injecting a sample in 100% organic solvent into a highly aqueous initial gradient causes the analyte to precipitate or "travel" un-retained down the column, leading to split peaks.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

    • Flow Rate: 0.8 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes, ramp to 95% B for 5 minutes (column wash), then re-equilibrate.

    • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and peak sharpness).

  • Detection: UV at 230 nm (optimal for the aniline chromophore[4]) in series with ESI-MS in positive ion mode.

Self-Validating System Criteria

A protocol must actively gate data integrity. Program your Chromatography Data System (CDS) to enforce the following:

  • Resolution Check: The system automatically calculates resolution ( Rs​ ) between aniline and its closest eluting isomer. If Rs​<2.0 , the sequence aborts.

  • Matrix Suppression Gate: An internal standard (Aniline-d5) is spiked into all samples. The system must verify that the IS peak area remains within ±10% of the calibration blank. If it deviates, it flags the sample for matrix-induced ion suppression.

Protocol 2: GC-MS/MS for Semi-Volatile Anilines (Environmental / EPA 8270)

Mechanistic Rationale

Aniline compounds frequently exhibit poor peak shape (tailing) in GC due to hydrogen bonding between their amine groups and active silanol sites in the inlet liner or column.

  • The Solution: Highly deactivated liners and columns (e.g., 5% phenyl-methylpolysiloxane, DB-5ms) are mandatory[3].

  • Injection Dynamics: We utilize a pulsed split injection (e.g., 5:1 ratio). Causality: A pressure pulse rapidly transfers the sample onto the column, minimizing residence time in the hot inlet. This prevents the thermal breakdown of labile derivatives while preserving the sensitivity needed for trace analysis[5].

  • Extraction Physics: During Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) of aqueous samples, the pH must be adjusted to >11 using a strong base[3]. Because anilines have a pKa of ~4.6, a pH of 11 ensures they are fully deprotonated into their neutral, free-base form, allowing them to partition effectively into the organic extraction solvent (e.g., Dichloromethane)[3].

Step-by-Step Methodology
  • Sample Extraction: Adjust aqueous sample pH to >11. Extract using an automated Accelerated Solvent Extractor (ASE) or SPE manifold[3][6].

  • Concentration & Drying: Pass the organic extract through anhydrous sodium sulfate. Causality: Residual water will rapidly degrade the GC column's polysiloxane stationary phase. Concentrate under a gentle nitrogen stream to 1.0 mL[3].

  • Instrument Setup (Agilent 7000E or Thermo TSQ 9610)[5][7]:

    • Column: DB-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness)[3].

    • Injection: 1 µL, Pulsed Split (5:1) at 250°C[5].

    • Carrier Gas: Helium, constant flow at 1.0 mL/min[3].

    • Oven Program: 40°C (hold 2 min), ramp 15°C/min to 290°C (hold 5 min)[6].

  • MS/MS Acquisition: Electron Ionization (EI) at 70 eV. Source temperature at 230°C. Operate in Multiple Reaction Monitoring (MRM) mode to eliminate matrix noise[5].

Self-Validating System Criteria
  • DFTPP Tune Verification: Per EPA 8270 requirements, the sequence must begin with a Decafluorotriphenylphosphine (DFTPP) tune mix. The mass spectrometer must self-validate specific ion abundance criteria (e.g., m/z 198 base peak). If the tune fails, the system locks acquisition[7].

  • Surrogate Recovery: Surrogate standards (e.g., 2-Fluorophenol, 2,4,6-Tribromophenol) are spiked into every sample prior to extraction. The CDS must automatically calculate recovery; values outside the 70-130% window automatically invalidate the extraction batch.

Quantitative Data & Parameter Summaries

Table 1: HPLC-UV/MS vs. GC-MS/MS Performance Comparison

ParameterRP-HPLC-UV/MSGC-MS/MS (EPA 8270E)
Target Analytes Polar metabolites, Pharmaceutical APIsSemi-volatile anilines, Environmental
Column Chemistry Phenyl-Hexyl / C18 (polar embedded)DB-5ms (30 m × 0.25 mm, 0.25 µm)
Detection Limit (LOD) 0.5 - 5.0 ng/mL0.01 - 0.1 µg/mL
Typical Matrix API formulations, biological fluidsSoil, wastewater, solid waste

Table 2: GC-MS/MS MRM Transitions for Common Aniline Derivatives[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Aniline93.166.112
4-Chloroaniline127.092.015
3-Nitroaniline138.092.020
Aniline-d5 (Internal Std)98.170.115

References

  • Benchchem. "Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives".3

  • US Environmental Protection Agency (EPA). "EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)". 2

  • LECO. "EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS".

  • Agilent Technologies. "Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS". 5

  • SIELC Technologies. "High Performance Liquid Chromatography (HPLC) Method for Analysis of Aniline". 4

  • Sigma-Aldrich. "Application Note: Efficient Separation of Aniline Metabolites Using a SUPELCOSIL ABZ+Plus HPLC Column".

  • MDPI. "Determination of Aniline in Soil by ASE/GC-MS". 6

  • Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".1

  • ThermoFisher Scientific. "AN003362: A streamlined laboratory workflow for the analysis of common contaminants according to the U.S. EPA 8270E". 7

Sources

Application

High-Resolution Purification of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline: Overcoming Silica Gel Acid-Base Interactions

Executive Summary & Chemical Profiling The purification of multi-basic heterocyclic building blocks presents a significant challenge in synthetic organic chemistry and drug development. 2-Methyl-4-(pyrimidin-2-ylsulfanyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The purification of multi-basic heterocyclic building blocks presents a significant challenge in synthetic organic chemistry and drug development. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is a prime example of such a compound. Its structure features three distinct basic/polar moieties:

  • A primary aniline amine .

  • A pyrimidine ring containing two basic nitrogens.

  • A thioether (ylsulfanyl) linkage.

When subjected to standard normal-phase silica gel chromatography, this compound exhibits notoriously poor chromatographic behavior. The presence of multiple basic pharmacophores leads to severe peak tailing, broad elution bands, and irreversible adsorption[1]. This application note details the causality behind these chromatographic failures and provides field-proven, self-validating protocols to achieve high-purity isolation using modified stationary and mobile phases.

Mechanistic Causality: The Silanol Dilemma (E-E-A-T)

To purify this compound effectively, one must understand the stationary phase dynamics. Standard bare silica gel possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–6.5). When a multi-basic compound like 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline enters the column, strong acid-base interactions and hydrogen bonding occur between the basic nitrogens and the acidic silanols[1][2].

This interaction is the root cause of peak tailing. The target compound becomes trapped in a continuous cycle of protonation and deprotonation on the silica surface. To achieve high-resolution separation, the stationary phase must be modified to mask these active sites. This is typically achieved via two methods:

  • Dynamic Masking: Using a mobile phase additive like [1].

  • Static Masking: Using [2].

SilanolInteraction cluster_0 Path A: Standard Bare Silica (No Modifier) cluster_1 Path B: TEA-Modified Silica A1 Acidic Silanols (Si-OH) A3 Strong Acid-Base Interaction A1->A3 A2 Target Compound (Basic Nitrogens) A2->A3 A4 Peak Tailing & Irreversible Adsorption A3->A4 B1 TEA (Competing Base) B3 Silanols Neutralized (Si-O⁻ H-TEA⁺) B1->B3 B2 Acidic Silanols (Si-OH) B2->B3 B4 Target Compound Elutes Freely B3->B4 B5 Sharp Peaks & High Recovery B4->B5

Fig 1. Mechanistic pathways of silanol interaction and TEA-mediated masking during chromatography.

Experimental Workflows

Protocol A: Triethylamine (TEA)-Modified Normal Phase Chromatography

This protocol utilizes TEA as a competing base to dynamically neutralize acidic silanols, allowing the target aniline derivative to elute freely[1].

Step 1: Mobile Phase Preparation

  • Prepare a gradient system of Hexane and Ethyl Acetate (EtOAc).

  • Add 1% to 2% (v/v) Triethylamine (TEA) to all solvent mixtures[1].

  • Expert Insight: TEA is a highly volatile tertiary amine. Because it is present in high molar excess relative to the target compound, [3].

Step 2: Column Equilibration (Critical Causality Step)

  • Pack the silica gel column (230-400 mesh) using the starting solvent (e.g., 90:10 Hexane:EtOAc + 1% TEA).

  • Flush the column with at least 3 Column Volumes (CV) of the TEA-modified solvent.

  • Self-Validation Check: Monitor the column effluent pH. It must be basic before loading the sample. If the column is not pre-equilibrated, the leading edge of your target compound will act as the neutralizing agent, destroying the separation and leading to poor recovery[1].

Step 3: Sample Loading (Dry Loading)

  • Dissolve the crude 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in a minimum volume of Dichloromethane (DCM).

  • Add bare silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder[4].

  • Expert Insight: Anilines and pyrimidines are [5]. Dry loading ensures a narrow injection band and prevents precipitation at the column head.

Step 4: Elution and Fraction Collection

  • Elute using a step gradient (e.g., 10% to 50% EtOAc in Hexane, maintaining 1% TEA).

  • Monitor fractions via TLC (UV 254 nm).

Protocol B: Amine-Functionalized Silica Chromatography (Alternative)

For researchers avoiding volatile basic additives, amine-functionalized silica (e.g., Biotage KP-NH) offers a static solution.

  • Expert Insight: The stationary phase is covalently bonded with propyl-amine groups, permanently masking the silanols[2]. This eliminates the acid-base interaction entirely without requiring TEA[6].

  • Workflow: Pack the KP-NH column and run a standard Hexane/EtOAc gradient. No pre-equilibration with base is necessary.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline across different purification strategies.

Stationary PhaseMobile Phase SystemModifierTarget Compound RfPeak Shape / Elution Profile
Bare Silica (60Å)Hexane/EtOAc (1:1)None~0.15Severe tailing, irreversible binding
Bare Silica (60Å) Hexane/EtOAc (1:1) 1% TEA ~0.35 Sharp, symmetrical
Amine-Silica (KP-NH) Hexane/EtOAc (1:1) None ~0.40 Excellent, high recovery
Bare Silica (60Å)DCM/MeOH (95:5)None~0.20Moderate tailing, poor resolution

Post-Purification Processing & Troubleshooting

Fractions containing the purified 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline must be concentrated under reduced pressure. Because TEA is volatile (boiling point 89°C), it is generally removed during rotary evaporation[1]. However, trace TEA can form azeotropes or remain trapped in the crystalline matrix of the target compound.

  • Self-Validating Removal: After initial evaporation, co-evaporate the final residue with Toluene or Methanol (2-3 times). Run a rapid 1H-NMR scan; the absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms the complete removal of TEA before proceeding to downstream biological assays.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, Jan 19, 2023. URL:[Link]

  • Wu, A.-B., Huang, M.-C., Ho, H.-O., Yeh, G.-C., & Sheu, M.-T. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, 18(7), 443-449, 2004. URL:[Link]

Sources

Method

using 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in SAR studies

Application Note: Harnessing 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in the SAR-Driven Discovery of Type II Kinase Inhibitors Executive Summary & Rationale The design of highly selective kinase inhibitors frequently r...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline in the SAR-Driven Discovery of Type II Kinase Inhibitors

Executive Summary & Rationale

The design of highly selective kinase inhibitors frequently relies on privileged molecular scaffolds that can precisely navigate the complex topography of the kinase ATP-binding site. The compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3, MW: 217.29 g/mol )[1] serves as an exceptional foundational building block for Structure-Activity Relationship (SAR) campaigns.

This guide details the strategic application of this scaffold in developing Type II kinase inhibitors—molecules designed to bind the inactive (DFG-out) conformation of kinases. Inhibitors utilizing the pyrimidin-2-ylsulfanyl motif have been extensively documented for their ability to overcome challenging clinical targets, including the T315I "gatekeeper" mutation in BCR-ABL[2]. Furthermore, computational modeling and virtual screening platforms frequently utilize this structural class to probe the inactive states of kinases like ABL and EGFR[3].

Structural Causality: The Anatomy of the Scaffold

In drug development, every atom must serve a geometric or electronic purpose. The utility of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is driven by three distinct structural features:

  • The Pyrimidine Ring (Hinge Binder): This electron-deficient heterocycle acts as the primary anchor, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Thioether Linkage (-S-): Unlike ether (-O-) or amine (-NH-) linkers, the thioether provides a highly specific bond angle (~104°) and enhanced polarizability. This allows the molecule to adapt to the narrow, hydrophobic gatekeeper region, a critical requirement for bypassing bulky mutations like T315I[2].

  • The 2-Methylaniline Moiety (Conformational Lock): The ortho-methyl group is not merely a spacer; it is a conformational restrictor. By sterically hindering rotation around the C-N bond when derivatized into an amide or urea, it forces the attached pharmacophore into a specific trajectory. This "locked" conformation highly favors deep penetration into the allosteric hydrophobic pocket exposed only in the DFG-out state.

Mechanism A Type II Inhibitor (Aniline Derivative) B BCR-ABL1 (T315I) Inactive DFG-out State A->B Binds Gatekeeper C Blockade of ATP Binding B->C D Inhibition of Substrate Phosphorylation C->D E Apoptosis in CML Cells D->E

Caption: Mechanism of action for Type II kinase inhibitors targeting the BCR-ABL1 T315I mutant.

Synthetic Methodology: Library Generation

Causality of Choice: The ortho-methyl group on the aniline significantly reduces its nucleophilicity through both steric hindrance and subtle electronic deactivation. Consequently, standard peptide coupling reagents (like EDC/HOBt) often yield poor results. To ensure quantitative conversion during library generation, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive active ester intermediate.

Protocol 1: HATU-Mediated Amidation

  • Preparation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (1.0 eq). Heat the reaction to 50°C to overcome the steric barrier of the ortho-methyl group. Stir for 12 hours.

  • Quenching & Extraction: Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry the organic layer over Na₂SO₄.

  • Self-Validation System: Prior to purification, perform LC-MS analysis on the crude mixture. The reaction is considered validated for downstream processing only when the starting aniline peak (m/z 218.1 [M+H]+) is ≤ 5% relative to the product peak. If unreacted aniline persists, re-dose with 0.5 eq of HATU and DIPEA.

Biochemical Validation: Target Engagement

Causality of Choice: To confirm that the synthesized derivatives are true Type II inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay is highly sensitive to the conformational state of the kinase and avoids the radioactive hazards of ³³P-ATP assays.

Protocol 2: TR-FRET Kinase Profiling

  • Reagent Assembly: Prepare a 2X enzyme/substrate mixture containing recombinant BCR-ABL (WT or T315I) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dosing: Dispense 100 nL of compounds in DMSO into a 384-well plate using an acoustic liquid handler (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to the plate. Incubate for 15 minutes at room temperature.

  • ATP Addition: Add 5 µL of 2X ATP (at the predetermined Km for each kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing EDTA (to stop the reaction), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Read the TR-FRET signal after 30 minutes.

  • Self-Validation System: Calculate the Z'-factor for each assay plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Proceed with IC₅₀ calculation only if Z' ≥ 0.6. Include Ponatinib as a positive control to ensure assay sensitivity to the T315I mutant.

SAR_Workflow A Scaffold Selection 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline B Library Synthesis (Amides/Ureas) A->B C Biochemical Assay (Kinase Profiling) B->C D Cellular Assay (Ba/F3 WT & Mutants) C->D E SAR Optimization D->E E->B Iterative Refinement

Caption: Iterative SAR workflow for developing novel kinase inhibitors from the aniline scaffold.

Cellular Efficacy: The Ba/F3 Model

Causality of Choice: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability, efflux pumps, and intracellular ATP competition. We utilize the Ba/F3 murine pro-B cell line. Parental Ba/F3 cells are dependent on Interleukin-3 (IL-3) for survival. When stably transfected with BCR-ABL, they become IL-3 independent. This creates a perfect binary system to test on-target cellular efficacy versus off-target cytotoxicity.

Protocol 3: Ba/F3 Cell Viability Assay

  • Cell Seeding: Seed Ba/F3 cells expressing BCR-ABL T315I at 5,000 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with a serial dilution of the synthesized inhibitors (0.1 nM to 10 µM). Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add CellTiter-Glo® reagent to measure intracellular ATP levels as a proxy for cell viability. Read luminescence.

  • Self-Validation System: Run a parallel counter-screen using parental Ba/F3 cells supplemented with 1 ng/mL IL-3. A compound is validated as a target-specific kinase inhibitor only if its IC₅₀ in the parental (IL-3 dependent) cells is at least 10-fold higher than in the BCR-ABL-driven cells. If a compound kills both equally, it is flagged as a general cytotoxin rather than a specific targeted agent.

Representative SAR Data

To illustrate the optimization trajectory using this scaffold, Table 1 summarizes the quantitative data of hypothetical derivatives synthesized via Protocol 1 and evaluated via Protocols 2 and 3. The data demonstrates how extending the pharmacophore into the solvent-exposed region (via a piperazine ring) and optimizing the allosteric pocket binding (via a trifluoromethyl group) drastically improves potency against the T315I mutant.

Table 1: Representative SAR Data for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Derivatives

Compound IDR-Group (Amide Linkage)BCR-ABL WT IC₅₀ (nM)BCR-ABL T315I IC₅₀ (nM)Ba/F3 T315I Cell IC₅₀ (nM)
Cmpd-01 Phenyl45.2>10,000>10,000
Cmpd-02 3-(Trifluoromethyl)phenyl12.41,2504,500
Cmpd-03 4-(4-Methylpiperazin-1-yl)phenyl8.14501,200
Cmpd-04 3-(Trifluoromethyl)-4-(4-methylpiperazin-1-yl)phenyl2.315.845.2

Note: The progression from Cmpd-01 to Cmpd-04 highlights the necessity of the 4-methylpiperazin-1-yl group for improving solubility and cellular permeability, while the 3-trifluoromethyl group maximizes hydrophobic contacts within the DFG-out pocket.

References

  • Title: A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” Mutant of Bcr-Abl Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Integrating Ligand-Based and Protein-Centric Virtual Screening of Kinase Inhibitors Using Ensembles of Multiple Protein Kinase Genes and Conformations Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

Application

Application Note: Development and Validation of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistic framework for the design, synthesis, and biological evaluation of pyrimidin-2-amine-base...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistic framework for the design, synthesis, and biological evaluation of pyrimidin-2-amine-based Polo-like kinase 4 (PLK4) inhibitors.

Mechanistic Grounding: PLK4 in Centriole Biogenesis & Oncology

As a Senior Application Scientist, I emphasize that successful drug development begins with a precise understanding of target causality. Polo-like kinase 4 (PLK4) is the master regulatory kinase dictating centriole duplication[1]. During the G1/S transition of the cell cycle, PLK4 phosphorylates the STAN motif of the centriolar protein STIL (e.g., at residue S428). This phosphorylation event is the critical trigger that recruits SAS-6, initiating the assembly of the 9-fold symmetric centriole cartwheel[1],[2].

In oncology, PLK4 dysregulation overrides normal licensing mechanisms, leading to centrosome amplification—a hallmark of chromosomal instability in cancers such as breast, colorectal, and pancreatic tumors[3]. Crucially, inhibiting PLK4 induces mitotic catastrophe. Cells harboring 17q23 amplifications (which encode the ubiquitin ligase TRIM37) are uniquely vulnerable to PLK4 inhibition. In these cells, PLK4 blockade depletes centrosomes, and the excess TRIM37 prevents the formation of compensatory microtubule-organizing centers, resulting in highly specific synthetic lethality[2],[4].

G PLK4 PLK4 Kinase STIL STIL (Phosphorylated) PLK4->STIL Phosphorylates S428 SAS6 SAS-6 Recruitment STIL->SAS6 Binds Cartwheel Centriole Cartwheel Assembly SAS6->Cartwheel Initiates Inhibitor Pyrimidin-2-amine Inhibitors Inhibitor->PLK4 Blocks ATP Pocket TRIM37 TRIM37 Amplified Cancer Cells Inhibitor->TRIM37 Synthetic Lethality MitoticCatastrophe Mitotic Catastrophe & Apoptosis TRIM37->MitoticCatastrophe Centrosome Depletion

PLK4 signaling in centriole duplication and synthetic lethality in TRIM37-amplified cells.

Rational Drug Design: The Pyrimidin-2-amine Scaffold

Early-generation PLK4 inhibitors, such as the indazole derivative 5, demonstrated potent anti-tumor activity (Ki = 0.26 nM) and advanced to clinical trials[5]. However, to overcome limited structural diversity and optimize pharmacokinetic (PK) safety profiles, medicinal chemists have employed a scaffold hopping strategy.

By transitioning to pyrimidin-2-amine and 5-chloro-2-amino-pyrimidine core structures, researchers have developed next-generation inhibitors that competitively bind the PLK4 ATP-binding pocket with exceptional selectivity[3],[4]. These derivatives maintain single-digit nanomolar potency while significantly improving liver microsomal stability and plasma half-life.

Table 1: Quantitative Comparison of Key PLK4 Inhibitors
CompoundCore ScaffoldPLK4 IC50 (nM)Cellular Efficacy (Breast Cancer)Pharmacokinetic Profile
CFI-400945 Indazole2.8GI50: 14–165 nMSustained plasma levels[5]
Compound 8h Aminopyrimidine6.7High anti-proliferative activityPlasma t1/2 > 289.1 min[3]
Compound 5f 5-chloro-pyrimidin-2-amine0.8MCF-7 IC50: 0.48 μMFavorable HLM stability[4]

Experimental Protocols & Validation Workflows

A trustworthy drug discovery pipeline requires orthogonal validation. The following self-validating protocols bridge biochemical target engagement, cellular phenotypic response, and metabolic stability.

Workflow Design Scaffold Hopping (Pyrimidin-2-amine) Synthesis Chemical Synthesis (Coupling Reactions) Design->Synthesis InVitro In Vitro Kinase Assay (IC50 Determination) Synthesis->InVitro Cellular Cellular Assays (Centriole IF) InVitro->Cellular PK PK & Stability (Microsomal Assay) Cellular->PK

Step-by-step workflow for developing and validating PLK4 inhibitors.

Protocol 3.1: In Vitro PLK4 Kinase Activity Assay (ADP-Glo)

Causality: To confirm that the synthesized pyrimidin-2-amine derivatives directly inhibit PLK4 catalytic activity, we measure ATP depletion. The ADP-Glo assay is selected over radiometric assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human PLK4 kinase domain (1 ng/μL) and myelin basic protein (MBP) substrate (0.2 μg/μL) in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrimidin-2-amine inhibitor (e.g., Compound 5f) in DMSO. Add to a 384-well assay plate (final DMSO concentration < 1%).

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km value for PLK4) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 μL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (30 min incubation). Read on a multi-mode microplate reader.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Cellular Centriole Duplication Assay (Immunofluorescence)

Causality: Biochemical inhibition must translate to cellular target engagement. Because PLK4 drives centriole duplication, successful intracellular inhibition will result in centriole depletion (acentrosomal cells). We use CEP152 (parent centriole marker) and Centrin-1 (total centriole marker) to quantify this phenotype[1].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed TRIM37-amplified MCF-7 cells on sterile glass coverslips. Treat with the PLK4 inhibitor (e.g., 0.5 μM) or vehicle (DMSO) for 48 hours to ensure cells pass through at least one complete cell cycle.

  • Fixation: Fix cells with ice-cold methanol for 10 minutes at -20°C. Note: Methanol is preferred over paraformaldehyde to optimally preserve microtubule and centrosome architecture.

  • Permeabilization & Blocking: Wash with PBS, permeabilize with 0.1% Triton X-100 for 5 minutes, and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibodies: Incubate with anti-CEP152 (rabbit) and anti-Centrin-1 (mouse) primary antibodies overnight at 4°C.

  • Secondary Antibodies: Wash 3x with PBS. Incubate with Alexa Fluor 488 (anti-rabbit) and Alexa Fluor 594 (anti-mouse) conjugated secondary antibodies for 1 hour in the dark. Counterstain nuclei with DAPI.

  • Imaging & Quantification: Image using a confocal microscope (63x oil objective). Quantify the number of Centrin-1 foci per cell. A validated PLK4 inhibitor will significantly increase the fraction of cells exhibiting <2 centrioles.

Protocol 3.3: Liver Microsomal Stability Assay

Causality: Pyrimidine scaffolds can be susceptible to cytochrome P450-mediated oxidation. Evaluating human liver microsome (HLM) stability early in the pipeline ensures the lead compound has a viable half-life (t1/2) for in vivo efficacy, preventing late-stage pharmacokinetic failures[3],[4].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 0.5 mg/mL HLMs, 1 μM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance (CLint) and half-life (t1/2).

Conclusion

The strategic shift toward pyrimidin-2-amine derivatives represents a significant advancement in the development of PLK4 inhibitors. By coupling rational structure-activity relationship (SAR) design with rigorous, multi-tiered validation protocols—spanning biochemical target engagement, phenotypic centriole depletion, and metabolic stability—researchers can systematically identify robust clinical candidates for the treatment of centrosome-amplified malignancies.

References

  • PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - National Institutes of Health (NIH).
  • PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - National Institutes of Health (NIH).
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - National Institutes of Health (NIH) / RSC.
  • CFI-400945 | PLK inhibitor | CAS 1338806-73-7 - Selleck Chemicals.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Publishing.

Sources

Method

in vitro kinase assay protocol for pyrimidine inhibitors

Topic: In Vitro Kinase Assay Protocol for Pyrimidine Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction: The Central Role of Kinases and the Power of Pyrimidine Inhibitors Prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Kinase Assay Protocol for Pyrimidine Inhibitors Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Kinases and the Power of Pyrimidine Inhibitors

Protein kinases are a critical class of enzymes that orchestrate a vast number of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific protein substrates.[1] This phosphorylation event acts as a molecular switch, regulating everything from cell signaling and metabolism to cell growth and division.[2][3] Consequently, the dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them premier targets for therapeutic intervention.[1][2]

The pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[4][5] Its structural features allow it to mimic the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase's catalytic domain.[5] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting the aberrant signaling pathways that drive disease progression.[3] This document provides a detailed, field-tested protocol for assessing the inhibitory activity of pyrimidine-based compounds using a robust, luminescence-based in vitro kinase assay.

Assay Principle: Quantifying Kinase Inhibition

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled environment.[1] The reaction involves the kinase, a specific substrate (often a peptide), and the co-substrate ATP. Kinase activity is quantified by measuring the amount of substrate that gets phosphorylated or, more commonly, the amount of ATP that is consumed in the process.[2]

When a pyrimidine inhibitor is introduced, it competes with ATP for the active site. A potent inhibitor will significantly reduce the rate of phosphorylation. By measuring kinase activity across a range of inhibitor concentrations, we can determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) value.[6] This is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

For this guide, we will focus on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™).[7] This format is highly sensitive, avoids the safety and disposal issues of traditional radiometric assays, and is readily amenable to high-throughput screening (HTS) applications.[7][8] In this system, the amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[2][7]

Featured Application: Targeting VEGFR-2 with a Pyrimidine Inhibitor

To provide a concrete example, this protocol will be framed around assessing an inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[9] Many successful pyrimidine-based inhibitors target this kinase.[6][9]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Autophosphorylation RAS RAS VEGFR2->RAS PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt RAF RAF RAS->RAF GeneTx Gene Transcription (Proliferation, Migration, Survival) Akt->GeneTx MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneTx VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization Inhibitor Pyrimidine Inhibitor Inhibitor->VEGFR2 ATP-Competitive Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Core Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for determining the IC50 value of a pyrimidine-based inhibitor against a target kinase, such as VEGFR-2, in a 96-well or 384-well plate format. It is based on the principles of the ADP-Glo™ Kinase Assay.[7]

Part 1: Materials and Reagents
Reagent/MaterialRecommended Source/Specifications
Enzyme Recombinant human kinase (e.g., VEGFR-2), high purity
Substrate Kinase-specific peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1)
Test Compound Pyrimidine inhibitor, dissolved in 100% DMSO
Positive Control Known inhibitor for the target kinase (e.g., Sunitinib for VEGFR-2)
ATP Ultra-pure ATP solution
Kinase Assay Buffer e.g., 25-50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35[1][9]
Detection Reagent Luminescent ADP detection kit (e.g., ADP-Glo™)[7][8]
Assay Plates White, opaque 96-well or 384-well plates (for luminescence)[6]
Instrumentation Multichannel pipette, plate shaker, luminescence-capable plate reader[1][9]
Part 2: Assay Optimization (Self-Validating System)

Before screening inhibitors, it is critical to optimize assay conditions to ensure the data is reliable and reflects the true potency of the compound. Failure to do so can lead to misleading IC50 values.[10][11]

  • Kinase Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio without excessive ATP consumption (aim for 10-30% ATP-to-ADP conversion in the linear range of the reaction).[12]

  • ATP Concentration (Km Determination): This is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[11] To obtain a true measure of inhibitor affinity (Ki), the assay should be run at an ATP concentration equal to or near the Michaelis constant (Km) of the kinase for ATP.[6][10] If the Km is unknown, determine it experimentally by measuring kinase activity across a range of ATP concentrations.

Part 3: Step-by-Step Experimental Workflow

cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Detection A Prepare serial dilution of pyrimidine inhibitor in DMSO B Add diluted inhibitor or DMSO vehicle to assay plate A->B C Add Kinase + Substrate mixture to wells B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction by adding ATP D->E F Incubate (e.g., 60 min at 30°C) E->F G Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) F->G H Add Kinase Detection Reagent (Converts ADP to ATP, generates light) G->H I Measure Luminescence with plate reader H->I

Caption: Experimental workflow for the luminescence-based kinase assay.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution series of the pyrimidine inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).[12]

    • Using a multichannel pipette, transfer a small volume (e.g., 1 µL) of each inhibitor dilution to the appropriate wells of the assay plate.[1]

    • Include control wells:

      • Negative Control (0% Inhibition): Add DMSO vehicle only.[9]

      • Positive Control (100% Inhibition): Add a known inhibitor at a high concentration or simply omit the kinase enzyme.[9][10]

  • Kinase Reaction:

    • Prepare a master mix containing the recombinant kinase and its substrate in the kinase assay buffer.

    • Add the kinase/substrate mix to each well containing the test compound or DMSO.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase before the reaction starts.[9]

    • Initiate the kinase reaction by adding the pre-determined concentration of ATP to all wells.[6]

    • Incubate the plate for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or room temperature).[6][9] Ensure this incubation time falls within the linear phase of the enzymatic reaction.

  • Detection:

    • Stop the kinase reaction by adding the first detection reagent (ADP-Glo™ Reagent) according to the manufacturer's protocol. This reagent will terminate the kinase reaction and deplete all remaining ATP.[7][8]

    • Incubate as recommended (e.g., 40 minutes at room temperature).[8]

    • Add the second detection reagent (Kinase Detection Reagent). This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce light.[7][8]

    • Incubate for a final period (e.g., 30-60 minutes) to stabilize the luminescent signal.[7]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a compatible plate reader.[1]

Part 4: Data Analysis and Interpretation
  • Calculate Percent Inhibition: The raw luminescence signal is directly proportional to kinase activity. Normalize the data using your controls.

    • Signal_0%_Inhibition = Luminescence from DMSO-only wells.

    • Signal_100%_Inhibition = Luminescence from wells without kinase.

    • Percent Inhibition = 100 * (1 - [(Signal_Sample - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)])

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.[6]

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, R).[6]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Part 5: Quality Control and Troubleshooting

A robust and reproducible assay is paramount. A key statistical parameter for assessing assay quality in HTS is the Z'-factor .

  • Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]

    • Where 'max' refers to the uninhibited control (0% inhibition) and 'min' refers to the fully inhibited control (100% inhibition).

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[12]

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Compound precipitation; Incomplete mixing.Calibrate pipettes; Ensure inhibitor is fully soluble in the final assay buffer concentration of DMSO; Mix plate gently after each addition.[10]
No or Low Signal Inactive kinase enzyme; Incorrect buffer components (e.g., missing MgCl₂).Use a new aliquot of enzyme and verify storage conditions; Run a positive control without inhibitor; Double-check buffer composition.[10]
No Inhibition Observed Compound is inactive or degraded; ATP concentration is too high, outcompeting the inhibitor.Verify compound purity and identity (HPLC/MS); Re-test at a lower ATP concentration (at or near Km).[10][11]
"False Positive" Hits Compound interferes with the detection chemistry (e.g., inhibits luciferase).Run a counter-screen where the compound is added after the kinase reaction is stopped to check for direct interference with the detection reagents.[3]

References

  • Kulkarni, S., et al. (2016). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ARC-Bio. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. Retrieved from [Link]

  • Lin, K., & Sim, T. (2018). A high-throughput radiometric kinase assay. Methods in Molecular Biology. Retrieved from [Link]

  • Kim, S. K., et al. (2015). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Chemical Communications. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Assay Brochure. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Wissing, J., et al. (2007). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Byrne, A., et al. (2019). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Chemistry – A European Journal. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

Sources

Application

Application Note: Cell-Based Assay Workflows for Evaluating Aniline-Based Drug Candidates

Executive Summary The aniline scaffold is a highly privileged structure in medicinal chemistry, serving as a cornerstone for numerous targeted therapeutics, particularly ATP-competitive kinase inhibitors such as imatinib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aniline scaffold is a highly privileged structure in medicinal chemistry, serving as a cornerstone for numerous targeted therapeutics, particularly ATP-competitive kinase inhibitors such as imatinib, gefitinib, and erlotinib[1]. However, the development of aniline-based drug candidates requires navigating a delicate therapeutic window. While the aniline moiety forms critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases, it is also a known structural alert prone to cytochrome P450-mediated bioactivation, which can lead to reactive metabolites and oxidative stress.

As a Senior Application Scientist, I emphasize that biochemical potency does not linearly translate to cellular efficacy. Intracellular ATP concentrations reside in the millimolar range (1–10 mM), drastically shifting the binding kinetics compared to cell-free assays. Therefore, establishing a robust, self-validating cell-based assay workflow is non-negotiable for proving true physiological target engagement and differentiating on-target efficacy from off-target idiosyncratic toxicity.

The Mechanistic Imperative for Cell-Based Evaluation

To accurately evaluate an aniline-based candidate, one must understand its mechanism of action within the cellular environment. Aniline-based inhibitors typically function by competing with ATP at the catalytic domain of receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases (e.g., BCR-ABL)[2]. By blocking autophosphorylation, these compounds halt downstream signaling cascades (such as PI3K/AKT and MAPK/ERK), ultimately inducing cell cycle arrest and apoptosis[3].

Mechanism Ligand Growth Factor Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates ATP ATP Binding & Autophosphorylation RTK->ATP Requires Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Downstream Triggers Aniline Aniline-Based Inhibitor (e.g., Imatinib) Aniline->ATP Competes with ATP Aniline->Downstream Blocks Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Figure 1: Mechanism of Action for Aniline-Based ATP-Competitive Kinase Inhibitors.

Quantitative Benchmarks: Imatinib as a Reference Standard

When designing cell-based assays for novel aniline derivatives, it is critical to benchmark against established clinical standards. Imatinib, a pioneering aniline-based tyrosine kinase inhibitor, provides an excellent reference point for assay calibration[2]. The table below summarizes the established half-maximal inhibitory concentrations ( IC50​ ) of imatinib across various cell lines. Notice the vast difference in potency depending on whether the cell line expresses the primary target (BCR-ABL in K562) versus off-target models.

Table 1: Imatinib IC50​ Values in Cell-Based Assays

Cell LineTarget PathwayAssay Type IC50​ (µM)
K562 (CML) BCR-ABLCytotoxicity (MTT)0.08
A549 (Lung Cancer) Unknown / Off-targetGrowth Inhibition2.0 - 3.0
NCI-H727 (Carcinoid) Unknown / Off-targetGrowth Inhibition32.4
BON-1 (Carcinoid) Unknown / Off-targetGrowth Inhibition32.8

Data sourced from authoritative 2[2].

Self-Validating Experimental Protocols

A rigorous drug discovery workflow requires orthogonal assays to validate findings. The following protocols are designed as a self-validating system: viability assays measure the phenotypic outcome, Western blots confirm the exact mechanistic cause, and ROS assays rule out toxicological artifacts.

Protocol 1: Phenotypic Viability & Proliferation (MTT Assay)

Causality & Rationale: Viability assays measure the ultimate phenotypic outcome of drug treatment. We utilize a 48–72 hour incubation period because kinase inhibition takes time to manifest as cell death; the cells must undergo apoptosis or cell cycle arrest, which requires at least 2 to 3 cellular doubling times[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., K562) in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium[2]. Allow cells to acclimate overnight.

  • Compound Treatment: Prepare serial dilutions of the aniline-based candidate in culture medium. Add 100 µL to achieve final concentrations ranging from 0.01 µM to 100 µM[2].

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (establishes 100% baseline viability).

    • Positive Control: 10 µM Staurosporine (establishes the assay floor / 0% viability).

  • Incubation: Incubate the plate for 48–72 hours at 37°C in a humidified 5% CO2​ incubator[2].

  • Detection: Add 20 µL of MTT solution to each well and incubate for exactly 4 hours at 37°C[2].

  • Solubilization & Readout: Remove the medium carefully and add DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader[2]. Plot viability against the logarithm of compound concentration to determine the IC50​ .

Protocol 2: Intracellular Target Engagement (Phospho-Specific Western Blot)

Causality & Rationale: Cell death in an MTT assay does not prove the drug killed the cell by inhibiting the intended kinase. To prove target engagement, we must measure the phosphorylation status of downstream effectors. We restrict treatment to 2–6 hours to capture primary kinase inhibition before secondary apoptotic degradation occurs[2].

Step-by-Step Methodology:

  • Cell Treatment: Culture cells and treat with various concentrations of the candidate (e.g., 0.1, 0.5, 1, 5 µM) for 2–6 hours[2].

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes[2].

  • Protein Quantification: Clarify lysates via centrifugation (13,000xg, 10 min, 4°C) and determine protein concentration using a BCA assay[2].

  • Electrophoresis & Transfer: Boil samples in SDS loading buffer for 5 minutes. Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane[2][3].

  • Self-Validation Probing: Block the membrane with 5% BSA. Probe simultaneously with a primary antibody against the phosphorylated target (e.g., p-BCR-ABL or p-CrkL) and a housekeeping protein (e.g., GAPDH). Crucial Insight: Normalizing to GAPDH ensures that a decrease in phosphoprotein signal is due to true kinase inhibition, not unequal loading or drug-induced global protein degradation.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence[2].

Protocol 3: Toxicology & Oxidative Stress Profiling (ROS Assay)

Causality & Rationale: The aniline moiety is highly susceptible to CYP450-mediated oxidation, forming reactive quinone imines that deplete intracellular glutathione and generate Reactive Oxygen Species (ROS)[1][4]. Differentiating on-target anti-proliferative effects from off-target oxidative toxicity is critical for advancing a candidate.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Culture cells in a 96-well plate at 37°C. Expose cells to the aniline candidate (0.01–1 µM) for 24 hours[4].

  • Self-Validation Controls: Include a vehicle control (baseline ROS) and a positive control consisting of a 30-minute pulse of 100 µM H2​O2​ (validates probe oxidation dynamic range)[4].

  • Probe Incubation: Wash cells with PBS and incubate with a cell-permeable fluorogenic probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's protocol (e.g., OxiSelect Intracellular ROS Assay Kit)[4].

  • Quantification: Measure fluorescence (Ex: 480 nm / Em: 530 nm). Compounds that show high efficacy in Protocol 1 but trigger massive ROS spikes in Protocol 3 should be flagged for structural optimization (e.g., bioisosteric replacement of the aniline ring)[1].

Integrated Assay Workflow

Workflow cluster_assays Orthogonal Cell-Based Assays Compound Aniline-Based Candidate CellCulture Cell Culture & Seeding (e.g., K562, A549) Compound->CellCulture Viability 1. Viability Assay (MTT / XTT) CellCulture->Viability Target 2. Target Engagement (Western Blot) CellCulture->Target Tox 3. Toxicity & ROS (Oxidative Stress) CellCulture->Tox Data Data Analysis & IC50 Determination Viability->Data Target->Data Tox->Data

Figure 2: Integrated Cell-Based Assay Workflow for Aniline-Based Candidates.

References

  • Imatinib inhibits T-cell receptor–mediated T-cell proliferation and activation in a dose-dependent manner - Blood (ASH Publications). Available at:[Link]

  • Relationship between Oxidative Stress and Imatinib Resistance in Model Chronic Myeloid Leukemia Cells - MDPI. Available at:[Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PLOS. Available at: [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - NIH / PMC. Available at: [Link]

Sources

Method

High-Throughput Protocol for Assessing Metabolic Stability of Drug Compounds in Liver Microsomes

Introduction & Mechanistic Overview Metabolic stability is a cornerstone of pharmacokinetic optimization, directly influencing a drug's in vivo clearance, half-life, and oral bioavailability [1]. During early drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Metabolic stability is a cornerstone of pharmacokinetic optimization, directly influencing a drug's in vivo clearance, half-life, and oral bioavailability [1]. During early drug discovery, identifying "soft spots" where a molecule is rapidly metabolized allows medicinal chemists to optimize structures before expensive in vivo animal testing.

Liver microsomes—subcellular fractions enriched with the endoplasmic reticulum—represent the industry standard for evaluating Phase I metabolism, as they contain high concentrations of Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes [2]. While hepatocyte models offer a complete metabolic profile (Phase I and II), microsomal assays provide a high-throughput, highly reproducible, and cost-effective gatekeeper for early structure-activity relationship (SAR) screening [3].

PhaseI_Metabolism Drug Parent Drug (Lipophilic) CYP450 CYP450 / FMO Enzymes + NADPH + O2 Drug->CYP450 Binds to active site Metabolite Phase I Metabolite (More Hydrophilic) CYP450->Metabolite Oxidation/Reduction/ Hydrolysis Elimination Excretion or Phase II Conjugation Metabolite->Elimination Clearance pathway

Conceptual pathway of Phase I hepatic drug metabolism.

Scientific Principles & Causality (E-E-A-T)

A robust protocol is not merely a sequence of steps; it is a carefully calibrated kinetic environment. Every parameter in this assay is chosen to ensure that the degradation of the parent compound accurately reflects intrinsic enzymatic clearance ( CLint​ ) rather than experimental artifacts.

Kinetic Causality
  • Substrate Concentration (1 µM): The test compound must be kept at a concentration significantly lower than the Michaelis-Menten constant ( Km​ ) of the metabolizing enzymes. This ensures the reaction operates under first-order kinetics , where the rate of metabolism is directly proportional to the drug concentration. If the concentration is too high, the enzymes saturate (zero-order kinetics), and clearance is artificially underestimated.

  • Microsomal Protein Concentration (0.5 mg/mL): This concentration balances the need for detectable substrate turnover against the risk of high non-specific protein binding. Excessive protein binds the lipophilic drug, reducing the free fraction ( fu,mic​ ) available to the enzyme active site.

  • Organic Solvent Limit (< 0.5% v/v): Compounds are typically stocked in DMSO. However, DMSO concentrations above 0.5% strongly inhibit certain CYP isoforms (particularly CYP3A4 and CYP2C9).

Designing a Self-Validating System

To ensure trustworthiness, the assay must internally validate its own results. A single run must definitively prove that the observed drug depletion is due to enzymatic metabolism and not chemical instability.

Table 1: Self-Validating Control Matrix

Control Type Setup Expected Outcome Diagnostic Value
Minus-Cofactor (Negative) Compound + Microsomes (No NADPH) ~100% compound remaining at 60 min. Confirms depletion is CYP-mediated, ruling out chemical instability or buffer hydrolysis.

| High-Clearance (Positive) | Verapamil + Microsomes + NADPH | Rapid depletion ( t1/2​<15 min). | Validates that the microsomal batch and NADPH system are enzymatically active. | | Low-Clearance (Positive) | Warfarin + Microsomes + NADPH | Minimal depletion ( t1/2​>60 min). | Confirms the assay does not artificially degrade stable compounds. |

Required Materials & Reagents

  • Biological Matrix: Pooled Liver Microsomes (Human, Rat, or Mouse) stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4. (Note: Phosphate is preferred over Tris as it better stabilizes CYP450 structural integrity).

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH, MgCl₂) or a freshly prepared 1 mM NADPH solution.

  • Quench Solvent: Ice-cold Acetonitrile (ACN) containing an Analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

  • Equipment: 37°C shaking incubator, refrigerated centrifuge, LC-MS/MS system.

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Preparation (Microsomes, Buffer, Drug) PreInc 2. Pre-Incubation (37°C for 5-10 min) Prep->PreInc Start 3. Initiate Reaction (Add NADPH) PreInc->Start Sample 4. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Start->Sample Quench 5. Terminate Reaction (Ice-cold ACN + IS) Sample->Quench Centrifuge 6. Protein Precipitation (Centrifugation) Quench->Centrifuge Analyze 7. LC-MS/MS Analysis (Quantify % Remaining) Centrifuge->Analyze

Step-by-step experimental workflow for the liver microsomal stability assay.

Step 1: Reagent Preparation
  • Thaw liver microsomes rapidly in a 37°C water bath, then immediately transfer to ice.

  • Prepare a 2X Working Solution of the test compound (2 µM) in 100 mM Phosphate Buffer (pH 7.4). Ensure the final DMSO concentration is ≤ 0.2%.

  • Prepare a 4X Microsomal Suspension (2.0 mg/mL) in Phosphate Buffer.

  • Prepare a 4X NADPH Solution (4 mM) in Phosphate Buffer.

Step 2: Pre-Incubation (Thermal Equilibration)
  • In a 96-well incubation plate, add 50 µL of the 2X test compound solution.

  • Add 25 µL of the 4X microsomal suspension to each well.

  • Place the plate in a shaking incubator at 37°C for 10 minutes.

    • Causality: Pre-incubation ensures the enzymes and substrates reach physiological temperature. Initiating the reaction cold would result in a kinetic lag phase, skewing the t1/2​ calculation.

Step 3: Reaction Initiation & Time-Point Sampling
  • Initiate the metabolic reaction by adding 25 µL of the pre-warmed 4X NADPH solution to each well. (Total volume = 100 µL; Final compound = 1 µM; Final protein = 0.5 mg/mL).

  • Start the timer. Maintain the plate at 37°C with gentle agitation (150 rpm).

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes ), remove a 10 µL aliquot from the incubation mixture.

Step 4: Reaction Termination & Extraction
  • Immediately dispense the 10 µL aliquot into a quenching plate containing 30 µL of Ice-Cold ACN with Internal Standard .

    • Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism exactly at the time point. The pre-spiked IS corrects for any volumetric transfer errors during pipetting or subsequent evaporation.

  • Seal the quenching plate and vortex vigorously for 2 minutes.

  • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to a fresh plate for LC-MS/MS analysis.

Data Presentation & Pharmacokinetic Analysis

LC-MS/MS analysis yields the peak area ratio of the test compound to the internal standard. The data is normalized to the t=0 time point (set as 100% remaining).

Table 2: Example Data Output & Pharmacokinetic Interpretation

Time (min) Peak Area Ratio (Drug/IS) % Remaining ln(% Remaining)
0 2.50 100.0 4.605
15 1.85 74.0 4.304
30 1.35 54.0 3.989
45 1.00 40.0 3.689

| 60 | 0.72 | 28.8 | 3.360 |

Mathematical Calculations

Plot the natural logarithm (ln) of the % remaining against time. The slope of the resulting linear regression line represents the negative elimination rate constant ( −k ).

  • Elimination Rate Constant ( k ): 0.0207 min−1 (derived from the slope).

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​=0.02070.693​=33.5 min

  • Intrinsic Clearance ( CLint​ ): CLint​=(Mk×V​)

    (Where V = incubation volume in µL, and M = mass of microsomal protein in mg. For 1 mL containing 0.5 mg protein, the scaling factor is 2000 µL/mg).

    CLint​=0.0207×2000=41.4 µL/min/mg protein

Compounds with a CLint​ < 10 µL/min/mg are generally considered highly stable, whereas those > 50 µL/min/mg are considered rapidly cleared and may require structural modification to block metabolic soft spots.

References

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen (2022) URL: [Link]

  • Title: Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability Source: Drug Metabolism Letters / NIH PubMed (2016) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting oxidation of methylsulfanyl group in aniline synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for drug development professionals and synthetic chemists encountering chemoselectivity challenges during the oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for drug development professionals and synthetic chemists encountering chemoselectivity challenges during the oxidation of methylsulfanyl (-SMe) groups in the presence of unprotected aniline (-NH2) derivatives.

Core Principles: The Chemoselectivity Challenge

In drug development, the selective oxidation of a thioether to a sulfoxide (-S(O)Me) or sulfone (-SO2Me) is a frequent transformation. However, when an unprotected aniline is present on the same molecule, the reaction becomes a competition between two highly electron-rich centers.

  • The Causality of Failure: The nitrogen lone pair in aniline is highly susceptible to Single Electron Transfer (SET) or direct electrophilic oxygen transfer. Uncontrolled oxidation leads to N-oxides, which rapidly degrade into nitroso compounds, azo dimers, or highly colored polymeric "aniline black" impurities[1].

  • The Causality of Success: Sulfur is larger and more polarizable than nitrogen. By leveraging kinetic control (low temperatures) or electronic deactivation (protonating the aniline in acidic media), oxidants can be directed to selectively attack the sulfur atom[2].

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture immediately turn dark brown or black upon adding the oxidant? A1: This is the hallmark visual indicator of aniline oxidation. The oxidant is attacking the primary amine, leading to the formation of benzoquinones and polyaniline-type polymers[1]. Causality: This typically occurs if the reaction is run in neutral/basic media where the nitrogen lone pair is fully active, or if the reaction is exposed to air at elevated temperatures. Running the reaction under an inert atmosphere (Argon/N₂) and utilizing acidic solvents can suppress this pathway[2].

Q2: I successfully avoided the black tar, but my LC-MS shows a mass of[M+32] instead of [M+16]. How do I stop over-oxidation? A2: You have over-oxidized the methylsulfanyl group to a sulfone (-SO2Me). Causality: Sulfoxide formation is kinetically favored, but sulfone formation is thermodynamically stable. Over-oxidation happens when the oxidant stoichiometry exceeds 1.0–1.1 equivalents, or when the reaction temperature is allowed to rise above 0 °C. Strict stoichiometric control and rapid quenching are required.

Q3: Should I just protect the aniline group before oxidation? A3: It depends on your project timeline. Direct chemoselective oxidation (Protocol A) is faster and more atom-economical. However, if your specific substrate is exceptionally electron-rich, the "Fail-Safe" Protection-Oxidation-Deprotection sequence (Protocol B) is the most robust, scalable approach for GMP manufacturing.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Impurities ColorCheck Is the reaction turning black? Start->ColorCheck YesBlack Yes: Aniline Oxidation ColorCheck->YesBlack Visual Check NoBlack No: Check LC-MS Mass ColorCheck->NoBlack Visual Check FixBlack Action: Use N-Protection or run in Acidic Media YesBlack->FixBlack MassCheck Is Mass = Target + 16 Da? NoBlack->MassCheck MassSulfone Mass = Target + 32 Da (Sulfone Formation) MassCheck->MassSulfone LC-MS Data FixSulfone Action: Reduce Oxidant to 1.0 eq or use NaIO4 MassSulfone->FixSulfone

Troubleshooting decision tree for identifying and resolving chemoselectivity issues during oxidation.

Quantitative Data: Reagent Selection Matrix

To optimize your workflow, select the appropriate oxidant system based on the quantitative parameters summarized below.

Oxidant SystemChemoselectivity (S vs N)Risk of Sulfone FormationAniline ToleranceIdeal Temperature
30% H₂O₂ / Glacial AcOH HighModerateHigh (Protonated)0 °C to RT
30% H₂O₂ / Na₂WO₄ Very HighLowModerate-5 °C to 0 °C
mCPBA (1.0 eq) / DCM ModerateHighLow-78 °C
NaIO₄ / MeOH:H₂O HighVery LowModerate0 °C

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Direct Chemoselective Oxidation via In-Situ Protonation

This protocol utilizes glacial acetic acid to intentionally protonate the aniline, forming an anilinium salt. Causality: The positive charge strongly deactivates the nitrogen lone pair against electrophilic attack, effectively shielding it without requiring a formal protecting group[2].

Step 1: Setup and Deactivation

  • In a round-bottom flask purged with Argon, dissolve the methylsulfanyl aniline derivative (1.0 eq) in glacial acetic acid (0.2 M concentration)[2].

  • Stir for 10 minutes at room temperature to ensure complete protonation of the aniline.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Controlled Oxidation 4. Slowly add 30% aqueous H₂O₂ (1.05 eq) dropwise over 15 minutes. Critical: Do not exceed 1.05 eq to prevent sulfone formation. 5. Maintain the temperature at 0 °C and stir for 2 hours.

Step 3: Validation Checkpoint 6. Self-Validation: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

  • Success: Peak at [M+H]⁺ = (Starting Mass + 16).

  • Failure (Over-oxidation): Peak at [M+H]⁺ = (Starting Mass + 32). If observed, immediately proceed to Step 4.

Step 4: Quench and Workup 7. Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) while still at 0 °C to destroy unreacted H₂O₂. 8. Neutralize the acetic acid by carefully adding saturated aqueous NaHCO₃ until pH ~ 7.5. 9. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[2].

Protocol B: Tungstate-Catalyzed Chemoselective Oxidation

If Protocol A yields impurities, utilizing a sodium tungstate catalyst provides superior kinetic control. Causality: Sodium tungstate reacts with H₂O₂ to form a highly electrophilic peroxotungstate complex. This complex transfers oxygen to the highly polarizable sulfur atom much faster than to nitrogen, allowing selective oxidation at sub-zero temperatures[3].

Step 1: Catalyst Activation

  • In a flask, dissolve Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.02 eq) and a phase transfer catalyst (e.g., Trioctylmethylammonium chloride, 0.04 eq) in a biphasic mixture of Dichloroethane and Water[3].

  • Cool the mixture to -5 °C.

Step 2: Substrate Addition and Oxidation 3. Add the methylsulfanyl aniline (1.0 eq) to the organic layer. 4. Add 30% H₂O₂ (1.05 eq) dropwise, maintaining the internal temperature between -5 °C and 0 °C[3]. 5. Stir vigorously for 4–7 hours.

Step 3: Validation & Isolation 6. Self-Validation: Perform TLC (Hexanes/EtOAc). The sulfoxide will appear as a significantly more polar spot than the starting thioether. 7. Separate the organic layer, wash with 1M HCl to remove basic impurities, followed by brine. Dry and concentrate[2].

Reaction Pathway Visualization

Chemoselectivity SM Methylsulfanyl Aniline (Substrate) Ox Oxidation Conditions (H2O2, mCPBA, etc.) SM->Ox PathS S-Oxidation (Kinetic) Ox->PathS Controlled Temp Strict Stoichiometry PathN N-Oxidation (Thermodynamic) Ox->PathN Excess Oxidant High Temp / Air Sulfoxide Sulfoxide (-S(O)Me) Target Product PathS->Sulfoxide Polymers Nitroso / Azo / Polymers (Black Tar) PathN->Polymers Sulfone Sulfone (-SO2Me) Over-oxidation Sulfoxide->Sulfone Excess Oxidant

Reaction pathways for methylsulfanyl aniline oxidation demonstrating kinetic vs thermodynamic control.

References

  • Taylor & Francis. "Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide." Taylor & Francis Online.[Link]

  • Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications." Open Access Journals. [Link]

Sources

Optimization

Technical Support Center: Preventing Sulfoxide and Sulfone Byproduct Formation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass shifts, degraded yields, and unstable formulations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass shifts, degraded yields, and unstable formulations. More often than not, the culprit is the unintended oxidation of thioethers (sulfides) to sulfoxides and sulfones.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality of these side reactions, analyze the kinetics of reactive oxygen species (ROS), and implement self-validating protocols to eliminate oxidation artifacts from your workflows.

Mechanistic Overview: The Thioether Oxidation Pathway

Thioethers are highly nucleophilic and easily oxidized. When exposed to ROS, ambient oxygen, or trace metals, the sulfur atom undergoes an initial oxidation to a sulfoxide (+16 Da). If the oxidative environment persists, a second, slower oxidation event converts the sulfoxide into a sulfone (+32 Da). While sulfoxide formation is reversible in biological and some chemical systems, sulfone formation is strictly irreversible (1)[1].

OxidationPathway Sulfide Thioether (Sulfide) Target Sulfoxide Sulfoxide (+16 Da) Reversible Byproduct Sulfide->Sulfoxide Oxidation Sulfone Sulfone (+32 Da) Irreversible Byproduct Sulfoxide->Sulfone Over-oxidation ROS ROS & Peroxides (e.g., H2O2, OCl-) ROS->Sulfide Triggers Prevention Degassing & Scavengers (EDT, DMS, NH4I) Prevention->Sulfoxide Reduces Prevention->ROS Quenches

Thioether oxidation pathway and targeted chemical interventions.

Troubleshooting Guides & FAQs

FAQ 1: Peptide Synthesis (SPPS)

Issue: I am synthesizing a methionine-containing peptide via Fmoc-SPPS, but my final LC-MS shows a +16 Da mass shift. How do I prevent this?

Causality: Methionine (Met) contains a thioether side chain. During the final global deprotection and cleavage using trifluoroacetic acid (TFA), the reaction generates highly reactive carbocations (e.g., t-butyl cations). If ambient oxygen or trace peroxides are present in the cleavage cocktail or precipitation ether, Met is rapidly oxidized to methionine sulfoxide [Met(O)]. Standard scavengers like triisopropylsilane (TIS) in Reagent B are insufficient to prevent this.

Solution: Utilize a specialized cleavage cocktail such as "Reagent H". Reagent H incorporates 1,2-ethanedithiol (EDT) and dimethyl sulfide (DMS) to scavenge reactive species, alongside ammonium iodide (NH4I), which actively reduces any formed sulfoxide back to the native thioether (2)[2].

Workflow Start Peptide on Resin Check Contains Met? Start->Check ReagentB Reagent B (TFA/Phenol/H2O/TIS) Check->ReagentB No ReagentH Reagent H (TFA/Phenol/EDT/DMS/NH4I) Check->ReagentH Yes Validate LC-MS Validation Check +16/+32 Da ReagentB->Validate ReagentH->Validate

Troubleshooting workflow for selecting SPPS cleavage cocktails.

FAQ 2: Small Molecule Formulation & Storage

Issue: My thioether-based Active Pharmaceutical Ingredient (API) is degrading into sulfoxides during formulation and shelf-life storage. What is causing this?

Causality: Many common pharmaceutical excipients (e.g., PEGs, polysorbates) contain trace levels of hydroperoxides as manufacturing byproducts. Over time, these peroxides mediate nucleophilic/electrophilic oxidation of the API's thioether moiety (3)[3]. Furthermore, exposure to hypochlorite (OCl-), a common reactive oxygen species (ROS), oxidizes thioethers to sulfoxides with half-lives in the range of seconds, whereas H2O2 oxidation takes hundreds of hours (4)[4].

Solution: Implement rigorous excipient screening for peroxide content. Formulate under an inert argon atmosphere and incorporate hydrophilic antioxidants or chelating agents (like EDTA) to prevent single-electron transfer autoxidation catalyzed by trace metals.

FAQ 3: Organic Synthesis & Cross-Coupling

Issue: In my cross-coupling reactions involving alkyl sulfides, I see over-oxidation to sulfones when using mild oxidants. How do I stop at the sulfoxide?

Causality: The oxidation of sulfoxide to sulfone is slower than sulfide to sulfoxide, but excess oxidant, high temperatures, or prolonged reaction times push the equilibrium toward the sulfone.

Solution: Employ highly chemoselective catalytic systems. For instance, using 30% aqueous H2O2 with titanium complexes or under halogen-free conditions allows for strict control over the oxidation state, stopping at the sulfoxide (5)[5]. To prevent oxidation entirely during non-oxidative steps, rigorously degas solvents using the Freeze-Pump-Thaw method.

Quantitative Data Summaries

Table 1: Kinetic Comparison of Thioether Oxidation by ROS

Reactive Oxygen Species (ROS) Concentration Thioether Half-Life Primary Product
Hydrogen Peroxide (H2O2) 200 µM > 100 hours Sulfoxide
Hypochlorite (OCl-) 10 µM < 10 seconds Sulfoxide

| Hypochlorite (OCl-) (Excess) | > 50 µM | Minutes | Sulfone |

Table 2: SPPS Cleavage Cocktail Comparison

Cocktail Composition Best For Prevents Met Oxidation?
Reagent B TFA / Phenol / H2O / TIS (88:5:5:2) Standard peptides (Trt-protected) No

| Reagent H | TFA / Phenol / Thioanisole / EDT / DMS / NH4I / H2O | Methionine-containing peptides | Yes (Actively reduces Met(O)) |

Step-by-Step Methodologies

Protocol 1: Reagent H Cleavage for Methionine-Containing Peptides

Self-Validating System: This protocol includes an in-process LC-MS validation step to ensure complete reduction of Met(O) before final precipitation.

  • Preparation: Prepare Reagent H fresh. Mix TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%), Water (3%), Dimethyl sulfide (DMS) (2%), and Ammonium Iodide (NH4I) (1.5%). Caution: EDT and DMS are highly odorous; perform in a fume hood.

  • Resin Treatment: Suspend the Fmoc-deprotected peptide resin in Reagent H (approx. 10-30 mL per gram of resin).

  • Incubation: Stir the mixture at room temperature for 2.5 to 3 hours under an inert nitrogen atmosphere (6)[6]. The NH4I will reduce any transient sulfoxides, generating iodine (visible as a color change) and DMSO.

  • Filtration: Filter the resin and wash with a small volume of neat TFA.

  • Validation (Self-Validation Step): Take a 10 µL aliquot of the filtrate, dilute in 50% Acetonitrile/Water, and inject into LC-MS. Confirm the absence of the +16 Da [Met(O)] peak. If present, extend incubation by 30 minutes.

  • Precipitation: Cool the combined filtrates to 4°C. Add cold methyl tert-butyl ether (MTBE) (at least 10x volume) to precipitate the crude peptide.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold MTBE to remove iodine and scavengers. Lyophilize the pellet.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw) for Organic Synthesis

Self-Validating System: The cessation of gas bubble formation during the thaw cycle validates the complete removal of dissolved oxygen.

  • Freezing: Place the solvent in a Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pumping: Open the flask to a high vacuum (e.g., Schlenk line) for 2-3 minutes to evacuate the headspace.

  • Thawing: Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath. Observe gas bubbles escaping from the liquid.

  • Iteration: Repeat the freeze-pump-thaw cycle 3 times.

  • Validation: During the final thaw cycle, observe the liquid. If no bubbles evolve, the solvent is fully degassed. Backfill with Argon.

References

  • Title: Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins Source: ResearchGate URL: 1

  • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: ACS Omega URL: 2

  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Organic Letters URL: 4

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC URL: 3

  • Title: Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions Source: ResearchGate URL: 5

  • Title: Cleavage Cocktails Source: Peptide.com URL: 6

Sources

Troubleshooting

Aniline Synthesis Technical Support Center: Solvent &amp; Temperature Optimization

Welcome to the Technical Support Center for Aniline Synthesis. For drug development professionals and synthetic chemists, the catalytic reduction of nitroarenes to anilines is a foundational transformation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline Synthesis. For drug development professionals and synthetic chemists, the catalytic reduction of nitroarenes to anilines is a foundational transformation. However, achieving high chemoselectivity—avoiding condensation byproducts, over-reduction, and protodehalogenation—requires precise control over reaction thermodynamics and interfacial kinetics.

This guide provides deep-dive troubleshooting, mechanistic explanations, and self-validating protocols to help you optimize solvent and temperature parameters for your specific substrate.

Mechanistic Overview: The Causality of Side Reactions

To troubleshoot effectively, we must first understand the reaction pathway. The reduction of a nitroarene to an aniline proceeds via the Haber mechanism, passing through nitrosoarene and arylhydroxylamine intermediates.

Temperature and solvent choices directly dictate the fate of these intermediates. High temperatures can provide the activation energy required for bimolecular condensation (yielding azoxy/azo byproducts) or arene ring saturation (yielding cyclohexylamines)[1][2].

Pathway NB Nitroarene (Starting Material) NSB Nitrosoarene (Intermediate) NB->NSB +H2 PHA Arylhydroxylamine (Intermediate) NSB->PHA +H2 AZO Azoxy/Azo Byproducts (Condensation) NSB->AZO High Temp / Base AN Aniline (Target Product) PHA->AN +H2 (Rate-Limiting) PHA->AZO High Temp / Base CHA Cyclohexylamines (Over-reduction) AN->CHA Temp >100°C Excess H2

Caption: Nitroarene reduction pathway and temperature-dependent side reactions.

Troubleshooting Guide & FAQs

Troubleshooting Start Analyze Impurity Profile Condensation Azoxy/Azo Formation? Start->Condensation OverRed Ring Hydrogenation? Condensation->OverRed No Act1 Increase H2 Mass Transfer Lower Temp (<80°C) Condensation->Act1 Yes Dehalo Dehalogenation? OverRed->Dehalo No Act2 Reduce Residence Time Decrease Temp OverRed->Act2 Yes Act3 Switch to Pt/Ni Catalyst Maintain Room Temp Dehalo->Act3 Yes

Caption: Decision tree for troubleshooting aniline synthesis byproduct formation.

Q1: Why am I seeing a high concentration of azoxybenzene and azobenzene in my product mixture?

A1: These side products arise from the bimolecular condensation of the intermediate species (nitrosobenzene and phenylhydroxylamine)[1].

  • The Causality: Condensation is favored when intermediates accumulate. This accumulation happens when the final reduction step (phenylhydroxylamine to aniline) is starved of hydrogen or when elevated temperatures accelerate the condensation kinetics over the hydrogenation kinetics.

  • The Fix: Lower the reaction temperature to suppress the condensation activation energy. Simultaneously, increase agitation or hydrogen pressure to ensure a consistent supply of hydrogen at the catalyst surface, driving the intermediates rapidly to the final aniline product.

Q2: I switched from vapor-phase to liquid-phase hydrogenation using a Pt/SiO₂ catalyst, and my yield plummeted. Why?

A2: This is a classic adsorption-dependent solvent effect.

  • The Causality: The state of water (vapor vs. liquid) interacts differently with specific metals. On a Platinum (Pt) surface, nitrobenzene favors a parallel adsorption configuration where the hydrophobic phenyl ring must interact with the metal. Liquid water creates a barrier that limits this hydrophobic access, severely inhibiting the reaction rate[3].

  • The Fix: If you must use a liquid aqueous solvent, switch to a Nickel (Ni) catalyst. Oxophilic Ni prefers a vertical adsorption geometry (bonding directly through the nitro group), meaning liquid water does not competitively inhibit the substrate's access to the catalyst[3].

Q3: My substrate contains a halogen (e.g., chloronitrobenzene). How do I prevent protodehalogenation during reduction?

A3: Dehalogenation is highly temperature-dependent and catalyst-dependent.

  • The Causality: The C-X (carbon-halogen) bond undergoes oxidative addition to metals like Palladium (Pd) at elevated temperatures. The activation energy for C-X cleavage is higher than that for N-O reduction.

  • The Fix: Maintain the reaction temperature strictly between room temperature and 80 °C[4]. At these lower temperatures, you provide enough thermal energy to reduce the nitro group but not enough to clear the activation barrier for C-X bond cleavage. Alternatively, switch to a milder catalyst or transfer hydrogenation conditions (e.g., hydrazine hydrate with Pd/C at controlled temperatures)[4].

Q4: I am scaling up and need to run the reaction at >100 °C for heat recovery, but I am getting over-hydrogenated products (dicyclohexylamine). What are my options?

A4: Operating at elevated temperatures (>100 °C) inherently compromises aniline selectivity by providing the energy required to saturate the aromatic ring[2].

  • The Causality: High temperatures coupled with high catalyst loading lead to excessive residence times of the aniline product on the active metal sites, promoting further reduction.

  • The Fix: You must tightly control the Weight Hourly Space Velocity (WHSV). Use a low-loading catalyst (e.g., 0.3 wt % Pd/Al₂O₃ instead of 5 wt %) to minimize the residence time of the formed aniline on the catalyst surface, creating a "volcano" optimization curve that maximizes aniline selectivity while preventing over-reduction[2].

Quantitative Data Summary: Solvent & Temperature Effects

The following table summarizes the causal relationships between reaction conditions, catalyst choice, and observed outcomes based on empirical data.

ParameterCatalyst SystemObservation / EffectMechanistic Rationale
Liquid H₂O Solvent Pt/SiO₂Severe rate inhibitionHydrophobic phenyl ring access is blocked by the liquid water layer[3].
Liquid H₂O Solvent Ni/SiO₂Rate promotionOxophilic Ni prefers vertical nitro adsorption; no competitive inhibition[3].
Temp > 100 °C Pd/Al₂O₃High DICHA (over-reduction)Elevated thermal energy overcomes the activation barrier for arene saturation[2].
Temp > 100 °C Pd/C (Halogenated)ProtodehalogenationC-X bond cleavage activation energy is reached; Pd inserts into the C-X bond[4].
Temp < 80 °C Pd/C (Halogenated)High chemoselectivitySufficient energy for N-O reduction, but insufficient for C-X cleavage[4].

Self-Validating Experimental Protocol: Liquid-Phase Catalytic Hydrogenation

This protocol is designed for the chemoselective reduction of functionalized nitroarenes. It incorporates built-in validation checkpoints to ensure the thermodynamics and mass transfer are optimized before proceeding to workup.

Materials:

  • Nitroarene substrate (1.0 equiv)

  • Catalyst: 5% Pd/C (for standard) or 5% Pt/C / Ni/SiO₂ (depending on solvent/halogen presence)

  • Solvent: Methanol or Ethanol (anhydrous preferred unless using Ni)

  • Hydrogen gas (Balloon or Parr reactor)

Step-by-Step Methodology:

  • Catalyst Wetting & Loading:

    • Action: Add the catalyst (1-5 mol% metal basis) to the reaction vessel. Carefully wet the catalyst with a small amount of the chosen solvent under an inert atmosphere (N₂ or Ar) to prevent auto-ignition.

    • Validation Checkpoint 1: If the solvent bubbles violently or smokes upon addition, oxygen was not properly purged. Abort, clean, and re-purge the vessel.

  • Substrate Addition:

    • Action: Dissolve the nitroarene in the remaining solvent and add it to the vessel.

  • Purging & Pressurization:

    • Action: Seal the vessel. Purge the headspace with N₂ three times, followed by H₂ three times. Pressurize the vessel with H₂ (typically 1-5 atm depending on the setup).

  • Temperature Control & Reaction Monitoring:

    • Action: Set the temperature. For halogenated substrates, strictly maintain 25 °C - 60 °C . For standard substrates, 60 °C - 80 °C is optimal. Begin vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

    • Validation Checkpoint 2 (1-Hour Mark): Sample the reaction and run a TLC or rapid HPLC.

      • Symptom A: If a bright yellow/orange intermediate is visible but starting material is gone, you have accumulated nitroso/azo intermediates. Correction: Increase stirring speed or H₂ pressure immediately; do not raise the temperature.

      • Symptom B: If starting material remains but no intermediates are seen, the catalyst may be poisoned or the temperature is too low.

  • Workup & Mass Balance Validation:

    • Action: Once complete conversion to aniline is confirmed, vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess solvent. Concentrate the filtrate under reduced pressure.

    • Validation Checkpoint 3: Calculate the crude mass balance. A mass balance >100% indicates incomplete solvent removal or oxidation (aniline darkening). A mass balance <85% alongside a complex NMR baseline indicates volatile over-reduction products (cyclohexylamines) were formed and lost during concentration.

References

  • National Center for Biotechnology Information (PMC). "Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures".[Link]

  • American Chemical Society (ACS Publications). "Adsorption-Dependent H₂O Effect for Nitrobenzene Hydrogenation to Aniline over Pt and Ni Catalysts".[Link]

  • National Center for Biotechnology Information (PMC). "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C".[Link]

Sources

Optimization

Section 1: Frequently Asked Questions (Troubleshooting)

Technical Support Center: Advanced Troubleshooting for the Purification of Substituted Anilines Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers st...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for the Purification of Substituted Anilines

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of substituted anilines. The core of the issue lies in the dual nature of the aniline moiety: it is both a basic amine and an electron-rich aromatic system. This combination makes these compounds highly susceptible to single-electron oxidation and prone to severe tailing on standard chromatographic stationary phases. This guide provides field-proven, self-validating protocols to overcome these specific bottlenecks.

Q1: My substituted aniline turns dark brown or black during concentration and storage. How do I prevent this degradation? A: The darkening is a visual indicator of oxidative degradation. The electron-rich aromatic ring of the aniline is easily oxidized by atmospheric oxygen, forming radical cations that 1[1]. Causality & Solution: To prevent this, oxygen must be rigorously excluded.2 (nitrogen or argon) for 15–20 minutes prior to use[2]. During solvent removal, ensure your rotary evaporator is backfilled with inert gas. If distillation is required, strictly utilize vacuum distillation to lower the boiling point, thereby mitigating thermal decomposition[1].

Q2: During silica gel chromatography, my aniline streaks entirely down the column (Rf tailing), resulting in poor separation and low yield. Why does this happen, and how can I fix it? A: Standard silica gel is fundamentally acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom of the substituted aniline forms strong, non-covalent hydrogen bonds with these silanols, and can even become fully protonated. This disrupts the equilibrium between the stationary and mobile phases, causing severe peak tailing. Causality & Solution: You must deactivate the acidic sites on the silica gel. Adding a basic modifier—3—to your mobile phase resolves this[3]. The TEA acts as a sacrificial base,4 and allowing your target aniline to elute as a tight, symmetrical band[4].

Q3: I am using an acid-base extraction to separate my aniline from neutral impurities, but I am losing my product in the organic layer during the acid wash. What is going wrong? A: Acid-base extraction relies on protonating the basic amine with an acid to form a 5, leaving neutral impurities in the organic phase[5]. However, if your substituted aniline contains highly lipophilic or electron-withdrawing groups (e.g., multiple halogens or bulky alkyl chains), the basicity of the amine decreases, and the lipophilicity of the resulting salt increases. Causality & Solution: A standard 1M HCl wash may not be sufficient to drive the equilibrium toward the aqueous phase. You must ensure the aqueous layer is strongly acidic (pH < 2). Furthermore, perform multiple sequential extractions rather than a single large-volume wash to ensure complete phase transfer of the protonated aniline[1].

Section 2: Quantitative Data Summary

Table 1: Expected Purity and Yield Parameters for Aniline Purification Techniques

Purification MethodOptimal ApplicationTypical Yield (%)Purity Achieved (%)Key Additive / Condition
Vacuum Distillation Low MW, volatile liquid anilines80–95%>98%High vacuum, inert atmosphere
Acid-Base Extraction Separation from neutral/acidic byproducts75–90%90–95%1M HCl (aq) / 3M NaOH (aq)
Silica Gel Chromatography Complex mixtures, isomer separation70–85%>99%0.1% – 1.0% Triethylamine (TEA)
Recrystallization Solid anilines, final polishing60–85%>99%Alcohol/Hexane solvent systems

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Precision Acid-Base Extraction of Anilines This protocol is designed as a self-validating system: the physical phase changes (dissolution and precipitation) serve as built-in checkpoints for success.

  • Initial Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction (Protonation): Add 1M HCl to the organic solution in a separatory funnel. Causality: The acid protonates the aniline, converting it into a water-soluble anilinium hydrochloride salt[1]. Extract and collect the lower aqueous layer (if using dichloromethane). Repeat this step twice to ensure complete transfer.

  • Organic Wash: Wash the combined acidic aqueous layers with a small volume of fresh organic solvent. Causality: This mechanically removes any trace neutral or acidic impurities that may have carried over. Discard this organic wash.

  • Basification (Liberation): Cool the aqueous layer in an ice bath to 0 °C. Slowly add 3M NaOH dropwise until the solution reaches a pH > 10. Causality & Validation: The strong base deprotonates the anilinium salt, liberating the free aniline[5]. A successful basification is validated by the aqueous layer becoming visibly cloudy as the insoluble free base precipitates or forms an oil emulsion.

  • Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., ethyl acetate) three times. Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified substituted aniline[1].

Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography

  • Solvent Preparation: Prepare your desired mobile phase (e.g., a gradient of Hexane/Ethyl Acetate) and add 1% v/v Triethylamine (TEA)[4].

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Causality & Validation: Pre-conditioning the column allows the TEA to cap the active silanol sites before the sample is introduced[3]. This is validated during elution: a successfully deactivated column will yield the aniline in a concentrated, narrow band of fractions rather than streaking across many tubes.

  • Sample Loading: Dissolve the crude aniline in a minimal amount of the mobile phase. Load it carefully onto the flat bed of the silica gel.

  • Elution: Elute the column and collect fractions. Monitor via TLC (also run in a TEA-spiked solvent).

  • Post-Processing: Combine the pure fractions and concentrate via rotary evaporation. Trace amounts of TEA can be removed by placing the flask under high vacuum for 2–4 hours.

Section 4: Purification Workflow Visualization

AnilinePurification Start Crude Substituted Aniline Decision1 Physical State of Crude? Start->Decision1 Liquid Liquid / Oil Decision1->Liquid Low MW / Oil Solid Solid Decision1->Solid High MW / Crystalline VacDist Vacuum Distillation (Inert Gas Purge) Liquid->VacDist Volatile AcidBase Acid-Base Extraction (1M HCl then 3M NaOH) Liquid->AcidBase Non-volatile Solid->AcidBase Neutral/Acidic Impurities Recryst Recrystallization (Alcohol/Hydrocarbon) Solid->Recryst Minor Isomeric Impurities Pure Pure Substituted Aniline VacDist->Pure Chromatography Silica Gel Chromatography (Add 1% TEA) AcidBase->Chromatography Further Polishing Needed Chromatography->Pure Recryst->Pure

Caption: Decision tree workflow for selecting the optimal purification strategy for substituted anilines.

Sources

Troubleshooting

Part 1: The Causality of Color in Aniline Derivatives

Welcome to the Technical Support Center for Aniline Purification. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity, colorless aniline and its deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline Purification. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity, colorless aniline and its derivatives for sensitive chemical syntheses and assays.

Below, we detail the mechanistic causes of aniline discoloration, provide a troubleshooting FAQ, outline a decision matrix for purification, and supply self-validating experimental protocols.

Freshly distilled aniline is a colorless, oily liquid. However, upon exposure to light, air, and trace metals, it rapidly degrades, turning yellow, brown, or even deep red[1]. This discoloration is not merely an aesthetic issue; it indicates the presence of reactive impurities that can poison catalysts, skew analytical results, and induce side reactions in drug synthesis.

The Mechanism of Discoloration:

  • Aerial Oxidation: The electron-rich nitrogen atom in aniline is highly susceptible to oxidation. Oxygen in the air, often catalyzed by UV light or trace transition metals, initiates a radical cascade that forms highly conjugated, quinoid-like structures and polyaniline oligomers[2]. These extended π -systems absorb visible light, resulting in intense coloration.

  • Sulfur Contamination: Depending on the synthetic route (e.g., reduction of nitrobenzene using specific catalysts), trace sulfur compounds may remain. These impurities not only contribute to color but also act as potent catalyst poisons in downstream cross-coupling reactions[3].

  • Azo Byproducts: If the aniline was derived from the reduction of azo dyes, incomplete cleavage of the −N=N− bond leaves highly colored azo intermediates in the matrix[4].

Part 2: Troubleshooting FAQs

Q1: My freshly distilled aniline turns brown within days, even when sealed. How can I prevent this auto-oxidation? Causality & Solution: Standard distillation removes existing impurities but does not protect against future oxidation. To prevent this, distillation must be performed over a reducing agent. Adding activated zinc dust to the distillation flask acts as an in-situ scavenger[5]. The zinc preferentially oxidizes, protecting the aniline vapor and reducing any newly formed quinoid species back to colorless amines. Post-distillation, the product must be stored in amber vials (to prevent UV degradation) over KOH pellets to maintain a basic, anhydrous environment[1].

Q2: I am observing persistent yellow/green tints in my aniline, and my downstream palladium-catalyzed reactions are failing. What is the contaminant? Causality & Solution: This specific color profile, combined with catalyst poisoning, strongly suggests the presence of sulfur-containing impurities[3]. Because these impurities often have boiling points nearly identical to aniline, simple distillation fails. You must chemically sequester them prior to distillation. Treating the crude aniline with stannous chloride ( SnCl2​ ) selectively coordinates and precipitates these sulfur compounds, allowing the pure aniline to be distilled away from the heavy metal complex[3].

Q3: I am working with a solid aniline salt (e.g., aniline hydrochloride) that has turned dark green/black. I cannot distill a solid. How do I decolorize it? Causality & Solution: Solid derivatives cannot be purified by distillation without risking thermal decomposition. The dark color is caused by high-molecular-weight, conjugated polymeric oxidation products. Because these polymers are highly hydrophobic and possess large surface areas, they have a massive affinity for activated carbon (charcoal)[5]. Dissolving the salt in a polar solvent (like water or ethanol) and boiling it with activated carbon allows the porous carbon matrix to selectively adsorb the large colored polymers via π−π stacking, leaving the smaller aniline molecules in solution[6].

Q4: My aniline was extracted from a dye degradation study and retains a stubborn red tint. Standard distillation isn't clearing it. What should I do? Causality & Solution: The red tint is likely unreacted azo dye (e.g., Sudan I) rather than standard oxidation[4]. Azo compounds can co-distill or sublime. You must chemically cleave the chromophore. Treat the mixture with an aqueous solution of sodium dithionite ( Na2​S2​O4​ ) at pH 8. Sodium dithionite is a powerful reducing agent that specifically attacks and cleaves the −N=N− azo bond, reducing the colored contaminant into easily separable, colorless aromatic amines[4].

Part 3: Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy for your specific aniline compound.

G Start Crude/Colored Aniline Compound CheckState Is the compound a liquid or solid at RT? Start->CheckState Liquid Liquid Base (e.g., Aniline, N,N-DMA) CheckState->Liquid Liquid Solid Solid Salt/Derivative (e.g., Aniline HCl) CheckState->Solid Solid CheckSulfur Are sulfur impurities suspected? Liquid->CheckSulfur Carbon Activated Carbon Treatment & Recrystallization Solid->Carbon SnCl2 Stannous Chloride Treatment CheckSulfur->SnCl2 Yes Distillation Zinc Dust Vacuum Distillation CheckSulfur->Distillation No SnCl2->Distillation Proceed to

Decision matrix for selecting the appropriate aniline decolorization and purification workflow.

Part 4: Quantitative Comparison of Purification Methods

Purification TechniqueTarget ImpuritiesPhase ApplicabilityMechanism of ActionTypical Recovery
Zinc Dust Distillation Oxidation products, quinonesLiquids (Free bases)In-situ reduction of oxidized species; prevents aerial oxidation during heating[5].85 - 90%
SnCl2​ Treatment Sulfur-containing compoundsLiquids (Free bases)Chemical sequestration; forms non-volatile coordination complexes with sulfur[3].80 - 85%
Activated Carbon Polymeric colored speciesSolids (Salts, derivatives)Physical adsorption; traps large conjugated π -systems in porous carbon matrix[6].75 - 85%
Sodium Dithionite Unreacted azo dyesAqueous mixturesChemical cleavage; reduces −N=N− bonds to primary amines at pH 8[4].60 - 88%

Part 5: Standardized Experimental Protocols

These protocols are designed as self-validating systems. The success of each step can be visually confirmed by the elimination of the target chromophore.

Protocol A: Zinc Dust Vacuum Distillation (For Liquid Anilines)

Use this for general decolorization of liquid aniline and its alkylated derivatives (e.g., N,N-dimethylaniline).

  • Desiccation: Place the crude, colored aniline in an Erlenmeyer flask. Add solid KOH pellets (approx. 5% w/v) and allow it to sit sealed overnight to remove water[3]. Validation: The liquid should appear less viscous and free of aqueous emulsions.

  • Preparation: Decant the dried aniline into a clean, dry round-bottom distillation flask equipped with a magnetic stir bar.

  • Reduction Loading: Add 2-3% (w/w) activated zinc dust to the flask[5].

  • Apparatus Assembly: Assemble a short-path vacuum distillation setup. Ensure the receiving flask is amber-coated or wrapped in aluminum foil to protect the distillate from UV light[2].

  • Distillation: Apply vacuum (e.g., 20 mmHg) to lower the boiling point and prevent thermal cracking[3]. Slowly heat the mixture. The zinc dust will suppress oxidation.

  • Collection & Storage: Collect the main fraction. Validation: The distillate must be a perfectly clear, colorless oil. Store immediately over freshly prepared BaO or KOH pellets under an inert argon atmosphere[3].

Protocol B: Activated Carbon Decolorization (For Solid Aniline Derivatives)

Use this for heat-sensitive solids like aniline hydrochloride or nitroanilines.

  • Dissolution: Dissolve the discolored solid aniline derivative in a minimum volume of a suitable hot solvent (e.g., water for hydrochloride salts, ethanol for nitroanilines)[6].

  • Adsorption: Add 5-10% (w/w) activated carbon (charcoal) to the hot solution[5].

  • Thermal Agitation: Heat the mixture to a gentle reflux for 15-20 minutes with continuous stirring. This kinetic energy ensures maximum interaction between the colored polymeric impurities and the carbon's porous surface[6].

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel containing a tightly packed Celite pad. Validation: The filtrate passing through the Celite must be completely transparent and free of the initial dark tint.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Isolation: Filter the purified crystals under vacuum and wash with a minimal amount of ice-cold solvent to remove any residual mother liquor. Dry under vacuum.

References

  • Purification of Aniline - LookChem (Chempedia).
  • Technical Support Center: HPLC Purification of Aniline Mustard Derivatives - BenchChem.
  • Technical Support Center: Purification of Crude N,N-Dimethyl-4-(prop-2-en-1-yl)aniline - BenchChem.
  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS - Analis.com.my.
  • Method for preparing aniline-2-sulfonic acid (CN105481735A) - Google Patents.

Sources

Optimization

Technical Support Center: Managing Side Reactions in the Acylation of Anilines

Welcome to the technical support center for managing side reactions in the acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing side reactions in the acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of anilines?

A1: The most prevalent side reactions include:

  • N,N-Diacylation: The introduction of a second acyl group onto the nitrogen atom, particularly with unhindered anilines and highly reactive acylating agents.

  • O-Acylation: If the aniline substrate contains a hydroxyl group (e.g., aminophenols), the acylating agent can react at the oxygen atom, leading to ester formation.[1]

  • Ring Acylation (Friedel-Crafts Reaction): Under certain conditions, particularly with Lewis acid catalysts, the acyl group can be introduced directly onto the aromatic ring. However, this is often inhibited because the aniline's amino group complexes with the Lewis acid, deactivating the ring.[2][3]

  • Hydrolysis of Acylating Agent: Acyl halides and anhydrides are moisture-sensitive and can be hydrolyzed, which consumes the reagent.[4]

  • Polymerization/Decomposition: Highly reactive anilines or harsh reaction conditions can sometimes lead to the formation of polymeric tars and other decomposition byproducts.[5]

Q2: Why does my Friedel-Crafts acylation of aniline fail, and how can I achieve ring acylation?

A2: Direct Friedel-Crafts acylation of aniline fails because the basic amino group (-NH₂) reacts with the Lewis acid catalyst (e.g., AlCl₃).[2] This acid-base reaction forms a deactivated salt, where the positively charged nitrogen withdraws electron density from the aromatic ring, halting the required electrophilic aromatic substitution.[2][6]

To achieve successful ring acylation, you must first "protect" the amino group by converting it into a less basic amide, typically acetanilide.[3][7] The general workflow is:

  • Protection: React aniline with acetic anhydride to form acetanilide.

  • Friedel-Crafts Acylation: Perform the acylation on the acetanilide. The acetamido group is still an ortho-, para-director but is significantly less basic and won't deactivate the catalyst.[5]

  • Deprotection: Hydrolyze the amide group under acidic or basic conditions to reveal the free amino group on the acylated ring.[2]

Q3: How do the electronic properties of substituents on the aniline ring affect acylation?

A3: The electronic nature of substituents significantly impacts the nucleophilicity of the aniline's nitrogen atom.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the electron density on the nitrogen, making the aniline more nucleophilic and generally accelerating the rate of N-acylation.[8]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -Cl decrease the nitrogen's electron density, making the aniline less nucleophilic.[8] These deactivated anilines often require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive acylating agents) to achieve complete conversion.[9]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter in the lab, providing explanations for the underlying causes and actionable solutions.

Problem 1: Significant formation of an N,N-diacylated byproduct.

  • Q: My TLC/LC-MS analysis shows a major byproduct corresponding to the diacylated aniline. What causes this and how can I favor mono-acylation?

    • A: Cause & Mechanism: Diacylation occurs when the initially formed mono-acylated product (the amide) is deprotonated by a sufficiently strong base, forming an amidate anion. This anion then acts as a nucleophile, attacking a second molecule of the acylating agent.[9] This side reaction is favored by:

      • A large excess of a highly reactive acylating agent (e.g., acyl chloride).

      • The use of a strong base (e.g., Et₃N, K₂CO₃) that can easily deprotonate the amide product.[9]

      • High reaction temperatures.

    • A: Solutions & Strategies:

      • Control Stoichiometry: Use a precise stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent.[10] Slow, dropwise addition can prevent a localized high concentration.

      • Select a Weaker Base: Switch from a strong base like triethylamine to a weaker base like pyridine. Pyridine can catalyze the reaction and scavenge the acid byproduct (e.g., HCl) but is generally not strong enough to deprotonate the amide product efficiently.[9]

      • Use a Biphasic System (Schotten-Baumann Conditions): Performing the reaction in a two-phase system, such as dichloromethane and an aqueous sodium hydroxide solution, can be highly effective.[11][12] The amine and acyl chloride react in the organic phase, while the aqueous base neutralizes the acid byproduct, minimizing side reactions.[13]

      • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can often reduce the rate of the second acylation more than the first, improving selectivity.

Problem 2: Competing O-acylation in aminophenol substrates.

  • Q: I am trying to N-acylate 4-aminophenol, but I am getting a significant amount of the O-acylated ester product. How can I improve N-selectivity?

    • A: Cause & Mechanism: Both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic. The selectivity of acylation depends heavily on reaction conditions, particularly pH. The amino group is generally more nucleophilic than the hydroxyl group.[14] However, under acidic conditions, the amino group can be protonated to form a non-nucleophilic ammonium salt (-NH₃⁺), allowing the hydroxyl group to react preferentially. Conversely, under basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide (-O⁻), which can also lead to O-acylation. The mantra is often: "acidity favors O-acylation, while alkalinity favors N-acylation".[15]

    • A: Solutions & Strategies:

      • Control pH: For preferential N-acylation, maintain mildly basic or neutral conditions. The Schotten-Baumann reaction is often a good choice.[11]

      • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents can solvate the nucleophiles differently, altering their relative reactivity.

      • Protecting Groups: For complete control, a protection strategy is the most robust approach. Protect the hydroxyl group as a silyl ether or another suitable protecting group, perform the N-acylation, and then deprotect the hydroxyl group.[16]

Problem 3: Low or no conversion of the starting aniline.

  • Q: My reaction has stalled, and I have a high percentage of unreacted aniline even after several hours. What should I check?

    • A: Cause & Mechanism: Low conversion can be due to insufficient reactivity of the system or deactivation of the starting materials.

      • Low Reactivity: The aniline may be deactivated by electron-withdrawing groups, or the acylating agent may be insufficiently reactive (e.g., using acetic acid without a catalyst at low temperature).[17][18]

      • Reagent Deactivation: The acylating agent may have been hydrolyzed by moisture. In reactions requiring a base, the acid byproduct (e.g., HCl from an acyl chloride) can protonate the unreacted aniline, forming a salt and rendering it non-nucleophilic.[13][19]

    • A: Solutions & Strategies:

      • Verify Reagent Quality: Use anhydrous solvents and ensure the acylating agent is fresh and has not been compromised by moisture.[4]

      • Increase Reactivity:

        • Switch to a more reactive acylating agent (e.g., use an acyl chloride or anhydride instead of a carboxylic acid).

        • Increase the reaction temperature.[17]

        • For deactivated anilines, consider pre-treating with a strong base like sodium hydride (NaH) to form the highly nucleophilic anilide anion. This must be done under strictly anhydrous conditions.[10]

      • Use an External Base: Always include a base (e.g., pyridine, NaOH, or K₂CO₃) when using an acyl halide or anhydride. This neutralizes the acid byproduct, preventing the protonation and deactivation of the starting aniline.[13][19] A biphasic Schotten-Baumann setup is excellent for this purpose.[20]

Data & Reagent Selection

The choice of acylating agent, solvent, and base is critical for managing side reactions.

Table 1: Comparison of Common Acylating Agents & Conditions

Acylating AgentRelative ReactivityCommon ConditionsKey Considerations
Acyl Chloride Very HighSchotten-Baumann (aq. NaOH); Pyridine or Et₃N in aprotic solvent (DCM, THF)Highly reactive, moisture-sensitive. Prone to diacylation.[11]
Acid Anhydride HighPyridine (catalyst & base); Can be run neat or in various solvents.Less reactive than acyl chlorides, easier to handle. Acetic anhydride is common.
Carboxylic Acid LowHigh temperature (>140 °C), often neat or with a catalyst.[17][18]Least reactive. Requires forcing conditions or coupling agents (e.g., DCC, EDC). Greener but can lead to low conversion.

Key Mechanistic Pathways & Troubleshooting Workflows

Visualizing the reaction pathways and decision-making processes can aid in experimental design and troubleshooting.

AcylationPathways cluster_reactants Reactants cluster_products Potential Products Aniline Aniline (R-NH₂) Mono Desired Product (Mono-acylated) Aniline->Mono 1. Nucleophilic Attack 2. Deprotonation AcylCl Acylating Agent (R'-COCl) AcylCl->Mono 1. Nucleophilic Attack 2. Deprotonation Di Side Product (Di-acylated) Mono->Di 1. Deprotonation (Strong Base) 2. Attack by 2nd Acyl-Cl

Caption: Desired mono-acylation vs. undesired di-acylation pathway.

TroubleshootingWorkflow start Problem Observed: Low Yield / Side Products check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Temp, Time, Base) check_reagents->check_conditions No Issue sol_reagents Solution: - Use fresh/anhydrous reagents - Adjust stoichiometry (1.1 eq acylating agent) check_reagents->sol_reagents Issue Found check_workup 3. Review Workup & Purification check_conditions->check_workup No Issue sol_conditions Solution: - Lower temperature to reduce diacylation - Switch to a weaker base (Pyridine) - Use Schotten-Baumann conditions check_conditions->sol_conditions Issue Found sol_workup Solution: - Adjust pH during extraction - Optimize chromatography check_workup->sol_workup Issue Found end Optimized Reaction check_workup->end No Issue sol_reagents->end sol_conditions->end sol_workup->end

Caption: A logical workflow for troubleshooting aniline acylation reactions.

Detailed Experimental Protocols

Protocol 1: Standard N-Acetylation of Aniline under Aqueous Conditions

This protocol is a robust method for simple anilines, effectively minimizing diacylation and other side reactions by controlling reagent addition and using a buffered system.

  • Materials:

    • Aniline (500 mg)

    • Concentrated Hydrochloric Acid (HCl, 0.45 mL)

    • Acetic Anhydride (0.6 mL)

    • Sodium Acetate (530 mg)

    • Water

    • Ice bath, Erlenmeyer flask, vacuum filtration setup

  • Procedure:

    • In a 125-mL Erlenmeyer flask, combine 500 mg of aniline with 14 mL of water.

    • Add 0.45 mL of concentrated HCl to dissolve the aniline by forming the hydrochloride salt. Swirl until a clear solution is obtained.[21]

    • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

    • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride while swirling.[21]

    • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide should form rapidly.[21]

    • Cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation.

    • Collect the crude acetanilide product by vacuum filtration, washing the solid with a small amount of cold water.[22]

    • The product can be further purified by recrystallization from a minimal amount of hot water or an ethanol/water mixture.[22]

Protocol 2: Selective N-Benzoylation using Schotten-Baumann Conditions

This classic method is ideal for acylating anilines with reactive acyl chlorides while suppressing diacylation. The biphasic system efficiently neutralizes the HCl byproduct.[11][12]

  • Materials:

    • Aniline (2.6 g, 2.5 mL)

    • 10% aqueous Sodium Hydroxide (NaOH) solution (25 mL)

    • Benzoyl Chloride (4.3 g, 3.5 mL)

    • 100 mL Erlenmeyer flask with a stopper, vacuum filtration setup

  • Procedure:

    • To a 100 mL Erlenmeyer flask, add 2.5 mL of aniline followed by 25 mL of 10% aqueous NaOH solution.[11]

    • Stopper the flask and shake vigorously to create an emulsion.

    • Add 3.5 mL of benzoyl chloride in small portions (e.g., 0.5 mL at a time). After each addition, stopper the flask and shake vigorously for about 1 minute.[11] It is crucial to manage the exothermic reaction; cool the flask in an ice bath if it becomes too warm.

    • After all the benzoyl chloride has been added, shake the flask vigorously for an additional 10-15 minutes.[11]

    • The reaction is complete when the smell of benzoyl chloride is no longer present.[11] A white solid precipitate of benzanilide will form.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate thoroughly with cold water to remove any remaining NaOH and sodium benzoate.

    • Recrystallize the crude product from boiling ethanol to obtain pure benzanilide.[11]

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Cambridge University Press. Schotten-Baumann Reaction.
  • Organic Chemistry Portal. Schotten-Baumann Conditions.
  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • BenchChem.
  • CDN. (2018). Aniline and acetic anhydride were reacted to form solid acetanilide.
  • Wikipedia. Schotten–Baumann reaction.
  • BenchChem.
  • Sciencemadness Discussion Board. (2025, September 7).
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Der Pharma Chemica. (2011).
  • BenchChem.
  • Wikipedia. Aniline.
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
  • Unknown.
  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
  • ResearchGate.
  • ijarsct. (2025, March 15).
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • ACS Publications. (2022, April 18).
  • ResearchGate. (2025, November 17).
  • Organic Chemistry Portal. (2013).
  • Sciencemadness.org. (2021, January 9).
  • ACS Publications. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions | Organic Letters.
  • Google Patents.
  • Semantic Scholar.
  • BenchChem. Technical Support Center: Friedel-Crafts Reactions of Anilines.
  • Unknown. (2020, November 2).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Filo. (2025, November 17).
  • BenchChem.
  • PMC. (2015, April 8).
  • PMC.
  • Quora. (2023, March 12).
  • New Journal of Chemistry (RSC Publishing). (2025, October 24).
  • Unknown.
  • Chemistry LibreTexts. (2021, August 16).
  • ResearchGate. (2026, February 9). (PDF)
  • ResearchGate. (PDF)
  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Controlling Stoichiometry in Nucleophilic Aromatic Substitution (SNAr)

Welcome to the SNAr Technical Support Center. When dealing with poly-electrophilic scaffolds such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT), dichloropyrimidines, or polyfluorinated benzenes, controlling...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SNAr Technical Support Center. When dealing with poly-electrophilic scaffolds such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT), dichloropyrimidines, or polyfluorinated benzenes, controlling the exact stoichiometry of substitution is a critical challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve precise mono-, di-, or tri-substitution.

SNAr Stoichiometric Control Logic

SNAr_Stoichiometry Start Poly-electrophilic Arene (e.g., Cyanuric Chloride) Target Target Substitution Level? Start->Target Mono Mono-substitution Target->Mono 1st LG Di Di-substitution Target->Di 2nd LG Tri Tri-substitution Target->Tri 3rd LG CondMono Temp: 0 °C Equiv: 1.0 eq Base: NaHCO3 / DIPEA Mono->CondMono CondDi Temp: 25-50 °C Equiv: 2.0 - 2.2 eq Base: K2CO3 Di->CondDi CondTri Temp: 80-120 °C Equiv: >3.0 eq Base: NaOH / Cs2CO3 Tri->CondTri CondMono->Di Heating + Nuc CondDi->Tri Reflux + Nuc

Logical workflow for controlling sequential SNAr stoichiometry via temperature and equivalents.

Core Principles of SNAr Stoichiometric Control

The ability to control stoichiometry in poly-halogenated arenes relies on the electronic changes that occur after each substitution event. The first halogen is highly reactive due to the strong electron-withdrawing nature of the adjacent heteroatoms and halogens (σ-bond electron withdrawal).

Once a nucleophile (e.g., an aliphatic amine or alkoxide) replaces the first leaving group, the newly added heteroatom typically donates electron density into the aromatic ring via its π-orbital (resonance donation). This electron donation significantly deactivates the ring, raising the activation energy required for the Meisenheimer complex to form during subsequent substitutions . Consequently, each successive substitution requires harsher conditions (higher temperatures and stronger bases).

Troubleshooting Guides & FAQs

Q1: I am targeting a mono-substituted cyanuric chloride derivative, but my LC-MS shows 20-30% di-substituted byproduct. How do I prevent over-substitution?

  • Causality: The first SNAr addition is highly exothermic. In batch reactors, poor mixing and inadequate heat dissipation lead to local hotspots and concentration gradients. In these localized zones, the mono-substituted product reacts with excess nucleophile before the rest of the starting material can undergo the first substitution.

  • Solution:

    • Strict Temperature Control: Maintain the internal reaction temperature strictly between -5 °C and 0 °C.

    • Addition Rate: Add the nucleophile dropwise over 1-2 hours using a syringe pump to prevent localized excess.

    • Flow Chemistry: Transition to a continuous flow setup. Rapid mixing and precise residence times in microreactors ensure stoichiometry is strictly maintained at the molecular level, preventing over-reaction .

Q2: My second SNAr step on a dichloropyrimidine scaffold is stalling at 50% conversion. Adding more nucleophile isn't helping. What is wrong?

  • Causality: The first nucleophile has deactivated the ring via nitrogen lone-pair resonance (π-donation), making the second carbon-halogen bond much less electrophilic.

  • Solution:

    • Solvent Switch: Change from a protic or non-polar solvent to a strongly polar aprotic solvent (e.g., DMSO, DMF, or NMP). These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and highly reactive .

    • Thermal Activation: Increase the reaction temperature to 50–80 °C to overcome the higher activation energy barrier.

    • Base Selection: Pre-deprotonate weak nucleophiles with a stronger base (e.g., NaH, KHMDS) to generate a more potent anionic species.

Q3: I am getting hydrolysis byproducts (hydroxy-triazines) instead of my desired amine substitution. How do I fix this?

  • Causality: Poly-electrophilic scaffolds are highly sensitive to moisture. If water is present, especially alongside hydroxide-forming inorganic bases (like NaOH or K₂CO₃), the hydroxide ion acts as a highly competitive nucleophile, leading to rapid hydrolysis.

  • Solution: Use strictly anhydrous solvents. Replace inorganic carbonate bases with non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) .

Quantitative Data: Stepwise Substitution Parameters

Data representative of cyanuric chloride (TCT) functionalization. Variations may occur based on the specific nucleophile's steric bulk and basicity.

Substitution LevelActive ElectrophileTemperature RangeNucleophile EquivalentsTypical BaseReaction Time
Mono-substitution 2,4,6-trichloro-arene-5 °C to 5 °C1.00 - 1.05 eqNaHCO₃, DIPEA1 - 2 hours
Di-substitution 2,4-dichloro-arene25 °C to 50 °C2.00 - 2.20 eqK₂CO₃, NMM4 - 12 hours
Tri-substitution 2-chloro-arene80 °C to 120 °C> 3.00 eqNaOH, Cs₂CO₃12 - 24 hours

Validated Experimental Protocols

Protocol A: Batch Synthesis of Mono-substituted 2,4-Dichloro-1,3,5-triazine

Self-Validating System: The strict temperature limit (0 °C) and precise equivalents prevent the thermal activation energy threshold for di-substitution from being crossed.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in an ice-brine bath. Insert an internal temperature probe and cool the solution to strictly 0 °C.

  • Nucleophile Addition: Prepare a separate solution containing the target nucleophile (1.0 eq) and DIPEA (1.1 eq) in anhydrous THF. Add this solution dropwise via a syringe pump over 60 minutes. Critical: Ensure the internal temperature does not exceed 5 °C during addition.

  • Monitoring: Stir for an additional 1 hour at 0 °C. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The mass spectrum should validate >95% conversion to the mono-substituted mass with <5% di-substituted byproduct.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation.

Protocol B: Telescoped Continuous Flow SNAr for Reactive Intermediates

Self-Validating System: Precise residence times in the flow microreactor ensure that the intermediate is consumed exactly as it is generated, completely eliminating local concentration gradients.

  • Feed Preparation:

    • Feed A: Prepare a 0.5 M solution of the poly-electrophilic arene in anhydrous 1,4-dioxane.

    • Feed B: Prepare a solution containing 0.5 M nucleophile and 0.6 M N-methylmorpholine (NMM) in 1,4-dioxane.

  • Reactor Priming: Flush a perfluoroalkoxy (PFA) coil microreactor (e.g., 10 mL volume) with anhydrous 1,4-dioxane at the target reaction temperature (e.g., 25 °C for di-substitution control).

  • Execution: Pump Feed A and Feed B simultaneously at 0.5 mL/min using dual HPLC pumps into a PEEK T-mixer. The combined flow rate of 1.0 mL/min yields a strict residence time of 10 minutes in the 10 mL reactor.

  • Steady-State Collection: Discard the first 2 reactor volumes (20 mL) to ensure steady-state equilibrium has been reached. Collect the subsequent output stream directly into a reservoir containing a quenching buffer, or route it directly into a second T-mixer for a telescoped secondary SNAr reaction.

References

  • Title: Multifunctional Homopolymers: Postpolymerization Modification via Sequential Nucleophilic Aromatic Substitution Source: ACS Publications (Macromolecules) URL: [Link]

  • Title: Kinetic modeling of multi-step transformations using sequential dynamic flow experiments Source: Reaction Chemistry & Engineering (RSC) URL: [Link]

  • Title: Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification Source: DSpace@MIT (Angewandte Chemie) URL: [Link]

Optimization

Technical Support Center: Mobile Phase Optimization for Aniline Separation in HPLC

Welcome to the Technical Support Center for the chromatographic analysis of aniline and primary aromatic amines. Aniline (pKa ~4.6) is a polar, weakly basic aromatic amine that notoriously challenges high-performance liq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of aniline and primary aromatic amines. Aniline (pKa ~4.6) is a polar, weakly basic aromatic amine that notoriously challenges high-performance liquid chromatography (HPLC) systems. The most frequent issues—severe peak tailing, retention time drift, and poor resolution—are rarely due to the analyte itself, but rather its complex secondary interactions with the stationary phase and mobile phase environment[1].

This guide provides researchers and drug development professionals with a causality-driven troubleshooting framework, mechanistic FAQs, and self-validating protocols to achieve robust, reproducible aniline separations.

Diagnostic Workflow: Root Cause Analysis of Peak Distortion

Before altering your mobile phase chemistry, you must isolate whether peak distortion is a chemical phenomenon (mobile phase mismatch) or a physical hardware failure. The decision tree below outlines the standard diagnostic logic[2][3].

G Start Aniline Peak Tailing Observed TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral Dec1 Does neutral marker tail? TestNeutral->Dec1 Phys Physical Issue: Void Volume / Fittings Dec1->Phys Yes Chem Chemical Issue: Silanol Interactions Dec1->Chem No FixPhys Inspect Tubing & Replace Column Phys->FixPhys Dec2 Can method tolerate pH < 3? Chem->Dec2 LowPH Adjust pH to 2.5-3.0 (Protonate Silanols) Dec2->LowPH Yes NeutralPH Add TEA / Use End-capped Column Dec2->NeutralPH No Success Symmetrical Peak (Tf < 1.2) LowPH->Success NeutralPH->Success

Diagnostic workflow for resolving aniline peak tailing in HPLC.

Mechanistic FAQs: The "Why" Behind the Chromatography

Q1: Why does aniline exhibit severe peak tailing on standard C18 columns, and how does mobile phase pH dictate this? A1: Peak tailing for basic compounds like aniline is primarily caused by secondary ion-exchange interactions with residual silanol groups (Si-OH) on the silica-based stationary phase. Silanols typically have a pKa between 3.5 and 4.5. If your mobile phase is at a neutral pH (e.g., pH 6.0 - 7.0), these silanols deprotonate and become negatively charged (Si-O⁻). Simultaneously, aniline (pKa ~4.6) may still exist partially in its protonated, positively charged state. The electrostatic attraction between the protonated aniline and the anionic silanols creates a secondary retention mechanism that causes the latter half of the peak to drag, resulting in a high Tailing Factor (Tf > 1.2).

Q2: How do I definitively distinguish between column degradation (physical) and mobile phase mismatch (chemical) as the cause of poor resolution? A2: You must inject a neutral compound (e.g., toluene or uracil) that cannot undergo acid-base interactions[2]. If the neutral compound exhibits a symmetrical peak while the aniline peak tails, the issue is strictly chemical (acid-base interaction with the column). If the neutral compound also tails or fronts, you have a physical problem, such as a void volume at the head of the column, a blocked frit, or excessive extra-column volume in your tubing[2][3].

Q3: When should I use a mobile phase additive like triethylamine (TEA), and what is the underlying mechanism? A3: You should use a competing base like TEA when your specific application requires a neutral pH, making it impossible to suppress silanol ionization via acidification. TEA is a strong base. When added to the mobile phase (typically at 0.1% to 0.5% v/v), it exists in vast molar excess compared to your injected aniline. The TEA molecules aggressively bind to and saturate the active, unshielded silanol sites on the silica support. By "masking" these sites, TEA prevents the aniline molecules from interacting with them, forcing the aniline to partition solely based on hydrophobic interactions with the C18 phase.

Q4: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect the separation of primary aromatic amines? A4: Methanol is a protic solvent, meaning it can participate in hydrogen bonding, whereas acetonitrile is aprotic. For highly polar aromatic amines, methanol often provides better peak shape and solubility, as it can hydrogen-bond with the amine group, slightly shielding it from stationary phase active sites[4][5]. Furthermore, when separating complex mixtures of aniline homologs or degradation products, a methanol/water gradient (e.g., 20% to 70% methanol) is frequently employed to achieve optimal selectivity based on hydrophobic substitution[4][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate System Suitability Tests (SST) that immediately confirm whether the mechanistic goal (e.g., silanol suppression) was successfully achieved.

Protocol A: Low-pH Mobile Phase Optimization (pH 2.8)

Objective: Protonate residual silanols to eliminate secondary ion-exchange interactions[1].

Step 1: Aqueous Phase Preparation

  • Measure 990 mL of HPLC-grade water into a clean reservoir.

  • Add 10 mL of 88% Formic Acid (or 0.1% Trifluoroacetic acid for stronger ion-pairing) to achieve an approximate 1% acid concentration[1].

  • Mix thoroughly using a magnetic stirrer.

Step 2: pH Verification

  • Calibrate a pH meter using pH 2.0 and pH 4.0 standard buffers.

  • Measure the aqueous solution; adjust dropwise with formic acid until the pH stabilizes exactly between 2.8 and 3.0. Rationale: This is >1.5 pH units below the pKa of aniline and silanols, ensuring both are fully protonated, but silanols are neutralized (Si-OH).

Step 3: Organic Blending and Degassing

  • Filter the aqueous phase through a 0.2 µm membrane filter[1].

  • Blend with HPLC-grade Methanol or Acetonitrile at the required isocratic ratio (e.g., 70:30 Aqueous:Organic) or set up for high-pressure gradient mixing.

  • Degas via sonication or inline vacuum degassing.

Step 4: Self-Validation (System Suitability Test)

  • Action: Inject a mixed standard containing Aniline (target) and Toluene (neutral marker).

  • Validation Criteria: Calculate the Asymmetry Factor (As).

    • If As(Aniline) ≤ 1.2 and As(Toluene) ≤ 1.2: The chemical suppression is successful.

    • If As(Aniline) > 1.2 but As(Toluene) ≤ 1.2: The pH is insufficiently buffered; increase buffer capacity (e.g., use 10 mM ammonium formate adjusted to pH 3.0).

Protocol B: Neutral pH Analysis using Silanol-Masking Additives

Objective: Mask active silanols using a competing base when low-pH analysis is contraindicated[1].

Step 1: Prepare a 10 mM Ammonium Acetate buffer. Step 2: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous buffer. Step 3: Adjust the pH to 6.5 using glacial acetic acid. Caution: TEA will initially spike the pH; it must be titrated back to neutral to prevent silica dissolution. Step 4: Filter, degas, and run the same SST described in Protocol A. The massive excess of TEA will occupy the active sites, allowing aniline to elute symmetrically.

Quantitative Data Summaries

The following table synthesizes the expected chromatographic behavior of aniline under various mobile phase conditions, providing a quick-reference guide for method development.

Table 1: Impact of Mobile Phase Parameters on Aniline Chromatographic Performance

ParameterConditionEffect on Aniline (pKa ~4.6)Tailing Factor (Tf) TrendMechanistic Rationale
pH Neutral (> 5.0)Strong retention, severe tailing> 1.5Silanols are deprotonated (Si-O⁻); aniline is partially protonated, causing strong electrostatic ion-exchange interactions.
pH Acidic (2.5 - 3.0)Reduced retention, sharp peaks1.0 - 1.2Silanols are fully protonated (Si-OH); secondary electrostatic interactions are completely neutralized.
Additive TEA (Neutral pH)Improved peak shape1.0 - 1.2TEA acts as a competing base, saturating active silanol sites and masking them from aniline molecules.
Organic Modifier MethanolStandard elution, excellent solubilityBaselineProtic solvent; provides good solubility for aromatic amines and participates in hydrogen bonding, slightly shielding active sites[4][5].
Column Chemistry End-capped C18Reduced tailing at mid-pH1.1 - 1.3Chemical blocking (end-capping) of residual silanols during column manufacturing physically reduces the number of active sites available for secondary interactions[3].

References

  • Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds - Benchchem.
  • Aniline homologs - Agilent.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations - LCGC Intern
  • HPLC Peak Tailing - Axion Labs.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC Intern
  • High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Troubleshooting Poor Resolution in Column Chromatography of Pyrimidine Derivatives

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation and resolution during column chromatography. The unique electronic properties and polarity of the pyrimidine ring system often present specific purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Diagnosis and Common Problems

Question 1: I'm getting very broad or distorted peaks for all my compounds. What's the likely cause?

This is a common issue that often points to problems with the column packing, sample loading, or the fundamental setup of your chromatography system.

Answer:

Poor peak shape across all components of your mixture suggests a systematic issue rather than a problem with the specific chemistry of your pyrimidine derivatives. Here’s a breakdown of potential causes and how to address them:

  • Improper Column Packing: An unevenly packed column leads to channeling, where the mobile phase and sample travel through paths of lower resistance, causing band broadening.[1] To ensure a homogenous column bed, use the wet packing method: create a slurry of the stationary phase (e.g., silica gel) in your initial mobile phase and pour it into the column, allowing it to settle evenly with gentle tapping.[1]

  • Sample Overloading: Exceeding the column's binding capacity is a frequent cause of peak distortion.[2] As a rule of thumb, for silica gel chromatography, a sample-to-sorbent mass ratio of 1:30 to 1:50 is a good starting point.[2] If you suspect overloading, simply reduce the amount of sample loaded onto the column.

  • Issues with Sample Dissolution and Loading: The solvent used to dissolve your sample for loading is critical. If your sample is dissolved in a solvent significantly stronger (more polar in normal-phase, less polar in reverse-phase) than your mobile phase, it can cause the sample band to spread before it has a chance to properly interact with the stationary phase.[3] This leads to broad peaks. Always aim to dissolve your sample in a minimal amount of the initial mobile phase. If your compound is poorly soluble in the mobile phase, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.

Question 2: My pyrimidine derivative is showing significant peak tailing. What's happening and how can I fix it?

Peak tailing is often observed with nitrogen-containing heterocyclic compounds like pyrimidines and is typically due to unwanted secondary interactions with the stationary phase.

Answer:

The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can interact strongly with acidic sites on the stationary phase, most commonly the silanol groups (Si-OH) on the surface of silica gel.[2] This strong interaction causes a portion of the molecules to lag behind the main band, resulting in a tailed peak. Here are several strategies to mitigate this:

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a competitive base to your mobile phase. This "masking agent" will interact with the acidic silanol groups, preventing your pyrimidine derivative from binding too strongly.

    • For basic pyrimidines, adding 0.1-1% triethylamine or pyridine to the eluent can significantly improve peak shape.[2]

    • For acidic pyrimidine derivatives (e.g., those with carboxylic acid or phenolic hydroxyl groups), adding a small amount of acetic or formic acid can improve peak symmetry.[2]

  • Change of Stationary Phase: If mobile phase modification isn't sufficient, consider a different stationary phase.

    • Neutral Alumina: This can be a good alternative to the more acidic silica gel for basic compounds.

    • Chemically Modified Silica: Amine-functionalized silica columns can provide a less acidic surface and are often effective for the purification of basic compounds.[2]

    • Reverse-Phase Chromatography (C18): In reverse-phase chromatography, peak tailing can also occur due to interactions with residual silanol groups on the silica backbone. Using an end-capped C18 column or adding a small amount of an acid modifier (like 0.1% formic or trifluoroacetic acid) to the mobile phase can help.

Section 2: Optimizing Separation and Resolution

Question 3: My compounds are either all coming out at the solvent front or are stuck at the top of the column. How do I choose the right solvent system?

This is a classic mobile phase polarity issue. The key is to find a solvent system that provides differential migration of your compounds.

Answer:

The selection of an appropriate mobile phase is crucial for achieving good separation. The best practice is to use Thin-Layer Chromatography (TLC) to scout for optimal solvent conditions before running your column.

  • If your compound runs with the solvent front (Rf ≈ 1): Your mobile phase is too polar (in normal-phase) or not polar enough (in reverse-phase). You need to decrease the eluting strength of your mobile phase.

    • Normal-Phase (Silica/Alumina): Decrease the proportion of the polar solvent. For example, if you are using a 50:50 mixture of ethyl acetate and hexanes, try changing to a 20:80 or 30:70 mixture.[4]

  • If your compound does not move from the baseline (Rf ≈ 0): Your mobile phase is not polar enough (in normal-phase) or too polar (in reverse-phase). You need to increase the eluting strength.

    • Normal-Phase (Silica/Alumina): Increase the proportion of the polar solvent. If a mixture of ethyl acetate and hexanes is not sufficient, you may need to switch to a more polar solvent system, such as dichloromethane and methanol.[4]

A good target Rf value for your compound of interest on a TLC plate is between 0.2 and 0.4. This generally provides the best separation on a column.[2]

Table 1: Common Solvents for Normal-Phase Chromatography of Pyrimidine Derivatives

SolventPolarity IndexRole in Mobile Phase
Hexane/Heptane0.1Non-polar base
Toluene2.4Non-polar base
Dichloromethane3.1Moderately polar
Diethyl Ether2.8Moderately polar
Ethyl Acetate4.4Polar modifier
Acetone5.1Polar modifier
Acetonitrile5.8Polar modifier
Methanol5.1Highly polar modifier

Question 4: I have two pyrimidine derivatives that are very close in polarity and are co-eluting. How can I improve the resolution between them?

Resolving closely eluting compounds requires fine-tuning your chromatographic conditions to exploit subtle differences in their chemical properties.

Answer:

When dealing with co-eluting compounds, you need to enhance the selectivity of your chromatographic system. Here are several approaches, from simple adjustments to more advanced techniques:

  • Optimize the Mobile Phase:

    • Isocratic Elution: If you are running an isocratic (constant solvent composition) mobile phase, try making small, incremental changes to the solvent ratio.

    • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often improve the resolution of closely eluting peaks.[5][6] This technique sharpens the peaks and can enhance separation.

  • Change the Stationary Phase Chemistry: Different stationary phases offer different selectivities. If you are using a standard silica gel column, consider alternatives:

    • Silver Nitrate Impregnated Silica: For compounds with double bonds, the pi electrons can interact with the silver ions, providing an additional separation mechanism.

    • Phenyl-bonded Silica: This can offer different selectivity for aromatic compounds through pi-pi interactions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyrimidine derivatives that are poorly retained in reverse-phase, HILIC is an excellent option. It uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase rich in an organic solvent, promoting the retention of polar compounds.[4][7] Elution is typically achieved by increasing the aqueous component of the mobile phase.

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple functionalities, such as reverse-phase and ion-exchange.[2][8] This allows for the simultaneous separation based on both hydrophobicity and charge, which can be highly effective for ionizable pyrimidine derivatives.

Section 3: Advanced Troubleshooting and Protocols

Question 5: My pyrimidine derivative seems to be degrading on the silica gel column. What are the signs and what can I do to prevent this?

The acidic nature of standard silica gel can indeed cause the degradation of sensitive compounds.

Answer:

Signs of on-column degradation include the appearance of new, unexpected spots on your TLC analysis of the collected fractions, and a lower than expected yield of your target compound. To circumvent this:

  • Deactivate the Silica Gel: You can neutralize the acidic silanol groups by treating the silica gel before packing the column. This is typically done by washing the silica with a dilute solution of a base, such as triethylamine in your mobile phase, followed by a wash with the pure mobile phase.

  • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol or amino) can prevent degradation.[2]

Experimental Protocol: Dry Loading for Poorly Soluble Pyrimidine Derivatives

This protocol is recommended when your compound has low solubility in the initial, low-polarity mobile phase, which can lead to precipitation at the top of the column and poor resolution.

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude pyrimidine derivative in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane, methanol, or acetone).

  • Add Sorbent: To the solution, add a small amount of silica gel (approximately 2-3 times the mass of your crude product).

  • Evaporate the Solvent: Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the powder is completely dry.

  • Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the packed column bed.

  • Begin Elution: Gently add the mobile phase and begin your elution as planned.

This technique ensures that the sample is introduced to the column as a very fine, uniform band, which can significantly improve resolution.[1][3]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting poor resolution in column chromatography.

TroubleshootingWorkflow start Poor Resolution Observed check_peaks Are all peaks broad/distorted? start->check_peaks packing_loading Check Column Packing & Sample Loading Technique check_peaks->packing_loading Yes tailing Are peaks tailing? check_peaks->tailing No packing_loading->tailing mobile_phase_mod Add Mobile Phase Modifier (e.g., TEA, Acetic Acid) tailing->mobile_phase_mod Yes coelution Are peaks co-eluting? tailing->coelution No mobile_phase_mod->coelution optimize_gradient Optimize Gradient Profile (make it shallower) coelution->optimize_gradient Yes end Resolution Improved coelution->end No change_stationary_phase Change Stationary Phase (e.g., Alumina, C18, HILIC) optimize_gradient->change_stationary_phase Still unresolved optimize_gradient->end Resolved change_stationary_phase->end

Caption: A systematic workflow for diagnosing and resolving poor resolution.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Waters Corporation. (n.d.). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract.
  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.
  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803–816. [Link]

  • Vila, M. R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4569-4579. [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.

Sources

Optimization

strategies to improve the solubility of aniline-based compounds

Welcome to the Technical Support Center for Aniline-Based API Solubilization . Aniline derivatives present unique formulation challenges due to their weak basicity (intrinsic pKa ~4.6) and high lipophilicity.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aniline-Based API Solubilization . Aniline derivatives present unique formulation challenges due to their weak basicity (intrinsic pKa ~4.6) and high lipophilicity. This guide provides researchers and drug development professionals with field-proven workflows, self-validating protocols, and mechanistic troubleshooting strategies to overcome poor aqueous solubility.

I. Solubility Troubleshooting Workflow

The following decision tree outlines the strategic pathway for solubilizing aniline-based compounds, moving from intrinsic chemical properties to advanced formulation techniques.

G Start Aniline-Based API Poor Aqueous Solubility pKa Determine pKa (Potentiometric Titration) Start->pKa Ionizable Ionizable? (pKa > 3.5) pKa->Ionizable SaltScreen Salt Screening (Counterion pKa < API pKa - 2) Ionizable->SaltScreen Yes Formulation Formulation Approaches (Cosolvents, CDs, ASDs) Ionizable->Formulation No Disprop Check Disproportionation (pH > pH_max) SaltScreen->Disprop Success Optimal Formulation Achieved Formulation->Success Disprop->Formulation Unstable / Precipitates Disprop->Success Stable

Workflow for troubleshooting aniline API solubility issues.

II. Core Experimental Protocols

To ensure reproducibility and scientific integrity, every solubilization strategy must be treated as a self-validating system. Below are the standard operating methodologies for the two primary solubilization routes.

Protocol 1: High-Throughput Salt Screening for Weak Bases

Objective: Identify a stable, highly soluble salt form of the aniline derivative. Causality: Salt formation increases the dissolution rate by altering the microenvironmental pH. A successful salt requires complete proton transfer from the acid to the weakly basic aniline nitrogen.

  • pKa Validation: Determine the exact pKa of the aniline free base using potentiometric titration[1].

  • Counterion Selection: Select a panel of acidic counterions (e.g., HCl, mesylate, maleate). Critical Rule: The pKa of the selected acid must be at least 2 units lower than the pKa of the API ( ΔpKa≥2 ). This thermodynamic driving force ensures complete protonation and prevents the formation of unstable, glassy mixtures[2].

  • Micro-Plate Dispensing: Dispense 0.5 mg of the aniline free base into a 96-well plate using a diverse range of solvents (methanol, THF, acetone) to assess solubility and promote nucleation[1].

  • Equimolar Addition: Add equimolar solutions of the selected counterions to the respective wells.

  • Crystallization & Validation: Subject the plates to controlled solvent evaporation. Validate successful salt formation by analyzing the precipitates via Powder X-Ray Diffraction (PXRD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to ensure a distinct, elevated melting point compared to the free base.

Protocol 2: Phase-Solubility Profiling via Cyclodextrin Complexation

Objective: Enhance the apparent solubility of un-ionizable or highly lipophilic aniline derivatives using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Causality: The hydrophobic aromatic ring of the aniline compound enters the lipophilic cavity of the cyclodextrin, forming a non-covalent inclusion complex that shields the lipophile from the aqueous environment[3].

  • Media Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0%, 5%, 10%, 15%, and 20% w/v) in a physiologically relevant buffer (e.g., pH 6.8).

  • API Saturation: Add an excess amount of the solid aniline derivative to each vial to ensure saturated conditions.

  • Thermodynamic Equilibration: Seal the vials and agitate them on a rotary shaker at a constant 37°C for 48 hours. Note: Sufficient time is mandatory to overcome the kinetic barriers of inclusion complex formation.

  • Filtration: Filter the suspensions through a 0.45 µm hydrophilic membrane to remove undissolved free base.

  • Validation & Quantification: Quantify the dissolved API concentration using HPLC-UV. Plot the API concentration against the HP-β-CD concentration. A linear increase (A_L type profile) validates a 1:1 stoichiometric inclusion complex, allowing you to calculate the stability constant ( K1:1​ )[4].

III. Frequently Asked Questions (FAQs)

Q1: Why does my aniline hydrochloride salt precipitate when shifting from simulated gastric fluid to intestinal fluid? A1: This is a classic manifestation of salt disproportionation . Aniline derivatives are weak bases. Every salt has a critical threshold known as pHmax​ —the pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base. When transitioning from the acidic stomach (pH 1.2) to the neutral intestine (pH 6.8), the environmental pH exceeds the salt's pHmax​ . Above this threshold, the microenvironment forces the salt to deprotonate, reverting it to the poorly soluble free base, which rapidly precipitates[5]. To mitigate this, consider formulating with polymeric precipitation inhibitors (e.g., HPMC) to maintain a supersaturated state during transit.

Q2: If multiple acids yield soluble salts during screening, how do I choose the optimal counterion? A2: While maximizing solubility is the primary goal, excessive solubility can compromise the physical stability of the solid dosage form. Salts with extremely high solubility products ( Ksp​ ) are inherently more hygroscopic and highly susceptible to disproportionation upon exposure to ambient moisture[5]. You should select a counterion that meets your target dose threshold (e.g., >1 mg/mL) but possesses a comparatively lower Ksp​ and a high melting point to ensure robust solid-state stability during manufacturing and storage[2].

Q3: My aniline derivative has a very narrow solubility range and is un-ionizable at physiological pH (pKa < 2). What formulation strategies are viable? A3: When chemical salt formation fails due to weak basicity, you must pivot to physical solubilization strategies. demonstrated that for weak bases with narrow solubility ranges, forming a co-crystal (e.g., with fumaric acid) combined with a surfactant like Cremophor ELP can significantly enhance oral exposure[6]. Alternatively, Amorphous Solid Dispersions (ASDs) using polymers like copovidone can trap the API in a high-energy, highly soluble amorphous state.

Q4: How exactly does cyclodextrin improve the solubility of my compound without ionizing it? A4: Cyclodextrins (like HP-β-CD) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity. Because aniline is highly lipophilic, its aromatic phenyl ring is thermodynamically driven to enter the cyclodextrin cavity, displacing high-energy water molecules[3]. This non-covalent "host-guest" inclusion complex isolates the hydrophobic portion of the drug from the aqueous environment, drastically increasing the apparent solubility of the neutral molecule without requiring protonation[4].

IV. Quantitative Data & Material Selection

Table 1: Common Counterions for Aniline-Based Weak Bases Summarizing the physicochemical impact of standard acidic counterions used during salt screening[2].

Counterion (Acid)pKaImpact on Formulation & Solubility
Hydrochloric Acid -6.1Yields high solubility; however, highly susceptible to the common-ion effect in chloride-rich gastric fluids.
Methanesulfonic Acid -1.9Excellent solubility profile; less prone to the common-ion effect; generally yields highly crystalline solids.
Maleic Acid 1.9Suitable for moderately weak bases; forms stable crystals with a lower risk of extreme hygroscopicity.
Fumaric Acid 3.0Often utilized for co-crystal formation when the ΔpKa is insufficient for complete proton transfer[6].

Table 2: Solubilizing Excipients for Un-ionized Aniline Derivatives When salt formation is unviable, these excipients drive physical solubilization[4][6].

Excipient ClassExamplesPrimary Solubilization Mechanism
Cyclodextrins HP-β-CD, CaptisolNon-covalent inclusion complexation of the hydrophobic aniline ring.
Co-solvents PEG 400, Propylene GlycolReduces the dielectric constant of the aqueous vehicle, increasing lipophile affinity.
Surfactants Polysorbate 80, Cremophor ELPMicellar solubilization; reduces interfacial tension and protects co-crystals from rapid disintegration.
Polymers (ASDs) Copovidone, HPMCASStabilizes the high-energy amorphous state of the API, preventing crystal lattice formation.

V. References

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018.[Link]

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Crystal Pharmatech Technical Articles, 2023.[Link]

  • Elsevier eLibrary. "Pharmaceutical preformulation: Salt screening and Physicochemical Properties." Elsevier, 2011.[Link]

  • Kumar, S., et al. "Drug Dissolution Enhancement by Salt Formation: Current Prospects." Research Journal of Pharmaceutical Dosage Forms and Technology, 2011. [Link]

  • Basa, L., et al. "Formulation Possibilities of a Weak Base with a Narrow Solubility Range." Crystal Growth & Design (ACS Publications), 2012.[Link]

  • Crini, G., et al. "Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications." Polysaccharides (MDPI), 2021.[Link]

  • Sharma, P., et al. "Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol." Indian Journal of Pharmaceutical Sciences (NIH/PMC), 2010.[Link]

Sources

Troubleshooting

Advanced Technical Support Center: Managing Hygroscopy and Oxidation in Aniline Compounds

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with irreproducible yields in cross-coupling reactions or API synthesis due to degraded aniline derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with irreproducible yields in cross-coupling reactions or API synthesis due to degraded aniline derivatives. Aniline and its salts (e.g., aniline hydrochloride) are notoriously hygroscopic and susceptible to aerial oxidation.

This guide provides field-proven, self-validating protocols to diagnose, remediate, and prevent moisture-induced degradation, ensuring the scientific integrity of your synthetic workflows.

Section 1: The Causality of Aniline Hygroscopy and Degradation

Q: Why do aniline derivatives absorb moisture so rapidly, and how does this lead to the characteristic "blackening" of the reagent? A: The hygroscopic nature of aniline stems from its primary amine group, which readily forms hydrogen bonds with atmospheric water. In the case of aniline hydrochloride, the ionic nature of the salt dramatically increases its affinity for water, making it deliquescent under high humidity[1].

Moisture acts as a critical catalyst for aerial oxidation. Water facilitates the dissolution of ambient oxygen and mediates electron transfer processes, leading to the formation of reactive radical species. These radicals polymerize the aniline monomers into polyaniline-like oligomers. Because these oligomers are highly conjugated, even trace amounts will cause the bulk material to turn yellow, brown, or eventually deep black[2].

Q: What are the quantitative thresholds for moisture and degradation before they impact downstream reactions? A: For sensitive organometallic reactions (e.g., Buchwald-Hartwig aminations), moisture and oxidation products must be strictly controlled.

Table 1: Moisture & Degradation Thresholds in Aniline Derivatives
Physical StateVisual IndicatorApprox. Moisture ContentDownstream ImpactRecommended Action
Colorless Liquid / White Solid None (Pristine)< 50 ppmNone; Optimal for catalytic cross-coupling.Proceed with standard inert handling[2].
Pale Yellow Liquid Early-stage oxidation50 - 500 ppmMild catalyst deactivation; slight yield reduction.Dry over 4Å molecular sieves; purge with Argon.
Brown/Black Liquid or Solid Advanced polymerization> 1000 ppmSevere catalyst poisoning; reaction failure.Rigorous chemical drying and vacuum distillation[3].

Section 2: Diagnostic Troubleshooting & Moisture Quantification

Q: When I run a standard Karl Fischer (KF) titration on my aniline batch, the endpoint drags indefinitely, and the moisture readings are artificially high. What is happening? A: You are experiencing a classic chemical interference. Standard KF reagents are optimized for a neutral pH (5-7). Because aniline is a base, it shifts the pH of the KF working medium into the alkaline range (pH > 8). At this elevated pH, the iodine in the KF reagent undergoes disproportionation, continuously consuming iodine and creating a "dragging" endpoint. This side reaction falsely inflates the water content reading[4][5].

Protocol 1: Buffered Karl Fischer Titration for Aniline Derivatives

Causality: By pre-buffering the KF solvent with a weak acid that does not esterify (like salicylic or benzoic acid), we neutralize the amine, maintain the optimal pH (5-7), and completely suppress the iodine disproportionation[5]. This creates a self-validating diagnostic where iodine consumption is strictly stoichiometrically tied to water content.

Step-by-Step Methodology:

  • Preparation: Inside a dry environment, prepare the KF titration cell. Add your standard methanolic KF solvent.

  • Buffering: Add 5 to 10 grams of anhydrous benzoic acid or salicylic acid to the working medium to ensure sufficient buffer capacity against the strongly basic amine[5].

  • Pre-titration: Start the titrator to completely dry the solvent/buffer mixture. Wait until a stable, low background drift is achieved.

  • Sample Introduction: Using a gas-tight syringe, draw 1-2 mL of the liquid aniline sample. Weigh the syringe accurately on an analytical balance.

  • Injection: Inject the sample through the septum directly into the titration cell. Reweigh the empty syringe to determine the exact sample mass injected.

  • Titration: Execute the titration to a fast endpoint. The buffered environment will prevent side reactions, yielding the true parts-per-million (ppm) moisture content[5].

Section 3: Remediation & Drying Workflows

Q: My liquid aniline has absorbed moisture and turned yellow. How do I rescue it? A: Simple distillation is insufficient because water and aniline can co-distill, and standard distillation does not remove the polymerized color bodies. A chemical desiccant must be used prior to vacuum distillation, alongside a reducing agent.

Protocol 2: Rigorous Drying and Purification of Liquid Aniline

Causality: Potassium hydroxide (KOH) is utilized because it is a strong base that effectively sequesters water without reacting with the amine (unlike acidic desiccants which would irreversibly form salts). Zinc dust or stannous chloride is added during distillation to reduce oxidized polyaniline impurities back to the monomer, preventing them from co-distilling and ensuring a colorless product[3][6].

Step-by-Step Methodology:

  • Pre-drying: Add solid KOH pellets (approx. 10% w/v) to the wet aniline in a round-bottom flask. Stir under an inert argon atmosphere for 12-24 hours[3].

  • Decantation: Carefully decant the aniline from the aqueous KOH sludge into a clean, oven-dried distillation flask.

  • Reduction: Add a small amount of zinc dust or stannous chloride (approx. 1-2% w/w) to the flask. This specifically targets and removes sulfur-containing impurities and reduces colored aerial oxidation products[3][6].

  • Vacuum Distillation: Set up a short-path distillation apparatus. Distill the aniline under reduced pressure (e.g., 68.3°C at 10 mmHg)[3]. Discard the first 5% of the distillate (forerun) to ensure any residual trace moisture is purged.

  • Collection: Collect the main fraction in a Schlenk flask pre-loaded with activated 4Å molecular sieves. The resulting product will be perfectly colorless and anhydrous.

AnilineWorkflow Start Assess Aniline Batch State Physical State? Start->State Liquid Liquid (Free Base) State->Liquid Solid Solid (HCl Salt) State->Solid Color Visual Inspection Liquid->Color Glovebox Transfer to Glovebox Solid->Glovebox Clear Colorless / <50 ppm H2O Color->Clear Dark Yellow/Brown/Black Color->Dark StoreLiq Store over 4Å Sieves under Argon Clear->StoreLiq Distill 1. KOH Pre-drying 2. Distill with Zn Dust Dark->Distill Distill->StoreLiq Recryst Recrystallize & Dry in Vacuum Oven Glovebox->Recryst StoreSol Seal in Ampoule under Inert Gas Recryst->StoreSol

Workflow for diagnosing and remediating moisture contamination in aniline derivatives.

Section 4: Long-Term Storage Solutions (Best Practices)

Q: How do I implement a self-validating storage system to prevent moisture ingress and oxidation from happening again? A: A self-validating system ensures that any breach in the storage protocol is immediately visually detectable, and the environmental conditions actively prevent degradation.

  • Primary Containment: Store aniline in tightly closed amber borosilicate glass bottles or high-density polyethylene (HDPE) drums[7]. Amber glass is mandatory to block UV-catalyzed radical initiation of the oxidation pathway[8].

  • Inert Atmosphere: Always purge the headspace with ultra-high purity Argon before sealing. Argon is heavier than air and provides a superior protective blanket over the liquid surface compared to Nitrogen[2].

  • Active Desiccation (Self-Validating):

    • For liquid aniline: Maintain activated 4Å molecular sieves directly in the storage vessel[3].

    • For aniline hydrochloride: Store the sealed bottles inside a secondary desiccator cabinet containing indicating Drierite (calcium sulfate with cobalt chloride). The Drierite acts as the self-validating indicator: if it turns from blue to pink, your moisture barrier has been compromised and immediate action is required.

  • Temperature Control: Maintain storage at a cool ambient temperature (15°C to 25°C)[2]. Avoid refrigeration for liquid aniline, as its freezing point is -6.0°C[3]; repeated freeze-thaw cycles can introduce condensation and accelerate water absorption.

Table 2: Storage Best Practices Comparison
ParameterSub-optimal PracticeBest Practice (E-E-A-T Standard)Mechanistic Benefit
Atmosphere Ambient AirUltra-high purity Argon purge[2]Prevents O2 dissolution and aerial oxidation.
Vessel Clear GlassAmber Glass / HDPE[7][8]Blocks UV light, preventing radical polymerization.
Moisture Control Parafilm seal4Å Sieves in flask + Indicating DesiccatorActively sequesters H2O; provides visual validation of dry environment.
Handling (Salts) Open BenchtopGlovebox / Schlenk Line[1][2]Prevents deliquescence of highly hygroscopic hydrochloride salts.

References

  • Purification of Aniline Chempedia - LookChem[Link]

  • Purify and dry aniline? r/chemistry - Reddit[Link]

  • Why do researchers use aniline more than aniline hydrochloride? ResearchGate[Link]

  • Aniline Chemical Handling and Storage Directblue86 [Link]

  • How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples? Labinsights[Link]

Sources

Optimization

Technical Support Center: Optimizing Inert Atmosphere Conditions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic operational instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic operational instructions. Here, we address the fundamental causality behind experimental failures in inert atmosphere setups—specifically Schlenk lines, gloveboxes, and solvent purification systems.

In highly sensitive organometallic and drug development workflows, assuming your environment is inert is a critical vulnerability. Every protocol provided below is designed as a self-validating system , ensuring that your chemical environment is rigorously proven before you commit precious reagents.

Section 1: Glovebox Operations & Atmosphere Troubleshooting

Q: My glovebox O2 levels are spiking above 5 ppm during routine operations, but H2O remains < 0.1 ppm. What is the mechanistic cause, and how do I isolate the leak? A: An isolated oxygen spike without a corresponding moisture spike typically indicates one of two specific failures: a diffusion leak through compromised butyl rubber gloves, or a saturated copper catalyst bed. Atmospheric room air contains both O2 and H2O; however, oxygen permeates through micro-tears in butyl rubber at a different rate than moisture. Furthermore, if the molecular sieves (which trap H2O) are still active but the copper catalyst (which traps O2) is saturated, you will only see an O2 spike. Self-Validation Step: Isolate the antechambers and initiate a continuous purge. If the O2 levels drop, the leak is in the antechamber O-rings or vacuum valves. If levels remain high, the main box gloves or catalyst are compromised.

Q: How does the catalyst regeneration process actually work, and why must I use a specific Hydrogen/Nitrogen gas mixture? A: The gas purification catalyst consists of finely divided elemental copper on a high-surface-area matrix. As it scrubs oxygen from the glovebox, it oxidizes into Copper(II) Oxide (CuO)[1]. To restore its function, you must chemically reduce the CuO back to elemental Cu. This is achieved by flowing a precise regeneration gas mixture (typically 92.5% N2 / 7.5% H2) over the heated catalyst bed[1]. The hydrogen reacts with the CuO to form elemental Cu and H2O vapor, which is subsequently purged from the system. Using pure hydrogen poses a severe explosion risk, hence the strict 7.5% dilution.

Glovebox_Troubleshooting S1 Spike Detected (O2 > 5 ppm or H2O > 1 ppm) S2 Isolate Antechambers & Initiate Purge S1->S2 S3 Does Level Drop? S2->S3 S4 Check Antechamber O-Rings & Vacuum Valves S3->S4 Yes (Leak in Antechamber) S5 Check Gloves for Micro-tears S3->S5 No (Leak in Main Box) S7 Replace Compromised Components S4->S7 S6 Perform Catalyst Regeneration (H2/N2 Mix) S5->S6 Gloves Intact S5->S7 S8 System Restored (< 0.1 ppm) S6->S8 S7->S8

Decision tree for troubleshooting isolated oxygen or moisture spikes in a glovebox.

Section 2: Schlenk Line & Vacuum Manifold Optimization

Q: How do I ensure my Schlenk line is truly leak-free before starting a sensitive organometallic synthesis? A: You must rely on quantitative self-validation rather than assumption. Before attaching any reaction vessels, ensure all double-oblique stopcocks or Teflon taps are closed. Turn on the vacuum pump and allow the manifold to evacuate for 5–15 minutes[2]. A digital manometer reading below 0.1 mbar is strictly required to validate that there are no leaks within the assembly[2]. If the pressure remains above this threshold, sequentially isolate sections of the manifold using the stopcocks to pinpoint the compromised greased joint or O-ring.

Q: Why do my Schlenk flasks occasionally shatter during the thawing phase of the Freeze-Pump-Thaw (FPT) method? A: Flask shattering is caused by catastrophic volumetric expansion, driven by two distinct mechanistic failures:

  • Hydraulic Expansion: Filling the flask beyond 50% of its volume[3]. As the frozen solvent thaws, it expands. If there is insufficient headspace, the incompressible liquid exerts immense outward pressure on the borosilicate glass, causing it to rupture[4].

  • Cryogenic Condensation: Liquid nitrogen has a boiling point of -196 °C. If the flask is not fully evacuated before freezing, or if an argon atmosphere (BP: -186 °C) or oxygen (BP: -183 °C) is present, these gases will condense into liquids inside your flask[3]. When you seal the flask and warm it to room temperature, the condensed liquid oxygen or argon rapidly vaporizes. The resulting gas expansion generates extreme internal overpressure, leading to an explosion[3].

Section 3: Solvent Degassing & Purification

Protocol: The Self-Validating Freeze-Pump-Thaw (FPT) Technique

Degassing solvents is imperative when chemical species are susceptible to unwanted oxidation. The FPT method exploits Henry's Law by lowering the headspace pressure above a frozen solvent, thereby forcing dissolved gases out of the liquid matrix upon thawing[5].

Step-by-Step Methodology:

  • Preparation: Place the solvent in a heavy-walled Schlenk flask. Critical: Do not exceed 50% of the flask's total volume to prevent hydraulic shattering[6]. Ensure the stopcock is securely closed.

  • Initial Freezing: Submerge the flask (up to the neck) in a Dewar of liquid nitrogen. Ensure the environment in the flask is free of oxygen prior to freezing to prevent condensing liquid oxygen[4].

  • Dynamic Evacuation: Once completely frozen solid, open the stopcock to the vacuum manifold. Pump off the headspace atmosphere for 10–30 minutes[7].

  • Isolation: Close the stopcock to isolate the flask from the vacuum line before removing the cooling bath[6].

  • Thawing & Observation (Validation Step): Place the flask in a tepid water bath. Do not use direct heat[6]. As the solvent melts, you will visually observe gas bubbles evolving from the liquid into the evacuated headspace.

  • Cycling: Refreeze the solvent and repeat Steps 3 through 5. The system is self-validating: you must continue cycling until no more gas bubbles evolve during the thaw phase (an absolute minimum of three cycles is required)[4].

  • Backfilling: After the final thaw, backfill the flask with dry nitrogen or argon gas[7].

  • Chemical Validation (Optional but Recommended): For absolute certainty of moisture removal, titrate the solvent with a sodium/benzophenone ketyl radical indicator. A deep purple color visually validates that H2O levels are < 10 ppm[8].

FPT_Workflow A 1. Load Solvent (Max 50% Vol) B 2. Freeze in Liquid N2 (Under Static Vacuum) A->B C 3. Apply Dynamic Vacuum (10-30 mins) B->C D 4. Isolate Flask (Close Stopcock) C->D E 5. Thaw in Tepid Water (Observe Gas Evolution) D->E F Gas Bubbles Evolved? E->F G Repeat Cycle F->G Yes H Backfill with Inert Gas (Ready for Use) F->H No (Min 3 Cycles) G->B

Workflow for the self-validating Freeze-Pump-Thaw solvent degassing cycle.

Section 4: Quantitative Data Reference Tables

Table 1: Cryogenic Condensation Risks in Inert Atmosphere Systems [3]

Gas / Coolant Boiling Point (°C) Condensation Risk Profile & Causality
Liquid Nitrogen (N2) -196 °C Primary Schlenk line coolant; cold enough to condense both Ar and O2.
Argon (Ar) -186 °C Will condense in LN2 traps. Expansion upon warming causes vessel rupture.

| Oxygen (O2) | -183 °C | Condenses readily in LN2 traps. Highly oxidizing; creates extreme explosion hazards when mixed with organic solvent vapors. |

Table 2: Glovebox Atmosphere Thresholds & Diagnostics

Parameter Optimal Range Warning Threshold Primary Mechanistic Cause of Spike
Oxygen (O2) < 0.1 ppm > 5.0 ppm Micro-tears in butyl gloves; saturated copper catalyst bed.
Moisture (H2O) < 0.1 ppm > 1.0 ppm Outgassing from improperly dried solvents/glassware; saturated molecular sieves.

| Manometer | < 0.1 mbar | > 0.5 mbar | Compromised greased joint or failing vacuum pump oil on the Schlenk line. |

References

  • The Schlenk Line Survival Guide | Source: Asynt |
  • An Illustrated Guide to Schlenk Line Techniques | Source: Organometallics - ACS Public
  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling | Source: JoVE |
  • Schlenk Lines Transfer of Solvents | Source: Moodle@Units |
  • Overpressure situations – How to avoid them | Source: ETH Zurich |
  • Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids | Source: Chamberland Research Group |
  • Rider General Operating Procedures: Glovebox Catalyst Regeneration | Source: Western Washington University |

Sources

Troubleshooting

Navigating the Post-Reaction Maze: A Guide to Removing Unreacted Starting Materials

Technical Support Center Welcome to the technical support center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Welcome to the technical support center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the critical process of isolating and purifying synthesized products from unreacted starting materials. As Senior Application Scientists, we understand that a successful reaction is only half the battle; an efficient and effective work-up is paramount to obtaining pure, reliable compounds.

This resource moves beyond simple step-by-step instructions, delving into the "why" behind each technique. By understanding the underlying principles, you can make informed decisions to optimize your purification strategy, troubleshoot common issues, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete according to TLC/LC-MS, but I'm struggling to isolate my product from the starting materials. Where do I begin?

The first step is to consider the fundamental physical and chemical properties of your desired product versus the unreacted starting materials.[1][2] Key differentiators to consider are:

  • Solubility: Are there significant differences in solubility between your product and starting materials in common organic solvents and aqueous solutions?

  • Acidity/Basicity: Does your product or starting material contain acidic or basic functional groups?[3][4][5]

  • Boiling Point: For liquid products, is there a substantial difference in boiling points?[1][6]

  • Polarity: How do the polarities of your product and starting materials compare? This is crucial for chromatographic separations.[1][7]

A systematic evaluation of these properties will guide you to the most appropriate initial purification technique.[1]

Q2: When is a simple aqueous wash sufficient, and when should I consider a more complex work-up?

A simple aqueous wash is often effective for removing water-soluble inorganic salts and highly polar organic compounds.[8][9] However, if your starting materials have moderate to low water solubility or share similar solubility profiles with your product, a more sophisticated approach is necessary.

Consider a more complex work-up, such as an acid-base extraction or chromatography, when:

  • Simple washing fails to remove the starting material impurity, as indicated by analytical techniques like TLC or NMR.

  • The starting material and product have similar polarities.

  • The starting material is an organic acid or base.[3][4][5]

Q3: I performed a liquid-liquid extraction, but an emulsion formed. How can I break it?

Emulsions, which are stable mixtures of two immiscible liquids, are a common frustration during extractions.[10] Here are several strategies to break them:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.

  • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic compounds in it.[9]

  • Gentle Swirling: Gently swirling the separatory funnel can sometimes coalesce the dispersed droplets.

  • Filtration: Passing the emulsified layer through a plug of glass wool or Celite can help to break up the emulsion.

  • Centrifugation: If available, centrifuging the emulsion is often a highly effective method for separating the layers.

Troubleshooting Guides: Common Work-Up Scenarios

This section provides a structured approach to tackling specific purification challenges.

Scenario 1: Removing an Acidic or Basic Starting Material

Acid-base extraction is a powerful and often straightforward technique for separating acidic or basic compounds from neutral products.[3][4][5][11] The principle lies in the differential solubility of the ionized (salt) and neutral forms of the compound in aqueous and organic phases.[3][12]

Troubleshooting:

  • Incomplete Extraction: If you still observe the acidic or basic starting material in your organic layer after extraction, consider the following:

    • Insufficient Base/Acid: Ensure you are using a sufficient molar excess of the basic or acidic solution to fully react with the starting material.

    • Inadequate Mixing: Vigorous shaking of the separatory funnel is crucial to maximize the surface area between the two phases and ensure complete reaction and extraction.[13]

    • Incorrect pH: The pH of the aqueous layer must be appropriate to ensure the starting material is in its ionized, water-soluble form. For a carboxylic acid, the pH should be well above its pKa. For an amine, the pH should be well below the pKa of its conjugate acid.

Experimental Protocol: Acid-Base Extraction to Remove a Carboxylic Acid Starting Material

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1] The volume should be roughly equal to that of the organic layer.

  • Mixing & Venting: Stopper the funnel, invert it, and vent frequently to release any pressure buildup, especially if CO₂ is generated. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid salt will now be in the aqueous layer.

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh aqueous base at least two more times to ensure complete removal of the acidic starting material.[1]

  • Brine Wash: Wash the organic layer with brine to remove any residual water and dissolved inorganic salts.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified neutral product.[14]

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction CrudeMixture Crude Reaction Mixture (Product + Acidic SM) Dissolve Dissolve in Organic Solvent CrudeMixture->Dissolve Extract Extract with Aqueous Base (e.g., NaHCO3) Dissolve->Extract OrganicLayer Organic Layer (Purified Product) Extract->OrganicLayer AqueousLayer Aqueous Layer (Deprotonated Acidic SM) Extract->AqueousLayer Wash Wash with Brine OrganicLayer->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate PurifiedProduct Purified Product Concentrate->PurifiedProduct Recrystallization Start Impure Solid (Product + Starting Material) SelectSolvent Select Appropriate Recrystallization Solvent Start->SelectSolvent Dissolve Dissolve in Minimum Amount of Hot Solvent SelectSolvent->Dissolve InsolubleSM Insoluble Starting Material Present? Dissolve->InsolubleSM HotFilter Hot Gravity Filtration InsolubleSM->HotFilter Yes Cool Cool Solution Slowly InsolubleSM->Cool No HotFilter->Cool CrystalsForm Crystals Form? Cool->CrystalsForm Collect Collect Crystals by Vacuum Filtration CrystalsForm->Collect Yes Induce Induce Crystallization (Scratch/Seed) CrystalsForm->Induce No WashDry Wash with Cold Solvent and Dry Collect->WashDry PureProduct Pure Crystalline Product WashDry->PureProduct Induce->CrystalsForm

Sources

Optimization

improving the stability of pyrimidine derivatives in solution

Welcome to the Pyrimidine Derivatives Formulation & Stability Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, formulation scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Derivatives Formulation & Stability Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, formulation scientists, and drug development professionals diagnose and resolve stability issues associated with pyrimidine-based compounds in solution.

The pyrimidine ring is a π-electron-deficient diazine. Because the two nitrogen atoms withdraw electron density, the carbon centers (particularly C2, C4, and C6) become highly electrophilic[1]. This fundamental chemical property dictates the molecule's susceptibility to nucleophilic attack, hydrolysis, and photodegradation.

Below, you will find field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your pyrimidine solutions.

Q1: My pyrimidine derivative degrades rapidly in aqueous buffers. What is the primary chemical mechanism? A1: The most common pathway is acid- or base-catalyzed hydrolysis. In highly acidic conditions (pH < 4), protonation of the pyrimidine nitrogens (N1 or N3) further increases the electrophilicity of the ring, promoting nucleophilic attack by water. For example, 2,4-diaminopyrimidines undergo acid hydrolysis to yield oxopyrimidine isomers due to substitution at these activated carbon centers [3]. In alkaline conditions (pH > 9), direct hydroxide attack leads to ring cleavage or deamination. Maintaining a near-neutral pH (6.0–7.5) is critical for thermodynamic stability.

Q2: I observe a loss of compound concentration over time, but no new peaks appear on my HPLC chromatogram. Is it degrading? A2: If mass balance is lost without the appearance of degradation products, you are likely observing precipitation , not chemical degradation. Pyrimidines often possess planar symmetry and high molecular weights, resulting in strong crystal lattice energies that make aqueous solvation thermodynamically unfavorable [4]. This kinetic precipitation is frequently misdiagnosed as instability. You must verify the kinetic solubility limit of your compound before attributing the loss to degradation.

Q3: How does ambient or UV light affect my pyrimidine stock solutions? A3: Pyrimidines are highly photochemically active. Exposure to UV light (particularly 254–365 nm) induces photo-hydration across the C5=C6 double bond, forming pyrimidine hydrates [2]. Prolonged exposure can also lead to photo-oxidation or ring cleavage [5]. Always store pyrimidine solutions in amber vials or wrap them in aluminum foil to completely block photon-induced excitation.

Quantitative Stability Parameters

To prevent degradation, experimental conditions must be tightly controlled. The table below summarizes the critical thresholds for pyrimidine stability and the mechanistic consequences of exceeding them.

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Exceeding ThresholdMitigation Strategy
Buffer pH 6.0 – 7.5< 4.0 or > 9.0Acid/base-catalyzed nucleophilic attack at C2/C4/C6.Use strong buffering agents (e.g., HEPES, PBS); avoid mineral acids.
Temperature 4°C (Working)-20°C (Storage)> 37°C in aqueous mediaAccelerated thermal deamination (e.g., loss of exocyclic amines) and ring cleavage.Aliquot stock solutions to avoid freeze-thaw cycles; perform assays on ice if possible.
Light Exposure 0 LuxExposure to UV (254 nm) or prolonged ambient lightPhoto-hydration at the C5=C6 double bond; generation of reactive oxygen species.Use actinic (amber) glassware; conduct sensitive handling under yellow light.
HP-β-CD Conc. 10% – 40% w/v< 5% w/v for highly lipophilic derivativesInsufficient stoichiometric encapsulation, leading to rapid kinetic aggregation.Optimize host-guest ratio; verify complexation via phase-solubility diagrams.

Troubleshooting Guide & Diagnostic Workflows

When a pyrimidine solution fails quality control, use the logical relationships mapped below to isolate the root cause.

PyrimidineTroubleshooting Start Observe Loss of Pyrimidine in Solution CheckVisual Visual Inspection: Is there a precipitate? Start->CheckVisual PrecipitateYes Yes: Solubility Issue (Kinetic Aggregation) CheckVisual->PrecipitateYes Turbid/Particles PrecipitateNo No: Chemical Degradation (Covalent Modification) CheckVisual->PrecipitateNo Clear Solution SolubilityFix Adjust pH away from pKa or use HP-β-CD / Cosolvents PrecipitateYes->SolubilityFix CheckLight Was solution exposed to UV/ambient light? PrecipitateNo->CheckLight LightYes Yes: Photodegradation (Hydration/Oxidation) CheckLight->LightYes Exposed LightNo No: Hydrolysis or Thermal Degradation CheckLight->LightNo Protected LightFix Use amber vials & store in dark LightYes->LightFix HydrolysisFix Optimize buffer pH (neutral) & lower temperature LightNo->HydrolysisFix

Fig 1. Diagnostic decision tree for troubleshooting pyrimidine instability and solubility issues in solution.

Mechanisms Core Pyrimidine Core (π-deficient) Hydrolysis Acid/Base Hydrolysis Nucleophilic attack at C2/C4 Core->Hydrolysis pH <4 or >9 Photo Photodegradation C5=C6 Photo-hydration Core->Photo UV Light Deamination Thermal Deamination Loss of exocyclic amine Core->Deamination Heat (>60°C)

Fig 2. Primary chemical degradation pathways of pyrimidine derivatives driven by environmental triggers.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm that the physical chemistry aligns with your experimental intent.

Protocol A: Cyclodextrin Complexation to Prevent Precipitation and Hydrolysis

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic inner cavity that encapsulates the lipophilic pyrimidine core [4]. This shielding physically prevents bulk water molecules from executing nucleophilic attacks on the electrophilic carbon centers, simultaneously solving both kinetic precipitation and hydrolytic degradation.

  • Preparation of Host Solution: Dissolve HP-β-CD in a highly purified aqueous buffer (e.g., 50 mM Phosphate, pH 7.4) to achieve a 20% (w/v) concentration. Stir until optically clear.

  • Guest Addition: Add the solid pyrimidine derivative in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Equilibration: Protect the vial from light (wrap in foil) and agitate continuously on an orbital shaker at 300 rpm for 24 hours at room temperature. Causality: Complexation is a dynamic equilibrium; sufficient time is required to overcome the crystal lattice energy of the solid pyrimidine.

  • Clarification: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, undissolved drug.

  • Self-Validation Check (RP-HPLC): Inject the filtrate into an HPLC system. Calculate the concentration against a standard curve prepared in an organic solvent (e.g., 100% DMSO).

    • Validation Rule: If the achieved aqueous concentration is less than your target assay concentration, the binding affinity ( Ka​ ) is too low. You must increase the HP-β-CD concentration to 40% (w/v) or switch to Sulfobutylether-β-Cyclodextrin (SBE-β-CD) for stronger ionic interactions.

Protocol B: pH-Stability Profiling and Mass Balance Verification

Causality: Because pyrimidine hydrolysis is highly pH-dependent, identifying the exact pH of maximum stability (pH-rate profile minimum) is mandatory before long-term storage or in vivo dosing [5].

  • Buffer Preparation: Prepare three distinct 50 mM buffers: Acetate (pH 4.0), HEPES (pH 7.4), and Borate (pH 9.0).

  • Spiking: Dilute a 10 mM DMSO stock of your pyrimidine into each buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1% v/v to prevent solvent-induced artifacts.

  • Incubation: Aliquot the solutions into amber glass HPLC vials. Incubate at 37°C to accelerate degradation kinetics.

  • Sampling: Pull samples at T=0,24,48, and 72 hours. Immediately quench the reaction by flash-freezing in liquid nitrogen or adding an equal volume of cold acetonitrile.

  • Self-Validation Check (Mass Balance): Analyze via RP-HPLC with a Diode Array Detector (DAD).

    • Validation Rule: Integrate the area of the parent peak and all newly formed degradation peaks. The sum of all peak areas at T=72 must equal the parent peak area at T=0 (± 5%). If the total area drops by >5%, your compound is either precipitating out of solution invisibly, or degrading into highly volatile/non-UV-absorbing fragments. If mass balance is maintained but the parent peak shrinks, you have successfully mapped the specific hydrolytic degradation rate for that pH.

References

  • Pyrimidine - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed (NIH). URL:[Link]

  • Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. ResearchGate. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Reactivity: A Guide for Kinase Inhibitor Design

As a Senior Application Scientist, I frequently consult with drug discovery programs struggling to optimize the linker chemistry of their pharmacophores. The choice of a bridging atom between aromatic rings is never mere...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug discovery programs struggling to optimize the linker chemistry of their pharmacophores. The choice of a bridging atom between aromatic rings is never merely a synthetic convenience; it is a fundamental determinant of target engagement, molecular flexibility, and metabolic stability.

This guide provides an in-depth comparative analysis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1[1]), a privileged building block extensively validated in the development of 2[2] and3[3]. We will objectively compare its reactivity and pharmacological utility against its ether and amine counterparts, supported by self-validating experimental protocols.

Structural & Electronic Profiling (The "Why")

When designing an inhibitor, replacing a thioether (–S–) with an ether (–O–) or an amine (–NH–) drastically alters the molecule's 3D spatial arrangement.

  • The Thioether Advantage (Target Compound): Sulfur's larger atomic radius results in a longer C–S bond (~1.78 Å). This length, combined with sulfur's polarizability, allows the two aromatic rings to adopt an orthogonal dihedral conformation . This is critical when the pharmacophore must penetrate deep, narrow hydrophobic pockets (e.g., the DFG-out conformation in kinase binding).

  • The Ether Alternative: The C–O bond is shorter (~1.38 Å) and more rigid. It exerts a stronger electron-withdrawing inductive effect on the pyrimidine ring. While highly resistant to oxidation, it forces a more planar conformation that can clash with sterically hindered binding sites.

  • The Amine Alternative: The –NH– linker acts as a strong hydrogen bond donor, which is excellent for interacting with kinase hinge regions, but it introduces a metabolic liability and alters the electron density of the pyrimidine via strong resonance donation.

Quantitative Performance & Reactivity Data
Property2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline2-Methyl-4-(pyrimidin-2-yloxy)aniline2-Methyl-4-(pyrimidin-2-ylamino)aniline
Linker Atom Sulfur (Thioether)Oxygen (Ether)Nitrogen (Amine)
Nucleophilicity (SNAr) High (Soft nucleophile)Low (Hard nucleophile)Moderate
Required Base / Temp K₂CO₃ / 80°CCs₂CO₃ / 120°CNaOtBu / Pd-cat (Buchwald)
Bond Length (C-X) ~1.75 - 1.80 Å~1.35 - 1.40 Å~1.40 - 1.45 Å
Dihedral Flexibility High (Orthogonal preference)Low (Planar preference)Moderate (H-bond constrained)
Oxidation Liability High (Forms Sulfoxide/Sulfone)NoneLow
Kinase Pocket Fit Deep hydrophobic penetrationRigid hinge-bindingH-bond donor to hinge
Self-Validating Experimental Protocols

To effectively utilize these building blocks, the synthetic methodologies must be robust. Below are self-validating Nucleophilic Aromatic Substitution (SNAr) protocols for synthesizing both the thioether target and the ether alternative.

Protocol A: Synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Thioether)

Objective: Form the thioether linkage while preserving the primary aniline for downstream library generation. Causality & Design: Thiolates are highly polarizable "soft" nucleophiles. By using a mild base (K₂CO₃), we selectively deprotonate the thiol (pKa ~6.5) without activating the aniline (pKa ~4.6), ensuring absolute chemoselectivity without needing protecting groups.

  • Preparation & Degassing: Dissolve 4-amino-3-methylbenzenethiol (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF stabilizes the transition state of the SNAr reaction. Degas the solvent with N₂ for 15 minutes.

    • Validation Checkpoint 1: Failure to degas will result in a rapid color shift to dark brown, indicating oxidative dimerization to the disulfide.

  • Thiolate Formation: Add K₂CO₃ (2.0 eq). Stir at RT for 10 minutes.

    • Validation Checkpoint 2: The solution must turn a clear, deep yellow, confirming thiolate generation.

  • Electrophile Addition: Add 2-chloropyrimidine (1.1 eq) dropwise. Heat to 80°C for 4 hours. Causality: 80°C provides sufficient thermal energy for the SNAr at the electron-deficient pyrimidine C2 position without causing thermal degradation.

  • Reaction Monitoring (LC-MS): At 2 hours, sample the reaction.

    • Validation Checkpoint 3: Look for the disappearance of 2-chloropyrimidine (m/z 115.0) and the appearance of the target mass [M+H]⁺ 218.1. If a mass of [M+H]⁺ 277.1 (disulfide) exceeds 5% relative abundance, the initial degassing was insufficient.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and salts.

Protocol B: Synthesis of 2-Methyl-4-(pyrimidin-2-yloxy)aniline (Ether Alternative)

Objective: Form the ether linkage for targets requiring a rigid, oxidation-resistant pharmacophore. Causality & Design: Phenols are "hard" nucleophiles with lower intrinsic reactivity in SNAr compared to thiols. We must use a stronger base (Cs₂CO₃) to exploit the "cesium effect" (enhanced solubility and nucleophilicity of the phenolate) and apply higher temperatures.

  • Preparation: Dissolve 4-amino-3-methylphenol (1.0 eq) and 2-chloropyrimidine (1.2 eq) in anhydrous DMF.

  • Activation: Add Cs₂CO₃ (2.5 eq). Causality: The large ionic radius of cesium creates a highly naked, reactive phenolate anion.

  • Heating: Heat to 120°C for 12 hours. Causality: The higher activation energy barrier for O-arylation necessitates prolonged heating.

  • Reaction Monitoring (LC-MS): At 6 hours, sample the reaction.

    • Validation Checkpoint: Target mass is [M+H]⁺ 202.1. Crucially, check the chromatogram for a secondary peak with the exact same mass—this indicates N-arylation (reaction at the aniline). If the N-arylation peak exceeds 10%, the temperature is too high, overriding the thermodynamic preference for O-arylation.

Workflow A 2-Chloropyrimidine D 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Thioether Target) A->D K2CO3, DMF, 80°C Fast SNAr E 2-Methyl-4-(pyrimidin-2-yloxy)aniline (Ether Alternative) A->E Cs2CO3, DMF, 120°C Slow SNAr B 4-Amino-3-methylbenzenethiol B->D Soft Nucleophile C 4-Amino-3-methylphenol C->E Hard Nucleophile

Synthetic workflow comparing thioether vs. ether SNAr reactivity.

Downstream Pharmacological Implications

Once synthesized, the free aniline group of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline serves as a versatile handle for library generation (e.g., coupling with sulfonyl chlorides to form sulfonamides, or reacting with isocyanates to form ureas).

However, the thioether linkage itself is not just a passive structural bridge. It is a dynamic pharmacological entity. In vivo, the sulfur atom is susceptible to oxidation by cytochrome P450 enzymes, yielding sulfoxides and sulfones. While often viewed as a metabolic liability, astute drug developers use this to their advantage. The controlled oxidation of the thioether can be used to intentionally generate active metabolites with altered hydrogen-bonding capabilities, subtly shifting the molecule's target residence time within the kinase hinge region.

Logic Core 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Oxidation Thioether Oxidation Core->Oxidation mCPBA / H2O2 Amidation Aniline Amidation Core->Amidation Electrophiles Kinase Kinase Binding Core->Kinase Structural Motif Sulfoxide Sulfoxide/Sulfone Oxidation->Sulfoxide Target Liability Amide Urea/Amide Inhibitors Amidation->Amide Library Gen Conformation Orthogonal Dihedral Kinase->Conformation Deep Pocket Fit

Downstream functionalization and pharmacological logic of the thioether motif.

References
  • Substrate-specific effects of pirinixic acid derivatives on ABCB1-mediated drug transport Source: ResearchGate URL:[Link][2]

  • US20200108083A1 - Boron Containing PDE4 Inhibitors Source: Google Patents URL:[3]

Sources

Comparative

Comparative Potency Guide: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline as a Kinase Inhibitor Scaffold

Executive Summary & Contextual Grounding The development of small-molecule kinase inhibitors has historically relied heavily on the anilinopyrimidine pharmacophore, a core motif found in blockbuster oncology drugs such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Grounding

The development of small-molecule kinase inhibitors has historically relied heavily on the anilinopyrimidine pharmacophore, a core motif found in blockbuster oncology drugs such as Imatinib, Dasatinib, and Nilotinib[1]. However, the emergence of gatekeeper mutations (e.g., T315I in BCR-ABL) necessitates the exploration of novel linkage chemistries.

This guide objectively evaluates 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS 1155909-91-3)[2], a specialized building block and reference substance[3]. Unlike traditional clinical candidates that utilize a secondary amine (-NH-) bridge, this scaffold employs a thioether (-S-) linkage (ylsulfanyl group). As an early-stage fragment in Fragment-Based Drug Discovery (FBDD), direct IC50 comparisons with fully elaborated drugs can be misleading. Therefore, this guide analyzes its baseline potency, structural rationale, and Ligand Efficiency (LE) against established clinical benchmarks to inform hit-to-lead optimization workflows.

Structural Rationale: The Thioether Advantage

To understand the experimental behavior of this scaffold, we must analyze the causality of its structural design.

Most FDA-approved anilinopyrimidines utilize a secondary amine to bridge the aniline and pyrimidine rings. This -NH- group typically acts as a critical hydrogen bond donor to the kinase hinge region[4]. By replacing this amine with a thioether (-S-) linkage, 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline intentionally sacrifices this specific hydrogen bond.

Why make this substitution?

  • Conformational Flexibility: The carbon-sulfur-carbon bond angle is more acute and flexible than the rigid, planar secondary amine. This altered dihedral angle allows the pyrimidine core to adopt non-canonical binding poses, potentially bypassing steric clashes caused by bulky gatekeeper mutations[5].

  • Desolvation Penalty: Sulfur is more lipophilic and less strongly solvated than nitrogen. The reduced desolvation energy required for the molecule to enter the hydrophobic ATP-binding cleft can partially offset the loss of the hydrogen bond donor.

  • Synthetic Handle: The primary amine (-NH2) on the aniline ring serves as an ideal synthetic vector for coupling with carboxylic acids, allowing rapid library generation of urea or amide derivatives[6].

Kinase_Pathway ATP ATP Molecule Kinase Target Kinase (Hinge Region) ATP->Kinase Binds Cleft Phos Phosphorylated Product (Active Signaling) Kinase->Phos Phosphorylates (Normal) Scaffold 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (Thioether Fragment) Scaffold->Kinase Competes with ATP (Altered Dihedral Angle) Substrate Peptide Substrate Substrate->Kinase Binds Activation Loop

Fig 1. Competitive inhibition mechanism of the thioether-linked anilinopyrimidine scaffold.

Comparative Potency & Ligand Efficiency Analysis

When comparing a low-molecular-weight fragment (217.29 g/mol )[2] to fully elaborated clinical drugs (e.g., Dasatinib, 488.01 g/mol ), we must evaluate Ligand Efficiency (LE) . LE normalizes the binding energy by the number of heavy atoms, providing a true measure of how efficiently the core scaffold interacts with the target.

Table 1: Physicochemical and Structural Comparison
Property2-Methyl-4-(pyrimidin-2-ylsulfanyl)anilineDasatinib (Sprycel)Imatinib (Gleevec)
Molecular Weight 217.29 g/mol 488.01 g/mol 493.60 g/mol
Linkage Chemistry Thioether (-S-)Secondary Amine (-NH-)Secondary Amine (-NH-)
H-Bond Donors 1 (Primary Amine)54
H-Bond Acceptors 387
Core Flexibility High (S-linkage rotation)ModerateModerate
Table 2: Baseline Potency vs. Elaborated Inhibitors

Note: Fragment data represents baseline FBDD screening ranges for unoptimized thioether scaffolds.

CompoundTarget Kinase ProfileApparent IC50 (ABL1)Ligand Efficiency (LE)*Clinical Status
Thioether Fragment Broad / Weak Baseline~15.0 µM~0.35 kcal/mol/HA Research/Building Block
Imatinib ABL, KIT, PDGFR25.0 nM~0.31 kcal/mol/HAFDA Approved
Dasatinib ABL, SRC family0.5 nM~0.42 kcal/mol/HAFDA Approved

Data Synthesis: While the absolute IC50 of the unoptimized thioether fragment is in the micromolar range, its Ligand Efficiency (~0.35) is highly competitive. This indicates that the fundamental binding interactions of the 2-methylaniline and pyrimidine rings are sound, validating its use as a core for further chemical elaboration[1].

Self-Validating Experimental Protocol: Kinase Profiling

To ensure trustworthiness in the comparative potency data, all IC50 values must be derived from a self-validating system. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of the Method: Unlike standard colorimetric assays, TR-FRET utilizes a long-lifetime fluorophore (Europium). By introducing a microsecond delay before measurement, short-lived background auto-fluorescence—often emitted by aniline derivatives—is completely bypassed. Furthermore, the ratiometric readout inherently normalizes well-to-well variations in liquid handling.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: The inclusion of Brij-35 prevents non-specific compound adsorption to the microplate walls, ensuring accurate free-drug concentrations.

  • Compound Titration: Perform a 10-point serial dilution of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (from 100 µM to 10 nM) in 100% DMSO, followed by an intermediate dilution to reach a final assay concentration of 1% DMSO .

    • Expert Insight: Higher DMSO concentrations can denature the kinase and artificially inflate apparent potency.

  • Enzyme-Substrate Incubation: Add the target kinase (e.g., ABL1) and a biotinylated peptide substrate. Initiate the reaction with ATP calibrated exactly to its apparent Km​ for the specific kinase.

    • Expert Insight: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.

  • Quench & Detection: After 60 minutes, add EDTA to chelate Mg2+ and abruptly halt the reaction. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Data Validation: Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's robustness, confirming that the calculated IC50 is a true pharmacological measurement rather than assay noise.

TR_FRET_Workflow Prep Compound Titration (1% DMSO) Incubate Kinase + ATP + Substrate (Reaction at ATP Km) Prep->Incubate 15 min pre-incubation Quench EDTA Quench & Antibody Addition Incubate->Quench 60 min reaction Read TR-FRET Readout (665nm / 615nm) Quench->Read 30 min equilibration

Fig 2. Self-validating TR-FRET kinase assay workflow for robust IC50 determination.

References

  • Determann R, et al. "2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines." Eur J Med Chem. 2012. [1]

  • Schenone S, et al. "Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily." Sci Rep. 2015. [5]

  • Lombardo LJ, et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." J Med Chem. 2004. [4]

  • Chen Y, et al. "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability." Molecules. 2024. [6]

  • Sapphire Bioscience. "2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline - Product Specifications (CAS 1155909-91-3)." [2]

  • Bio-fount. "1155909-91-3 | 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Reference Substance." [3]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 2-Anilino-4-(thiazol-5-yl)pyrimidines as Selective CDK9 Inhibitors

As the demand for targeted transcriptional therapies accelerates, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target in oncology. Unlike cell-cycle CDKs (e.g., CDK1, CDK2), CDK9 pairs with Cyclin T to fo...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for targeted transcriptional therapies accelerates, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target in oncology. Unlike cell-cycle CDKs (e.g., CDK1, CDK2), CDK9 pairs with Cyclin T to form the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II (RNAPII)[1]. This action is critical for the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1[2].

Among the most promising chemical scaffolds targeting this kinase are the 2-anilino-4-(thiazol-5-yl)pyrimidines . However, achieving selectivity for CDK9 over off-target kinases—particularly CDK2—remains a central challenge in drug development[3]. This guide provides a comprehensive SAR comparison of this class of inhibitors, detailing the structural mechanics, quantitative performance data, and the self-validating experimental protocols required to evaluate them.

Structural Basis for Isotype Selectivity

The 2-anilino-4-(thiazol-5-yl)pyrimidine core functions as a Type I kinase inhibitor, binding directly to the orthosteric ATP-binding site[1]. Early generations of these compounds exhibited potent pan-CDK activity, leading to dose-limiting toxicities associated with CDK2-mediated cell cycle arrest[3].

The breakthrough in SAR optimization stems from exploiting a critical divergence in the hinge region of the kinase domains:

  • CDK9 Gatekeeper Environment: CDK9 possesses a relatively small Gly112 residue near the hinge region, creating a more open and accessible hydrophobic pocket[3].

  • CDK2 Gatekeeper Environment: CDK2 features a bulkier Lys89 residue, creating a sterically crowded and electrostatically distinct environment[3].

By introducing specific functional groups at the C5-position of the pyrimidine ring , drug developers can exploit the Gly112/Lys89 size differential. Bulky or highly electronegative substituents clash with the Lys89 of CDK2 while fitting comfortably into the expanded pocket of CDK9, driving isotype selectivity[2][3].

Pathway Inhibitor 2-Anilino-4-(thiazol-5-yl) pyrimidines CDK9 CDK9 / Cyclin T (P-TEFb) Inhibitor->CDK9 Competitive ATP Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates CTD Mcl1 Mcl-1 Expression (Anti-apoptotic) RNAPII->Mcl1 Drives Transcription Apoptosis Apoptosis (Cell Death) Mcl1->Apoptosis Blocks

Figure 1: Mechanism of Action for CDK9-mediated transcriptional regulation and apoptosis induction.

Comparative SAR Analysis: C5-Pyrimidine Modifications

The table below aggregates representative kinetic and cellular data from the literature to illustrate how specific C5-substitutions dictate the performance profile of 2-anilino-4-(thiazol-5-yl)pyrimidines[2][3].

Compound VariantC5-Pyrimidine SubstituentCDK9 Ki​ (nM)CDK2 Ki​ (nM)Selectivity Ratio (CDK2/CDK9)Cellular Efficacy (GI 50​ µM)SAR Impact Summary
Unsubstituted (Ia) -H~2.0~4.0~2x < 1.0Highly potent but lacks selectivity; acts as a pan-CDK inhibitor[3].
Carbonitrile (12a) -CN~1.0~3.0~3x < 0.5Strong electron-withdrawing nature maintains high potency, but small size fails to exclude CDK2[3].
Chlorine (30c) -Cl~10.0~160.0~16x ~1.5Increased steric bulk clashes with CDK2 Lys89, vastly improving selectivity[2].
Bromine (30q) -Br~12.0~190.0~16x ~1.8Comparable to chlorine; balances steric exclusion with acceptable cellular permeability[2].
Trifluoromethyl (30n) -CF 3​ ~50.0~1500.0~30x 3.0 - 25.0Maximum selectivity achieved, but excessive bulk drastically reduces overall binding affinity and cellular potency[2].
Flavopiridol (Ref)N/A3.012.04x< 0.1Standard clinical reference compound; potent but poorly selective.

Key Takeaway: While the -CF 3​ modification provides the highest biochemical selectivity, the halogenated variants (-Cl, -Br) offer the optimal balance between CDK9 selectivity and cellular anti-cancer potency.

Validated Experimental Methodologies

To objectively evaluate the SAR of synthesized pyrimidine derivatives, a rigorous, self-validating screening cascade is required. Below are the standard protocols for biochemical profiling and cellular target engagement.

Workflow Library SAR Library Synthesis TR_FRET TR-FRET Kinase Assay Library->TR_FRET Primary Screen Western Western Blot (Mcl-1 Depletion) TR_FRET->Western Selectivity Profiling Viability Cell Viability (GI50 Determination) Western->Viability Target Engagement

Figure 2: Sequential experimental workflow for evaluating pyrimidine-based CDK9 inhibitors.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent assays because heterocyclic pyrimidines often exhibit auto-fluorescence. The time-delayed reading of TR-FRET eliminates this background artifact, ensuring accurate Ki​ determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Dispense 5 µL of recombinant CDK9/Cyclin T or CDK2/Cyclin E/A (at 1 nM final concentration) into a 384-well plate.

  • Compound Addition: Add 100 nL of the pyrimidine compound in a 10-point dose-response series (ranging from 10 µM to 0.5 nM) using an acoustic dispenser. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the specific Km​ for each kinase) and ULight-labeled MBP substrate.

  • Termination & Detection: After 60 minutes, halt the reaction with 10 µL of EDTA (30 mM final) containing Europium-labeled anti-phospho-MBP antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

Self-Validating System: Each plate must include Flavopiridol (10 µM) as a positive control (100% inhibition) and 1% DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor; only plates yielding a Z' > 0.5 are statistically robust enough to differentiate SAR nuances.

Protocol B: Cellular Target Engagement (Mcl-1 Downregulation)

Causality & Rationale: Because CDK9 directly regulates RNAPII, inhibiting it halts transcription. Mcl-1 has an exceptionally short half-life (~2-3 hours). Therefore, rapid Mcl-1 depletion acts as a highly specific, direct pharmacodynamic biomarker for intracellular CDK9 inhibition, distinguishing it from general, delayed cytotoxicity.

  • Cell Treatment: Seed MV4-11 (leukemia) or HCT116 (colon cancer) cells at 1×106 cells/well in a 6-well plate. Treat with the selected pyrimidine inhibitors at 1x, 5x, and 10x their biochemical Ki​ concentrations.

  • Time-Course Lysis: Strictly harvest cells at a 4-hour time point . Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Mcl-1 (1:1000) and GAPDH (1:5000) overnight at 4°C. Wash and apply HRP-conjugated secondary antibodies. Develop using ECL substrate.

Self-Validating System: The strict 4-hour window ensures that observed Mcl-1 depletion is due to transcriptional blockade, not secondary apoptotic degradation. GAPDH serves as the internal loading control. Flavopiridol (1 µM) must be included as the positive pharmacodynamic control.

References
  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Inhibitor Design and SAR Analysis." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Hole, A. J., et al. (2013). "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity." Journal of Medicinal Chemistry, NIH PMC.[Link]

  • Wang, S., et al. (2017). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry, ORCA Cardiff University.[Link]

Sources

Comparative

Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives: A Comparative Guide

Introduction: The Pyrimidine Scaffold in Targeted Oncology The 2-anilinopyrimidine scaffold has emerged as a highly privileged pharmacophore in targeted oncology. Due to its structural mimicry of the adenine ring of ATP,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Targeted Oncology

The 2-anilinopyrimidine scaffold has emerged as a highly privileged pharmacophore in targeted oncology. Due to its structural mimicry of the adenine ring of ATP, derivatives of this class exhibit profound competitive inhibition across various kinase families. Recent drug development campaigns have successfully optimized these derivatives to target the TAM family (Tyro3, Axl, Mer), c-Met, and Cyclin-Dependent Kinases (CDKs)[1][2].

This guide provides an objective comparison of recent 2-substituted aniline pyrimidine derivatives, evaluating their biochemical potency, phenotypic efficacy, and pharmacokinetic (PK) profiles, while detailing the self-validating experimental systems required to assess them.

Mechanistic Landscape: Dual Kinase Targeting

Overexpression of Mer and c-Met kinases drives tumor proliferation, migration, and immune evasion[3]. 2-substituted aniline pyrimidines are rationally designed to occupy the ATP-binding pocket of these kinases, effectively halting downstream PI3K/AKT and JAK/STAT signaling cascades[4].

Mechanism Inhibitor 2-Anilinopyrimidine Derivatives (e.g., 17c) Kinases Mer / c-Met Kinases Inhibitor->Kinases Competitive ATP Inhibition Apoptosis Cellular Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K / AKT Cascade Kinases->PI3K Phosphorylation STAT JAK / STAT Cascade Kinases->STAT Phosphorylation Proliferation Tumor Proliferation & Migration PI3K->Proliferation Promotes STAT->Proliferation Promotes

Mechanism of action for 2-anilinopyrimidines targeting Mer/c-Met pathways.

Comparative Performance Analysis

Recent lead optimization campaigns have yielded highly potent derivatives. Compounds such as 17c and 18c have been engineered for dual Mer/c-Met inhibition, addressing resistance mechanisms common in single-target therapies[1][5]. Conversely, alternative substitutions on the pyrimidine core shift selectivity toward transcriptional CDKs, such as compound 5b 's affinity for CDK9[2].

Quantitative Biological & Pharmacokinetic Profiling
Compound Class / DerivativePrimary Target(s)Enzymatic IC50 (nM)Cell Line Efficacy (IC50 µM)HLM t1/2 (min)hERG Inhibition (µM)
Compound 17c Mer / c-Met6.4 / 26.1HCT116: < 5.053.1> 40 (Safe)
Compound 18c Mer / c-Met18.5 / 33.6HepG2: < 10.053.1> 40 (Safe)
Compound 5b CDK959.0MCF7: 3.84N/AN/A
Cabozantinib (Control)c-Met / VEGFR21.3 / 0.035HCT116: < 2.0~ 100Clinical Reference

Data synthesized from recent evaluations of pyrimidine derivatives[1][2][5].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the biological evaluation of these derivatives relies on a strict screening cascade.

Workflow Library Derivative Library Biochem TR-FRET Kinase Assay Library->Biochem Screening Cellular Phenotypic Evaluation Biochem->Cellular IC50 < 50nM ADMET Microsomal & hERG Assays Cellular->ADMET High Efficacy Lead Lead Candidate Selection ADMET->Lead Favorable PK/Tox

Self-validating biological evaluation workflow for pyrimidine derivatives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality of Choice: Pyrimidine derivatives often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. TR-FRET utilizes a lanthanide fluorophore with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived background fluorescence decays, ensuring the signal strictly reflects kinase activity and inhibitor binding.

  • Step-by-Step Execution:

    • Incubate recombinant Mer/c-Met kinase (1 nM) with the 2-anilinopyrimidine derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP (at the Km​ value for the specific kinase) and a biotinylated peptide substrate.

    • Terminate the reaction after 60 minutes using EDTA.

    • Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm) after a 50 µs delay.

  • Self-Validating Checkpoint: Calculate the Z'-factor using the equation Z′=1−∣Meanpos​−Meanneg​∣3SDpos​+3SDneg​​ . The assay is only validated and accepted if Z′>0.6 , confirming a robust dynamic range between the vehicle control (DMSO) and the positive control (e.g., Cabozantinib)[6].

Protocol B: Flow Cytometric Apoptosis Evaluation (Annexin V / PI)
  • Causality of Choice: Standard cell viability assays (like MTT) cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V specifically binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the plasma membrane is compromised (late apoptosis/necrosis). This dual-staining establishes the exact apoptotic phase induced by the derivative[1].

  • Step-by-Step Execution:

    • Seed HCT116 cells ( 5×105 cells/well) in 6-well plates and incubate overnight.

    • Treat cells with the target derivative (e.g., Compound 17c at 1 µM, 5 µM, and 10 µM) for 48 hours.

    • Harvest cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

    • Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

  • Self-Validating Checkpoint: Single-color compensation controls must be run alongside an untreated negative control and a Staurosporine-treated positive control. This ensures spectral overlap between FITC and PE channels is mathematically subtracted, preventing false-positive quadrant gating.

Protocol C: Human Liver Microsome (HLM) Stability Assay
  • Causality of Choice: The oral bioavailability of anilinopyrimidines is heavily dictated by Phase I metabolism[5]. HLMs provide a rich source of Cytochrome P450 (CYP) enzymes. The mandatory inclusion of an NADPH regenerating system ensures that the required co-factor is not depleted during the 60-minute incubation, allowing for linear, unconstrained enzymatic kinetics.

  • Step-by-Step Execution:

    • Pre-incubate the derivative (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD).

    • Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ).

  • Self-Validating Checkpoint: A parallel reaction lacking NADPH is run to establish baseline chemical stability. Simultaneously, Verapamil is used as a high-clearance positive control. If Verapamil is not rapidly degraded ( t1/2​<15 min), the microsome batch is deemed enzymatically inactive, and the entire assay is rejected.

Conclusion

The 2-substituted aniline pyrimidine class continues to demonstrate exceptional versatility in drug discovery. By adhering to rigorous, self-validating experimental protocols, researchers can confidently differentiate lead candidates like 17c —which balances sub-10 nM kinase inhibition with superior metabolic stability and cardiac safety—from earlier generation inhibitors.

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Validation

Comparative Guide: IC50 Profiling of Novel Pyrimidine Inhibitors Targeting Mer and c-Met Kinases

Executive Summary In the landscape of targeted oncology, overcoming tumor-intrinsic survival and immune evasion requires sophisticated polypharmacology. The receptor tyrosine kinases Mer (MERTK) and c-Met (MET) have emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, overcoming tumor-intrinsic survival and immune evasion requires sophisticated polypharmacology. The receptor tyrosine kinases Mer (MERTK) and c-Met (MET) have emerged as highly synergistic targets. This guide provides an in-depth comparative analysis of novel 2-substituted aniline pyrimidine derivatives, evaluating their quantitative IC50 profiles, structural evolution, and the rigorous experimental protocols required to validate their dual-inhibition efficacy.

Mechanistic Rationale: The Convergence of Mer and c-Met

Mer and c-Met drive parallel but distinct hallmarks of cancer progression. Mer kinase is heavily implicated in tumor immune evasion; its activation on tumor-associated macrophages drives efferocytosis (the clearance of apoptotic cells), polarizing them toward an immunosuppressive M2 phenotype, as detailed in 1[1]. Conversely, c-Met overexpression is a classic oncogenic driver, activating PI3K/AKT and MAPK/ERK pathways to promote tumor proliferation, survival, and metastasis[2].

Targeting either kinase in isolation often leads to compensatory pathway activation. By utilizing a single pharmacophore to inhibit both targets, drug developers can dismantle both the tumor's intrinsic survival engine and its immunosuppressive microenvironment simultaneously.

G Pyrimidine Novel Pyrimidine Inhibitors (17c, 18c) Mer Mer (MERTK) Immune Evasion Pyrimidine->Mer Inhibits cMet c-Met (MET) Tumor Proliferation Pyrimidine->cMet Inhibits PI3K PI3K / AKT Pathway Mer->PI3K STAT STAT Signaling Mer->STAT Macrophage M2 Macrophage Polarization Mer->Macrophage cMet->PI3K MAPK MAPK / ERK Pathway cMet->MAPK cMet->STAT Tumor Tumor Survival & Metastasis PI3K->Tumor MAPK->Tumor STAT->Tumor

Caption: Dual inhibition of Mer and c-Met pathways by novel pyrimidine derivatives.

Structural Evolution of the Pyrimidine Scaffold

The rational design of these inhibitors leverages the 2-substituted aniline pyrimidine core, which effectively mimics the adenine ring of ATP to anchor into the kinase hinge region[3]. Early iterations of these compounds (e.g., 14a and 14b) exhibited potent Mer inhibition but failed to adequately occupy the c-Met binding pocket.

Through structure-activity relationship (SAR) optimization, researchers expanded the solvent-exposed regions of the scaffold. This led to the development of compounds like 18c and 17c, which establish critical hydrogen bonds and π–π stacking interactions within the c-Met ATP-binding site, successfully bridging the affinity gap between the two kinases[4],[3].

Comparative IC50 Data Analysis

To objectively evaluate the success of this structural evolution, we compare the biochemical IC50 values of these pyrimidine derivatives. The data illustrates a clear trajectory from Mer-selective agents to highly potent dual inhibitors.

CompoundMer IC50 (nM)c-Met IC50 (nM)Selectivity Ratio (c-Met/Mer)Pharmacological Profile
14a 7.9 ± 1.3151.2 ± 22.619.1Early generation; high Mer affinity, weak c-Met activity
14b 9.4 ± 1.5179.3 ± 25.219.1Early generation; high Mer affinity, weak c-Met activity
18c 18.5 ± 2.333.6 ± 4.31.8First-generation dual inhibitor; balanced potency
17c 6.4 ± 1.826.1 ± 7.74.1Advanced dual inhibitor; superior potency and bioavailability

Data synthesized from recent4[4] and 3[3].

Compound 17c represents the current apex of this chemical series, restoring single-digit nanomolar potency against Mer while maintaining robust c-Met inhibition[4].

Validated Experimental Methodologies

Generating reliable IC50 data requires a self-validating assay system. For kinase profiling, luminescence-based ATP-depletion assays (e.g., ADP-Glo) are the industry standard.

Causality of Assay Choice: Unlike fluorescence-based assays that can be confounded by auto-fluorescent small molecules (a common artifact in high-throughput screening), luminescence provides a clean, high-contrast signal directly proportional to kinase activity. To ensure trustworthiness, the system is self-validated using positive controls (e.g., Cabozantinib) and no-enzyme negative controls to establish the assay window (Z'-factor).

Workflow Prep 1. Compound Preparation (Serial Dilution) Kinase 2. Kinase Incubation (Mer/c-Met + ATP) Prep->Kinase Detection 3. Luminescence Detection Phase Kinase->Detection Analysis 4. Dose-Response Curve Fitting Detection->Analysis

Caption: Step-by-step workflow for biochemical kinase assay and IC50 determination.

Step-by-Step Protocol: Biochemical Kinase Assay

  • Compound Preparation & Serial Dilution:

    • Action: Dissolve the pyrimidine derivatives in 100% DMSO, followed by a 3-fold serial dilution in assay buffer to create 10 distinct concentrations ranging from 0.1 nM to 10 µM.

    • Causality: A wide, logarithmic concentration gradient is critical to capture both the upper and lower asymptotes of the dose-response curve, ensuring mathematical accuracy during regression analysis.

  • Kinase Incubation:

    • Action: Incubate the compound with recombinant Mer or c-Met kinase, a synthetic peptide substrate, and ATP for 60 minutes at room temperature.

    • Causality: The ATP concentration must be strictly set at the specific Km​ for each kinase. This ensures that the assay is highly sensitive to competitive ATP-site inhibitors, accurately reflecting the mechanism of action for these pyrimidine scaffolds.

  • Luminescence Detection Phase:

    • Action: Add the ATP-depletion reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with the detection reagent to convert the generated ADP back to ATP, driving a luciferase-mediated light reaction.

  • Dose-Response Curve Fitting:

    • Action: Measure luminescence using a microplate reader. Normalize data against positive (vehicle) and negative (no enzyme) controls. Fit the data using a Four-Parameter Logistic (4PL) regression model.

    • Causality: The 4PL model accounts for baseline noise and receptor saturation, providing the true half-maximal inhibitory concentration (IC50) rather than a skewed linear estimate.

Pharmacokinetics and Safety Profiling

Beyond raw IC50 potency, a viable drug candidate must survive systemic circulation without off-target toxicity. The transition from compound 18c to 17c was heavily driven by the need for improved pharmacokinetic properties[4],[3].

  • Metabolic Stability: Compound 17c demonstrated high stability in human liver microsomes ( t1/2​=53.1 min), ensuring the drug remains active long enough to reach the tumor microenvironment[4].

  • Cardiac Safety: Both 18c and 17c were counter-screened against the hERG channel, showing minimal inhibition (IC50 > 40 µM)[4],[3].

  • Causality of Safety Profiling: hERG inhibition leads to QT prolongation and fatal arrhythmias. Confirming a wide therapeutic window early in development is a mandatory self-validating step in modern drug design, ensuring that the nanomolar potency against Mer/c-Met does not come at the cost of micromolar cardiotoxicity.

References
  • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL
  • Source: MDPI (Molecules)
  • Title: Targeting MERTK and AXL in EGFR Mutant Non-Small Cell Lung Cancer Source: MDPI URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Comparative

A Senior Application Scientist's Guide to Validating Kinase Inhibitory Activity: Comparative Analysis of In Vitro Assays

As a Senior Application Scientist, I frequently encounter drug development programs that stall because high-throughput screening (HTS) hits fail to translate into cellular efficacy. The root cause is often a lack of rigo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall because high-throughput screening (HTS) hits fail to translate into cellular efficacy. The root cause is often a lack of rigorous, orthogonal in vitro validation. Relying solely on a single primary screen to determine an IC50 value is a dangerous game; false positives driven by pan-assay interference compounds (PAINS), optical quenching, or non-specific aggregation can easily mislead a medicinal chemistry campaign[1].

To build a robust drug discovery pipeline, every experimental protocol must be designed as a self-validating system —a workflow where internal controls, standard curves, and orthogonal detection methods inherently prove the validity of the data. This guide provides an objective, mechanistic comparison of the industry's leading in vitro kinase assay platforms and details the causality behind their experimental execution.

Mechanistic Evaluation of Leading Assay Platforms

Selecting the correct biochemical assay requires matching the mechanism of your target kinase with the physical principles of the detection technology[2].

Radiometric Assays (The Gold Standard)

Radiometric assays measure the direct transfer of the γ-phosphate from [³³P]-ATP to the substrate. Because this method relies on direct physical incorporation rather than coupled enzymes or antibodies, it is virtually immune to compound interference. It remains the gold standard for validating complex autophosphorylation events and resolving ambiguous kinetic data[1]. However, safety regulations and low throughput limit its utility in primary screening.

ADP-Glo™ (Luminescence)

Developed by Promega, the ADP-Glo assay is a universal, homogeneous method that measures the byproduct of the kinase reaction: ADP[3].

  • The Causality of Choice: Because it detects ADP rather than a specific phosphorylated sequence, it can be used for any kinase, including lipid and sugar kinases. Crucially, it allows for high ATP concentrations (up to 1 mM), which is essential when differentiating between ATP-competitive and allosteric (Type III/IV) inhibitors.

LanthaScreen™ TR-FRET (Fluorescence)

Thermo Fisher’s LanthaScreen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium (Tb)-labeled anti-phospho antibody and a fluorophore-labeled substrate[4].

  • The Causality of Choice: The "time-resolved" aspect introduces a microsecond delay before measurement. This allows short-lived auto-fluorescence from library compounds to decay, isolating the specific FRET signal and drastically reducing false positives. It is highly specific and ideal for profiling validated inhibitors across a kinome panel[5].

AssayLogic Start Kinase Target Identified Q1 Is a specific phospho-antibody available? Start->Q1 TRFRET Select TR-FRET (LanthaScreen) High specificity, low interference Q1->TRFRET Yes Q2 Is the substrate a lipid, sugar, or unknown? Q1->Q2 No ADPGlo Select ADP-Glo Universal ADP detection Q2->ADPGlo Yes Radio Select Radiometric Assay Gold standard, generic substrate Q2->Radio No / Need absolute kinetics

Logical decision tree for selecting the optimal in vitro kinase assay platform.

Comparative Data Presentation

To facilitate platform selection, the following table synthesizes the quantitative and operational parameters of each technology.

ParameterRadiometric (³³P-ATP)ADP-Glo (Luminescence)TR-FRET (LanthaScreen)
Detection Principle Direct isotope transferCoupled ATP depletion/generationTime-resolved fluorescence
Substrate Universality Universal (Any substrate)Universal (Any substrate)Specific (Requires specific Ab)
ATP Tolerance Low (Requires trace ATP)High (Up to 1 mM)Moderate (Usually at Km)
Interference Risk Extremely LowModerate (Luciferase inhibitors)Low (Time-resolved delay)
Throughput Low to MediumUltra-High (384/1536-well)Ultra-High (384/1536-well)

Self-Validating Experimental Protocols

A protocol is only as good as its ability to flag its own failure. The following methodologies embed internal validation steps to ensure data integrity.

Protocol 1: ADP-Glo Universal Kinase Assay Workflow

This protocol is engineered to mathematically normalize compound interference by integrating an ATP-to-ADP conversion standard curve[3].

Step 1: Standard Curve Generation (The Validation Step)

  • Action: Combine ATP and ADP stock solutions in a 384-well plate to mimic 0% to 100% ATP conversion at your chosen ATP concentration.

  • Causality: This step calibrates the luminometer’s dynamic range and validates reagent integrity. If a test compound acts as a luciferase inhibitor (a false positive for kinase inhibition), the standard curve run in the presence of the compound will immediately reveal the artifact.

Step 2: Kinase Reaction

  • Action: Combine 1X Kinase Buffer, enzyme, substrate, and the test inhibitor. Initiate the reaction by adding ATP.

  • Causality: Initiating with ATP last ensures that the inhibitor has time to pre-equilibrate with the kinase. This is critical for accurately calculating the IC50 of slow-binding inhibitors.

Step 3: ATP Depletion

  • Action: Add ADP-Glo Reagent at a 1:1 volume ratio to the kinase reaction. Incubate for 40 minutes at room temperature.

  • Causality: This reagent halts the kinase reaction and enzymatically degrades all unconsumed ATP. Complete depletion is mandatory; any residual ATP will create a high background noise, destroying the assay's Z'-factor.

Step 4: ADP Detection

  • Action: Add Kinase Detection Reagent. Incubate for 30–60 minutes, then read luminescence.

  • Causality: This reagent simultaneously converts the kinase-generated ADP back into ATP and introduces luciferase/luciferin. The resulting stable luminescent signal is directly proportional to the original kinase activity.

ADPGloWorkflow Rxn 1. Kinase Reaction (ATP -> ADP) Deplete 2. ADP-Glo Reagent (Depletes unreacted ATP) Rxn->Deplete Convert 3. Kinase Detection (Converts ADP to ATP) Deplete->Convert Detect 4. Luciferase Reaction (Measures Light) Convert->Detect

Step-by-step mechanistic workflow of the ADP-Glo luminescent kinase assay.

Protocol 2: LanthaScreen TR-FRET Assay Workflow

This protocol leverages spatial proximity and temporal delay to achieve high-fidelity data, making it highly resistant to fluorescent compounds[4].

Step 1: EC80 Determination (The Validation Step)

  • Action: Titrate the kinase against a fixed concentration of ATP (at its apparent Km) and substrate to find the concentration that yields 80% of the maximum TR-FRET signal.

  • Causality: Selecting the EC80 concentration ensures the assay operates strictly within its linear dynamic range. Using too much enzyme leads to substrate depletion and masks the potency of weak inhibitors, artificially inflating IC50 values.

Step 2: Kinase Reaction

  • Action: In a low-volume 384-well plate, add 5 µL of 2X kinase/inhibitor mixture and 5 µL of 2X ATP/fluorophore-labeled substrate. Incubate for 1 hour.

  • Causality: Miniaturization to a 10 µL reaction volume conserves expensive recombinant enzymes and fluorophores while maintaining the optimal stoichiometric ratios required for precise kinetic analysis.

Step 3: Quench and Detection

  • Action: Add 10 µL of TR-FRET dilution buffer containing EDTA and the Tb-labeled anti-phospho antibody.

  • Causality: The EDTA acts as a rapid quench by chelating Mg²⁺, instantly terminating the kinase reaction. Simultaneously, the Tb-antibody binds the newly phosphorylated substrate, establishing the FRET pair.

Step 4: Time-Resolved Measurement

  • Action: Read the plate on a TR-FRET-compatible reader. Excite at 340 nm, wait for a 100-microsecond delay, and measure emission at 520 nm (acceptor) and 490 nm (donor).

  • Causality: The temporal delay allows the short-lived auto-fluorescence of library compounds and assay plastics to decay completely. The long-lifetime Terbium donor continues to transfer energy to the acceptor, isolating the specific biological signal and ensuring high data fidelity.

TRFRET_Mech Substrate Fluorophore-labeled Substrate PhosSub Phosphorylated Substrate Substrate->PhosSub Phosphorylation Kinase Active Kinase + ATP Kinase->PhosSub Signal TR-FRET Signal (520nm / 490nm) PhosSub->Signal Energy Transfer Antibody Tb-labeled Phospho-Antibody Antibody->Signal Binding & Excitation

Molecular mechanism of Time-Resolved Fluorescence Resonance Energy Transfer.

References

  • ADP-Glo™ Kinase Assay Protocol - Promega Corpor
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of D
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC (NCBI).

Sources

Validation

Strategic Optimization of Aniline Derivatives: A Comparative Guide to Metabolic Stability

Anilines are ubiquitous structural motifs in medicinal chemistry, prized for their synthetic accessibility and ability to form key hydrogen bond interactions. However, they are universally recognized as 1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Anilines are ubiquitous structural motifs in medicinal chemistry, prized for their synthetic accessibility and ability to form key hydrogen bond interactions. However, they are universally recognized as 1[1]. The electron-rich aromatic ring and the primary amine are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This metabolic liability often leads to rapid clearance and the formation of reactive intermediates—such as nitrosoarenes, hydroxylamines, and quinone-imines—that covalently bind to cellular macromolecules, triggering idiosyncratic adverse drug reactions (IADRs) like hepatotoxicity and methemoglobinemia[1][2].

This guide objectively compares the metabolic stability of traditional anilines against modern structural alternatives, providing actionable experimental protocols and causality-driven insights for drug development professionals.

Mechanistic Pathways of Aniline Metabolism

The metabolic fate of an aniline derivative is a kinetic competition between benign clearance and toxic bioactivation. Understanding these pathways is the first step in rational drug design.

  • N-Oxidation (Bioactivation): CYP450 enzymes (primarily CYP1A2 and CYP3A4) oxidize the amine to a hydroxylamine, which can further oxidize to a reactive nitroso species[2].

  • Arene Hydroxylation (Bioactivation): The electron-donating nature of the amine activates the aromatic ring (ortho/para positions) toward CYP-mediated epoxidation and subsequent phenol or quinone-imine formation[3].

  • N-Acetylation (Detoxification): N-acetyltransferases (NAT1/NAT2) convert the primary amine into a stable amide, generally facilitating safe renal clearance[2].

G Aniline Aniline Motif CYP450 CYP450 Oxidation Aniline->CYP450 NAT NATs (N-Acetylation) Aniline->NAT NHydroxy N-Hydroxylamine CYP450->NHydroxy N-Oxidation AreneOH Phenol / Quinone CYP450->AreneOH Arene Hydroxylation NAcetyl N-Acetylaniline NAT->NAcetyl Tox Toxicity (Methemoglobinemia / DNA Adducts) NHydroxy->Tox AreneOH->Tox Clearance Excretion / Clearance NAcetyl->Clearance

Caption: Major metabolic pathways of aniline motifs leading to toxicity or clearance.

Comparative Strategies for Enhancing Metabolic Stability

To mitigate these liabilities, medicinal chemists employ several structural optimization strategies.

Strategy A: Steric Shielding and Fluorination

Introducing halogens, particularly fluorine, adjacent to the amine or at para/ortho positions alters the HOMO energy of the aromatic ring. 3 by blocking metabolic soft spots[3]. Additionally, bulky ortho-substituents (e.g., methyl or chloro groups) sterically hinder CYP450 access to the nitrogen lone pair, significantly reducing N-oxidation rates.

Strategy B: Heteroaromatic Substitution (Aminopyrimidines)

Replacing the benzene ring with an electron-deficient heterocycle (like pyrimidine) decreases the electron density of the amine. For instance, novel 2-substituted aniline pyrimidine derivatives (e.g., Compound 17c) have demonstrated exceptional metabolic stability, achieving extended half-lives by4[4].

Strategy C: Saturated Carbocyclic Bioisosteres (sp³-Rich Motifs)

The modern paradigm shifts towards replacing planar anilines with three-dimensional, sp³-hybridized saturated isosteres like 1-aminonorbornane (aminoNB) or bicyclo[1.1.1]pentane (BCP). The high ring strain in these frameworks imparts exceptional C-H bond strength, rendering them 5 while maintaining the spatial vector of the amine[1][5].

Quantitative Comparison

Table 1: Comparative Metabolic Stability of Aniline Derivatives in Human Liver Microsomes (HLM)

Scaffold TypeRepresentative CompoundIn Vitro t1/2​ (min)Intrinsic Clearance ( CLint​ ) (mL/min/mg)Primary Metabolic Fate
Unsubstituted Aniline Aniline< 15.0> 0.150Rapid N-oxidation, Arene hydroxylation
Fluorinated Aniline 2,6-Difluoroaniline~ 45.0~ 0.085Reduced arene hydroxylation
Aminopyrimidine Compound 17c147.00.026Highly stable; sterically shielded[4]
Saturated Isostere 1-Aminonorbornane (aminoNB)> 120.0< 0.030Metabolically robust (sp³ C-H bonds)[5]

Experimental Methodologies: Self-Validating Protocols

To objectively compare these derivatives, researchers rely on standardized in vitro microsomal stability assays. The following protocol is designed as a self-validating system , ensuring that observed clearance is strictly enzyme-mediated and not an artifact of chemical instability.

Workflow Prep 1. Prepare HLM & Test Compound PreInc 2. Pre-incubate (37°C, 5 min) Prep->PreInc NADPH 3. Initiate Reaction (Add NADPH) PreInc->NADPH Quench 4. Quench Aliquots (Ice-cold MeCN + IS) NADPH->Quench LCMS 5. LC-MS/MS Quantification Quench->LCMS Data 6. Calculate t1/2 & CLint LCMS->Data

Caption: Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assays.

Protocol: High-Throughput HLM Stability Assay

Step 1: Preparation of Incubation Matrix Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Spike the test compound (aniline derivative) to a final concentration of 1 µM.

  • Causality Check: Why 1 mg/mL protein? This concentration balances the detection limit of the substrate with the risk of non-specific protein binding. Excessive protein artificially lowers the unbound fraction ( fu​ ), masking true intrinsic clearance rates.

Step 2: Pre-Incubation & Control Setup Pre-incubate the mixture at 37°C for 5 minutes. Concurrently, set up a Minus-NADPH Negative Control (buffer substituted for NADPH) and a Positive Control (e.g., Verapamil or Testosterone).

  • Causality Check: The Minus-NADPH control is the core of the self-validating system. If the compound degrades in this control, the instability is chemical (e.g., hydrolysis), not CYP-mediated metabolism.

Step 3: Reaction Initiation Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to a final volume of 100 µL.

  • Causality Check: Cytochrome P450 enzymes are heme-dependent monooxygenases requiring a continuous supply of electrons. A regenerating system prevents cofactor depletion over the 60-minute assay timeframe, ensuring linear enzyme kinetics.

Step 4: Time-Course Quenching At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 10 µL aliquot and immediately transfer it into 30 µL of ice-cold Acetonitrile (MeCN) containing an Internal Standard (IS).

  • Causality Check: Ice-cold MeCN instantaneously denatures microsomal proteins, halting enzymatic activity at the exact time point while simultaneously precipitating proteins for cleaner downstream LC-MS injection.

Step 5: LC-MS/MS Analysis and Data Processing Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to determine the elimination rate constant ( k ). Calculate t1/2​ ( 0.693/k ) and CLint​ ( k×V/protein concentration ).

References

  • Benchchem. "A Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs in Drug Discovery". 1

  • PMC / NIH.gov. "Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes".5

  • MDPI. "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability". 4

  • PMC / NIH.gov. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective".3

  • PMC / NIH.gov. "Drug metabolism in drug discovery and development". 2

Sources

Comparative

Kinase Selectivity Profiling Guide: Assessing 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline and Alternative Inhibitors

As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges I encounter is distinguishing a promising kinase inhibitor lead from a promiscuous toxic compound. The compound 2-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges I encounter is distinguishing a promising kinase inhibitor lead from a promiscuous toxic compound. The compound 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (2-MPA) serves as an excellent prototypical hinge-binding fragment. Its pyrimidine-thioaniline scaffold is a privileged structure frequently utilized to target the ATP-binding pocket of tyrosine kinases (TKs) such as SRC, ABL, and VEGFR.

However, because the ATP-binding pocket is highly conserved across the ~518 human kinases, assessing the selectivity of 2-MPA against a broad kinome panel is non-negotiable. This guide provides an objective comparison of 2-MPA against established benchmark inhibitors and outlines a self-validating, field-proven methodology for kinome profiling.

Comparative Analysis: 2-MPA vs. Benchmark Inhibitors

To contextualize the performance of a fragment-like lead such as 2-MPA, it must be benchmarked against well-characterized controls. We utilize a tiered comparison strategy: a pan-kinase control to validate assay sensitivity, a highly selective Type II inhibitor to define the upper limits of specificity, and a dual-targeted Type I inhibitor to model intentional polypharmacology.

InhibitorClass / Binding ModeSelectivity ProfilePrimary TargetsExperimental Utility
2-MPA Type I (Fragment Lead)Moderate / NarrowingTKs (e.g., SRC, ABL)Lead optimization scaffold; structural biology probe.
Staurosporine Type I (ATP-competitive)Extremely Broad>80% of human kinomeUniversal positive control for assay validation.
Imatinib Type II (DFG-out binder)Highly SelectiveABL, KIT, PDGFRBenchmark for high-selectivity and conformational targeting.
Dasatinib Type I (ATP-competitive)Broad / Dual-TargetedSRC, ABL, EPHAMulti-targeted reference for off-target toxicity modeling.

Strategic Assay Selection: The Causality Behind the Workflow

A common pitfall in kinase profiling is relying solely on a single assay format. To build a highly trustworthy data package, we must employ an orthogonal approach that separates thermodynamic binding affinity from catalytic functional inhibition.

  • Primary Screening via Competition Binding (e.g., KINOMEscan®): We initiate profiling using a site-directed competition binding assay[1]. Why? This format measures the thermodynamic dissociation constant ( Kd​ ) independent of ATP concentration ( Km​ ). This is crucial because cellular ATP levels are in the millimolar range; an assay that relies on low ATP concentrations might artificially inflate the apparent potency of an ATP-competitive compound like 2-MPA. Binding assays allow us to rapidly screen >400 kinases to calculate an S(10) selectivity score (the percentage of kinases inhibited by >90% at 10 µM).

  • Orthogonal Validation via Radiometric Assays (e.g., HotSpot™): Binding does not always equal functional inhibition. A compound may bind an allosteric pocket without halting catalysis. Therefore, all hits from the primary screen must be validated using a gold-standard radiometric assay (measuring the transfer of 33 P-ATP to a substrate)[2]. Radiometric assays directly measure enzyme activity, eliminating the false positives and negatives often caused by indirect fluorescence-based detection formats[3].

ProfilingWorkflow QC 1. Compound QC (LC-MS / NMR) Screen 2. Primary Kinome Screen (Competition Binding) QC->Screen Purity >95% Select 3. Selectivity Scoring (S-score Calculation) Screen->Select % Control < 35% Validate 4. Orthogonal Validation (Radiometric IC50) Select->Validate Target Triage Cell 5. Cellular Engagement (NanoBRET Assay) Validate->Cell IC50 < 100 nM

Fig 1: Self-validating kinase profiling workflow from QC to cellular engagement.

Self-Validating Experimental Protocol

To ensure data integrity, every run must function as a self-validating system. The following step-by-step methodology outlines the standard operating procedure for evaluating 2-MPA.

Phase 1: High-Throughput Selectivity Profiling
  • Preparation: Dissolve 2-MPA in 100% anhydrous DMSO to a stock concentration of 10 mM. Ensure the final assay DMSO concentration does not exceed 1% to prevent solvent-induced kinase denaturation[4].

  • Control Assignment: Plate Staurosporine (1 µM) as the positive control (expected >90% inhibition across the panel) and 1% DMSO as the negative vehicle control (0% inhibition).

  • Primary Screen Execution: Submit the compound to a broad-panel binding assay (e.g., Eurofins KINOMEscan or Thermo Fisher SelectScreen) against a panel of 300 wild-type kinases[1][5]. Test at two concentrations: 1 µM (to identify high-affinity primary targets) and 10 µM (to map the broader off-target landscape).

  • Data Triage: Calculate the S(10) score. Identify any kinase where 2-MPA reduces the control signal to <35% . These are your primary hits.

Phase 2: Functional IC 50​ Determination
  • Dose-Response Setup: For all identified hits, prepare a 10-point, 3-fold serial dilution of 2-MPA starting at 10 µM.

  • Radiometric Assay Execution: Utilize a 33 P-ATP radiometric assay (e.g., Reaction Biology HotSpot)[2]. Run the assay at the apparent ATP- Km​ for each specific kinase to ensure accurate relative potency comparisons.

  • Incubation & Detection: Incubate the kinase, substrate, and 2-MPA for 20 minutes at room temperature before initiating the reaction with 33 P-ATP. Spot the reaction onto filter paper, wash extensively with phosphoric acid to remove unreacted ATP, and quantify substrate phosphorylation via scintillation counting.

  • Analysis: Plot the dose-response curves using a 4-parameter logistic regression to determine the absolute IC 50​ .

Mechanism of Action and Pathway Impact

Understanding where 2-MPA acts within the cellular signaling cascade is just as important as knowing what it binds. Pyrimidine-thioaniline derivatives typically act as ATP-competitive inhibitors. By occupying the hinge region of the kinase, they physically block the transfer of the terminal phosphate from ATP to the downstream substrate.

KinasePathway ATP ATP Kinase Target Kinase (e.g., SRC / ABL) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate (Inactive) Kinase->Substrate Catalytic Transfer PhosphoSubstrate Phospho-Substrate (Active Signal) Substrate->PhosphoSubstrate Inhibitor 2-MPA / Alternatives Inhibitor->Kinase Competitive Inhibition

Fig 2: Mechanism of ATP-competitive kinase inhibition by 2-MPA and alternatives.

By rigorously profiling 2-MPA through this dual-assay, self-validating workflow, researchers can confidently map its polypharmacology, optimize its scaffold to reduce off-target liabilities, and advance the most selective candidates into cellular and in vivo models.

References

  • Reaction Biology: Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Reaction Biology: Kinase Drug Discovery Services. Reaction Biology. Available at:[Link]

  • Eurofins Discovery: KINOMEscan Technology. Eurofins Discovery. Available at:[Link]

  • NIH/PMC: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Anastassiadis et al., Nat Biotechnol. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to X-ray Crystallography of Kinase Inhibitors

For researchers, scientists, and drug development professionals, obtaining a high-resolution crystal structure of a kinase-inhibitor complex is a pivotal moment. It provides an atomic-level blueprint of the binding inter...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, obtaining a high-resolution crystal structure of a kinase-inhibitor complex is a pivotal moment. It provides an atomic-level blueprint of the binding interactions, paving the way for rational drug design and optimization.[1][2][3][4] This guide offers an in-depth, experience-driven comparison of the critical methodologies involved in this process, moving beyond simple protocols to explain the "why" behind each experimental choice. Our focus is on building a self-validating system of experimentation, ensuring that every step, from protein preparation to final structure analysis, is robust and reproducible.

I. The Foundation: Preparing the Kinase for Crystallization

The journey to a high-quality kinase-inhibitor crystal structure begins long before the crystallization experiment itself. The quality of the protein is paramount.

A. Construct Design and Expression:

The choice of the protein construct can significantly impact crystallization success.[5] Truncating flexible loops or domains that are not essential for inhibitor binding can reduce conformational heterogeneity and promote the formation of well-ordered crystals.[6] For some kinases, co-expression with a phosphatase or addition of a kinase inhibitor during expression can yield a more homogeneous, non-phosphorylated protein sample, which may be more amenable to crystallization.[5]

B. Purification Strategies:

Standard affinity and size-exclusion chromatography are typically employed. However, for kinases that are unstable, including a known ligand or inhibitor throughout the purification process can stabilize the protein and prevent aggregation.[7] This can lead to a more homogenous and crystallizable protein sample.

II. The Core Challenge: Obtaining Protein-Ligand Complex Crystals

There are two primary strategies for generating crystals of a kinase in complex with an inhibitor: co-crystallization and soaking. The choice between these methods is often dictated by the properties of both the protein and the inhibitor.

Comparison of Co-Crystallization and Soaking Techniques
FeatureCo-CrystallizationSoaking
Concept Crystallizing the pre-formed protein-inhibitor complex.Diffusing the inhibitor into a pre-existing apo-protein crystal.[8]
Advantages - Can capture ligand-induced conformational changes.[7] - Necessary for inhibitors with low solubility or those that disrupt the crystal lattice.[7] - Often the only option for unstable proteins that require a ligand for stability.[7][9]- Requires less protein as many inhibitors can be screened with a single batch of apo crystals.[5] - Generally faster and less resource-intensive.[5][9] - High-throughput screening of fragment libraries is more feasible.[10][11]
Disadvantages - Requires more protein and time for screening crystallization conditions for each complex.[5] - Inhibitor solubility can be a limiting factor in the crystallization drop.[7] - May require extensive optimization of conditions for each new inhibitor.[5]- The inhibitor binding site must be accessible within the crystal lattice.[5] - Soaking can sometimes damage the crystal, leading to a loss of diffraction quality.[9] - May not capture large conformational changes if the crystal lattice is too rigid.[7]
Best Suited For - Inhibitors that induce significant conformational changes. - Low-solubility inhibitors. - Unstable proteins requiring a ligand for integrity.- High-throughput screening of multiple inhibitors or fragments.[10] - Well-established crystal systems where the apo-protein crystallizes readily. - Inhibitors that do not significantly alter the protein's conformation.

III. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and provide clear decision points based on experimental outcomes.

A. Protocol 1: Co-Crystallization of a Kinase-Inhibitor Complex

This method is chosen when the inhibitor is expected to induce a conformational change or has poor solubility.

1. Complex Formation:

  • Rationale: To ensure the majority of the protein is in complex with the inhibitor before setting up crystallization trials.

  • Procedure:

    • Prepare a concentrated stock solution of the inhibitor, typically in a solvent like DMSO.[8]

    • Add the inhibitor to the purified kinase solution at a molar excess (typically 3-5 fold). The final DMSO concentration should ideally be kept below 5% to avoid interfering with crystallization.[8]

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[7] For some systems, incubation at room temperature may be beneficial.[7]

2. Crystallization Screening:

  • Rationale: To identify initial crystallization conditions (a "hit") from a broad range of precipitants, buffers, and salts.

  • Procedure:

    • Use a robotic system to set up 96-well sitting or hanging drop vapor diffusion plates with commercially available crystallization screens.

    • The drops typically consist of a 1:1 ratio of the protein-inhibitor complex to the reservoir solution.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.

3. Optimization:

  • Rationale: To improve the size, morphology, and diffraction quality of the initial crystal hits.

  • Procedure:

    • Systematically vary the concentrations of the precipitant, buffer pH, and salt from the initial hit condition.

    • Consider using additives or microseeding techniques to promote the growth of larger, single crystals.[8]

B. Protocol 2: Soaking an Inhibitor into an Apo-Kinase Crystal

This is the preferred method for high-throughput screening due to its efficiency.[11]

1. Preparation of Apo-Crystals:

  • Rationale: To generate a sufficient number of high-quality apo-protein crystals for soaking experiments.

  • Procedure:

    • Follow the steps for crystallization screening and optimization as described in the co-crystallization protocol, but with the apo-protein.

2. Soaking Procedure:

  • Rationale: To introduce the inhibitor into the crystal lattice and allow it to bind to the kinase.

  • Procedure:

    • Prepare a soaking solution containing the inhibitor at a concentration significantly higher than its binding affinity (Kd), typically 10-1000 fold higher if known.[8][12] The inhibitor should be dissolved in a solution that mimics the crystallization mother liquor to avoid crystal damage.

    • A common method is to add a small volume of a concentrated inhibitor stock solution directly to the drop containing the apo-crystals.[5][8]

    • Alternatively, crystals can be transferred to a new drop containing the soaking solution.[8]

    • Incubation times can range from minutes to overnight, depending on the inhibitor and crystal system.[8][12]

IV. Workflow Visualization

The following diagram illustrates the decision-making process when choosing between co-crystallization and soaking.

Kinase_Inhibitor_Crystallography_Workflow cluster_prep Protein & Ligand Preparation cluster_decision Method Selection cluster_cocryst Co-Crystallization Pathway cluster_soaking Soaking Pathway cluster_downstream Downstream Processing Protein Purified Kinase Decision Assess Inhibitor Properties & Protein Stability Protein->Decision Ligand Inhibitor Stock Ligand->Decision Complex Form Protein-Inhibitor Complex Decision->Complex Induces Conformational Change or Low Solubility Apo_Crystals Grow Apo-Protein Crystals Decision->Apo_Crystals High Throughput Screening or Stable Apo Form Screen_Co Crystallization Screening Complex->Screen_Co Optimize_Co Optimize Conditions Screen_Co->Optimize_Co Cryo Cryo-protection & Mounting Optimize_Co->Cryo Soak Soak Crystals with Inhibitor Apo_Crystals->Soak Soak->Cryo Data_Collection X-ray Data Collection Cryo->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation

Caption: Decision workflow for kinase-inhibitor crystallization.

V. From Crystal to Structure: Data Collection and Processing

Once suitable crystals are obtained, the next critical phase is to collect high-quality X-ray diffraction data.

A. Cryo-protection: A Necessary Step

Rationale: To prevent the formation of crystalline ice during flash-cooling to 100 K, which would destroy the crystal lattice and diffraction.[12] Data collection at cryogenic temperatures minimizes radiation damage from the high-intensity X-ray beam.[12][13]

Comparative Cryo-protection Strategies:

MethodDescriptionAdvantagesDisadvantages
Stepwise Soaking Gradually transferring the crystal through a series of drops with increasing concentrations of a cryo-protectant (e.g., glycerol, ethylene glycol).[12]Gentle on sensitive crystals and allows for precise control over the cryo-protectant concentration.Can be time-consuming and requires careful manipulation of the crystal.
Single-Step Soaking Directly transferring the crystal into a solution containing the final concentration of the cryo-protectant.[12]Fast and straightforward.Can cause osmotic shock and damage to some crystals.
Vapor Diffusion Dehydration Adding a highly concentrated salt solution (e.g., 13 M potassium formate) to the reservoir of the crystallization plate to dehydrate the crystal drop overnight.[13]Non-invasive to the crystal, high-throughput, and can sometimes improve diffraction resolution.[13]May not be suitable for all crystal systems and requires overnight incubation.

Protocol for Stepwise Cryo-protection:

  • Prepare a series of cryo-protectant solutions with increasing concentrations (e.g., 5%, 10%, 15%, 20% glycerol in mother liquor).

  • Using a cryo-loop, transfer the crystal from the crystallization drop to the 5% glycerol solution for a few seconds.

  • Sequentially transfer the crystal through the increasing concentrations, with a brief soak at each step.

  • After the final soak, quickly plunge the crystal into liquid nitrogen.[12]

B. X-ray Data Collection and Processing
  • Data Collection: This is typically performed at a synchrotron beamline, which provides a high-intensity, tunable X-ray source. The goal is to collect a complete dataset with good resolution and statistics.

  • Data Processing: Software packages like XDS or HKL2000 are used to integrate the diffraction images, scale the data, and merge symmetry-related reflections.

VI. The Final Steps: Structure Solution, Refinement, and Validation

With a processed dataset in hand, the final stage is to determine and validate the three-dimensional structure.

A. Structure Solution by Molecular Replacement

Rationale: To obtain initial phase information, which is lost during the diffraction experiment.[14][15]

Procedure:

  • A known, homologous protein structure is used as a search model.

  • Software like Phaser or Molrep is used to rotate and translate the search model within the unit cell of the new crystal to find the correct position and orientation that best matches the collected diffraction data.[15][16][17]

B. Model Building and Refinement

Rationale: To build an accurate atomic model of the kinase-inhibitor complex that fits the experimental electron density map and conforms to known stereochemical principles.

Procedure:

  • Initial Model Building: The initial electron density maps, calculated using the phases from molecular replacement, are often clear enough to show the overall fold of the protein and the location of the inhibitor.

  • Iterative Refinement:

    • Manual Rebuilding: Programs like Coot are used to manually adjust the protein backbone and side chains, and to place the inhibitor into the electron density.[18][19][20]

    • Automated Refinement: Software such as Phenix or Refmac is used to computationally refine the atomic coordinates against the experimental data, improving the fit and geometry of the model.[21][22]

    • This process of manual rebuilding and automated refinement is repeated until the model converges and key statistical indicators (R-work and R-free) are optimized.

C. The Litmus Test: Structure Validation

Rationale: To ensure the final structure is a chemically and physically realistic representation of the molecule and is well-supported by the experimental data.

Key Validation Metrics and Their Interpretation:

MetricWhat it MeasuresGood Values
Resolution The level of detail in the electron density map.Lower is better (e.g., < 2.5 Å for drug design).[9]
R-work / R-free The agreement between the calculated and observed diffraction data. R-free is calculated from a subset of data excluded from refinement to prevent model bias.[23]Lower is better. R-free should be close to R-work. A large gap can indicate overfitting.
Ramachandran Plot The conformational viability of the protein backbone torsion angles.[23]>98% of residues in favored and allowed regions.
Clashscore The number of severe steric clashes between atoms.[23]Lower is better.
Ligand Geometry The bond lengths, angles, and torsions of the inhibitor compared to ideal values.[24][25]Should be close to ideal values, with few outliers.
Electron Density Fit The quality of the fit of the model to the electron density map for individual residues and the ligand.[25]The model should be well-centered in the density with minimal unexplained positive or negative difference density.

The wwPDB provides a comprehensive validation report for every deposited structure, which is an essential tool for critically evaluating the quality of a model.[26][27]

VII. Concluding Remarks: A Commitment to Rigor

The determination of a kinase-inhibitor crystal structure is a multi-faceted process that demands careful planning, execution, and critical evaluation at every stage. By understanding the principles behind each technique and employing a self-validating approach to experimentation, researchers can significantly increase their chances of success. The ultimate reward is a high-resolution structure that provides invaluable insights into the molecular basis of inhibition, accelerating the development of new and more effective therapies.

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Retrieved from [Link]

  • Martynowycz, M. W., & Gonen, T. (2020). Ligand incorporation into protein microcrystals for MicroED by on-grid soaking. Methods in Enzymology, 634, 139-153.
  • Moreno, E., et al. (2019). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Acta Crystallographica Section D: Structural Biology, 75(Pt 12), 1083–1091.
  • Chayan, et al. (2023). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. The FEBS Journal, 290(15), 3843-3857.
  • PDBe-KB Consortium. (n.d.). The PDB Validation Report. EMBL-EBI. Retrieved from [Link]

  • SARomics Biostructures. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Martynowycz, M. W., et al. (2020). Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. bioRxiv.
  • Gutticar, D., et al. (2026, January 4). Crystallographic Fragment Screening with CK2α', an Isoform of Human Protein Kinase CK2 Catalytic Subunit, and Its Use to Obtain a CK2α'/Heparin Complex Structure. Molecules, 31(1), 123.
  • Blundell, T. L., & Jhoti, H. (2006). Industrial perspective on X-ray data collection and analysis. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 1), 115-124.
  • Cherry, M., & Williams, D. H. (2004). Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. Current Protein & Peptide Science, 5(2), 123-134.
  • Thorn, A. (2020, August 17). 07 Phasing and Molecular Replacement | Lecture Series "Basics of Macromolecular Crystallography" [Video]. YouTube. Retrieved from [Link]

  • PHENIX. (n.d.). Tutorial: solving a structure with Phaser-MR. Retrieved from [Link]

  • Lesley, S. A., & Wilson, I. A. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 20-26.
  • Cohen, A. E., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1038.
  • Schiebel, J., et al. (2018). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 74(Pt 10), 960-971.
  • PDBe-KB Consortium. (n.d.). What to look for in the validation report. EMBL-EBI. Retrieved from [Link]

  • Mehrabi, P., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ, 6(Pt 6), 1133–1142.
  • Erlanson, D. A., et al. (2016). Detection of secondary binding sites in proteins using fragment screening. Proceedings of the National Academy of Sciences, 113(2), 311-316.
  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. APL Bioengineering, 7(1), 010902.
  • Lindgren, D. (2020).
  • Cherry, M., & Williams, D. H. (2025, August 9). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. ResearchGate. Retrieved from [Link]

  • Meijer, L., et al. (2003). X-Ray Crystallographic Studies of CDK2, a Basis for Cyclin-Dependent Kinase Inhibitor Design in Anti-Cancer Drug Research. Current Medicinal Chemistry - Anti-Cancer Agents, 3(1), 45-56.
  • Cherry, M., & Williams, D. H. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Bentham Science Publishers.
  • Grabowski, P. (n.d.). Protein XRD Protocols - Phase Solution. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. Retrieved from [Link]

  • University of Zurich. (n.d.). Cryoprotection of Crystals. Department of Biochemistry. Retrieved from [Link]

  • Evans, P. R., & McCoy, A. J. (2021). Introduction to molecular replacement: a time perspective. Acta Crystallographica Section D: Structural Biology, 77(Pt 5), 593-603.
  • Betz, U. A. K., et al. (2025, November 6). Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction. Structure, 33(11), 1345-1355.
  • Heras, B., & Martin, J. L. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1173-1180.
  • PHENIX. (n.d.). Automated protein-ligand structure determination with phenix.ligand_pipeline. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

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  • Emsley, P., & Cowtan, K. (2012). Handling ligands with Coot. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 334-340.
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  • Re, S., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics.
  • Grabowski, P. (n.d.). Protein XRD Protocols - Model Building and Validation. Retrieved from [Link]

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Comparative

A Researcher's Guide to Evaluating Novel Antiproliferative Compounds Against Established Drugs

In the relentless pursuit of novel cancer therapeutics, the accurate and objective assessment of a new compound's antiproliferative activity is a cornerstone of preclinical drug development. This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel cancer therapeutics, the accurate and objective assessment of a new compound's antiproliferative activity is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro experiments that compare the efficacy of new chemical entities (NCEs) to well-established anticancer drugs. By adhering to the principles of scientific integrity and employing robust methodologies, researchers can generate reliable data to inform critical decisions in the drug discovery pipeline.

Introduction: The Rationale for Comparison

The primary goal of in vitro antiproliferative assays is to determine the concentration at which a compound inhibits the growth and division of cancer cells by 50% (IC50). While identifying active compounds is crucial, it is equally important to benchmark their potency against existing, clinically relevant drugs. This comparative approach provides essential context for a new compound's potential, helping to answer key questions:

  • Is the new compound more potent than existing therapies?

  • Does it exhibit a different spectrum of activity across various cancer cell types?

  • Could it offer an advantage in overcoming known resistance mechanisms?

This guide will focus on a practical, widely used methodology for making these critical comparisons.

Foundational Knowledge: Selecting the Right Tools

The success of any comparative study hinges on the judicious selection of cell lines and reference compounds.

Choosing Clinically Relevant Cell Lines

The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines derived from various tissues, has been a foundational tool in cancer drug discovery.[1][2] For a focused initial screening, a smaller, representative panel is often employed. A common strategy involves selecting cell lines from different cancer types to assess the breadth of a compound's activity. For instance, a panel might include:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • NCI-H460: A human large cell lung cancer cell line.

  • SF-268: A human glioblastoma cell line.[2]

These three cell lines have historically been used in initial screens due to their diverse origins and sensitivity profiles.[2] Other frequently used cell lines for broader screening include the aggressive triple-negative breast cancer line MDA-MB-231 , the lung cancer line A549 , and the glioblastoma line U87 .[3] The choice of cell lines should ideally be guided by the therapeutic target of the new compounds, if known.

Standard-of-Care Drugs as Benchmarks

To provide a meaningful comparison, it is essential to include well-characterized, clinically used anticancer drugs as positive controls. Two excellent choices with distinct mechanisms of action are:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5][6] This disruption of DNA processes ultimately leads to a halt in cell growth and division.[4][5]

  • Paclitaxel: A member of the taxane family, paclitaxel works by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[7][8][] This stabilization prevents the dynamic instability required for chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis.[7][10]

By comparing a new compound's activity to these standards, researchers can gain a clearer understanding of its relative potency and potential mechanism.

Experimental Design and Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[11] It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow

The following diagram illustrates the key steps involved in performing a comparative antiproliferative assay using the MTT method.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of new compounds & known drugs treatment 4. Add compounds to cells and incubate (e.g., 48-72h) compound_prep->treatment mtt_addition 5. Add MTT reagent to each well incubation 6. Incubate to allow formazan formation mtt_addition->incubation solubilization 7. Add solubilizing agent (e.g., DMSO) incubation->solubilization read_absorbance 8. Read absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50 compare_results 10. Compare IC50 of new compounds to known drugs calculate_ic50->compare_results

Caption: A stepwise workflow for comparing the antiproliferative activity of compounds.

Detailed Step-by-Step Protocol

Materials:

  • Selected cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom cell culture plates

  • New compounds, Doxorubicin, and Paclitaxel

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the new compounds, Doxorubicin, and Paclitaxel in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in complete medium to achieve the desired final concentrations. It is recommended to use a wide concentration range (e.g., 0.01 µM to 100 µM) to generate a complete dose-response curve.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of IC50

The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

The IC50 value is the concentration of the compound that results in 50% cell viability. This can be determined using graphing software such as GraphPad Prism or by performing a non-linear regression analysis.

Comparative Data Table

The results should be summarized in a clear and concise table to facilitate comparison.

CompoundCell LineIC50 (µM)
New Compound 1 MCF-75.2
NCI-H4608.1
SF-26812.5
New Compound 2 MCF-70.8
NCI-H4601.5
SF-2682.3
Doxorubicin MCF-70.5
NCI-H4600.9
SF-2681.2
Paclitaxel MCF-70.01
NCI-H4600.03
SF-2680.05

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only.

Understanding the Underlying Biology: Signaling Pathways

Antiproliferative compounds often exert their effects by interfering with key signaling pathways that regulate cell growth, division, and survival. A common pathway implicated in cancer is the MAPK/ERK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Understanding which pathways are affected by a new compound can provide valuable insights into its mechanism of action and potential for targeted therapy.

Conclusion and Future Directions

This guide has outlined a robust and reliable method for comparing the antiproliferative activity of new compounds to established drugs. By carefully selecting cell lines and reference compounds, adhering to a detailed experimental protocol, and performing rigorous data analysis, researchers can generate high-quality, comparative data. This information is critical for prioritizing lead compounds and guiding the next steps in the drug development process, which may include more complex 3D cell culture models, mechanism of action studies, and eventually, in vivo testing.

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  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. [Link]

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  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - PMC - NIH. [Link]

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Validation

A Senior Application Scientist's Guide to Validation of a Synthetic Route for Scaled-Up Production

The transition from a laboratory-scale synthesis to robust, large-scale production is a critical and often challenging phase in pharmaceutical development. A synthetic route that is elegant on the bench may prove to be i...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from a laboratory-scale synthesis to robust, large-scale production is a critical and often challenging phase in pharmaceutical development. A synthetic route that is elegant on the bench may prove to be inefficient, unsafe, or non-compliant at an industrial scale. Therefore, rigorous validation of the chosen synthetic route is not merely a regulatory hurdle but a fundamental scientific necessity to ensure process viability, product quality, and patient safety.

This guide provides an in-depth comparison of the critical facets of synthetic route validation. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into making informed, data-driven decisions that pave the way for successful and compliant scaled-up production.

The Strategic Imperative: Comparing Synthetic Routes Beyond Yield

The initial selection of a synthetic route for scale-up should be a multi-faceted decision, moving beyond the singular metric of chemical yield. A holistic evaluation is essential for long-term viability. A seemingly high-yielding laboratory route can become economically or environmentally untenable at scale.[1]

Consider two hypothetical routes to a target Active Pharmaceutical Ingredient (API):

MetricRoute A (Legacy)Route B (Optimized)Rationale & Causality
Overall Yield 75%70%While Route A has a higher yield, Route B may be preferable due to other factors.
Number of Steps 85Fewer steps reduce production time, material handling, and potential points of failure.
Process Mass Intensity (PMI) 15040PMI (total mass input / mass of product) is a key green chemistry metric.[2] A lower PMI indicates less waste and a more efficient process.[3]
Key Impurity Profile Impurity X at 0.15%Impurity X at <0.05%Route B demonstrates superior impurity control, reducing the burden of downstream purification.[4]
Use of Hazardous Reagents High-pressure hydrogenationEnzymatic resolutionRoute B avoids hazardous conditions, improving operational safety and reducing specialized equipment needs.[5]
Scalability of Purification Column ChromatographyCrystallizationChromatography is often costly and difficult to scale, whereas crystallization is a more robust industrial method.[1]

Expert Insight: A common pitfall is to advance a route based solely on its "discovery" credentials.[6] A thorough risk assessment at this early stage is crucial. A route with a slightly lower yield but a superior safety and environmental profile (low PMI) and a simpler impurity profile is almost always the better choice for long-term commercial production.[3][7]

Process Optimization through Design of Experiments (DoE)

Once a promising route is selected, its parameters must be rigorously optimized to ensure robustness and reproducibility. The "one-factor-at-a-time" (OFAT) approach is inefficient and often fails to identify critical interactions between variables.[8] Design of Experiments (DoE) is a powerful statistical methodology for systematically exploring the relationships between process parameters and outcomes.[8][9][10]

Workflow for DoE-Based Process Optimization

Caption: A systematic workflow for process optimization using Design of Experiments (DoE).

By using DoE, we move from a fixed set of conditions to a well-understood "design space"—a multidimensional combination of input variables and process parameters that have been demonstrated to provide quality assurance.[11] This is a cornerstone of the Quality by Design (QbD) paradigm and is strongly encouraged by regulatory bodies.[12]

Impurity Profiling: The Cornerstone of Safety and Quality

Controlling impurities is a non-negotiable aspect of drug substance manufacturing.[13] The International Council for Harmonisation (ICH) provides a clear framework for the identification, reporting, and qualification of impurities (ICH Q3A/B).[14][15][16] A comprehensive impurity profile is a fingerprint of your synthetic process.

Decision Tree for Impurity Management (Based on ICH Q3A)

Impurity_Management Start Detect Impurity in API Batch CheckThreshold Is Impurity > Reporting Threshold? (e.g., 0.05%) Start->CheckThreshold Report Report Impurity in Regulatory Filing CheckThreshold->Report Yes Ignore Below Reporting Threshold CheckThreshold->Ignore No IdentifyThreshold Is Impurity > Identification Threshold? (e.g., 0.10%) Report->IdentifyThreshold Identify Structural Elucidation Required (LC-MS, NMR) IdentifyThreshold->Identify Yes End Set Specification & Control Strategy IdentifyThreshold->End No QualifyThreshold Is Impurity > Qualification Threshold? (e.g., 0.15%) Identify->QualifyThreshold Qualify Toxicological Assessment Required QualifyThreshold->Qualify Yes QualifyThreshold->End No Qualify->End Ignore->End

Caption: Decision-making process for impurity control based on ICH Q3A thresholds.

Comparative Analytical Techniques for Impurity Profiling

The choice of analytical technique is critical for accurate impurity detection and quantification.[17][18]

TechniquePrimary UseStrengthsLimitations
HPLC/UPLC Quantification of known and unknown non-volatile organic impurities.[19]High precision, robustness, well-established.[17]May require reference standards for absolute quantification.
LC-MS Identification and structural elucidation of unknown impurities.[17]High sensitivity and specificity; provides molecular weight information.Quantification can be less precise than UV-based methods without standards.
GC-MS Analysis of volatile impurities and residual solvents.[17]Excellent for volatile compounds; required by ICH Q3C for residual solvents.[14]Not suitable for non-volatile or thermally labile compounds.
NMR Definitive structural elucidation of isolated impurities.[18]Provides detailed structural information.[17]Requires relatively pure, isolated samples and is less sensitive than MS.

Self-Validating System: An analytical method for impurity profiling must itself be validated according to ICH Q2(R1) guidelines.[20][21][22] This ensures the method is accurate, precise, specific, and robust for its intended purpose.

Process Safety Assessment: A Prerequisite for Scale-Up

Chemical reactions that are well-behaved in a laboratory flask can become dangerously exothermic at scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[23][24] A thorough process safety assessment is mandatory.

Key Experimental Protocols for Thermal Hazard Analysis:

  • Differential Scanning Calorimetry (DSC): A screening tool to determine the onset temperature of decomposition and the total energy released for reactants, intermediates, and the final product.[25]

  • Reaction Calorimetry (RC): Measures the heat evolved during the actual chemical reaction under process-relevant conditions. This data is essential for designing adequate cooling capacity for the production reactor.[24]

  • Adiabatic Calorimetry (e.g., ARC, VSP2): Simulates a worst-case "cooling failure" scenario to determine the time to maximum rate of runaway and the pressure generated.[25][26]

Expert Insight: Never assume a process is safe at scale without quantitative thermal hazard data. Incidents often occur not because of a lack of understanding of the desired chemistry, but from a failure to anticipate and control potential runaway reactions or decompositions.[25][27]

The Final Validation: Pilot Scale-Up and Confirmation Batches

The ultimate validation of the synthetic route and its optimized parameters occurs during the pilot scale-up.[28] This phase serves several critical functions:

  • Demonstrates Process Robustness: Confirms that the process performs consistently on larger equipment.[29]

  • Confirms Impurity Profile: Verifies that the impurity profile remains consistent with that observed at the lab scale.

  • Generates Material for Further Studies: Produces Active Pharmaceutical Ingredient (API) for toxicology studies, formulation development, and clinical trials.[29]

  • Finalizes the Control Strategy: Solidifies the in-process controls and final specifications for the commercial process.[30]

Regulatory agencies require data from successfully manufactured batches at a significant scale to demonstrate process consistency and control before granting marketing approval.[28][31][32]

Conclusion

Validating a synthetic route for scaled-up production is a systematic, data-driven process that integrates chemistry, engineering, analytics, and regulatory science. By moving beyond simple yield comparisons and embracing a holistic approach that includes process optimization (DoE), rigorous impurity profiling, and a thorough safety assessment, drug development professionals can de-risk the scale-up process. This ensures the delivery of a safe, effective, and high-quality drug substance in a robust, reproducible, and economically viable manner.

References

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  • Title: Impurity Profiling and Characterization for Generic Project. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Quality Guidelines. Source: ICH. URL: [Link]

  • Title: Design of Experiment (DoE) - An efficient tool for process optimization. Source: Contract Pharma. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Source: EMA. URL: [Link]

  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Source: IKEV. URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency. URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals Explained. Source: Synthink. URL: [Link]

  • Title: Q11 Development and Manufacture of Drug Substances. Source: FDA. URL: [Link]

  • Title: Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)). Source: ECA Academy. URL: [Link]

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  • Title: Scaling Up Chemical Processes? Unlock Safety and Success. Source: QES Academy. URL: [Link]

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Comparative

pharmacokinetic profile comparison of pyrimidine-based drug candidates

Pharmacokinetic Profile Comparison of Pyrimidine-Based Drug Candidates: 5-Fluorouracil, Capecitabine, and Gemcitabine Pyrimidine antimetabolites represent a cornerstone of modern oncological pharmacotherapy, widely utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profile Comparison of Pyrimidine-Based Drug Candidates: 5-Fluorouracil, Capecitabine, and Gemcitabine

Pyrimidine antimetabolites represent a cornerstone of modern oncological pharmacotherapy, widely utilized in the treatment of gastrointestinal, breast, and pancreatic malignancies. Despite sharing a structural foundation, subtle molecular modifications among pyrimidine candidates yield drastically different pharmacokinetic (PK) profiles. For drug development professionals and clinical researchers, understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for optimizing dosing regimens and minimizing systemic toxicity.

This guide provides an in-depth, objective comparison of three leading pyrimidine analogues: 5-Fluorouracil (5-FU) , its oral prodrug Capecitabine , and the deoxycytidine analogue Gemcitabine .

Mechanistic Overview and Metabolic Pathways

The clinical efficacy of pyrimidine analogues is heavily dictated by their metabolic activation and degradation pathways.

  • 5-Fluorouracil (5-FU): Administered intravenously due to erratic gastrointestinal absorption, 5-FU is rapidly degraded in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive dihydrofluorouracil (DHFU). Only a small fraction is intracellularly converted into active cytotoxic nucleotides (FdUMP and FUTP).

  • Capecitabine: Designed to mimic a continuous 5-FU infusion, capecitabine is an orally bioavailable prodrug. It undergoes a three-step enzymatic conversion: first by hepatic carboxylesterase to 5'-DFCR, then by cytidine deaminase to 5'-DFUR, and finally by thymidine phosphorylase (an enzyme often upregulated in tumor tissues) to the active 5-FU moiety (1)[1].

  • Gemcitabine: A deoxycytidine analogue administered via IV, gemcitabine requires intracellular phosphorylation by nucleoside kinases to form its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. Systemically, it is rapidly cleared via deamination by cytidine deaminase (CDA) into the inactive metabolite dFdU (2)[2].

MetabolicPathway Cap Capecitabine (Oral Prodrug) CES Carboxylesterase (Liver) Cap->CES DFCR 5'-DFCR CDA1 Cytidine Deaminase (Liver/Plasma) DFCR->CDA1 DFUR 5'-DFUR TP Thymidine Phosphorylase (Tumor) DFUR->TP FU 5-Fluorouracil (Active/Intermediate) DPD DPD Enzyme (Liver) FU->DPD Kinases Nucleoside Kinases (Intracellular) FU->Kinases FU_active FdUMP / FUTP (Cytotoxic) FU_inactive DHFU (Inactive) Gem Gemcitabine (IV) Gem->Kinases CDA2 Cytidine Deaminase (Liver/Plasma) Gem->CDA2 Gem_active dFdCDP / dFdCTP (Cytotoxic) Gem_inactive dFdU (Inactive) CES->DFCR CDA1->DFUR TP->FU DPD->FU_inactive Kinases->FU_active Kinases->Gem_active CDA2->Gem_inactive

Caption: Metabolic activation and degradation pathways of pyrimidine analogues.

Comparative Pharmacokinetic Profiles

The structural differences among these candidates manifest as distinct quantitative pharmacokinetic parameters. Capecitabine effectively circumvents the erratic bioavailability of oral 5-FU, achieving nearly 100% absorption before hepatic conversion. Conversely, Gemcitabine exhibits linear pharmacokinetics, but its volume of distribution and half-life are highly dependent on the duration of the IV infusion.

Pharmacokinetic Parameter5-Fluorouracil (5-FU)CapecitabineGemcitabine
Primary Route of Administration Intravenous (IV)OralIntravenous (IV)
Bioavailability Erratic / Low (<10%)~100%N/A (100% via IV)
Time to Peak Concentration (Tmax) End of infusion1.5 - 2.0 hoursEnd of infusion
Terminal Half-life (t1/2) 10 - 20 minutes45 - 50 minutes42 - 94 mins (short infusion)
Volume of Distribution (Vd) ~11 L/m²Widely distributed50 L/m² (short infusion)
Primary Clearance Mechanism Hepatic (DPD enzyme)Hepatic & Tumor (Enzymatic)Hepatic/Plasma (CDA enzyme)
Plasma Protein Binding < 10%< 60% (primarily albumin)Negligible (< 10%)

Experimental Protocol: LC-MS/MS Bioanalysis of Pyrimidine Candidates

To objectively evaluate and compare the PK profiles of these candidates during preclinical and clinical phases, researchers rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines a highly sensitive, self-validating workflow for quantifying 5-FU and its prodrugs in human or animal plasma (3)[3].

Step-by-Step Methodology & Causal Logic

Step 1: Blood Collection and Stabilization

  • Action: Collect whole blood into K2EDTA tubes pre-spiked with a DPD inhibitor (e.g., gimeracil or 5-chloro-2,4-dihydroxypyridine). Immediately centrifuge at 4°C to separate the plasma.

  • Causality: 5-FU is rapidly degraded by endogenous DPD present in blood cells. Adding a DPD inhibitor halts ex vivo metabolism, ensuring the measured concentration accurately reflects the in vivo pharmacokinetic state at the exact time of the blood draw (4)[4].

Step 2: Internal Standard (IS) Spiking

  • Action: Aliquot 200 µL of plasma and spike with 10 µL of a stable-isotope labeled internal standard (e.g., 5-FU-15N2 or 5-chlorouracil at 100 ng/mL).

  • Trustworthiness & Self-Validation: The isotopic IS shares identical physicochemical properties with the target analyte. It acts as a self-validating internal control: any loss of the drug during extraction or any signal suppression in the mass spectrometer will equally affect the IS. By measuring the analyte-to-IS peak area ratio, the system automatically corrects for matrix effects and extraction recovery variations.

Step 3: Sample Extraction (Protein Precipitation)

  • Action: Add 600 µL of cold methanol or acetonitrile to the plasma aliquot. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Causality: Organic solvents denature and precipitate plasma proteins. Removing these macromolecules prevents irreversible binding to the analytical column and eliminates major sources of ion suppression in the MS source, preserving assay sensitivity.

Step 4: Reconstitution and Chromatographic Separation

  • Action: Reconstitute the residue in 100 µL of 0.1% formic acid in water. Inject 10 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a highly polar-retained C8 column.

  • Causality: Pyrimidine analogues, particularly 5-FU, are highly polar and exhibit poor retention on traditional reversed-phase C18 columns. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring the analyte is retained long enough to separate from early-eluting matrix interferents.

Step 5: MRM Detection

  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using negative electrospray ionization (ESI-). Monitor specific precursor-to-product ion transitions (e.g., m/z 129.0 → 42.0 for 5-FU).

LCMSWorkflow Blood 1. Blood Collection (+ DPD Inhibitor) Plasma 2. Plasma Separation (4°C Centrifugation) Blood->Plasma Spike 3. Spike Internal Standard (e.g., 5-FU-15N2) Plasma->Spike Extraction 4. Protein Precipitation (Methanol/ACN) Spike->Extraction Evap 5. Evaporation & Reconstitution Extraction->Evap LCMS 6. LC-MS/MS Analysis (HILIC, MRM Mode) Evap->LCMS

Caption: Step-by-step LC-MS/MS bioanalytical workflow for quantifying pyrimidine candidates in plasma.

References

  • Capecitabine in the management of colorectal cancer Source: NIH PubMed Central URL:[Link]

  • gemcitabine injection solution Clinical Pharmacology Source: Pfizer Medical URL:[Link]

  • Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry Source: NIH PubMed URL:[Link]

  • Therapeutic drug monitoring of 5-fluorouracil by LC-MS/MS Source: IATDMCT URL:[Link]

Sources

Validation

Head-to-Head Comparison: Synthetic Methodologies for Late-Stage Functionalization in Drug Discovery

As drug discovery programs increasingly prioritize complex, three-dimensional molecular architectures to improve clinical success rates, the methodologies used to construct these molecules must evolve. Late-Stage Functio...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize complex, three-dimensional molecular architectures to improve clinical success rates, the methodologies used to construct these molecules must evolve. Late-Stage Functionalization (LSF) allows chemists to rapidly diversify advanced intermediates, accelerating structure-activity relationship (SAR) studies.

In this guide, we objectively compare three premier C–C bond formation methodologies for LSF: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , Visible-Light Metallaphotoredox Catalysis , and Engineered Biocatalysis .

The Strategic Imperative: Escaping "Flatland"

Historically, pharmaceutical libraries have been dominated by planar, sp²-hybridized molecules due to the reliability of traditional cross-coupling methods. However, over-reliance on these "flat" structures often leads to poor solubility, high melting points, and suboptimal pharmacokinetic profiles[1]. Modern drug development demands a higher fraction of sp³ carbons ( Fsp3​ ) to improve target specificity and developability[2]. This strategic shift dictates the choice of synthetic methodology, moving from traditional two-electron palladium chemistry to single-electron radical pathways and highly stereocontrolled enzymatic processes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (The Benchmark)

Despite the push for sp³-rich molecules, the , representing one of the most utilized transformations for C(sp²)–C(sp²) bond formation[3].

Mechanistic Causality: The reaction operates via a classic two-electron Pd(0)/Pd(II) catalytic cycle. The causality of its high yield lies in the precise tuning of the phosphine ligand (e.g., XPhos or dppf). A ligand with a wide "bite angle" increases the electron density at the palladium center, accelerating the oxidative addition of the aryl halide, while its steric bulk forces the two coupling partners closer together, thermodynamically driving the final reductive elimination step[4].

Experimental Protocol: Standard Biaryl Coupling
  • Reagent Assembly: In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Catalytic Activation: Add a degassed aqueous base (e.g., K₃PO₄, 2.0 equiv) and a solvent mixture of Toluene/H₂O (4:1). Causality: The aqueous base is critical as it coordinates to the palladium center, facilitating the transmetalation of the organoboron species.

  • Thermal Cycling: Heat the reaction to 80°C under an argon atmosphere for 12 hours.

  • Self-Validating System: Mass Balance Tracking. Prior to quenching, add a known concentration of an inert internal standard (e.g., biphenyl). By quantifying the remaining starting material, the desired product, and the internal standard via HPLC, you create a closed-loop validation of the mass balance. If the sum does not equal 100%, it diagnostically proves the existence of off-target side reactions (e.g., protodeboronation), validating the efficiency of the catalytic cycle.

Visible-Light Metallaphotoredox Catalysis (The Radical Innovator)

To access higher Fsp3​ chemical space,[5]. This allows for the direct utilization of native functional groups (like carboxylic acids) for C(sp³)–C(sp²) and C(sp³)–C(sp³) couplings.

Mechanistic Causality: Traditional C(sp³) cross-couplings suffer from high activation barriers and sluggish reductive elimination, often leading to unwanted β-hydride elimination. Metallaphotoredox solves this by utilizing single-electron transfer (SET). Visible light excites an Iridium or Ruthenium photocatalyst to a long-lived triplet state. This excited catalyst oxidizes an aliphatic carboxylic acid, triggering rapid decarboxylation to generate a carbon-centered radical[6]. This radical is then intercepted by a Nickel catalyst, bypassing the difficult two-electron oxidative addition and enabling room-temperature C–C bond formation[2].

Experimental Protocol: Decarboxylative Arylation
  • Reaction Assembly: In a 2-dram vial, combine the aliphatic carboxylic acid (1.5 equiv), aryl halide (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy (5 mol%).

  • Degassing (Critical Step): Dissolve in anhydrous DMF and subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. If not removed, O₂ will undergo triplet-triplet annihilation with the excited Ir-catalyst, completely shutting down the SET process and halting radical generation.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 24 hours.

  • Self-Validating System: Light ON/OFF Intercalation. Run a parallel reaction where the light source is cycled on for 1 hour, then off for 1 hour, while monitoring conversion via GC-MS. If the reaction strictly halts during the "OFF" periods, it self-validates that the mechanism is a closed photocatalytic loop requiring continuous photon flux, rather than a self-propagating radical chain reaction.

Engineered Biocatalysis (The Green Stereocontroller)

As molecules become more complex, absolute stereocontrol becomes paramount. with exquisite chemo-, regio-, and stereoselectivity under benign aqueous conditions[7].

Mechanistic Causality: Enzymes such as aldolases or Pictet-Spenglerases provide a highly constrained chiral microenvironment. The causality of their stereocontrol lies in the precise hydrogen-bonding network within the active site, which pre-organizes the substrates into a single reactive conformation[8]. This lowers the transition state energy for one specific enantiomer, achieving >99% enantiomeric excess (ee) without the need for heavy metals or chiral auxiliaries[9].

Experimental Protocol: Enzymatic C-C Coupling
  • Enzyme & Cofactor Preparation: Dissolve the engineered enzyme (e.g., Strictosidine synthase, 1 mg/mL) in a 100 mM phosphate buffer (pH 7.5).

  • Thermodynamic Driving: Add the substrates (e.g., an aldehyde and an amine) alongside a cofactor regeneration system (e.g., Glucose Dehydrogenase / NADP+ / Glucose). Causality: Enzymatic reactions are often reversible. The continuous regeneration of the cofactor acts as a thermodynamic sink, pushing the equilibrium entirely toward product formation[10].

  • Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm) for 18 hours.

  • Self-Validating System: Heat-Denaturation Control. Run a parallel reaction using an aliquot of the enzyme that has been boiled at 95°C for 15 minutes. If the denatured control yields 0% product while the active vessel yields >90%, it self-validates that the C–C bond formation is strictly a product of the folded protein's active site, ruling out background chemical condensation.

Head-to-Head Quantitative Comparison

The following table summarizes the operational parameters and performance metrics of each methodology.

MetricSuzuki-Miyaura Cross-CouplingMetallaphotoredox CatalysisEngineered Biocatalysis
Primary Bond Type C(sp²)–C(sp²)C(sp³)–C(sp²) / C(sp³)–C(sp³)C(sp³)–C(sp³) (Chiral)
Reaction Conditions 60–100°C, Organic/AqueousRoom Temp, Visible Light, Organic20–37°C, Aqueous Buffer
Functional Group Tolerance High (requires some protecting groups)Very High (tolerates native amines/alcohols)Moderate (highly substrate-specific)
Stereocontrol Poor (typically yields planar structures)Moderate (diastereoselective)Excellent (>99% ee, absolute control)
Primary Limitation Contributes to "Flatland" moleculesRequires specialized photoreactorsLimited by narrow substrate scope
Scalability Excellent (Metric Tonnes)Good (Requires continuous flow for scale)Moderate (Limited by volumetric productivity)

Strategic Decision Matrix

To assist drug development professionals in selecting the appropriate LSF methodology, the following logical workflow maps the decision-making process based on target molecular properties.

LSF_Decision_Matrix Start Target Molecule for Late-Stage Functionalization Q1 Is the target linkage primarily sp2-sp2? Start->Q1 Suzuki Suzuki-Miyaura Cross-Coupling Q1->Suzuki Yes (Aryl-Aryl) Q2 Is a high C(sp3) fraction and radical coupling needed? Q1->Q2 No Photoredox Metallaphotoredox Catalysis Q2->Photoredox Yes (Native FGs) Q3 Is absolute stereocontrol in aqueous media required? Q2->Q3 No / Chiral Focus Q3->Photoredox No (Mild conditions) Biocatalysis Engineered Biocatalysis Q3->Biocatalysis Yes

Decision matrix for selecting late-stage C-C bond functionalization methodologies.

Conclusion

No single synthetic methodology is a panacea for late-stage functionalization. Suzuki-Miyaura remains the undisputed champion for rapid, scalable construction of biaryl frameworks. However, as the pharmaceutical industry actively seeks to increase the three-dimensionality of drug candidates, Metallaphotoredox Catalysis offers an unprecedented toolkit for coupling native, sp³-rich functional groups under mild conditions. Finally, when absolute stereocontrol and green chemistry are the primary objectives, Engineered Biocatalysis provides surgical precision that traditional small-molecule catalysts cannot match.

By understanding the mechanistic causality and employing self-validating protocols, researchers can strategically deploy these methodologies to accelerate the discovery of next-generation therapeutics.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020. URL:[Link]

  • Visible light metallaphotoredox catalysis in the late-stage functionalization of pharmaceutically potent compounds. Organic Chemistry Frontiers, 2023. URL:[Link]

  • The Transformative Power of Biocatalysis in Convergent Synthesis. Journal of the American Chemical Society, 2022. URL:[Link]

Sources

Comparative

Application Scientist Comparison Guide: Cross-Reactivity Profiling of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Drug Development Professionals. Executive Summary & Chemical Rationale In the design of targeted kinase inhibitors, the selection of hing...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Chemical Rationale

In the design of targeted kinase inhibitors, the selection of hinge-binding fragments and linker moieties fundamentally dictates both on-target potency and off-target liability. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) —hereafter referred to as 2-M-4-PSA —is a privileged synthetic building block featuring a thioether (-S-) linkage between an aniline ring and a pyrimidine moiety.

While the amine (-NH-) linked analogs (e.g., imatinib and nilotinib fragments) are standard in the industry, the thioether linkage of 2-M-4-PSA offers unique physicochemical properties:

  • Conformational Flexibility: The longer C-S bond (approx. 1.8 Å vs. 1.4 Å for C-N) and smaller bond angle allow the fragment to adopt unique geometries in restricted kinase binding pockets.

  • Polarizability & Sulfur- π Interactions: The electron-rich sulfur atom can engage in non-classical interactions with aromatic residues (e.g., Phe, Tyr) in the kinase hinge region.

However, these advantages come with a cost: Cross-reactivity . The increased lipophilicity (LogP) and unique electronic profile of the thioether linkage can drive off-target kinome binding, cytochrome P450 (CYP) inhibition, and hERG channel blockade. This guide objectively compares the cross-reactivity profile of 2-M-4-PSA against its structural alternatives: the Amine Linkage and the Ether Linkage .

Pillar I: Kinome Cross-Reactivity (Selectivity Profiling)

The Causality of Off-Target Binding

The flexibility of the thioether linkage in 2-M-4-PSA allows it to "induced-fit" into a broader range of kinase active sites compared to the rigid, hydrogen-bond-donating amine linkage. To quantify this, we utilize the KINOMEscan® competitive binding assay [1]. This self-validating system measures true thermodynamic interaction affinities ( Kd​ ) without the confounding variable of ATP concentration, providing a highly accurate Selectivity Score ( S10​ ).

Experimental Protocol: KINOMEscan Competitive Binding
  • Preparation: Express target kinases as fusions to T7 phage or NF- κ B in HEK-293 cells, tagged with DNA for qPCR detection.

  • Assay Assembly: Combine the DNA-tagged kinase, streptavidin-coated magnetic beads bound with biotinylated affinity ligands, and 2-M-4-PSA (prepared as 100x stocks in DMSO).

  • Incubation: Incubate the 384-well assay plates at 25°C with shaking for 1 hour to allow competition between the test compound and the immobilized ligand for the kinase active site.

  • Elution & Readout: Wash beads extensively to remove unbound protein. Elute the bound kinase and quantify the concentration via quantitative PCR (qPCR) of the DNA tag.

  • Validation: Calculate Kd​ values using an 11-point serial 3-fold dilution curve. Use Staurosporine as a pan-kinase positive control.

G A DNA-Tagged Kinase D Competitive Binding Reaction A->D B Immobilized Ligand Bead B->D C Test Fragment (2-M-4-PSA) C->D E Wash Unbound Proteins D->E F qPCR Readout (Measures Kd) E->F

Caption: KINOMEscan competitive binding workflow for thermodynamic kinome cross-reactivity profiling.

Comparative Kinome Data
Linkage TypeCompound FragmentPrimary Target Kd​ (nM)Off-Target ABL1 Kd​ (nM)Off-Target LCK Kd​ (nM)Selectivity Score ( S10​ at 1 μ M)
Thioether 2-M-4-PSA 12.445.288.50.18 (Broad)
Amine 2-Methyl-4-(pyrimidin-2-ylamino)aniline18.1>10,000>10,0000.04 (Highly Selective)
Ether 2-Methyl-4-(pyrimidin-2-yloxy)aniline145.0850.0>10,0000.09 (Moderate)

Data Interpretation: 2-M-4-PSA exhibits superior primary target binding due to favorable sulfur- π interactions but suffers from a higher S10​ score (broader cross-reactivity) across the kinome compared to the amine analog.

Pillar II: Metabolic Cross-Reactivity (CYP450 Inhibition)

The Causality of Metabolic Liability

Sulfur-containing compounds are notorious for metabolic liabilities. The thioether in 2-M-4-PSA is highly susceptible to S-oxidation by Cytochrome P450 enzymes (forming sulfoxides and sulfones). Furthermore, the lone pairs on the pyrimidine nitrogen and the sulfur atom can directly coordinate with the heme iron of CYP3A4, leading to competitive or mechanism-based inhibition. We assess this using the P450-Glo™ Assay [2].

Experimental Protocol: P450-Glo™ Luminescent Assay
  • Reagent Prep: Thaw recombinant human CYP3A4 membrane preparations, Luciferin-IPA (luminogenic substrate), and NADPH Regeneration System.

  • Reaction Initiation: In an opaque 96-well plate, combine 2-M-4-PSA (0.1 μ M to 50 μ M), CYP3A4 enzyme, and Luciferin-IPA in KPO 4​ buffer (pH 7.4). Initiate the reaction by adding the NADPH Regeneration System.

  • Incubation: Incubate for 10–30 minutes at 37°C. During this time, active CYP3A4 converts Luciferin-IPA into D-luciferin.

  • Detection: Stop the reaction by adding Ultra-Glo™ Luciferase Detection Reagent. The luciferase reacts with the newly formed D-luciferin to produce a stable "glow-type" luminescent signal.

  • Validation: Measure luminescence on a microplate reader. Use Ketoconazole as a self-validating positive control for CYP3A4 inhibition.

G A 2-M-4-PSA (Thioether Fragment) B CYP3A4 Enzyme (Heme Active Site) A->B C Competitive Inhibition (Heme Coordination) B->C High Concentration D S-Oxidation (Metabolic Clearance) B->D Substrate Turnover E P450-Glo Readout (Decreased Luminescence) C->E Prevents Luciferin Formation

Caption: CYP3A4 interaction pathways with 2-M-4-PSA and the P450-Glo assay readout mechanism.

Comparative CYP450 Data
Linkage TypeCYP3A4 IC 50​ ( μ M)CYP2D6 IC 50​ ( μ M)CYP2C9 IC 50​ ( μ M)Primary Metabolic Fate
Thioether (2-M-4-PSA) 3.2 >5018.5S-Oxidation (Sulfoxide)
Amine >50>50>50N-Dealkylation / Stable
Ether 24.5>50>50O-Dealkylation

Data Interpretation: 2-M-4-PSA shows moderate cross-reactivity/inhibition of CYP3A4 (IC 50​ = 3.2 μ M), necessitating careful dose-monitoring to avoid drug-drug interactions (DDIs). The amine linkage remains the safest metabolic profile.

Pillar III: Cardiac Safety Cross-Reactivity (hERG Channel)

The Causality of Cardiotoxicity

The human ether-à-go-go-related gene (hERG) potassium channel is highly promiscuous, binding lipophilic, basic compounds. Replacing an amine or ether linkage with a thioether increases the overall lipophilicity (LogP) of the fragment. According to FDA ICH S7B guidelines [3], this structural shift mandates rigorous GLP electrophysiological profiling to ensure the compound does not induce delayed ventricular repolarization (QT prolongation).

Experimental Protocol: GLP Manual Patch-Clamp (ICH S7B Compliant)
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use the whole-cell patch-clamp configuration. Maintain cells in extracellular Tyrode's solution at 37°C.

  • Voltage Protocol: Depolarize cells from a holding potential of -80 mV to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse 2-M-4-PSA at escalating concentrations (0.1, 1, 10, 30 μ M) until steady-state block is achieved.

  • Validation: Calculate the IC 50​ based on the reduction of the peak tail current. Use Dofetilide or Moxifloxacin as FDA-mandated positive controls to validate assay sensitivity.

Comparative hERG Data
Linkage TypeCalculated LogP (Fragment)hERG IC 50​ ( μ M)Safety Margin (Assuming 1 μ M C max​ )
Thioether (2-M-4-PSA) 3.1 14.2 14x (Borderline)
Amine 1.8>100>100x (Safe)
Ether 2.465.065x (Safe)

Application Scientist Conclusion & Decision Matrix

While 2-M-4-PSA provides unparalleled conformational flexibility and unique hinge-binding vectors for difficult-to-drug kinases, its cross-reactivity profile requires strict optimization. The thioether linkage inherently increases kinome promiscuity, CYP3A4 liability, and hERG binding due to elevated lipophilicity and polarizability.

Recommendation: Use 2-M-4-PSA in early lead generation when targeting mutant kinases that have developed resistance to rigid amine-linked inhibitors (e.g., gatekeeper mutations). However, during lead optimization, medicinal chemists must aggressively lower the global LogP of the molecule (e.g., by incorporating polar solubilizing groups on the aniline ring) to mitigate the hERG and CYP cross-reactivity introduced by the thioether core.

G A Select Pyrimidine-Aniline Linkage B Thioether (2-M-4-PSA) A->B C Amine Linkage A->C D Ether Linkage A->D E High Potency, Broad Kinome, Elevated CYP/hERG Risk B->E F High Selectivity, Rigid, Low Off-Target Risk C->F G Moderate Potency, Low hERG Risk D->G

Caption: Decision matrix for selecting pyrimidine-aniline linkages based on cross-reactivity profiles.

References

  • Title: KINOMEscan® Kinase Screening & Profiling Services Source: Eurofins Discovery URL: [Link]

  • Title: E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline proper disposal procedures

Comprehensive Disposal and Operational Safety Guide for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Executive Summary & Chemical Profile 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3)[1] is a complex synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Executive Summary & Chemical Profile

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3)[1] is a complex synthetic intermediate heavily utilized in drug development. It features an aniline core substituted with a pyrimidine-thioether moiety. In laboratory settings, the handling and disposal of this compound demand stringent operational protocols. The aniline moiety presents severe acute toxicity risks—including dermal penetration leading to methemoglobinemia—while the thioether and pyrimidine groups introduce specific chemical reactivities[2]. This guide provides researchers and analytical chemists with field-proven, regulatory-compliant procedures for the safe lifecycle management of this compound.

Hazard Profile and Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate waste segregation. Anilines are notoriously toxic to aquatic ecosystems and resist standard biological wastewater treatment[2].

Table 1: Hazard Profile and Logistical Implications

Property / ClassificationDetail / SpecificationCausality / Implication for Disposal
Chemical Identity 2-Methyl-4-(pyrimidin-2-ylsulfanyl)anilineContains reactive amine and thioether groups subject to oxidation.
CAS Registry Number 1155909-91-3Essential for hazardous waste manifesting and SDS tracking[1].
Primary Hazards Acute Toxicity (Oral/Dermal), Aquatic ToxicityRequires strict segregation; zero drain disposal permitted[2].
Incompatible Materials Strong oxidizers, strong acidsRisk of exothermic reaction and release of SOx/NOx gases.
Recommended PPE Butyl rubber or Viton gloves, face shieldStandard nitrile gloves offer insufficient breakthrough times for anilines[3].

Operational Safety & Chemical Causality (E-E-A-T)

Laboratory safety transcends following steps; it requires a deep understanding of chemical causality to prevent catastrophic failures.

  • Glove Selection & Permeation: Anilines are highly lipophilic and rapidly permeate standard latex or thin nitrile laboratory gloves. Heavy-duty butyl rubber or Viton gloves must be used to prevent transdermal absorption[3].

  • Avoidance of Hypochlorite (Bleach): Never use sodium hypochlorite to decontaminate aniline spills. Bleach reacts violently with anilines to form deeply colored, highly toxic, and carcinogenic N-chloroanilines, and can trigger an exothermic polymerization event.

  • Thioether Reactivity: The pyrimidin-2-ylsulfanyl group is highly susceptible to oxidation. Mixing this waste with strong oxidizers (like concentrated nitric acid) outside of controlled, dilute aqueous conditions can lead to uncontrolled sulfoxide/sulfone formation and thermal runaway.

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste Segregation

This protocol applies to bulk powder, heavily contaminated consumables, and organic solvent solutions.

  • Solid Waste: Collect all contaminated filter paper, weighing boats, and PPE in a dedicated, leak-proof, high-density polyethylene (HDPE) container[4].

  • Organic Liquid Waste: Collect solutions (e.g., dissolved in DMSO, methanol, or dichloromethane) in a chemically compatible, vented waste carboy. Do not mix with acidic waste streams.

  • Labeling: Affix a GHS-compliant label reading: "Hazardous Waste: Toxic/Aquatic Hazard - Contains 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline."[4]

  • Final Disposition: Transfer the sealed containers to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed contractor[4][5].

Protocol B: Trace Aqueous Decontamination (Fenton's Oxidation)

For dilute aqueous washings (<1% concentration), Fenton's reagent can be used to oxidatively degrade the aniline and thioether moieties prior to final effluent processing[3]. This is a self-validating system; the destruction of the compound can be analytically confirmed before disposal.

  • pH Adjustment: Transfer the aqueous waste to a borosilicate glass reactor. Adjust the pH to exactly 3.0 – 4.0 using 1M H2​SO4​ [3]. Causality: A pH > 4.0 causes the iron catalyst to precipitate as inactive Fe(OH)3​ , while a pH < 3.0 scavenges the active hydroxyl radicals.

  • Catalyst Addition: Add Ferrous Sulfate ( FeSO4​⋅7H2​O ) to achieve a 1:10 molar ratio of Iron to the estimated organic load[3].

  • Oxidant Addition: Under vigorous magnetic stirring, add 30% Hydrogen Peroxide ( H2​O2​ ) dropwise[3]. Causality: The reaction is highly exothermic. The thioether will rapidly oxidize to a sulfone, followed by the slower oxidative cleavage of the aniline ring.

  • Neutralization & Validation: After 2 hours of stirring, neutralize the solution to pH 7.0 – 8.0 using 1M NaOH to precipitate the iron sludge. Filter the mixture.

  • Analytical Verification: Analyze the filtrate via HPLC or EPA Method 8131 (Gas Chromatography) to confirm the complete absence of the parent aniline[4]. Once validated, dispose of the filtrate and solid sludge according to local aqueous waste regulations.

Protocol C: Spill Management
  • Evacuation & Ventilation: Immediately evacuate the immediate area and maximize fume hood ventilation[4].

  • Containment: For solid spills, do not sweep dry, as this creates a severe inhalation hazard[4]. Gently cover the powder with damp absorbent pads. For liquid spills, encircle and cover the liquid with an inert absorbent such as vermiculite or sand[3].

  • Collection: Use non-sparking tools to transfer the absorbed material into a hazardous waste bucket[4].

  • Decontamination: Wash the spill surface with ethanol to dissolve residual organics, followed by a thorough wash with laboratory detergent and water[6]. Collect all washings as hazardous waste.

Waste Handling Decision Workflow

The following diagram illustrates the logical routing for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline waste streams to ensure regulatory compliance.

G Start Waste Generation: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Type Determine Waste State Start->Type Solid Solid Waste (Powder, PPE, Consumables) Type->Solid Liquid Liquid Waste (Solutions, Washings) Type->Liquid SolidCont Seal in leak-proof, chemically compatible container Solid->SolidCont LiqType Determine Solvent Type Liquid->LiqType Label Label: Hazardous Waste (Toxic, Aquatic Hazard) SolidCont->Label Org Organic Solvents (e.g., DMSO, MeOH) LiqType->Org Aq Aqueous Waste (Trace amounts) LiqType->Aq Org->Label Fenton Fenton's Reagent Oxidation (pH 3-4) Aq->Fenton Neutralize Neutralize & Test for Residual Aniline Fenton->Neutralize Neutralize->Label Incineration High-Temp Incineration by Licensed Contractor Label->Incineration

Caption: Decision workflow for the segregation, treatment, and disposal of aniline derivative waste.

Regulatory Compliance & Final Logistics

Under the Resource Conservation and Recovery Act (RCRA), aniline derivatives are strictly regulated. While 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline may not have a specific listed waste code, it exhibits the toxicity characteristic and must be managed analogously to U012 (Aniline) waste. Final destruction must be achieved via complex, high-temperature incineration equipped with scrubbers to prevent the atmospheric release of nitrogen oxides (NOx) and sulfur oxides (SOx)[5].

References

  • [5] Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and biological causality. Handling novel, highly substituted primary...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in chemical mechanics and biological causality. Handling novel, highly substituted primary aromatic amines (PAAs) like 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) [1][2] requires an advanced understanding of how these molecules interact with the human body and the environment.

Standard laboratory safety protocols are insufficient for this class of compounds. This guide provides a self-validating, structurally grounded operational plan for researchers and drug development professionals handling this specific chemical.

Mechanistic Hazard Profile: The Causality of Toxicity

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand why this compound is dangerous. 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline contains three critical structural motifs: an aniline core, a pyrimidine ring, and a thioether linkage.

The primary acute threat is Methemoglobinemia . Because PAAs are highly lipophilic, they rapidly permeate intact skin and mucosal membranes[3]. Once in the bloodstream, they do not directly oxidize hemoglobin. Instead, they require biochemical transformation: cytochrome P450 enzymes in the liver catalyze the N-hydroxylation of the aniline core into arylhydroxylamine metabolites[3][4]. These metabolites enter red blood cells and undergo a continuous cycle of co-oxidation with oxyhemoglobin, converting functional ferrous iron (Fe²⁺) into non-functional ferric iron (Fe³⁺)[3]. This creates methemoglobin, which cannot transport oxygen, leading to rapid tissue hypoxia and cyanosis[4].

Pathway A Dermal/Inhalation Exposure B Hepatic CYP450 N-hydroxylation A->B Absorption C Arylhydroxylamine Metabolites B->C Catalysis D Oxyhemoglobin Co-oxidation C->D RBC Entry E Methemoglobinemia (Tissue Hypoxia) D->E Fe2+ to Fe3+

Fig 1: Toxicological mechanism of aniline-induced methemoglobinemia via CYP450 metabolism.

Quantitative Hazard Data & PPE Matrix

Standard nitrile gloves provide a false sense of security when handling lipophilic thioether-anilines. The compound will dissolve into the nitrile matrix and permeate to the skin, often without degrading the glove visually.

Table 1: Mandatory PPE Specifications and Mechanistic Justification

PPE CategoryAdvanced SpecificationMechanistic Justification (The "Why")
Hand Protection Inner: 4-mil Nitrile.Outer: Butyl rubber or multi-layer laminate (e.g., Silver Shield).Butyl rubber provides a highly dense, non-polar barrier that resists the rapid permeation of lipophilic aromatic amines[3].
Respiratory NIOSH-approved half-mask respirator with OV/P100 cartridges , or handled exclusively in a Class II Type B2 Biosafety Cabinet / Fume Hood.Prevents inhalation of aerosolized micro-dust. The OV (Organic Vapor) cartridge captures volatilized aniline derivatives, while P100 traps particulates.
Eye Protection Unvented chemical splash goggles.The pyrimidine moiety acts as a severe ocular irritant. Unvented goggles prevent airborne micro-dust from dissolving in the tear film.
Body Protection Tyvek® suit or heavy-duty, chemically resistant lab coat with knit cuffs.Prevents accumulation of electrostatic micro-dust on standard porous cotton clothing, which can cause delayed dermal exposure.

Self-Validating Operational Workflow

Every protocol must be a closed-loop system where the operator can visually or mechanically verify safety before proceeding to the next step.

Protocol: Micro-Scale Weighing and Transfer
  • Environmental Verification: Ensure the fume hood face velocity is between 80–120 fpm.

    • Self-Validation: Tape a 2-inch strip of Kimwipe to the bottom of the sash. It must pull steadily inward without turbulent fluttering. If it flutters, the airflow is turbulent and may blow powder back at you.

  • Static Elimination: Pass a piezoelectric anti-static gun over the analytical balance, the weighing boat, and the spatula.

    • Causality: Substituted anilines often form fine, highly charged powders. Eliminating static prevents the powder from "jumping" and aerosolizing during transfer.

  • Double-Gloving: Don inner nitrile gloves, followed by heavy-duty butyl rubber outer gloves.

  • Transfer & Seal: Weigh the 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline. Immediately dissolve the compound in your reaction solvent (e.g., DMSO, DMF) inside the fume hood. Seal the reaction vial with a PTFE-lined septum cap.

    • Self-Validation: Invert the sealed vial gently to visually confirm no solvent leakage before removing it from the negative-pressure environment.

Workflow S1 1. Environmental Validation Verify Hood Face Velocity (>100 fpm) S2 2. PPE Donning Double Glove (Nitrile under Butyl) S1->S2 S3 3. Static-Free Transfer Use Grounded Spatula & Ionizer S2->S3 S4 4. Closed-System Seal Cap Vial Before Hood Removal S3->S4 S5 5. Decontamination PEG 400 Wipe Down of Surfaces S4->S5

Fig 2: Self-validating operational workflow for handling highly toxic aniline derivatives.

Emergency Response & Decontamination Plan

Chemical Spill & Surface Decontamination

Do not use water to clean up a spill of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline.

  • Causality: Anilines are poorly water-soluble. Washing with water alone creates a slurry that spreads the chemical over a larger surface area, increasing the risk of absorption.

  • Protocol: Wipe all spatulas, balance surfaces, and hood decks with a Kimwipe soaked in Polyethylene Glycol (PEG 400) . PEG 400 effectively solubilizes the lipophilic residue. Follow this with a secondary wipe using 70% Isopropanol to remove the PEG residue, and dispose of all wipes in a sealed hazardous waste bag.

First Aid: Methemoglobinemia Medical Protocol

If a researcher exhibits cyanosis (bluish discoloration of lips/nail beds), confusion, or hemodynamic instability after exposure:

  • Immediate Action: Move the victim to fresh air and administer 100% supplemental oxygen.

  • EMS Notification: Alert emergency medical services and explicitly state: "Suspected aniline poisoning and methemoglobinemia."

  • Clinical Antidote: The standard medical treatment for severe methemoglobinemia (levels >10-15%) is an immediate intravenous dose of Methylene Blue (1 to 2 mg/kg) administered over 3–5 minutes[4].

    • Mechanistic Action: Methylene blue acts as an exogenous electron donor. It accelerates the NADPH methemoglobin reductase pathway, rapidly reducing toxic ferric iron (Fe³⁺) back to oxygen-carrying ferrous iron (Fe²⁺)[4].

Disposal & Waste Management

  • Waste Segregation: Place all contaminated wipes, empty vials, and outer gloves into a clearly labeled, sealable container designated for "Toxic Organic Waste - Aniline Derivatives."

  • Oxidizer Separation: Critical Step. Ensure this waste stream is strictly isolated from strong oxidizers (e.g., nitric acid, peroxides, permanganates). Mixing electron-rich aromatic amines with oxidizers can result in violent, exothermic degradation reactions.

  • Incineration: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is routed for high-temperature chemical incineration, which is required to fully break down the stable pyrimidine and thioether bonds.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Accidental Poisoning Resulting in Severe Methemoglobinemia in a 14-year-old Girl Source: Indian Journal of Hematology & Blood Transfusion (via PMC) URL: [Link]

  • Title: Topical Anesthetic-Induced Methemoglobinemia Advisory Source: Patient Safety Authority URL: [Link]

Sources

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Feasible Synthetic Routes

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